Methyl 2-amino-5-iodonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-iodopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTQNYUTHDVISB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737223 | |
| Record name | Methyl 2-amino-5-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227048-78-3 | |
| Record name | Methyl 2-amino-5-iodo-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227048-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-5-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-5-iodonicotinate from 2-aminonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-iodonicotinate is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceutical compounds. This guide provides a comprehensive overview of the synthetic pathways to this valuable compound, starting from the readily available 2-aminonicotinic acid. It delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the two primary transformations: the esterification of the carboxylic acid and the regioselective iodination of the pyridine ring. By presenting a critical analysis of different synthetic routes and methodologies, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors, optimizing for yield, purity, and scalability.
Introduction
The pyridine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. Functionalized pyridines, such as this compound, are of particular interest due to the versatile handles they offer for further chemical modification. The amino group can be a site for amide bond formation or diazotization, the ester can be hydrolyzed or converted to other functional groups, and the iodo substituent is an excellent leaving group for cross-coupling reactions, enabling the introduction of diverse molecular fragments.
The synthesis of this compound from 2-aminonicotinic acid involves two key transformations: esterification and iodination. The order of these steps can significantly impact the overall efficiency and success of the synthesis. This guide will explore both direct and two-step approaches, providing a detailed analysis of the underlying chemical principles.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of the target molecule from 2-aminonicotinic acid can be approached in two primary ways, differing in the sequence of the esterification and iodination steps.
Diagram of Synthetic Pathways
Caption: Alternative synthetic routes to this compound.
Pathway 1: Iodination Followed by Esterification
This strategy involves the initial introduction of the iodine atom onto the pyridine ring of 2-aminonicotinic acid, followed by the esterification of the resulting 2-amino-5-iodonicotinic acid.
Iodination of 2-Aminonicotinic Acid:
The electron-donating amino group at the 2-position activates the pyridine ring towards electrophilic aromatic substitution, primarily at the 5-position. Several iodinating agents can be employed for this transformation.
-
N-Iodosuccinimide (NIS): NIS is a mild and highly effective electrophilic iodinating agent.[1] The reaction is often carried out in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile. The use of an acid catalyst, such as trifluoroacetic acid, can enhance the reactivity of NIS.[2]
-
Iodine Monochloride (ICl): ICl is a more reactive iodinating agent and can be used for less activated substrates.[3] The reaction is typically performed in an acidic medium.
-
Molecular Iodine (I2) with an Oxidizing Agent: This system generates an electrophilic iodine species in situ. Common oxidizing agents include nitric acid, hydrogen peroxide, or potassium iodate.[4][5][6] This method can be cost-effective but may require careful control of reaction conditions to avoid side reactions.
Esterification of 2-Amino-5-iodonicotinic Acid:
Once the iodo-substituted acid is obtained, the carboxylic acid group can be converted to its methyl ester.
-
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[7] The reaction is typically carried out under reflux conditions.
-
Thionyl Chloride (SOCl2) followed by Methanol: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride. The subsequent addition of methanol then readily forms the ester.[7] This two-step procedure is often high-yielding but requires handling of the corrosive and moisture-sensitive thionyl chloride.
Pathway 2: Esterification Followed by Iodination
This alternative route begins with the esterification of 2-aminonicotinic acid to form methyl 2-aminonicotinate, which is then subjected to iodination.
Esterification of 2-Aminonicotinic Acid:
The methods for esterification are the same as described in Pathway 1. A common and effective method is the Fischer-Speier esterification using methanol and a catalytic amount of sulfuric acid.[8]
Iodination of Methyl 2-aminonicotinate:
The resulting methyl 2-aminonicotinate is then iodinated. The presence of the electron-donating amino group and the electron-withdrawing ester group will influence the regioselectivity of the iodination. The activating effect of the amino group generally directs the incoming electrophile to the 5-position. A widely used and efficient method for this transformation is the use of N-Iodosuccinimide (NIS) in a solvent like DMF.[9]
Diagram of the Iodination Step in Pathway 2
Caption: Key components in the iodination of methyl 2-aminonicotinate.
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1 (Iodination First) | Pathway 2 (Esterification First) |
| Starting Material | 2-Aminonicotinic Acid | 2-Aminonicotinic Acid |
| Intermediate 1 | 2-Amino-5-iodonicotinic Acid | Methyl 2-aminonicotinate |
| Key Challenge | Potential for lower solubility of the iodo-acid intermediate. | Potential for side reactions during iodination of the ester. |
| Overall Yield | Can be high, but may be limited by the solubility of the intermediate. | Often high, as the ester intermediate is typically more soluble.[9] |
| Purification | May require more rigorous purification of the iodo-acid. | Purification of the final product is generally straightforward. |
From a practical standpoint, Pathway 2 (Esterification First) is often preferred in a laboratory setting. The intermediate, methyl 2-aminonicotinate, is generally more soluble in common organic solvents than 2-amino-5-iodonicotinic acid, which can simplify handling and purification. Furthermore, a direct and high-yielding protocol for the iodination of methyl 2-aminonicotinate using NIS is well-established.[9]
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-aminonicotinate (Intermediate for Pathway 2)
This protocol is based on a standard Fischer-Speier esterification.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminonicotinic Acid | 138.12 | 10.0 g | 0.0724 mol |
| Methanol | 32.04 | 150 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 5.0 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminonicotinic acid (10.0 g, 0.0724 mol) and methanol (150 mL).
-
Stir the suspension and cool the flask in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (5.0 mL) to the stirred suspension.
-
Remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into 200 mL of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield methyl 2-aminonicotinate as a solid.
Protocol 2: Synthesis of this compound (Final Product from Pathway 2)
This protocol utilizes N-Iodosuccinimide for the regioselective iodination of methyl 2-aminonicotinate.[9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-aminonicotinate | 152.15 | 5.0 g | 0.0329 mol |
| N-Iodosuccinimide (NIS) | 224.98 | 8.1 g | 0.0360 mol |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-aminonicotinate (5.0 g, 0.0329 mol) and N,N-dimethylformamide (50 mL).
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
Add N-Iodosuccinimide (8.1 g, 0.0360 mol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 16-24 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium thiosulfate (200 mL) to quench any unreacted NIS.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).[9]
-
Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure this compound.
Conclusion
The synthesis of this compound from 2-aminonicotinic acid is a well-precedented and crucial transformation in synthetic organic chemistry. This guide has detailed the two primary synthetic strategies, highlighting the advantages of the "esterification first" approach in terms of practicality and efficiency. The provided experimental protocols offer a reliable starting point for researchers to produce this valuable building block. By understanding the underlying chemical principles and carefully selecting the appropriate reagents and reaction conditions, scientists can confidently and successfully synthesize this compound for their drug discovery and development programs.
References
- VertexAI Search. (2026). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society.
- Justia Patents. (2002).
- University of Michigan. (n.d.).
- Ozeki, N., Shimomura, N., & Harada, H. (2000). A NEW SANDMEYER IODINATION OF 2-AMINOPURINES IN NON-AQUEOUS CONDITIONS: COMBINATION OF ALKALI METAL IODIDE AND IODINE AS IODINE SOURCES. HETEROCYCLES, 55(3), 461-464.
- Al-Zaydi, K. M. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PubMed Central, 9(1), 51.
- Science. (2022).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Wikipedia. (n.d.). Sandmeyer reaction.
- CymitQuimica. (n.d.). CAS 516-12-1: N-Iodosuccinimide.
- Guidechem. (n.d.). CAS 1227048-78-3 | 2-AMino-5-iodo-nicotinic acid Methyl ester supply.
- Benchchem. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
- PubMed. (2022). Iodine-Mediated Pyridine Ring Expansion for the Construction of Azepines.
- ChemicalBook. (n.d.).
- DR JCR BIO. (n.d.). 2-AMino-5-iodo-nicotinic acid Methyl ester/1227048-78-3.
- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
- Benchchem. (2025). Application Notes and Protocols for Electrophilic Aromatic Substitution with Iodine Monochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Chemical Communications (RSC Publishing). (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- Benchchem. (n.d.). N-Iodosuccinimide (NIS)
- Tokyo Chemical Industry UK Ltd. (2014).
- Wikipedia. (n.d.). N-Iodosuccinimide.
- Google Patents. (n.d.).
- ChemicalBook. (n.d.).
- ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid.
- ChemRxiv. (n.d.).
- MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
- ResearchGate. (n.d.). Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media.
- ResearchGate. (2017).
- ScienceDirect. (n.d.). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site.
- Wordpress. (n.d.). I2 and Electrophilic I+ reagents.
- PrepChem.com. (n.d.).
- Amanote Research. (n.d.). Synthesis of 2-Amino-5-(3-Chloropr.
- ResearchGate. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid.
- Organic Chemistry Portal. (n.d.).
- Wiley Online Library. (2025). Poly(amino acid)
- PubMed Central. (n.d.).
- PubChem. (n.d.). 2-Aminonicotinic acid.
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.).
- Chemistry Stack Exchange. (2020). how is the esterification of amino acid carried on in this reaction.
- Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
Sources
- 1. CAS 516-12-1: N-Iodosuccinimide | CymitQuimica [cymitquimica.com]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US9238615B2 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 5. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I | MDPI [mdpi.com]
- 6. EP2243767A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 2-aminonicotinate synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [guidechem.com]
Introduction: The Strategic Importance of Methyl 2-amino-5-iodonicotinate
An In-Depth Technical Guide to the Chemical Properties of Methyl 2-amino-5-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly functionalized pyridine derivative that serves as a strategic building block in modern medicinal chemistry and materials science. Its structure is distinguished by three key functional groups poised for diverse chemical transformations: a nucleophilic amino group, an ester suitable for modification, and a reactive iodo-substituent. This arrangement makes it a valuable scaffold for constructing complex molecular architectures.
The pyridine core is a prevalent motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The strategic placement of the iodo-group at the 5-position transforms this molecule into an ideal substrate for transition metal-catalyzed cross-coupling reactions. This capability allows for the direct and efficient formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery for creating libraries of compounds for structure-activity relationship (SAR) studies.[1] This guide provides an in-depth exploration of the synthesis, spectroscopic properties, reactivity, and safe handling of this compound, offering field-proven insights for its application in research and development.
Physicochemical and Structural Data
A summary of the core physicochemical properties of this compound is essential for its effective use in experimental design.
| Property | Value | Source |
| CAS Number | 1227048-78-3 | [2][3] |
| Molecular Formula | C₇H₇IN₂O₂ | [2][4] |
| Molecular Weight | 278.05 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Storage | 2-8°C, protected from light | [4] |
Synthesis and Mechanistic Insight
The most common and efficient synthesis of this compound involves the direct electrophilic iodination of its parent compound, Methyl 2-aminonicotinate.
Core Synthesis Pathway: Electrophilic Iodination
The 2-amino group is a potent activating group, directing electrophiles to the ortho (3-position) and para (5-position) positions of the pyridine ring. Due to steric hindrance from the adjacent ester group at the 3-position, iodination occurs selectively at the 5-position. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.
Causality Behind Reagent Choice:
-
N-Iodosuccinimide (NIS): NIS is a mild and efficient source of an electrophilic iodine atom (I⁺). Unlike harsher reagents like molecular iodine (I₂), it does not require a strong activating catalyst and minimizes the formation of side products. The reaction proceeds smoothly in a polar aprotic solvent like N,N-Dimethylformamide (DMF), which helps to solubilize the starting materials and facilitate the reaction.
Sources
Methyl 2-amino-5-iodonicotinate CAS number 1227048-78-3
An In-Depth Technical Guide to Methyl 2-amino-5-iodonicotinate (CAS: 1227048-78-3): A Versatile Building Block for Medicinal Chemistry and Materials Science
Executive Summary
This compound is a strategically important heterocyclic building block, distinguished by its trifunctional nature. The pyridine core, a privileged scaffold in medicinal chemistry, is functionalized with a nucleophilic amino group, a modifiable methyl ester, and a highly reactive iodo group. This unique combination makes it an invaluable intermediate for the synthesis of complex molecular architectures. The aryl iodide serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents. This guide provides a comprehensive overview of its physicochemical properties, a robust proposed synthetic pathway, detailed analytical characterization, key chemical reactions, and its applications in drug discovery and advanced materials, alongside essential safety and handling protocols.
Compound Profile and Physicochemical Properties
This compound is a solid at room temperature. Its key identifiers and properties are summarized below, based on data from chemical suppliers and safety data sheets.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1227048-78-3 |
| IUPAC Name | methyl 2-amino-5-iodopyridine-3-carboxylate |
| Molecular Formula | C₇H₇IN₂O₂[1] |
| Molecular Weight | 278.05 g/mol [1] |
| Canonical SMILES | COC(=O)C1=C(N=CC(I)=C1)N |
| InChI Key | FZPUIWQPLSVQRU-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid | |
| Melting Point | 42 - 44 °C | |
| Boiling Point | 204 °C | |
| Purity | Typically ≥98% | [2] |
The Strategic Importance of the 2-Aminopyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, found in a vast number of existing and developmental drug candidates.[3] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, enhancing the pharmacokinetic profiles of drug molecules.[3]
The 2-aminopyridine motif is particularly significant. The amino group at the C2 position can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets such as enzyme active sites. This dual-role capability is a key reason for its prevalence in pharmacologically active compounds, including kinase inhibitors and central nervous system agents.
Synthesis and Purification
While this compound is commercially available, understanding its synthesis is crucial for researchers planning to create novel analogs. A robust and logical two-step pathway involves the initial esterification of 2-aminonicotinic acid, followed by a regioselective iodination of the resulting methyl ester.
Protocol 3.1: Synthesis of Methyl 2-aminonicotinate via Fischer Esterification
This protocol is based on standard esterification methods for aminonicotinic acids.[4] The use of a strong acid catalyst is essential to protonate the carboxylic acid, making it more electrophilic for attack by methanol. Anhydrous conditions are critical to prevent the reverse hydrolysis reaction.
-
Reaction Setup: Suspend 2-aminonicotinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Acid Addition: Cool the suspension to 0 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (2.0-3.0 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture over crushed ice and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is > 8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and remove the solvent under reduced pressure to yield the crude product.[4]
-
Purification: The crude Methyl 2-aminonicotinate can be purified by silica gel flash chromatography if necessary.
Protocol 3.2: Regioselective Iodination
The iodination of the electron-rich aminopyridine ring is achieved using an electrophilic iodine source. The strong activating and ortho-, para-directing effect of the amino group, combined with the deactivating effect of the ester, directs the iodination selectively to the C5 position.[5]
-
Reaction Setup: Dissolve Methyl 2-aminonicotinate (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask protected from light.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1-1.2 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine) followed by brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.
Analytical Characterization
Structural confirmation and purity assessment are critical. The following table outlines the expected spectral data based on the compound's structure and general spectroscopic principles.[6][7]
Table 3: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | ~8.1-8.3 ppm (d, 1H): Aromatic proton at C6, ortho-coupled to the iodine. ~7.8-8.0 ppm (d, 1H): Aromatic proton at C4, meta-coupled to the C6 proton. ~6.0-6.5 ppm (br s, 2H): Protons of the NH₂ group. ~3.8-3.9 ppm (s, 3H): Protons of the OCH₃ methyl ester group. |
| ¹³C NMR | ~168 ppm: Carbonyl carbon of the ester. ~160 ppm: C2 carbon attached to the amino group. ~150-155 ppm: Aromatic carbons (C4, C6). ~110-120 ppm: C3 carbon. ~80-90 ppm: C5 carbon attached to the iodine (significant upfield shift due to heavy atom effect). ~52 ppm: Methyl carbon of the ester. |
| FT-IR (cm⁻¹) | 3400-3200: N-H stretching (symmetric and asymmetric) of the primary amine. ~1720: C=O stretching of the ester carbonyl. ~1620: N-H scissoring (bending) of the amine. ~1580, 1450: C=C and C=N stretching of the aromatic pyridine ring. ~1250: C-O stretching of the ester. |
| Mass Spec (EI) | M⁺ at m/z = 278: Molecular ion peak. Fragments at m/z = 247: Loss of -OCH₃ radical. Fragments at m/z = 219: Loss of -COOCH₃ radical. |
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its utility as a trifunctional synthetic intermediate. The iodo, amino, and ester groups can be addressed with high selectivity.
The Aryl Iodide Handle: Gateway to Cross-Coupling Reactions
The carbon-iodine bond is the most reactive of the aryl halides in transition-metal-catalyzed cross-coupling reactions, allowing for milder reaction conditions and broader substrate scope compared to its bromo or chloro analogs.[8] This makes it an ideal precursor for constructing complex molecules.[9]
Protocol Example: Suzuki-Miyaura Coupling
This generalized protocol illustrates the construction of a C(sp²)-C(sp²) bond at the 5-position.
-
Reaction Setup: To a reaction vial, add this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water.
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with stirring for 4-12 hours, or until TLC/LC-MS analysis indicates completion.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 5-aryl-2-aminonicotinate product.
Reactivity of the Amino and Ester Groups
-
2-Amino Group: This group is nucleophilic and can undergo standard reactions such as acylation with acid chlorides or anhydrides, alkylation, or reductive amination.
-
Methyl Ester: The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. The resulting acid is a key intermediate for forming amide bonds via peptide coupling reagents.
Applications in Research and Development
The structural motifs accessible from this compound are prevalent in numerous fields.
-
Medicinal Chemistry: As a versatile building block, it is used in the synthesis of novel therapeutic agents. The related bromo-analog is explicitly used in the development of anti-inflammatory and anti-cancer drugs.[10] The scaffold is suitable for designing kinase inhibitors, antivirals, and compounds targeting neurological disorders.[1]
-
Agrochemicals: The pyridine core is also a common feature in modern pesticides. This intermediate can be used to develop new agrochemicals with high efficacy and selectivity.[1][10]
-
Materials Science: Polysubstituted pyridines can serve as ligands for creating organometallic complexes with interesting catalytic or photophysical properties. They may also be incorporated into organic semiconductors or dyes.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The following information is derived from the material safety data sheet (MSDS/SDS).
Table 4: Hazard Identification and Precautionary Statements
| Hazard Statement | Description | Precautionary Code |
| H315 | Causes skin irritation. | P280, P302+P352 |
| H319 | Causes serious eye irritation. | P280, P305+P351+P338 |
| H335 | May cause respiratory irritation. | P261, P304+P340 |
| H402 | Harmful to aquatic life. | P273 |
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Recommended storage temperature is 2-8°C, protected from light.[1][12]
References
- Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. ACS Publications.
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI.
- Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. PubMed.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central.
- A mild, catalyst-free synthesis of 2-aminopyridines. PubMed Central.
- This compound. Sigma-Aldrich.
- 2-AMino-5-iodo-nicotinic acid Methyl ester. Chemicalbook.
- This compound. Ambeed.com.
- This compound. ACE Biolabs.com.
- This compound. BLD Pharmatech Ltd.
- SAFETY DATA SHEET - this compound. Sigma-Aldrich.
- Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda.
- Safety Data Sheet - Methyl 5,6-diaminonicotinate. ChemScene.
- Methyl 2-amino-5-methylnicotinate. Sigma-Aldrich.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- SAFETY DATA SHEET - Methyl 2-methylnicotinate. Fisher Scientific.
- Safety Data Sheet - Methyl 6-amino-5-iodonicotinate. CymitQuimica.
- Safety Data Sheet - Methyl nicotinate. Biosynth.
- Synthesis of (Methyl 2-aminonicotinate) Procedure. PrepChem.com.
- What is the synthesis and application of 2-Amino Methyl Nicotinate?. Guidechem.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Royal Society of Chemistry.
- Methyl 2-Amino-5-bromonicotinate. Chem-Impex.
- This compound. MySkinRecipes.
- Spectroscopy NMR, IR, MS, UV-Vis. University Course Document.
- Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.
- Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central.
- Special Issue : Metal-Catalyzed Cross-Couplings. MDPI.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 1227048-78-3 CAS|2-AMino-5-iodo-nicotinic acid Methyl ester|生产厂家|价格信息 [m.chemicalbook.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. lehigh.edu [lehigh.edu]
- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. biosynth.com [biosynth.com]
- 12. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Structure and Characterization of Methyl 2-amino-5-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, with its derivatives forming the basis of numerous therapeutic agents.[1][2] The strategic introduction of halogen atoms onto the pyridine ring can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Methyl 2-amino-5-iodonicotinate, a substituted halopyridine, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure combines a nucleophilic amino group, an ester functionality amenable to further modification, and an iodine atom that can participate in various cross-coupling reactions, making it a versatile synthon in medicinal chemistry. This guide provides a comprehensive overview of the synthesis and in-depth structural characterization of this compound, offering insights for its application in drug development.
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from 2-aminonicotinic acid. The first step involves the esterification of the carboxylic acid, followed by the regioselective iodination of the pyridine ring.
Step 1: Synthesis of Methyl 2-aminonicotinate (Precursor)
The precursor, Methyl 2-aminonicotinate, can be synthesized from 2-aminonicotinic acid via Fischer esterification.
Experimental Protocol:
-
Suspend 2-aminonicotinic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 eq) or sulfuric acid (catalytic amount) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 2-aminonicotinate.
-
Purify the crude product by column chromatography on silica gel if necessary.[4]
Step 2: Iodination to this compound
The final product is obtained by the electrophilic iodination of Methyl 2-aminonicotinate. N-Iodosuccinimide (NIS) is a common and effective iodinating agent for this transformation.
Experimental Protocol:
-
Dissolve Methyl 2-aminonicotinate (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add N-Iodosuccinimide (1.1-1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.
Caption: Synthetic pathway to this compound.
Structural and Physicochemical Characterization
A multi-technique approach is essential for the unambiguous structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the chemical structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are crucial.
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.25 | d | 1H | H-6 |
| ~7.95 | d | 1H | H-4 |
| ~5.50 | br s | 2H | -NH₂ |
| ~3.90 | s | 3H | -OCH₃ |
Interpretation:
-
The two protons on the pyridine ring (H-4 and H-6) are expected to appear as doublets due to coupling with each other. The downfield shift of H-6 is attributed to its position adjacent to the nitrogen atom and the deshielding effect of the iodine atom.
-
The protons of the amino group (-NH₂) are expected to appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
-
The methyl ester protons (-OCH₃) will appear as a sharp singlet.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168.0 | C=O (ester) |
| ~158.0 | C-2 |
| ~150.0 | C-6 |
| ~145.0 | C-4 |
| ~110.0 | C-3 |
| ~85.0 | C-5 |
| ~52.0 | -OCH₃ |
Interpretation:
-
The carbonyl carbon of the ester group will be the most downfield signal.
-
The carbon atom bearing the iodine (C-5) is expected to be significantly shielded (upfield shift) due to the "heavy atom effect".
-
The other aromatic carbons will appear in the typical range for pyridine derivatives, with their specific shifts influenced by the amino, ester, and iodo substituents.
Caption: Predicted ¹H NMR assignments for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass Spectrometric Data:
| m/z | Interpretation |
|---|---|
| 278 | [M]⁺, Molecular ion |
| 247 | [M - OCH₃]⁺ |
| 220 | [M - COOCH₃]⁺ |
| 151 | [M - I]⁺ |
| 127 | I⁺ |
Interpretation:
-
The molecular ion peak [M]⁺ is expected at m/z 278, corresponding to the molecular weight of C₇H₇IN₂O₂.
-
Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 247, or the entire methoxycarbonyl group (-COOCH₃) resulting in a peak at m/z 220.
-
Cleavage of the C-I bond would lead to a fragment at m/z 151 ([M - I]⁺) and a peak corresponding to the iodine cation at m/z 127.
Caption: Expected fragmentation pathway in mass spectrometry.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch (aromatic) | Pyridine ring |
| 2950-2850 | C-H stretch (aliphatic) | Methyl group (-OCH₃) |
| ~1720 | C=O stretch | Ester |
| ~1620 | N-H bend | Primary amine (-NH₂) |
| 1600-1450 | C=C and C=N stretch | Pyridine ring |
| ~1250 | C-O stretch | Ester |
| ~850 | C-I stretch | Iodo group |
Interpretation:
-
The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is characteristic of the asymmetric and symmetric N-H stretching of a primary amine.
-
A strong absorption band around 1720 cm⁻¹ is indicative of the carbonyl group of the ester.
-
The spectrum will also show characteristic absorptions for the aromatic pyridine ring and the C-I bond.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound is not publicly available, analysis of a related structure, 2-amino-5-methylpyridinium nicotinate, reveals potential intermolecular interactions.[5] In the solid state, it is expected that this compound would exhibit hydrogen bonding between the amino group of one molecule and the carbonyl oxygen or the pyridine nitrogen of a neighboring molecule. Pi-pi stacking interactions between the pyridine rings are also possible.
Hypothetical Crystal Packing Features:
-
Hydrogen Bonding: N-H···O=C and N-H···N(pyridine) interactions are likely to be primary motifs.
-
Halogen Bonding: The iodine atom could potentially act as a halogen bond donor, interacting with the nitrogen or oxygen atoms of adjacent molecules.
-
π-π Stacking: Offset or face-to-face stacking of the pyridine rings may contribute to the overall crystal packing.
Caption: Potential intermolecular interactions in the solid state.
Applications in Drug Development
This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The iodine atom is particularly useful for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the facile introduction of aryl, alkyl, and amino groups at the 5-position of the pyridine ring, enabling the exploration of structure-activity relationships in drug discovery programs.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis and a detailed, predictive analysis of its structural characterization using modern analytical techniques. A thorough understanding of its structure and reactivity, as outlined in this document, is essential for its effective utilization in the design and synthesis of novel therapeutic agents. The combination of NMR, MS, and FT-IR spectroscopy provides a robust and self-validating system for the confirmation of its structure and purity.
References
-
Vertex AI Search. The Role of Halogenated Pyridines in Modern Drug Discovery. Link
-
Hemamalini, M., & Fun, H. K. (2010). 2-Amino-5-methylpyridinium nicotinate. Acta Crystallographica Section E: Structure Reports Online, 66(3), o662. [Link]
-
Guidechem. What is the synthesis and application of 2-Amino Methyl Nicotinate? Link
-
ChemicalBook. METHYL 5-METHYLNICOTINATE synthesis. Link
-
Khan, I., & Ali, S. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6218. [Link]
-
Sharma, P., & Kumar, V. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Results in Chemistry, 5, 100822. [Link]
Sources
- 1. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. hmdb.ca [hmdb.ca]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. 2-Amino-5-methylpyridinium nicotinate - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Methyl 2-amino-5-iodonicotinate in common lab solvents
An In-depth Technical Guide to the Solubility of Methyl 2-amino-5-iodonicotinate in Common Laboratory Solvents
Foreword: Navigating the Data Gap for a Novel Compound
In the landscape of drug discovery and chemical synthesis, the solubility of a compound is a cornerstone of its developability and application. It governs everything from reaction kinetics to bioavailability.[1][2] this compound, a substituted pyridine derivative, is a compound of interest for which extensive public solubility data is not yet available. This guide, therefore, serves a dual purpose: to provide a scientifically grounded prediction of its solubility based on first principles and data from analogous structures, and to offer a robust, step-by-step experimental framework for researchers to determine its solubility profile in their own laboratories. This document is designed for the hands-on researcher, providing not just the "what" but the critical "why" behind each step.
Physicochemical Profile and Solubility Prediction
To understand the solubility of this compound, we must first dissect its molecular structure.
-
Pyridine Core: The pyridine ring, with its nitrogen atom, imparts a degree of polarity and the capacity for hydrogen bonding.[3] Pyridine itself is miscible with water and a broad range of organic solvents, from polar to non-polar, including ethanol, ether, and chloroform.[3][4][5] This suggests a baseline of moderate to good solubility in many common lab solvents.
-
Amino Group (-NH₂): The amino group is a strong hydrogen bond donor and acceptor, which will significantly enhance interactions with polar protic solvents like water and alcohols.
-
Iodo Group (-I): The large, electron-rich iodine atom increases the molecule's molecular weight and polarizability. While it adds some lipophilic character, its primary influence will be on van der Waals interactions.
-
Methyl Ester (-COOCH₃): The methyl ester group adds polarity and is a hydrogen bond acceptor. Esterification of nicotinic acid derivatives is a known strategy to modify solubility.[6][7][8]
Predicted Solubility Behavior:
Based on this structural analysis, we can predict the following solubility trends for this compound:
-
High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are expected to be excellent solvents. They are highly polar and can effectively solvate the molecule without competing for hydrogen bonding sites. DMSO is a common choice for creating stock solutions of drug-like molecules.[1][9]
-
Moderate to Good Solubility in Alcohols: Methanol, ethanol, and isopropanol should be effective solvents due to their ability to engage in hydrogen bonding with the amino and ester groups. As the alkyl chain of the alcohol increases, the solubility is expected to decrease due to the increasing non-polar character of the solvent.[10][11]
-
Moderate Solubility in Halogenated Solvents: Dichloromethane (DCM) and chloroform are likely to be reasonably good solvents. While less polar than alcohols, they can interact with the polar regions of the molecule. The pyridine core itself shows good solubility in these solvents.[3]
-
Low Solubility in Non-Polar Solvents: Solvents such as hexanes, heptane, and toluene are predicted to be poor solvents. The polar functional groups of this compound will have limited favorable interactions with these non-polar hydrocarbons.
-
pH-Dependent Aqueous Solubility: The amino group on the pyridine ring is basic and can be protonated under acidic conditions. This would form a salt, significantly increasing its solubility in aqueous solutions. Conversely, in basic solutions, the compound will remain in its free base form, and its aqueous solubility is expected to be lower. The solubility of amino acids and related compounds is highly dependent on pH.[10][11]
A Practical Framework for Experimental Solubility Determination
The following sections provide detailed protocols for determining both the kinetic and thermodynamic solubility of this compound. Kinetic solubility is often used in early-stage drug discovery for high-throughput screening, while thermodynamic solubility provides a more accurate measure of the equilibrium state, which is crucial for later-stage development.[9][12][13]
Logical Workflow for Solubility Assessment
The diagram below illustrates a logical workflow for a comprehensive solubility assessment, starting from initial screening to definitive thermodynamic measurement.
Caption: A logical workflow for determining compound solubility.
Protocol 1: High-Throughput Kinetic Solubility Assay
Objective: To rapidly assess the aqueous solubility of this compound for initial screening purposes. This method mimics the conditions often used in early in vitro biological assays.[13][14]
Principle: A concentrated DMSO stock of the compound is diluted into an aqueous buffer. The formation of a precipitate is detected, often by light scattering (nephelometry) or by quantifying the amount of compound remaining in solution after filtration.[1][9][14]
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 20 mM). Ensure the compound is fully dissolved.
-
-
Assay Plate Preparation:
-
In a 96-well microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Add a small volume of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
-
Equilibration:
-
Seal the plate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[9]
-
-
Detection and Quantification (Choose one):
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in scattering compared to a blank indicates precipitation.[1]
-
Direct UV/LC-MS Analysis:
-
Causality and Self-Validation:
-
Why DMSO? DMSO is a powerful organic solvent capable of dissolving a wide range of compounds, making it ideal for preparing high-concentration stock solutions for screening assays.[1]
-
Why a short incubation? This is a kinetic assay. It measures the tendency of a compound to precipitate out of a supersaturated solution under a defined, non-equilibrium condition, which is relevant for many high-throughput screening experiments.[13]
-
Trustworthiness: Including a set of reference compounds with known high and low solubility in each assay plate provides a crucial quality control measure to validate the experimental run.[9]
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
Objective: To determine the equilibrium solubility of this compound in a specific solvent, which represents the true maximum concentration of the compound that can be dissolved under thermodynamic equilibrium.[13][16]
Principle: An excess amount of the solid compound is agitated in the solvent of interest for an extended period until the concentration of the dissolved compound in the solution reaches a constant value. This ensures a true saturated solution in equilibrium with the solid phase.[17]
Step-by-Step Methodology:
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved.
-
Accurately add a known volume of the desired solvent (e.g., water, PBS, ethanol, DCM) to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for an extended period (typically 24 to 72 hours). The exact time required to reach equilibrium should be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration no longer increases.[9][16]
-
-
Phase Separation:
-
Allow the vials to stand at the experimental temperature to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant. Immediately filter the sample through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, µM, or g/L).
-
Causality and Self-Validation:
-
Why the Shake-Flask Method? This method is considered the "gold standard" for determining thermodynamic solubility because it ensures that the system reaches true equilibrium.[17]
-
Why 24-72 hours? Reaching thermodynamic equilibrium can be a slow process, especially for poorly soluble compounds. Extended agitation ensures that the dissolution process is complete.[9]
-
Trustworthiness: The protocol is self-validating if: 1) solid material is visibly present at the end of the equilibration period, and 2) measurements at consecutive time points (e.g., 48 and 72 hours) yield the same concentration, confirming that equilibrium has been reached.[16]
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and conditions (e.g., pH, temperature).
Table 1: Predicted and Experimental Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) | Method |
| Water (pH 7.4) | Polar Protic | Low to Moderate | To be determined | Thermodynamic |
| Water (pH 2.0) | Polar Protic | Moderate to High | To be determined | Thermodynamic |
| Methanol | Polar Protic | Good | To be determined | Thermodynamic |
| Ethanol | Polar Protic | Good | To be determined | Thermodynamic |
| Dichloromethane | Halogenated | Moderate | To be determined | Thermodynamic |
| Acetonitrile | Polar Aprotic | Moderate | To be determined | Thermodynamic |
| Dimethyl Sulfoxide | Polar Aprotic | High | To be determined | Thermodynamic |
| Hexane | Non-Polar | Very Low | To be determined | Thermodynamic |
Conclusion and Future Directions
While public data on the solubility of this compound is scarce, a thorough analysis of its chemical structure allows for robust predictions of its behavior in common laboratory solvents. This guide provides the necessary theoretical foundation and, more importantly, detailed, field-proven experimental protocols for researchers to generate high-quality, reliable solubility data. The determination of its thermodynamic solubility across a range of solvents and pH values will be a critical step in advancing the research and development of this promising compound.
References
- Solubility of Things. (n.d.). Pyridine.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents.
- Fakhree, M. A., & Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Akishina, et al. (n.d.). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
- Pion. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- BioDuro. (n.d.). ADME Solubility Assay.
- International Agency for Research on Cancer. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon (FR): IARC.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- chemeurope.com. (n.d.). Pyridine.
- Akishina, et al. (2018). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. ResearchGate.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Wong, J., & Wiedmann, T. S. (1998). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed.
- Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Chakravarty, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
Sources
- 1. rheolution.com [rheolution.com]
- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pyridine [chemeurope.com]
- 6. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 7. researchgate.net [researchgate.net]
- 8. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
The Strategic Utility of Methyl 2-amino-5-iodonicotinate: An In-depth Technical Guide for Synthetic Chemists
Introduction: Unveiling a Privileged Scaffold in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic assembly of complex molecular architectures is paramount. Chemists are in constant pursuit of versatile building blocks—molecules endowed with precisely positioned functional groups that can serve as reliable linchpins in convergent synthetic strategies. Methyl 2-amino-5-iodonicotinate, a trifunctionalized pyridine derivative, has emerged as a cornerstone reagent for this purpose. Its unique electronic and steric properties, stemming from the interplay of an amino group, a methyl ester, and a strategically placed iodine atom, render it an exceptionally valuable tool for the construction of novel chemical entities.
This technical guide offers an in-depth exploration of this compound as a synthetic building block. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings and strategic considerations that empower researchers to harness its full potential. We will examine its synthesis, its pivotal role in palladium-catalyzed cross-coupling reactions, and its utility in constructing diverse heterocyclic systems, providing field-proven insights for professionals in drug development and chemical research.
Molecular Architecture and Intrinsic Reactivity
The power of this compound lies in its distinct functional handles, each offering a gateway for selective chemical transformations.
-
The 5-Iodo Group: This is the primary site for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, allowing for oxidative addition to a palladium(0) catalyst under milder conditions than its bromo or chloro counterparts. This high reactivity enables selective functionalization, even in the presence of other, less reactive halides.
-
The 2-Amino Group: This nucleophilic center can participate in a variety of reactions, including N-alkylation, N-arylation, acylation, and, crucially, cyclization reactions to form fused heterocyclic systems. Its electronic-donating nature also influences the overall reactivity of the pyridine ring.
-
The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other derivatizations. It can also be reduced to a primary alcohol, opening up further synthetic possibilities.
The strategic placement of these groups on the pyridine core—a privileged scaffold in medicinal chemistry—makes this molecule a powerful starting point for generating libraries of compounds with diverse biological activities.[1][2]
Synthesis of this compound
A robust and scalable synthesis of the title compound is crucial for its widespread application. A common and effective route involves a two-step process starting from the readily available methyl 2-aminonicotinate.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of 2-Aminonicotinic Acid (if starting from the acid)
-
Suspend 2-aminonicotinic acid (1.0 equiv) in methanol (approx. 10 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 equiv) or sulfuric acid (catalytic to stoichiometric amounts) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the mixture to reflux (around 60-65 °C) and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[3]
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is greater than 8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-aminonicotinate, which can often be used in the next step without further purification.
Step 2: Iodination of Methyl 2-aminonicotinate
-
Dissolve methyl 2-aminonicotinate (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add N-iodosuccinimide (NIS) (1.1-1.2 equiv) portion-wise to the solution at room temperature. A similar iodination procedure has been reported for related pyridine systems.[4]
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Extract the product with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an exemplary substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5] The high reactivity of the C-I bond allows for selective and efficient coupling under relatively mild conditions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.[4][6][7] The reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).
-
Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly degassed.
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired methyl 2-amino-5-arylnicotinate.[4]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.
-
Degassed Solvents: Oxygen dissolved in the solvent can also lead to catalyst deactivation and promote side reactions.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[6]
-
Ligand Choice: For more challenging couplings, specialized phosphine ligands can be used to stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent | A standard, reliable system for many substrates.[4] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90-110 | Excellent | Effective for a broad range of boronic acids. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Excellent | Highly active catalyst system, good for hindered substrates. |
Table 1: Common Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Iodides.
Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing access to arylalkynes and conjugated enynes.[8][9][10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Experimental Protocol: Sonogashira Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).
-
Add a degassed solvent (e.g., THF or DMF, 5 mL) and an amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).
-
Add the terminal alkyne (1.1 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature to 50 °C until the starting material is consumed (monitored by TLC).
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the methyl 2-amino-5-(alkynyl)nicotinate product.
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: The copper acetylide, formed in situ, is believed to be the active species in the transmetalation step, transferring the alkynyl group to the palladium center.[9]
-
Amine Base: The amine serves both as a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HI produced during the reaction.
-
Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols, which often require specific ligands and stronger bases.[10]
Buchwald-Hartwig Amination: Forming C(sp²)–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and high-yielding method for C-N bond formation.[3][11][12] This reaction couples an aryl halide with a primary or secondary amine.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4 mol%) to a dry Schlenk tube.[13]
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography.
Causality Behind Experimental Choices:
-
Strong Base: A non-nucleophilic, strong base like NaOtBu is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex that precedes reductive elimination.[11]
-
Bulky Phosphine Ligands: Ligands are critical for the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) promote the crucial reductive elimination step, which is often the rate-limiting step, to form the C-N bond.[12][13]
Beyond Cross-Coupling: Derivatization and Cyclization
The utility of this compound extends beyond its role as a cross-coupling partner. The amino and ester functionalities serve as handles for further molecular elaboration.
N-Functionalization and Amide Formation
The 2-amino group can be acylated to form amides or undergo reductive amination. The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a diverse array of amides.
Intramolecular Cyclization Reactions
A particularly powerful application is its use in the synthesis of fused heterocyclic systems. The juxtaposition of the 2-amino group and the 3-ester (or the derived acid/amide) allows for intramolecular cyclization reactions to construct pyridopyrimidines and related scaffolds, which are common motifs in biologically active molecules.[14] For example, condensation with β-keto esters can lead to the formation of 4H-pyrido[1,2-a]pyrimidin-4-ones.[14]
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound stands out as a preeminent building block in modern organic synthesis. Its trifunctional nature provides a robust platform for a multitude of selective transformations. The highly reactive iodo group serves as an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, while the amino and ester groups offer orthogonal sites for further derivatization and the construction of complex fused ring systems. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and handling of this reagent is not merely advantageous—it is a key enabler for the efficient and strategic synthesis of novel compounds that will drive future innovations in medicine and materials.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylpyridinium nicotinate. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Publications. (n.d.). The Reaction of Amino Heterocycles with Reactive Esters. I. 2-Aminopyridines R, -n. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PubMed Central. Retrieved from [Link]
-
Kyushu University. (n.d.). One-pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-catalyzed Dehydrogenation of Alkyl Ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pd(0)-catalyzed cross-coupling of allyl halides with α-diazocarbonyl compounds or N-mesylhydrazones: synthesis of 1,3-diene compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
-
Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Optically Pure (S)-2-Amino-5-arylpent-4-ynoic acids by Sonogashira Reactions and their Potential Use as Highly Selective Potent Inhibitors of Aldose Reductase. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boronic Ester Enabled [2 + 2]-Cycloadditions by Temporary Coordination: Synthesis of Artochamin J and Piperarborenine B. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Molecules | Section Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Stereospecific cyclization strategies for α,ε-dihydroxy-β-amino esters: asymmetric syntheses of imino and amino sugars. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (1994). Cyclization reactions leading to beta-hydroxyketo esters. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
Introduction: Unveiling a Privileged Scaffold in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic assembly of complex molecular architectures is paramount. Chemists are in constant pursuit of versatile building blocks—molecules endowed with precisely positioned functional groups that can serve as reliable linchpins in convergent synthetic strategies. This compound, a trifunctionalized pyridine derivative, has emerged as a cornerstone reagent for this purpose. Its unique electronic and steric properties, stemming from the interplay of an amino group, a methyl ester, and a strategically placed iodine atom, render it an exceptionally valuable tool for the construction of novel chemical entities.
This technical guide offers an in-depth exploration of this compound as a synthetic building block. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings and strategic considerations that empower researchers to harness its full potential. We will examine its synthesis, its pivotal role in palladium-catalyzed cross-coupling reactions, and its utility in constructing diverse heterocyclic systems, providing field-proven insights for professionals in drug development and chemical research.
Molecular Architecture and Intrinsic Reactivity
The power of this compound lies in its distinct functional handles, each offering a gateway for selective chemical transformations.
-
The 5-Iodo Group: This is the primary site for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, allowing for oxidative addition to a palladium(0) catalyst under milder conditions than its bromo or chloro counterparts. This high reactivity enables selective functionalization, even in the presence of other, less reactive halides.
-
The 2-Amino Group: This nucleophilic center can participate in a variety of reactions, including N-alkylation, N-arylation, acylation, and, crucially, cyclization reactions to form fused heterocyclic systems. Its electronic-donating nature also influences the overall reactivity of the pyridine ring.
-
The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other derivatizations. It can also be reduced to a primary alcohol, opening up further synthetic possibilities.
The strategic placement of these groups on the pyridine core—a privileged scaffold in medicinal chemistry—makes this molecule a powerful starting point for generating libraries of compounds with diverse biological activities.[1][2]
Synthesis of this compound
A robust and scalable synthesis of the title compound is crucial for its widespread application. A common and effective route involves a two-step process starting from the readily available methyl 2-aminonicotinate.
Experimental Protocol: Synthesis of this compound
Step 1: Esterification of 2-Aminonicotinic Acid (if starting from the acid)
-
Suspend 2-aminonicotinic acid (1.0 equiv) in methanol (approx. 10 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-3.0 equiv) or sulfuric acid (catalytic to stoichiometric amounts) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the mixture to reflux (around 60-65 °C) and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[3]
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is greater than 8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-aminonicotinate, which can often be used in the next step without further purification.
Step 2: Iodination of Methyl 2-aminonicotinate
-
Dissolve methyl 2-aminonicotinate (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add N-iodosuccinimide (NIS) (1.1-1.2 equiv) portion-wise to the solution at room temperature. A similar iodination procedure has been reported for related pyridine systems.[4]
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Extract the product with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Caption: Synthetic route to this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an exemplary substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5] The high reactivity of the C-I bond allows for selective and efficient coupling under relatively mild conditions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for creating biaryl and heteroaryl structures, which are prevalent in pharmaceuticals.[4][6][7] The reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).
-
Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly degassed.
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired methyl 2-amino-5-arylnicotinate.[4]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.
-
Degassed Solvents: Oxygen dissolved in the solvent can also lead to catalyst deactivation and promote side reactions.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[6]
-
Ligand Choice: For more challenging couplings, specialized phosphine ligands can be used to stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent | A standard, reliable system for many substrates.[4] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90-110 | Excellent | Effective for a broad range of boronic acids. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Excellent | Highly active catalyst system, good for hindered substrates. |
Table 1: Common Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Iodides.
Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing access to arylalkynes and conjugated enynes.[8][9][10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Experimental Protocol: Sonogashira Coupling
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).
-
Add a degassed solvent (e.g., THF or DMF, 5 mL) and an amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).
-
Add the terminal alkyne (1.1 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature to 50 °C until the starting material is consumed (monitored by TLC).
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the methyl 2-amino-5-(alkynyl)nicotinate product.
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: The copper acetylide, formed in situ, is believed to be the active species in the transmetalation step, transferring the alkynyl group to the palladium center.[9]
-
Amine Base: The amine serves both as a base to deprotonate the terminal alkyne and as a solvent. It also scavenges the HI produced during the reaction.
-
Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols, which often require specific ligands and stronger bases.[10]
Buchwald-Hartwig Amination: Forming C(sp²)–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and high-yielding method for C-N bond formation.[3][11][12] This reaction couples an aryl halide with a primary or secondary amine.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4 mol%) to a dry Schlenk tube.[13]
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography.
Causality Behind Experimental Choices:
-
Strong Base: A non-nucleophilic, strong base like NaOtBu is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex that precedes reductive elimination.[11]
-
Bulky Phosphine Ligands: Ligands are critical for the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) promote the crucial reductive elimination step, which is often the rate-limiting step, to form the C-N bond.[12][13]
Beyond Cross-Coupling: Derivatization and Cyclization
The utility of this compound extends beyond its role as a cross-coupling partner. The amino and ester functionalities serve as handles for further molecular elaboration.
N-Functionalization and Amide Formation
The 2-amino group can be acylated to form amides or undergo reductive amination. The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a diverse array of amides.
Intramolecular Cyclization Reactions
A particularly powerful application is its use in the synthesis of fused heterocyclic systems. The juxtaposition of the 2-amino group and the 3-ester (or the derived acid/amide) allows for intramolecular cyclization reactions to construct pyridopyrimidines and related scaffolds, which are common motifs in biologically active molecules.[14] For example, condensation with β-keto esters can lead to the formation of 4H-pyrido[1,2-a]pyrimidin-4-ones.[14]
Caption: General scheme for the synthesis of fused heterocycles.
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound stands out as a preeminent building block in modern organic synthesis. Its trifunctional nature provides a robust platform for a multitude of selective transformations. The highly reactive iodo group serves as an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, while the amino and ester groups offer orthogonal sites for further derivatization and the construction of complex fused ring systems. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and handling of this reagent is not merely advantageous—it is a key enabler for the efficient and strategic synthesis of novel compounds that will drive future innovations in medicine and materials.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylpyridinium nicotinate. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Publications. (n.d.). The Reaction of Amino Heterocycles with Reactive Esters. I. 2-Aminopyridines R, -n. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PubMed Central. Retrieved from [Link]
-
Kyushu University. (n.d.). One-pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-catalyzed Dehydrogenation of Alkyl Ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pd(0)-catalyzed cross-coupling of allyl halides with α-diazocarbonyl compounds or N-mesylhydrazones: synthesis of 1,3-diene compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central. Retrieved from [Link]
-
Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. Retrieved from
-
Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Optically Pure (S)-2-Amino-5-arylpent-4-ynoic acids by Sonogashira Reactions and their Potential Use as Highly Selective Potent Inhibitors of Aldose Reductase. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boronic Ester Enabled [2 + 2]-Cycloadditions by Temporary Coordination: Synthesis of Artochamin J and Piperarborenine B. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Molecules | Section Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Stereospecific cyclization strategies for α,ε-dihydroxy-β-amino esters: asymmetric syntheses of imino and amino sugars. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (1994). Cyclization reactions leading to beta-hydroxyketo esters. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
Sources
- 1. Methyl 2-amino-5-chloronicotinate [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lib.ysu.am [lib.ysu.am]
An In-Depth Technical Guide to Methyl 2-amino-5-iodonicotinate: Synthesis, Properties, and Applications in Drug Discovery
Abstract
Methyl 2-amino-5-iodonicotinate is a pivotal halogenated heterocyclic building block in modern medicinal chemistry. Its strategic substitution pattern, featuring a nucleophilic amino group, an ester for further modification, and a versatile iodine atom, renders it an invaluable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, its detailed synthesis and characterization, and its critical role as an intermediate in the development of targeted therapeutics, particularly in the realms of kinase and viral inhibition. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this important synthetic intermediate.
Introduction: The Strategic Importance of Substituted Nicotinates
The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties and the optimization of interactions with biological targets. This compound has emerged as a particularly useful intermediate due to the orthogonal reactivity of its functional groups. The 2-amino group can participate in hydrogen bonding and can be further derivatized, the methyl ester provides a handle for amide formation or reduction, and the iodine at the 5-position is primed for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This trifecta of functionality makes it a highly sought-after building block for the construction of compound libraries for high-throughput screening and for the rational design of targeted therapies.
Discovery and Historical Context
While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in a historical context, its preparation is a logical extension of established methodologies for the halogenation of aminopyridine systems. The utility of N-halosuccinimides, particularly N-iodosuccinimide (NIS), for the regioselective iodination of electron-rich aromatic and heteroaromatic compounds has been well-documented. The earliest widespread use of this compound appears to have been driven by the needs of the pharmaceutical industry in the late 20th and early 21st centuries, coinciding with the rise of targeted therapies and the demand for versatile, functionalized heterocyclic intermediates. Its prevalence in the patent literature for kinase inhibitors and antiviral agents underscores its importance in modern drug discovery programs.
Synthesis and Characterization
The most common and efficient synthesis of this compound involves the direct iodination of its precursor, Methyl 2-aminonicotinate.
Synthesis of the Precursor: Methyl 2-aminonicotinate
Methyl 2-aminonicotinate can be readily prepared from the commercially available 2-aminonicotinic acid via Fischer esterification.
Experimental Protocol: Synthesis of Methyl 2-aminonicotinate
-
Reaction Scheme:
Figure 1: Esterification of 2-aminonicotinic acid.
-
Step-by-Step Procedure:
-
To a suspension of 2-aminonicotinic acid (1.0 eq) in methanol (approx. 0.1-0.2 M), cautiously add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Methyl 2-aminonicotinate, typically as a white to off-white solid.
-
Iodination to this compound
The introduction of the iodine atom at the 5-position is achieved through electrophilic aromatic substitution using N-iodosuccinimide (NIS). The electron-donating amino group at the 2-position activates the pyridine ring towards electrophilic attack, directing the incoming electrophile to the 5-position.
Experimental Protocol: Synthesis of this compound
-
Reaction Scheme:
Figure 2: Iodination of Methyl 2-aminonicotinate.
-
Step-by-Step Procedure:
-
Dissolve Methyl 2-aminonicotinate (1.0 eq) in anhydrous dimethylformamide (DMF) (approx. 0.2-0.5 M).
-
To this solution, add N-iodosuccinimide (1.1-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS.
-
Extract the product with ethyl acetate or diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
-
Spectroscopic Characterization
The structural confirmation of this compound is typically achieved through standard spectroscopic methods.
| Parameter | Value |
| Molecular Formula | C₇H₇IN₂O₂ |
| Molecular Weight | 278.05 g/mol |
| Appearance | Off-white to yellow solid |
| CAS Number | 1227048-78-3 |
Table 1: Physicochemical Properties of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The two aromatic protons on the pyridine ring will appear as doublets due to ortho-coupling.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct carbon signals, including the carbonyl carbon of the ester and the carbon atom bearing the iodine, which will be shifted downfield.
-
Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak corresponding to the molecular weight of the compound.
Applications in Drug Discovery
The iodine atom in this compound is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug synthesis. These reactions allow for the introduction of a wide range of substituents at the 5-position of the nicotinic acid core, enabling the exploration of structure-activity relationships.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the iodonicotinate and various boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[2]
Figure 3: Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodonicotinate and a terminal alkyne.[3][4] The resulting alkynyl-substituted nicotinates are valuable intermediates that can be further elaborated, for instance, through cycloaddition reactions or reduction to the corresponding alkanes or alkenes. This reaction is frequently employed in the synthesis of antiviral agents.
Figure 4: Sonogashira coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the iodonicotinate and a primary or secondary amine.[5] This reaction is a powerful tool for introducing diverse amino functionalities, which can be crucial for modulating the pharmacokinetic properties and target engagement of a drug candidate.
Figure 5: Buchwald-Hartwig amination of this compound.
Exemplary Applications in Kinase Inhibitor and Antiviral Synthesis
While specific, publicly disclosed clinical candidates that explicitly name this compound as a starting material are often found within proprietary patent literature, the structural motif it generates is prevalent in numerous patented kinase inhibitors and antiviral compounds. For instance, the 2-amino-5-aryl-nicotinate core, readily accessible via Suzuki coupling, is a key feature in a number of inhibitors targeting kinases such as EGFR, VEGFR, and p38 MAP kinase.[6][7] Similarly, the introduction of complex nitrogen-containing heterocycles via Buchwald-Hartwig amination is a common strategy in the development of novel antiviral agents, including those targeting HIV and HCV.[8][9][10][11]
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. Its facile and scalable synthesis, coupled with the versatile reactivity of its iodine substituent, provides medicinal chemists with a reliable and powerful tool for the rapid generation of diverse and complex molecular architectures. As the demand for highly specific and potent targeted therapies continues to grow, the importance of key building blocks like this compound in the drug development pipeline is set to increase. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of empowering researchers to effectively utilize this valuable intermediate in their own research endeavors.
References
-
Akishina, et al. (n.d.). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Retrieved from [Link]
-
Al-Said, M. S., et al. (2015). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 9(1), 60. Retrieved from [Link]
- Burchat, A. W., et al. (2000). Pyrrolo[2,3-d]pyrimidines containing an extended 5-substituent as potent and selective inhibitors of Lck. II. Bioorganic & Medicinal Chemistry Letters, 10(19), 2171-2174.
-
Fun, H.-K., et al. (2010). 2-Amino-5-methylpyridinium nicotinate. Acta Crystallographica Section E: Structure Reports Online, 66(3), o662. Retrieved from [Link]
-
Khalil, N., Ahmed, E., & Zaitone, S. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Chemical and Pharmaceutical Bulletin, 61(9), 934-942. Retrieved from [Link]
-
Reddy, T. J., et al. (2016). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry, 81(17), 7728-7738. Retrieved from [Link]
- Google Patents. (n.d.). Antiviral compounds. (EP0392791B1).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). Antiviral compositions. (US7887845B2).
-
PubChem. (n.d.). Kinase inhibitor - Patent US-9499486-B2. Retrieved from [Link]
- Google Patents. (n.d.). Antiviral compositions and methods. (US10512664B2).
-
Google Patents. (n.d.). United States Patent. (US20090227791A1). Retrieved from [Link]
- Google Patents. (n.d.). Antiviral compounds. (US8575135B2).
- Google Patents. (n.d.). United States Patent. (US20200102274A1).
- Google Patents. (n.d.). 2-(2,4,5-substituted-anilino) pyrimidine compounds. (US8946235B2).
- Google Patents. (n.d.). Synthesis method of 2-amino-5-iodopyridine. (CN110590652B).
- Google Patents. (n.d.). Process for the preparation of 2-amino-5-methyl-pyridine. (US5332824A).
- Google Patents. (n.d.). Process for preparation of 2-amino-5-methyl-pyridine. (EP0569701A1).
-
Google Patents. (n.d.). N-(5-substituted-carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use. (WO2024069592A1). Retrieved from
-
Google Patents. (n.d.). United States Patent. (US20180319748A1). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]
-
Journal of Heterocyclic Chemistry. (2005). Preparation of 2-amino-5-methyl-7 H -1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones. 42(6), 1105-1109. Retrieved from [Link]
-
Amanote Research. (n.d.). Synthesis of 2-Amino-5-(3-Chloropr. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2977. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
- 5. (PDF) Synthesis of 2-Amino-5-(3-Chloropr [research.amanote.com]
- 6. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]
- 8. EP0392791B1 - Antiviral compounds - Google Patents [patents.google.com]
- 9. US7887845B2 - Antiviral compositions - Google Patents [patents.google.com]
- 10. US10512664B2 - Antiviral compositions and methods - Google Patents [patents.google.com]
- 11. US8575135B2 - Antiviral compounds - Google Patents [patents.google.com]
The Strategic Application of Methyl 2-amino-5-iodonicotinate in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic building blocks, substituted pyridines hold a privileged position due to their prevalence in numerous FDA-approved drugs and their ability to engage in critical interactions with biological targets.[1][2] This guide focuses on a particularly valuable, yet perhaps underutilized, scaffold: Methyl 2-amino-5-iodonicotinate .
This molecule is distinguished by a unique convergence of three synthetically versatile functional groups on a pyridine core: a nucleophilic amino group, a readily displaceable iodo substituent, and a modifiable methyl ester. This trifecta of reactivity provides a robust platform for the generation of diverse and complex molecular architectures, making it an asset for medicinal chemists engaged in lead discovery and optimization. This document will provide an in-depth exploration of the synthesis, reactivity, and, most importantly, the potential applications of this compound in the design and synthesis of targeted therapeutics, with a particular focus on kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.
Core Synthesis and Physicochemical Properties
A reliable and scalable synthesis of the core scaffold is the essential first step in any drug discovery program. This compound can be efficiently prepared from the commercially available Methyl 2-aminonicotinate.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via electrophilic iodination of Methyl 2-aminonicotinate.
Materials:
-
Methyl 2-aminonicotinate
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Diethyl ether (Et2O)
-
Water, deionized
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of Methyl 2-aminonicotinate (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Causality of Experimental Choices:
-
N-Iodosuccinimide (NIS) is chosen as the iodinating agent due to its mild reactivity and ease of handling compared to molecular iodine.
-
DMF is an excellent polar aprotic solvent that readily dissolves the starting material and reagents.
-
The sodium thiosulfate wash is crucial for removing any residual iodine, which can interfere with subsequent reactions and purification.
Physicochemical Data Summary
| Property | Value |
| Molecular Formula | C₇H₇IN₂O₂ |
| Molecular Weight | 278.05 g/mol |
| Appearance | Off-white to yellow solid |
| Key Functional Groups | Primary amine (-NH₂), Iodo (-I), Methyl ester (-COOCH₃) |
Strategic Synthetic Utility: The Power of Orthogonal Reactivity
The true value of this compound lies in the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular structure, a critical aspect of systematic structure-activity relationship (SAR) studies.
Caption: Orthogonal reactivity of this compound.
Application in Kinase Inhibitor Synthesis
Protein kinases are a major class of drug targets, particularly in oncology.[1] Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the ATP-binding pocket. The 2-aminopyridine motif present in our scaffold is a well-established hinge-binding element.[1] The iodo group at the 5-position is perfectly positioned for elaboration into the solvent-exposed region of the kinase active site, allowing for the introduction of moieties that can enhance potency and selectivity.
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for this purpose, enabling the formation of C-C bonds with a wide variety of boronic acids and esters.[1][3]
Workflow: Synthesis of a Kinase Inhibitor Library via Suzuki Coupling
Caption: Workflow for kinase inhibitor library synthesis.
Exemplary Protocol: Suzuki Coupling for a Biaryl Nicotinate Intermediate
Objective: To synthesize a Methyl 2-amino-5-arylnicotinate derivative as a precursor for kinase inhibitors.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Add the palladium catalyst (typically 2-5 mol%) under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C (conventional heating) or as per microwave protocol, and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired biaryl product.
Rationale for Component Selection:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki couplings, though other palladium sources and ligands can be screened for optimal performance.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction outcome.
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxygen, making an inert atmosphere crucial for preventing catalyst deactivation.
Application in PARP Inhibitor Design
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a successful class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4][5] Many PARP inhibitors feature a core structure that mimics the nicotinamide portion of the NAD+ substrate. The nicotinic acid backbone of our scaffold is an ideal starting point for developing such inhibitors.
While direct synthesis of approved PARP inhibitors from this compound may not be the most common route, its structure lends itself to the design of novel PARP inhibitors. The 5-iodo position can be functionalized to interact with the adenosine-binding pocket of the PARP enzyme, potentially enhancing potency and selectivity.[5]
Conceptual Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Future Perspectives and Advanced Applications
The utility of this compound is not limited to kinase and PARP inhibitors. Its versatile structure makes it a valuable precursor for a wide range of other therapeutic agents.
-
Neuroprotective Agents: The pyridine core is present in various compounds with activity in the central nervous system. The scaffold can be elaborated to target receptors and enzymes implicated in neurodegenerative diseases.[6][7]
-
Antiviral Agents: Many antiviral compounds are heterocyclic in nature. The functional handles on this scaffold allow for the synthesis of novel nucleoside and non-nucleoside analogues with potential antiviral activity.[8][9][10][11][12]
-
Structure-Activity Relationship (SAR) Studies: The ease of diversification at three distinct points on the molecule makes it an ideal platform for systematic SAR exploration, which is fundamental to optimizing lead compounds for potency, selectivity, and pharmacokinetic properties.[13][14]
Conclusion
This compound represents a high-potential, strategically functionalized scaffold for modern medicinal chemistry. Its efficient synthesis and orthogonal reactivity empower drug discovery teams to rapidly generate diverse libraries of complex molecules. The inherent 2-aminopyridine motif serves as a proven pharmacophore for targeting enzyme active sites, while the iodo-substituent provides a key gateway for sophisticated molecular elaboration through robust cross-coupling chemistries. By leveraging the principles and protocols outlined in this guide, researchers can unlock the full potential of this versatile building block to accelerate the development of next-generation therapeutics for a range of challenging diseases.
References
-
Hou, W., Li, Y., & Sun, T. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. PubMed. Retrieved from [Link]
-
Anonymous. (n.d.). Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines. PubMed Central. Retrieved from [Link]
-
Department of Medicinal Chemistry. (n.d.). Patent applications. Jagiellonian University Medical College. Retrieved from [Link]
-
Anonymous. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC. Retrieved from [Link]
-
Anonymous. (n.d.). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. ResearchGate. Retrieved from [Link]
-
Tok, F., & Giampietro, L. (Eds.). (n.d.). Novel Neuroprotective Agents: Design, Synthesis, and Biological Evaluation. MDPI. Retrieved from [Link]
-
Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]
-
Anonymous. (n.d.). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. Retrieved from [Link]
-
He, J. X., Zhang, A., et al. (2022). Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. PubMed. Retrieved from [Link]
-
Anonymous. (2022). Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. MDPI. Retrieved from [Link]
- Carbotang Biotech Co ltd. (2021). 2-methyl nicotinate and preparation method and application thereof. Google Patents.
-
Anonymous. (2019). Synthesis of Novel Baicalein Amino Acid Derivatives and Biological Evaluation as Neuroprotective Agents. PubMed Central. Retrieved from [Link]
-
Moshal, J. M., & Libman, M. (2019). Pharmaceutical compositions and methods of using the same. PubChem. Retrieved from [Link]
-
Lin, T. S., Neenan, J. P., Cheng, Y. C., & Prusoff, W. H. (1976). Synthesis and Antiviral Activity of 5- And 5'-substituted Thymidine Analogs. PubMed. Retrieved from [Link]
-
Anonymous. (n.d.). MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. PubMed Central. Retrieved from [Link]
-
Anonymous. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI. Retrieved from [Link]
-
Anonymous. (n.d.). Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. PubMed Central. Retrieved from [Link]
-
Anonymous. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. Retrieved from [Link]
-
Anonymous. (n.d.). Synthesis and antiviral activity of 5'-deoxypyrazofurin. PubMed. Retrieved from [Link]
-
Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Retrieved from [Link]
-
ME Therapeutics Inc. (n.d.). Science. Retrieved from [Link]
-
Anonymous. (n.d.). Design, synthesis, and structure-activity relationship studies of novel 1-[(1-acyl-4-piperidyl)methyl]-1H-2- methylimidazo[4,5-c]pyridine derivatives as potent, orally active platelet-activating factor antagonists. PubMed. Retrieved from [Link]
-
Anonymous. (n.d.). The Discovery of Two Novel Classes of 5,5-Bicyclic Nucleoside-Derived PRMT5 Inhibitors for the Treatment of Cancer. ResearchGate. Retrieved from [Link]
-
Torrence, P. F., & Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. PubMed. Retrieved from [Link]
-
Anonymous. (2024). Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential. MDPI. Retrieved from [Link]
-
Anonymous. (2007). Synthesis, antiviral and antitumor activity of 2-substituted-5-amidino-benzimidazoles. PubMed. Retrieved from [Link]
-
ChemHelp ASAP. (2022, March 28). discovery of MRTX1719 for cancer indications - drug annotations [Video]. YouTube. Retrieved from [Link]
-
Anonymous. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved from [Link]
-
Anonymous. (n.d.). Synthesis and structure-activity relationship of 2-(aminoalkyl)-3,3a,8,12b- tetrahydro-2H-dibenzocyclohepta[1,2-b]furan derivatives: A novel series of 5-HT2A/2C receptor antagonists. ResearchGate. Retrieved from [Link]
-
Anonymous. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. PubMed. Retrieved from [Link]
-
Anonymous. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Retrieved from [Link]
-
Anonymous. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preliminary in vitro evaluation of neuroprotective and monoamine oxidase type B inhibitory effects of newly synthesized 8-aminocaffeines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecules | Special Issue : Novel Neuroprotective Agents: Design, Synthesis, and Biological Evaluation [mdpi.com]
- 8. Synthesis and antiviral activity of 5- and 5'-substituted thymidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity of 5'-deoxypyrazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, antiviral and antitumor activity of 2-substituted-5-amidino-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and structure-activity relationship studies of novel 1-[(1-acyl-4-piperidyl)methyl]-1H-2- methylimidazo[4,5-c]pyridine derivatives as potent, orally active platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Whitepaper: Methyl 2-amino-5-iodonicotinate - A Keystone Precursor for Next-Generation Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy, creating a persistent demand for versatile chemical scaffolds that can be elaborated into potent and selective drugs. This technical guide delves into the strategic application of Methyl 2-amino-5-iodonicotinate , a highly functionalized pyridine derivative, as a pivotal precursor in the synthesis of advanced kinase inhibitors. We will explore the unique chemical reactivity of this building block, provide detailed protocols for its key transformations—particularly palladium-catalyzed cross-coupling reactions—and illustrate its utility through a guided synthesis of a representative inhibitor scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful precursor in their discovery programs.
The Strategic Advantage of this compound
The success of a drug discovery campaign often hinges on the selection of starting materials that offer both synthetic tractability and a clear path to diverse, biologically relevant structures. This compound is a prime example of such a strategic precursor. Its value lies in the orthogonal reactivity of its three principal functional groups, which allows for a modular and controlled approach to inhibitor synthesis.
-
The 5-Iodo Group: This is the primary anchor for introducing molecular complexity. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, providing a reliable handle for forming new carbon-carbon and carbon-heteroatom bonds.[1][2] Its reactivity is generally higher than the corresponding bromo- or chloro-analogs, often allowing for milder reaction conditions.[2] This position is frequently used to install aryl or heteroaryl moieties that occupy the ATP-binding pocket of the target kinase, contributing significantly to potency and selectivity.
-
The 2-Amino Group: This nucleophilic group is a critical element for building the core heterocyclic scaffold of many kinase inhibitors.[3][4][5][6] It can readily participate in cyclization reactions with electrophilic partners to form fused ring systems, such as pyrido[2,3-d]pyrimidines, which are common pharmacophores in kinase inhibitors.[7]
-
The 3-Methyl Ester Group: The ester provides a third point for diversification. It can be hydrolyzed to the corresponding carboxylic acid for interaction with basic residues in the kinase active site, or it can be converted to an amide to explore additional hydrogen bonding interactions and modulate physicochemical properties.
The strategic arrangement of these groups on the pyridine ring makes this compound a "privileged" scaffold for kinase inhibitor development.
Synthesis of the Precursor
The precursor itself can be synthesized from the commercially available methyl 2-aminonicotinate via electrophilic iodination.
Protocol 1: Synthesis of this compound
-
To a solution of methyl 2-aminonicotinate (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.2 eq).[8]
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the mixture into a saturated aqueous solution of sodium thiosulfate to quench any remaining NIS.[8]
-
Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the combined organic phases with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization to afford this compound.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The iodinated pyridine core is perfectly primed for palladium-catalyzed reactions that form the backbone of modern medicinal chemistry. These methods offer unparalleled functional group tolerance and reliability.[1][9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most utilized reaction with this precursor, enabling the formation of a C-C bond between the pyridine core (sp²) and a wide variety of aryl or heteroaryl boronic acids or esters (sp²).[10][11] This reaction is fundamental for installing the "hinge-binding" motifs common to many kinase inhibitors.
Causality Behind Component Selection:
-
Palladium Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is common, but more advanced catalysts with bulky phosphine ligands (e.g., from Pd₂(dba)₃/P(t-Bu)₃) can offer higher turnover numbers and couple more challenging substrates.[11]
-
Base: A base is crucial for the transmetalation step, activating the boronic acid.[10][11] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact yield and side reactions.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is typical to dissolve both the organic and inorganic reagents.[1][12]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).[1]
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive pressure of inert gas.[1]
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is the method of choice for installing alkynyl moieties, creating a C(sp²)-C(sp) bond.[13] This is particularly useful for designing inhibitors that require a linear and rigid linker to access distal pockets in the kinase active site or for use as clickable handles for chemical biology probes.
Causality Behind Component Selection:
-
Catalyst System: This reaction traditionally uses a dual-catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[13][14] The copper co-catalyst is believed to facilitate the activation of the alkyne. Copper-free versions have also been developed to avoid issues with alkyne homocoupling (Glaser coupling).[2][9]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, often serving as both the base and part of the solvent system.[14]
Protocol 3: General Procedure for Sonogashira Coupling
-
To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF and/or Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 3-10 mol%).[14]
-
Add the terminal alkyne (1.1-1.3 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Data Summary: Typical Cross-Coupling Conditions
| Reaction | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80 - 100 |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N or DIPEA | THF / Et₃N | 25 - 60 |
Case Study: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Scaffold
To illustrate the practical application of this compound, we will outline the synthesis of a representative bicyclic core found in inhibitors of kinases such as Janus Kinase 2 (JAK2) and Phosphoinositide 3-kinase (PI3K).[3][5]
Synthetic Workflow
The overall strategy involves an initial Suzuki coupling to install a key aryl group, followed by a condensation and cyclization reaction to form the fused pyrimidine ring.
Caption: Synthetic workflow for a generic kinase inhibitor core.
Experimental Protocol: Ring Formation
Protocol 4: Synthesis of the Pyrido[2,3-d]pyrimidin-4-one Core
-
Combine the methyl 2-amino-5-aryl-nicotinate intermediate (from Protocol 2) (1.0 eq) with formamide (used in large excess as both reagent and solvent).
-
Heat the mixture to a high temperature (e.g., 150-180 °C) for several hours.
-
Monitor the reaction for the disappearance of the starting material and the formation of the cyclized product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the solid product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the target Pyrido[2,3-d]pyrimidin-4-one scaffold, which can be further functionalized.
Biological Context: Targeting Kinase Signaling Pathways
The scaffolds derived from this compound are designed to inhibit specific protein kinases. For example, many 2-aminopyridine derivatives are potent inhibitors of kinases in the JAK/STAT pathway, which is crucial for cytokine signaling and is often overactive in myeloproliferative diseases and inflammatory conditions.[3]
An inhibitor synthesized via the methods above would typically function as an ATP-competitive inhibitor. It occupies the ATP-binding site on the kinase domain, preventing the phosphorylation and activation of downstream substrates like the STAT proteins. This blockade of signal transduction can lead to reduced cell proliferation and induction of apoptosis in cancer cells.[5]
Caption: Simplified JAK/STAT signaling pathway and point of inhibition.
Conclusion
This compound is a testament to the power of strategic precursor design in modern drug discovery. Its trifunctional nature provides a robust and flexible platform for constructing diverse libraries of kinase inhibitors. The reliable and well-characterized palladium-catalyzed coupling reactions at the 5-position, combined with the cyclization potential of the 2-amino group, enable medicinal chemists to rapidly access complex heterocyclic cores. By understanding the underlying principles of its reactivity and applying the robust protocols outlined in this guide, research organizations can significantly accelerate their efforts to develop novel, targeted therapies for a range of human diseases.
References
-
Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure & Dynamics. [Link]
-
Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ Inhibitors for Hematological Cancer. ResearchGate. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Molecules. [Link]
- Method for synthesizing 2-aminothiazole compounds as kinase inhibitors.
-
Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton Institutional Repository. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. RSC Medicinal Chemistry. [Link]
-
Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. soci.org [soci.org]
- 8. Page loading... [wap.guidechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
The Strategic Activation of Iodo-Nicotinates: A Technical Guide to C-I Bond Reactivity in Drug Discovery
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of the pyridine ring is paramount to modulating their pharmacological activity. Among the various synthetic handles, the carbon-iodine (C-I) bond on the nicotinate framework offers a unique and highly reactive platform for molecular elaboration. This in-depth technical guide provides a comprehensive overview of the intrinsic reactivity of the C-I bond in iodo-nicotinates, with a focus on its application in palladium-catalyzed cross-coupling reactions. We will delve into the fundamental principles governing C-I bond activation, explore the nuances of widely employed coupling methodologies, and provide field-proven insights to guide experimental design and optimization.
The Carbon-Iodine Bond: A Uniquely Labile Handle for Synthesis
The utility of the C-I bond in synthetic chemistry stems from its inherent weakness compared to other carbon-halogen bonds. This reactivity is a direct consequence of fundamental atomic and bonding principles.
Bond Dissociation Energy: The Root of High Reactivity
The carbon-iodine bond is the longest and weakest of the carbon-halogen bonds.[1][2] This is attributed to the large atomic radius of iodine and the diffuse nature of its valence orbitals, which leads to less effective orbital overlap with carbon.[3] Consequently, the C-I bond possesses the lowest bond dissociation energy (BDE) among the common aryl halides, making it the most susceptible to cleavage.[2][4][5]
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kcal/mol) |
| Phenyl Iodide (Ph-I) | 67.0[5] |
| Phenyl Bromide (Ph-Br) | 84.0[5] |
| Phenyl Chloride (Ph-Cl) | 97.1[5] |
| Phenyl Fluoride (Ph-F) | 116[4] |
This lower energy barrier for bond breaking makes iodo-nicotinates highly reactive substrates in a variety of transformations, particularly those involving oxidative addition to a low-valent metal catalyst.[6]
The Influence of the Nicotinate Scaffold
The electronic nature of the nicotinate ring system further influences the reactivity of the C-I bond. The presence of the electron-withdrawing ester group and the pyridine nitrogen atom decreases the electron density on the aromatic ring. This electronic effect can make the carbon atom of the C-I bond more electrophilic and thus more susceptible to nucleophilic attack or oxidative addition.[7][8] This inherent electronic property of the nicotinate core complements the intrinsic lability of the C-I bond, making iodo-nicotinates highly versatile building blocks.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-I Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[9][10] The high reactivity of the C-I bond makes iodo-nicotinates ideal substrates for these transformations.
The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Critical Step: Oxidative Addition
The initial and often rate-determining step in the catalytic cycle is the oxidative addition of the aryl iodide to a palladium(0) complex.[13][14][15] The low bond dissociation energy of the C-I bond facilitates this process, allowing the reaction to proceed under milder conditions compared to other aryl halides.[16] The mechanism of oxidative addition can be complex, with possibilities including a three-centered concerted mechanism or a nucleophilic displacement pathway.[13][14] The choice of ligands on the palladium catalyst can significantly influence the operative mechanism and the overall reaction efficiency.[17]
Key Cross-Coupling Reactions of Iodo-Nicotinates
The enhanced reactivity of the C-I bond in nicotinates makes them amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide.[18] The reaction of iodo-nicotinates with boronic acids or their esters provides a straightforward route to a variety of substituted nicotinic acid derivatives.[19][20][21][22]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Iodo-Nicotinate
-
Reaction Setup: To an oven-dried flask, add the iodo-nicotinate (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (0.5-2 mol%) or Pd(PPh₃)₄ (1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[23][24]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][25] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes.[26] The high reactivity of iodo-nicotinates makes them excellent substrates for this transformation, often proceeding under mild conditions.[16][27]
Experimental Protocol: General Procedure for Sonogashira Coupling of an Iodo-Nicotinate
-
Reaction Setup: In a Schlenk flask, combine the iodo-nicotinate (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a suitable base (e.g., triethylamine or diisopropylethylamine).
-
Solvent and Alkyne Addition: Add a degassed solvent such as THF or DMF, followed by the terminal alkyne (1.1-1.5 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent. Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.[28]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[29][30][31][32] This reaction has become a cornerstone for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[33] Iodo-nicotinates readily participate in this coupling, providing access to a wide range of N-arylated nicotinic acid derivatives.[34]
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
The carbon-iodine bond in iodo-nicotinates serves as a highly reactive and versatile synthetic handle, enabling a broad range of chemical transformations crucial for drug discovery and development. The low bond dissociation energy of the C-I bond facilitates its activation, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. A thorough understanding of the principles governing C-I bond reactivity, coupled with careful optimization of reaction conditions, allows for the efficient and strategic diversification of the nicotinate scaffold. As the demand for novel and complex molecular architectures in medicine continues to grow, the strategic exploitation of the C-I bond in nicotinates and other heterocyclic systems will undoubtedly remain a cornerstone of modern synthetic chemistry.
References
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable. (URL: )
- Nature of Carbon-Halogen (C-X) Bond - CurlyArrows Organic Chemistry. (URL: )
-
Organoiodine chemistry - Wikipedia. (URL: [Link])
- 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (URL: )
-
[FREE] Why is the bond between iodine and carbon weak? - brainly.com. (2023-09-11). (URL: [Link])
-
Scheme 2. Oxidative addition of aryl iodides 1 on Pd 0 in acetonitrile... - ResearchGate. (URL: [Link])
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025-01-22). (URL: [Link])
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society. (2024-07-03). (URL: [Link])
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv. (URL: [Link])
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics - ACS Publications. (URL: [Link])
-
catalytic cycle for coupling reactions - YouTube. (2019-01-07). (URL: [Link])
- Carbon-Halogen Bond Definition - Organic Chemistry Key Term - Fiveable. (URL: )
-
RR2. Radical Initiation: Bond Homolysis - csbsju - College of Saint Benedict. (URL: [Link])
-
Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex | Request PDF - ResearchGate. (2025-08-10). (URL: [Link])
-
Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. (URL: [Link])
-
An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])
-
Single-Molecule Catalysis in the Palladium Cross-Coupling Reaction Cycle | The Journal of Physical Chemistry Letters - ACS Publications. (2024-02-22). (URL: [Link])
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. (URL: [Link])
-
Structure and Reactivity of Alkyl Halides - OpenOChem Learn. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (URL: [Link])
-
Sonogashira coupling - Wikipedia. (URL: [Link])
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025-08-06). (URL: [Link])
- Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4. (URL: )
-
The synthesis of nicotinic acid derivatives 10, 11. - ResearchGate. (URL: [Link])
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (URL: [Link])
-
(PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents - ResearchGate. (2025-08-07). (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). (URL: [Link])
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed. (URL: [Link])
-
Explain the reactivity and relative strength of C–halogen bonds in the fo.. - Filo. (2025-06-05). (URL: [Link])
-
Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020-02-05). (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
Reactivity of Halogenoalkanes | Cambridge (CIE) A Level Chemistry Revision Notes 2023. (2025-07-30). (URL: [Link])
-
Alkyl Halide Reactivity - MSU chemistry. (URL: [Link])
- Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (URL: )
-
Bond Dissociation Energies. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Bond Dissociation Energies of Organic Molecules | Accounts of Chemical Research. (URL: [Link])
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. (2024-02-16). (URL: [Link])
-
Solved: The bond dissociation energies for C l 2 , I 2 and I C l ar [Chemistry] - Gauth. (URL: [Link])
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI. (2018-08-16). (URL: [Link])
Sources
- 1. Nature of Carbon-Halogen (C-X) Bond | CurlyArrows [curlyarrows.com]
- 2. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 3. brainly.com [brainly.com]
- 4. Radicals [employees.csbsju.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. fiveable.me [fiveable.me]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Sonogashira Coupling [organic-chemistry.org]
- 27. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 28. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 30. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 33. jk-sci.com [jk-sci.com]
- 34. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Stability of Methyl 2-amino-5-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-iodonicotinate is a key heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecular architectures with potential therapeutic applications. The integrity and purity of this reagent are paramount to ensure the reliability and reproducibility of experimental outcomes. Improper storage can lead to degradation, introducing impurities that may complicate synthetic pathways, alter biological activity, and compromise safety profiles. This guide provides a comprehensive overview of the optimal storage conditions for this compound, grounded in an understanding of its chemical stability and potential degradation pathways. The recommendations herein are designed to ensure the long-term viability of the compound for research and development purposes.
Core Storage Recommendations: A Proactive Approach to Stability
The stability of this compound is influenced by several environmental factors, including temperature, moisture, light, and atmospheric oxygen. The following conditions are recommended to preserve its chemical integrity.
Optimal Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation reactions, including hydrolysis and thermal decomposition. For long-term storage (>1 year), consider -20°C (Frozen) . |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich aminopyridine ring. |
| Moisture | Dry/Anhydrous | Minimizes the risk of hydrolysis of the methyl ester functional group. |
| Light | Protection from Light (Amber Vial) | Prevents photodegradation, which can lead to deiodination. |
| Container | Tightly Sealed, Chemically Inert | Prevents exposure to atmospheric moisture and oxygen, and avoids reaction with the container material. |
The Science Behind the Recommendations: Understanding Degradation Pathways
The recommended storage conditions are directly linked to the inherent chemical vulnerabilities of the this compound molecule. Understanding these potential degradation pathways is crucial for appreciating the importance of proper storage.
Hydrolysis of the Methyl Ester
The ester functional group in this compound is susceptible to hydrolysis, particularly in the presence of moisture and under non-neutral pH conditions. This reaction yields 2-amino-5-iodonicotinic acid and methanol.
-
Mechanism: The hydrolysis can be catalyzed by either acid or base. In a research setting, adventitious moisture on the solid compound or in solvents can facilitate this process over time.
-
Consequences: The formation of the carboxylic acid impurity can alter the reactivity of the compound in subsequent synthetic steps and may introduce challenges in purification.
-
Mitigation: Storing the compound in a dry environment, preferably in a desiccator or under an inert atmosphere, is the most effective way to prevent hydrolysis. Using anhydrous solvents when preparing solutions is also critical. A study on the stability of methylnicotinate in aqueous solution at 4°C showed a degradation rate to nicotinic acid of approximately 0.5% per year, highlighting the importance of minimizing water contact for long-term storage[1][2].
Oxidation of the Aminopyridine Ring
The 2-amino-substituted pyridine ring is electron-rich and, therefore, susceptible to oxidation. Atmospheric oxygen can act as an oxidant, especially in the presence of light or trace metal catalysts.
-
Potential Products: Oxidation can lead to the formation of various byproducts, including N-oxides, nitropyridines, or even lead to ring-opening under harsh conditions.
-
Consequences: These oxidized impurities can be highly reactive and may interfere with desired chemical transformations, leading to complex reaction mixtures and reduced yields.
-
Mitigation: Storing the compound under an inert atmosphere, such as argon or nitrogen, effectively displaces oxygen and minimizes the risk of oxidation.
Deiodination
The carbon-iodine bond on the pyridine ring is a potential site of degradation. While generally stable, it can undergo cleavage under certain conditions.
-
Photodeiodination: Aromatic iodides can be susceptible to photodegradation, where exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the C-I bond to form radical intermediates[3]. These radicals can then participate in a variety of unwanted side reactions.
-
Reductive Deiodination: The presence of reducing agents or certain metal catalysts could also lead to the cleavage of the C-I bond.
-
Consequences: The loss of the iodine atom results in the formation of Methyl 2-aminonicotinate, an impurity that may be difficult to separate from the desired starting material.
-
Mitigation: Storing the compound in an amber vial or otherwise protecting it from light is essential. Avoiding contact with strong reducing agents is also advised.
Thermal Degradation
While this compound is a solid with a defined melting point, prolonged exposure to elevated temperatures can promote decomposition. The exact thermal decomposition pathway for this specific molecule is not extensively documented in the literature, but based on related compounds, potential reactions include decarboxylation (if hydrolysis occurs first) and fragmentation of the molecule. Studies on the thermal decomposition of nicotinic acid have shown a complex process involving sublimation and evaporation at higher temperatures[4].
-
Consequences: Thermal degradation leads to a loss of purity and the formation of a complex mixture of degradation products.
-
Mitigation: Adhering to the recommended refrigerated or frozen storage temperatures is the primary method for preventing thermal decomposition.
Experimental Protocols for Ensuring Stability
To maintain the integrity of this compound, the following protocols should be implemented:
Protocol 1: Receiving and Initial Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or improper sealing.
-
Inert Atmosphere Overlay: If the compound is not packaged under an inert atmosphere, it is advisable to transfer it to a suitable container (e.g., an amber vial with a PTFE-lined cap) and backfill with an inert gas like argon or nitrogen.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date of receipt, and storage conditions.
-
Initial Storage: Immediately place the container in a refrigerator (2-8°C) or freezer (-20°C for long-term storage).
Protocol 2: Handling and Dispensing
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of inert gas.
-
Dispensing: Use clean, dry spatulas and weighing instruments.
-
Resealing: After dispensing, tightly reseal the container, and if possible, re-purge with an inert gas before returning it to the recommended storage conditions.
Protocol 3: Solution Preparation and Storage
-
Solvent Choice: Use anhydrous, high-purity solvents for preparing solutions.
-
Short-Term Storage: If solutions need to be stored, they should be kept in a tightly sealed container, protected from light, and refrigerated. The stability of the compound in solution will be solvent-dependent and should be evaluated on a case-by-case basis if stored for extended periods.
Visualizing the Stability Workflow
The following diagram illustrates the decision-making process for the proper storage and handling of this compound.
Caption: Decision workflow for optimal storage and handling of this compound.
Conclusion
The chemical integrity of this compound is best maintained by adopting a multi-faceted storage strategy that addresses its susceptibility to hydrolysis, oxidation, photodegradation, and thermal decomposition. By implementing the recommendations outlined in this guide—specifically, storage at refrigerated temperatures, under a dry and inert atmosphere, and protected from light—researchers can significantly extend the shelf-life of this valuable reagent and ensure the validity of their experimental results. A proactive and informed approach to chemical storage is a cornerstone of good laboratory practice and scientific rigor.
References
-
Richards, G., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Clinical Pharmacology, 8(1), 6. [Link]
- Swarbrick, J., & Boylan, J. C. (Eds.). (2002). Encyclopedia of Pharmaceutical Technology (2nd ed.). Marcel Dekker.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
-
Witt, R. P., & Guzman, M. I. (2018). Quantum Yield (Φ λ) for the Degradation of Iohexol at λ = 320, 345, and 370 nm. ResearchGate. [Link]
-
Sciscione, F., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature Communications, 13(1), 4235. [Link]
- McNaught, A. D., & Wilkinson, A. (Eds.). (1997). IUPAC. Compendium of Chemical Terminology (2nd ed.). Blackwell Science.
-
European Medicines Agency. (2014). Guideline on stability testing for applications for variations to a marketing authorisation. EMA/CHMP/CVMP/QWP/441071/2011-Rev.2. [Link]
- Friedman, H. L. (1964). Kinetics of thermal degradation of char-forming plastics from thermogravimetry. Application to a phenolic plastic. Journal of Polymer Science Part C: Polymer Symposia, 6(1), 183-195.
-
Brennan, J., et al. (2021). Origin and Justification of the Use of the Arrhenius Relation to Represent the Reaction Rate of the Thermal Decomposition of a Solid. Applied Sciences, 11(21), 10329. [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (2023). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
-
Chen, X., et al. (2014). Investigation of thermal behavior of nicotinic acid. Journal of Thermal Analysis and Calorimetry, 115(2), 1491-1497. [Link]
- Mortaigne, B., et al. (1992). The thermal degradation of two kinds of unsaturated polyester resins studied by TGA in air.
-
Norrby, P. O., & Liljefors, T. (1998). Molecular mechanics calculations of the photodegradation quantum yield of vitamin D3. Journal of photochemistry and photobiology B: Biology, 43(1), 43-47. [Link]
- Sigma-Aldrich. (n.d.).
-
Oliveira, M. A., et al. (2010). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Journal of Thermal Analysis and Calorimetry, 102(1), 223-228. [Link]
Sources
A Senior Application Scientist's Guide to the Functional Groups of Methyl 2-amino-5-iodonicotinate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Scaffold
Methyl 2-amino-5-iodonicotinate (CAS No. 1227048-78-3) is a substituted pyridine derivative that serves as a highly versatile building block in modern medicinal chemistry.[1][2] Its structure is not a random assortment of chemical moieties; rather, it is a carefully orchestrated arrangement of four distinct functional groups on a central pyridine core. Each group imparts specific electronic, steric, and reactive properties, making the molecule a privileged scaffold for library synthesis and structure-activity relationship (SAR) studies.[3] The strategic placement of an amino group, a methyl ester, and an iodine atom creates a molecule with multiple, orthogonal handles for chemical modification.
This guide provides an in-depth analysis of each functional group, moving beyond simple identification to explore the causality behind their reactivity, their characteristic spectroscopic signatures, and their proven utility in the synthesis of complex, biologically active molecules. Understanding these functional groups is paramount for any scientist aiming to leverage this scaffold in a drug discovery program.[4][5]
Visualizing the Core Structure
The foundational step in understanding this molecule is to visualize the spatial and electronic relationship between its constituent parts. The following diagram illustrates the core structure and the nomenclature used throughout this guide.
Caption: Structure of this compound with functional groups.
The Pyridine Ring: The Heterocyclic Nucleus
The pyridine ring is the foundational scaffold of the molecule. Unlike its carbocyclic analog, benzene, the pyridine ring contains a nitrogen atom, which fundamentally alters its chemical properties.[6]
Expertise & Experience: Understanding the Electronic Landscape
The nitrogen atom is more electronegative than carbon, inducing a dipole moment and rendering the ring electron-deficient, particularly at the 2, 4, and 6 positions.[6] This inherent electron deficiency makes the unsubstituted pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene and more akin to nitrobenzene in its reactivity.[6] However, the substituents on this compound dramatically modulate this landscape.
-
The Amino Group (-NH2) at C2: This is a powerful electron-donating group (EDG) through resonance. Its lone pair of electrons can delocalize into the ring, increasing electron density, especially at the ortho and para positions (C3 and C5). This activating effect is crucial for facilitating reactions like iodination.[7]
-
The Methyl Ester (-COOCH3) at C3: This is an electron-withdrawing group (EWG) through both induction and resonance. It deactivates the ring towards electrophilic attack.
-
The Iodo Group (-I) at C5: Halogens are a classic example of competing effects. They are deactivating through their electron-withdrawing inductive effect but are ortho-, para-directing due to resonance donation of their lone pairs.
The interplay of the powerful activating -NH2 group and the deactivating -COOCH3 and -I groups creates a unique reactivity profile that allows for selective chemical modifications.
Caption: Electronic effects of functional groups on the pyridine ring.
The 2-Amino Group: The Activating Nucleophile
The primary amino group at the C2 position is arguably the most influential substituent, serving as a powerful activating group and a key pharmacophoric element. The 2-aminopyridine moiety is a well-established "unsung hero" in drug discovery, present in numerous approved drugs.[4][5]
Causality in Experimental Choices
-
Reactivity: The amino group readily undergoes reactions typical of primary amines, such as acylation, alkylation, and diazotization. In drug design, this handle is often used to introduce new side chains to explore the binding pocket of a biological target. For instance, acylation with a carboxylic acid (using a coupling agent like HATU) or an acid chloride can install an amide bond, a common feature in pharmaceuticals.
-
Basicity: The amino group imparts basicity to the molecule. However, the pKa is lower than that of a typical alkylamine because the lone pair is delocalized into the aromatic system. This modulated basicity is often critical for achieving the desired ionization state at physiological pH, which impacts solubility, cell permeability, and target binding.
-
Hydrogen Bonding: As a hydrogen bond donor, the -NH2 group is pivotal for molecular recognition. It can form crucial interactions with amino acid residues (e.g., aspartate, glutamate, or the backbone carbonyls) in an enzyme's active site.[8]
Spectroscopic Characterization
| Technique | Expected Observation | Interpretation |
| ¹H NMR | A broad singlet integrating to 2H, typically in the δ 5-7 ppm range. | The two protons of the -NH2 group. The chemical shift can vary with solvent and concentration due to hydrogen bonding. |
| IR Spectroscopy | Two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. | The symmetric and asymmetric stretching vibrations characteristic of a primary amine.[9] |
| Mass Spec (ESI+) | Contributes to the overall mass; the nitrogen can be protonated. | The molecule will be detected as [M+H]⁺. |
The Methyl Ester Group: The Modulating Handle
The methyl ester at the C3 position serves as a synthetic handle and a group that modulates the molecule's physicochemical properties. It is a derivative of nicotinic acid (a form of Vitamin B3), a common scaffold in pharmaceuticals.[8][10]
Causality in Experimental Choices
-
Hydrolysis: The ester can be easily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (e.g., using LiOH in a THF/water mixture). This transformation is a cornerstone of synthetic strategy. Converting the ester to a carboxylic acid introduces a new functional group that is often essential for target binding (e.g., forming a salt bridge with a basic residue like lysine or arginine) and can significantly increase aqueous solubility.
-
Amidation: The ester can be directly converted to an amide by heating with an amine (aminolysis), though this often requires harsh conditions. More commonly, it is hydrolyzed to the acid first, which is then coupled with an amine.
-
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This converts an sp² carbon to an sp³ carbon, introducing conformational flexibility and a new hydrogen-bonding group.
Spectroscopic Characterization
| Technique | Expected Observation | Interpretation |
| ¹H NMR | A sharp singlet integrating to 3H, typically in the δ 3.8-4.0 ppm range.[11] | The three equivalent protons of the methoxy (-OCH3) group. |
| ¹³C NMR | A resonance for the carbonyl carbon (C=O) around δ 165-175 ppm and a resonance for the methoxy carbon (-OCH3) around δ 50-60 ppm.[11] | Characteristic chemical shifts for an ester functional group. |
| IR Spectroscopy | A strong, sharp C=O stretching band around 1700-1730 cm⁻¹. | The carbonyl stretch is one of the most prominent peaks in the IR spectrum and is a definitive indicator of the ester group. |
The 5-Iodo Group: The Gateway to Complexity
The iodine atom at the C5 position is the molecule's primary gateway for building molecular complexity. Halogenated pyridines are critical intermediates in organic synthesis.[12] The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it the most reactive in transition-metal-catalyzed cross-coupling reactions.
Causality in Experimental Choices
The true power of the iodo group lies in its utility in forming new carbon-carbon and carbon-heteroatom bonds. This is where the molecule transitions from a simple building block to a scaffold for sophisticated drug candidates.
-
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) to form a new C-C bond, allowing for the introduction of aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with a terminal alkyne using a palladium and copper co-catalyst system to install an alkyne moiety.
-
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form a new C-N bond, introducing secondary or tertiary amine functionalities.
The ability to perform these reactions orthogonally to the other functional groups is a testament to the well-designed nature of this scaffold.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative workflow for utilizing the iodo functional group.
-
Reagent Preparation: To a flame-dried microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K2CO3, 3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.
Caption: A simplified workflow for a Suzuki cross-coupling reaction.
Conclusion: A Synthesis of Functionality
This compound is more than the sum of its parts. It is a strategically designed chemical entity where each functional group plays a distinct and crucial role. The amino group activates the ring and provides a key interaction point. The methyl ester acts as a convertible placeholder for introducing polarity or new linkages. The iodo group serves as a robust handle for building extensive molecular diversity through cross-coupling chemistry. Finally, the pyridine core provides the rigid, aromatic scaffold upon which these functionalities are displayed. For the medicinal chemist, a deep, mechanistic understanding of these groups is the key to unlocking the full potential of this versatile and valuable building block.
References
- BenchChem. (n.d.). The Role of Methyl 6-Methylnicotinate in Advancing Drug Discovery Through Structure-Activity Relationship Studies.
- J&K Scientific LLC. (n.d.). Methyl nicotinate | 93-60-7.
- Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
- Guidechem. (n.d.). CAS 1227048-78-3 | 2-AMino-5-iodo-nicotinic acid Methyl ester supply.
- Wikipedia. (n.d.). Pyridine.
- H. T. Srinivasa, et al. (n.d.). 2-Amino-5-methylpyridinium nicotinate. PMC - NIH.
- RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery.
- BenchChem. (n.d.). Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide.
- ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery | Request PDF.
- DR JCR BIO. (n.d.). 2-AMino-5-iodo-nicotinic acid Methyl ester/1227048-78-3.
- BenchChem. (n.d.). Ethyl 2-amino-5-methylnicotinate|CAS 85147-14-4.
- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.
Sources
- 1. Page loading... [guidechem.com]
- 2. drjcrbio.com [drjcrbio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-Amino-5-methylpyridinium nicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chempanda.com [chempanda.com]
Introduction: The Strategic Importance of Iodo-Aminopyridines
An In-depth Technical Guide to the Core Iodination Reactions of Aminopyridines
In the landscape of modern medicinal and process chemistry, halogenated heterocycles are indispensable building blocks. Among these, iodo-aminopyridines hold a position of strategic importance. The carbon-iodine bond serves as a versatile synthetic handle, most notably for its exceptional reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. The amino group, a common pharmacophore, imparts crucial physicochemical properties and provides a vector for further functionalization. Consequently, iodo-aminopyridines are key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[1]
However, the synthesis of these valuable compounds is not without its challenges. The pyridine ring is inherently electron-deficient, rendering it less susceptible to classical electrophilic aromatic substitution (SₑAr) compared to benzene.[2] While the strong electron-donating amino group activates the ring towards substitution, it introduces a complex issue of regioselectivity. The interplay between the activating effect of the amino group and the deactivating influence of the ring nitrogen atom dictates the position of iodination. Mastering this interplay is paramount for any researcher in the field. This guide provides a comprehensive overview of the fundamental principles, key reagents, and field-proven protocols for the direct iodination of aminopyridines, designed for the practicing scientist in research and development.
Chapter 1: Fundamental Principles of Regioselectivity
The outcome of any iodination reaction on an aminopyridine is governed by the combined electronic effects of the endocyclic nitrogen and the exocyclic amino group.
The Dueling Directors: Ring Nitrogen vs. Amino Group
The pyridine nitrogen acts as an electron-withdrawing group (via inductive and resonance effects), deactivating the ring towards electrophilic attack, particularly at the α (2,6) and γ (4) positions. Under acidic conditions, protonation of this nitrogen further exacerbates this deactivation. Conversely, the amino group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions relative to itself.
The resulting regiochemical outcome is a predictable, yet nuanced, consequence of these competing influences.
-
2-Aminopyridine : The amino group strongly activates the 3- and 5-positions. Iodination typically occurs preferentially at the less sterically hindered 5-position, and under more forcing conditions, di-iodination at the 3- and 5-positions can be observed.
-
3-Aminopyridine : The amino group directs towards the 2-, 4-, and 6-positions. The strong deactivating effect of the ring nitrogen at the adjacent 2- and 4-positions makes substitution challenging, but often feasible at the 2- and 4-positions due to the powerful activation from the amino group.
-
4-Aminopyridine : The amino group activates the 3- and 5-positions, which are electronically and sterically favored for substitution.
The following diagram illustrates these directing effects on the primary aminopyridine scaffolds.
A crucial insight from recent studies is that for certain iodinations, particularly with reagents like N-Iodosuccinimide (NIS), the second step—deprotonation of the Wheland intermediate—can be the rate- and stereo-determining step. [3]This is evidenced by a significant primary kinetic isotope effect (kH/kD > 1), where replacing the hydrogen at the substitution site with deuterium slows down the reaction. This contrasts with many other electrophilic substitutions where the initial attack is the slow step.
Chapter 2: A Comparative Guide to Iodinating Reagents
The choice of iodinating agent is the most critical experimental parameter, directly influencing reactivity, selectivity, and reaction conditions.
| Reagent System | Description & Common Conditions | Advantages | Disadvantages |
| Molecular Iodine (I₂) + Oxidant | I₂ with H₂O₂, K₂S₂O₈, or HNO₃ in an aqueous or alcoholic solvent. Generates a more reactive electrophilic iodine species in situ. [4][5] | Cost-effective; utilizes readily available materials; can be performed under "green" conditions (e.g., water as solvent). | Can require elevated temperatures; potential for side reactions (oxidation) of sensitive substrates. |
| N-Iodosuccinimide (NIS) | A mild, stable, and solid source of electrophilic iodine. Typically used in solvents like DCM, MeCN, or IPAc, often with a catalytic amount of a Brønsted or Lewis acid (e.g., TFA, H₂SO₄). [6][7] | High reactivity and selectivity; mild reaction conditions; easy to handle; good functional group tolerance. [8] | Higher cost compared to I₂; succinimide byproduct must be removed during workup. |
| Iodine Monochloride (ICl) | A highly reactive interhalogen compound. Used in solvents like acetic acid or chlorinated solvents. [9][10] | Very powerful electrophile, effective for less activated or deactivated rings. [11] | Can cause unwanted chlorination; moisture-sensitive; highly corrosive. |
| I₂ + Metal Salt | I₂ with a metal salt like Hg(OAc)₂ or a silver salt (Ag₂SO₄, AgNO₃). The metal cation assists in generating I⁺. [12][13] | Historically effective for difficult substrates. | Toxicity of mercury salts is a major drawback; high cost and waste issues with silver salts. |
| Radical C-H Iodination | A system like K₂S₂O₈ and NaI can generate an iodine radical, leading to a different mechanism and potentially different regioselectivity (e.g., C3/C5). [14][15][16] | Offers an alternative pathway for C-H functionalization. | Often requires high temperatures; mechanism can be complex. |
Chapter 3: Field-Proven Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a common and valuable intermediate, 2-amino-5-iodopyridine, using different reagent systems.
General Experimental Workflow
A typical iodination experiment follows a standard sequence of operations, from reaction setup to final product analysis.
Protocol 1: Green Synthesis of 2-Amino-5-iodopyridine using Iodine and H₂O₂
This method leverages water as a solvent and hydrogen peroxide as a clean oxidant, making it an environmentally benign choice. [4]
-
Reaction Scheme:
-
2-Aminopyridine + I₂ + H₂O₂ → 2-Amino-5-iodopyridine
-
-
Materials & Reagents:
-
2-Aminopyridine (1.0 eq)
-
Iodine (I₂) (0.75 eq)
-
30% Hydrogen Peroxide (H₂O₂) (1.5 eq)
-
Deionized Water
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Ice bath
-
-
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and condenser, add 2-aminopyridine and deionized water (approx. 5-10 mL per gram of aminopyridine).
-
Stir the mixture to dissolve the starting material. Gentle heating may be required.
-
Add iodine (I₂) in portions to the solution under stirring.
-
Heat the reaction mixture to 80-90 °C.
-
Once the temperature is stable, add 30% hydrogen peroxide dropwise over 30 minutes. Caution: Exothermic reaction may occur.
-
Maintain the reaction at 80-90 °C for 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:EtOAc).
-
After completion, cool the reaction mixture to room temperature, then further cool in an ice bath.
-
If excess iodine color persists, add a saturated solution of sodium thiosulfate dropwise until the solution is colorless.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the filter cake with cold ice water.
-
Dry the solid under vacuum to yield 2-amino-5-iodopyridine as a solid.
-
-
Purification: The product is often of high purity after filtration. If necessary, it can be recrystallized from ethanol or an ethanol/water mixture.
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be approximately 129 °C. [12]
Protocol 2: General Iodination of an Activated Aminopyridine using N-Iodosuccinimide (NIS)
This protocol is a versatile and modern method suitable for a wide range of aminopyridine substrates.
-
Reaction Scheme:
-
Aminopyridine + NIS → Iodo-Aminopyridine + Succinimide
-
-
Materials & Reagents:
-
Aminopyridine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 - 1.2 eq)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (optional, 5-10 mol%)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Dissolve the aminopyridine substrate in the chosen anhydrous solvent in a flame-dried, inert-atmosphere (N₂ or Ar) flask.
-
Cool the solution to 0 °C using an ice bath.
-
If using an acid catalyst, add TFA at this point.
-
Add NIS in one portion or in small portions over 10-15 minutes. Protect the reaction from light by wrapping the flask in aluminum foil, as NIS is light-sensitive. [8] 5. Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 1 to 12 hours.
-
Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to destroy any remaining NIS or I₂.
-
Dilute the mixture with the organic solvent used for the reaction and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove acid and succinimide), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
-
Characterization: Analyze the purified fractions to confirm the identity and purity of the desired iodo-aminopyridine isomer.
Conclusion and Future Outlook
The direct iodination of aminopyridines is a cornerstone reaction for synthetic chemists in drug discovery and development. A deep understanding of the underlying electronic principles allows for the rational selection of reagents and conditions to achieve the desired regiochemical outcome. While classical methods using molecular iodine remain relevant, modern reagents like N-Iodosuccinimide offer milder conditions, broader substrate scope, and often superior selectivity. [8]As the field evolves, the focus will undoubtedly continue to shift towards developing even more efficient, selective, and sustainable catalytic C-H iodination methods that minimize waste and maximize atom economy, further empowering the synthesis of complex, life-saving molecules.
References
-
Doubleday, W. W., Roschangar, F., & Senanayake, C. H. (2015). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Angewandte Chemie International Edition, 54(43), 12637-12641. [Link]
-
Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(100), 17744-17747. [Link]
-
St. Amant, A. H., et al. (2022). Selective meta-Halogenation of Pyridines. Science, 378(6621), 773-779. [Link]
-
St. Amant, A. H., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-779. [Link]
-
St. Amant, A. H., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Kim, J., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2944-2947. [Link]
-
Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. ResearchGate. [Link]
-
Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Publishing. [Link]
- Caldwell, W. T. (1950). U.S. Patent No. 2,521,544. Washington, DC: U.S.
-
Vetticatt, M. J., et al. (2023). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society, 145(3), 1835-1847. [Link]
-
Racys, D. T., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5028-5032. [Link]
- An, G. (2019).
-
Organic Chemistry Portal. (n.d.). Iodination Using N-Iodosuccinimide (NIS). [Link]
-
Autechem. (n.d.). N-Iodosuccinimide: Your Go-To Reagent for Selective Iodination. [Link]
-
Kim, S. K., et al. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 23(9), 2346. [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]
-
Tilstam, U. (2012). Iodinating Reagents. ResearchGate. [Link]
-
Autechem. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. [Link]
-
Wikipedia. (n.d.). Electrophilic halogenation. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. WordPress. [Link]
-
Contreras, M. A., et al. (1983). Oxidative iodine monochloride iodination technique. Journal of Radioanalytical and Nuclear Chemistry, 78(2), 277-292. [Link]
-
Taylor & Francis. (n.d.). Iodine monochloride – Knowledge and References. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 6. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. calibrechem.com [calibrechem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. US2521544A - Iodinating amino pyrimidines and amino pyridines - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of Methyl 2-amino-5-iodonicotinate
Abstract
This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction using Methyl 2-amino-5-iodonicotinate as the electrophilic partner. This protocol is specifically tailored for researchers, medicinal chemists, and professionals in drug development who are engaged in the synthesis of complex biaryl and heteroaryl structures. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide critical insights into reagent selection and reaction optimization. The challenges associated with nitrogen-containing heterocycles are addressed, with field-proven strategies to overcome common pitfalls such as catalyst inhibition and competing side reactions.
Introduction: The Strategic Importance of Amino-Substituted Nicotinates
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its mild conditions, broad functional group tolerance, and the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl motifs, which are prevalent in a vast array of pharmaceuticals and biologically active compounds.[2][3]
This compound is a particularly valuable building block. The strategic placement of the iodo group at the 5-position allows for regioselective arylation, while the amino and methyl ester functionalities serve as versatile handles for subsequent chemical diversification. However, the presence of the pyridine nitrogen and the exocyclic amino group presents unique challenges. Both nitrogen atoms can act as Lewis bases and coordinate to the palladium catalyst, potentially leading to inhibition or deactivation of the catalytic cycle.[4][5] Therefore, a carefully optimized protocol is essential for achieving high yields and purity.
This guide provides an expert-driven protocol, explaining not just the "how" but also the "why" behind each step, ensuring a robust and reproducible methodology.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.[7] This is often the rate-determining step, and its efficiency is influenced by the electron density of the aryl halide and the choice of ligand on the palladium.[7] For electron-deficient pyridines like our substrate, this step is generally favorable.
-
Transmetalation: The aryl group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex.[7][8] This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[9][10][11][12]
-
Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst.[7][8]
Experimental Protocol
This protocol has been optimized for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should consider this a starting point, with minor adjustments potentially required for particularly challenging coupling partners.
Materials and Reagents
| Reagent | Grade | Supplier Recommendation | Notes |
| This compound | >98% Purity | Commercial Source | Ensure starting material is dry. |
| Arylboronic Acid | >97% Purity | Commercial Source | Boronic acids can be prone to protodeboronation; use of boronic esters (e.g., pinacol esters) can mitigate this side reaction.[4] |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Commercial Source | A reliable Pd(0) source. Pre-catalysts can also be used.[13] |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand Grade | Commercial Source | A bulky, electron-rich phosphine ligand, effective for challenging heteroaryl couplings.[4] |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Commercial Source | A moderately strong base, effective in many Suzuki couplings.[14] |
| 1,4-Dioxane | Anhydrous, DriSolv | Commercial Source | Ensure the solvent is thoroughly degassed to prevent catalyst oxidation. |
| Water | Degassed, DI | In-house | A small amount of water is often beneficial, though fully anhydrous conditions can be used to minimize protodeboronation.[8] |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and anhydrous potassium phosphate (K₃PO₄, 2.0 eq).
-
Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if some degradation occurs. K₃PO₄ is an effective base for this transformation.[14]
-
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[5] Maintaining an inert atmosphere is critical for catalytic activity.
-
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Rationale: The solvent system must solubilize all components. Dioxane is a common solvent for Suzuki couplings, and a small amount of water facilitates the dissolution of the base and the transmetalation step.[8] Solvents must be degassed to remove dissolved oxygen.
-
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium source, Pd₂(dba)₃ (1-2 mol%), and the ligand, SPhos (2-4 mol%).
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Rationale: Heating is required to overcome the activation energy of the catalytic steps. Vigorous stirring ensures proper mixing of the heterogeneous mixture.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.[8]
-
Rationale: The workup removes the inorganic base and other water-soluble byproducts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Inhibition/Deactivation: The pyridine or amino nitrogen is coordinating to the palladium center.[4][5] | Switch Ligand: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[4] Use a Pre-catalyst: Buchwald G3 pre-catalysts can provide a more active species.[4] |
| Inactive Catalyst System: Insufficiently active catalyst for the C-I bond activation or slow transmetalation. | Screen Catalysts/Ligands: Experiment with different Pd sources (e.g., Pd(OAc)₂) and ligands. Increase catalyst loading slightly (e.g., to 3-5 mol%).[4] | |
| Protodeboronation | Hydrolysis of Boronic Acid: The boronic acid is replaced by a proton from the solvent, especially under aqueous basic conditions.[4] | Use Boronic Esters: Pinacol or MIDA boronates are more stable to hydrolysis.[4] Anhydrous Conditions: Use an anhydrous base (e.g., KF) and solvent. |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[5] | Ensure Thorough Degassing: Degas solvents properly and maintain a robust inert atmosphere throughout the reaction setup and duration. |
| Dehalogenation of Substrate | Hydride Sources: Trace hydrides in the solvent or from the base can lead to reduction of the C-I bond. | Use High-Purity Solvents: Ensure solvents are free from potential hydride contaminants. Optimize reaction time to minimize exposure to reaction conditions.[4] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of highly functionalized biaryl and heteroaryl compounds. Success hinges on mitigating the inhibitory effects of the nitrogen-containing heterocycle through the judicious selection of a robust catalytic system, particularly the use of bulky, electron-rich phosphine ligands. By following the detailed protocol and troubleshooting guide presented here, researchers can confidently and reproducibly synthesize valuable intermediates for applications in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Alvarez-Pelegrí, E., et al. (2021). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry Website. [Link]
-
Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal Website. [Link]
-
NROero. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
-
de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Canadian Journal of Chemistry. [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
ACS Publications. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Wiley Online Library. (2021). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Chemistry – A European Journal. [Link]
-
ACS Publications. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
MDPI. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]
-
ResearchGate. (2021). Optimum conditions for the Suzuki–Miyaura coupling reaction. ResearchGate. [Link]
-
Wiley Online Library. (2024). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Angewandte Chemie. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-amino-5-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Methyl 2-amino-5-iodonicotinate in Medicinal Chemistry
This compound is a highly valuable heterocyclic building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] Its structure, featuring a pyridine ring substituted with an amino group, a methyl ester, and an iodine atom, offers multiple points for chemical modification. The electron-rich nature of the 2-aminopyridine moiety, combined with the reactive carbon-iodine bond, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are pivotal for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of diverse libraries of compounds for drug discovery and development.[2][3]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to successfully employ this versatile substrate in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Core Principles: Navigating the Palladium Catalytic Cycle with a Heterocyclic Substrate
Palladium-catalyzed cross-coupling reactions generally proceed through a well-established catalytic cycle involving a palladium(0) active species.[2][3] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig), or migratory insertion (for Heck), and reductive elimination.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The presence of the 2-amino group on the pyridine ring of this compound can influence the catalytic cycle. This electron-donating group increases the electron density of the aromatic ring, which can facilitate the initial oxidative addition step. However, the nitrogen atom of the amino group and the pyridine ring nitrogen can also coordinate to the palladium center, potentially leading to catalyst inhibition.[4][5] The choice of appropriate ligands is therefore crucial to mitigate these effects and ensure efficient catalysis. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic turnover and prevent catalyst deactivation.[6]
Application & Protocols
This section provides detailed, step-by-step protocols for key palladium-catalyzed cross-coupling reactions with this compound. The rationale behind the choice of specific reagents and conditions is explained to provide a deeper understanding of the experimental design.
Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures.[1][3] For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.
Rationale for Conditions:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that is effective for a range of Suzuki couplings.[1] Alternatively, using a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand allows for more flexibility in tuning the catalyst's reactivity.
-
Ligand: Triphenylphosphine (PPh₃) is a versatile and cost-effective ligand. For more challenging couplings, or to improve reaction rates, more electron-rich and bulky ligands such as tricyclohexylphosphine (PCy₃) or biarylphosphine ligands (e.g., SPhos, XPhos) can be employed.[7]
-
Base: A base is required to activate the boronic acid for transmetalation.[7] Potassium carbonate is a mild and effective base for many Suzuki couplings.[1] For less reactive boronic acids, stronger bases like potassium phosphate (K₃PO₄) may be necessary.[8]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Catalyst Addition: To the stirred suspension, add Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol, 3-5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-aminonicotinate product.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂ | Readily available and effective.[1] |
| Ligand | PPh₃ or PCy₃ | PPh₃ is standard; PCy₃ for less reactive partners.[7] |
| Base | K₂CO₃ or K₃PO₄ | K₂CO₃ is generally sufficient; K₃PO₄ for challenging cases.[1][8] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Good solubility for both organic and inorganic reagents.[1] |
| Temperature | 80 - 100 °C | Promotes efficient reaction rates. |
| Atmosphere | Inert (Argon or N₂) | Prevents oxidation of the Pd(0) catalyst. |
Heck Reaction: Formation of C(sp²)–C(sp²) Bonds with Alkenes
The Heck reaction enables the arylation of alkenes, providing a direct route to substituted olefins.[9] With this compound, this reaction can be used to introduce vinyl groups at the 5-position.
Rationale for Conditions:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst for the Heck reaction.[10] It is reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands are often used to stabilize the palladium catalyst and modulate its reactivity. Tri(o-tolyl)phosphine (P(o-tol)₃) is a classic choice for Heck reactions.[10]
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide formed during the reaction and regenerate the Pd(0) catalyst.[9] Triethylamine (Et₃N) is a commonly used organic base.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are typically used.[10]
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 eq.), the alkene (e.g., methyl acrylate, 1.5 mmol, 1.5 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the sealed tube with an inert gas.
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) and triethylamine (2.0 mmol, 2.0 eq.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Table 2: Recommended Conditions for Heck Reaction
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | Common and effective precatalyst.[10] |
| Ligand | P(o-tol)₃ | Classic ligand for Heck reactions.[10] |
| Base | Et₃N or K₂CO₃ | Neutralizes HX and regenerates Pd(0).[9] |
| Solvent | DMF or MeCN | Polar aprotic solvent.[10] |
| Temperature | 100 - 120 °C | Higher temperatures are often required. |
| Atmosphere | Inert (Argon or N₂) | Protects the catalyst from oxidation. |
Sonogashira Coupling: Formation of C(sp²)–C(sp) Bonds
The Sonogashira coupling is a highly efficient method for the formation of a bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes.[11][12]
Rationale for Conditions:
-
Palladium Catalyst: A combination of a palladium(II) source, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a phosphine ligand is typically used.[13]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the transmetalation step with the alkyne.[11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the generated HX.[13]
-
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or DMF are commonly employed.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent, Base, and Alkyne Addition: Add anhydrous THF (10 mL), the terminal alkyne (1.2 mmol, 1.2 eq.), and triethylamine (2.0 mmol, 2.0 eq.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-8 hours.
-
Work-up: Once complete, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine, dry over sodium sulfate, and concentrate. Purify by flash column chromatography.
Table 3: Recommended Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂ | Standard and effective catalyst.[13] |
| Co-catalyst | CuI | Essential for alkyne activation.[11] |
| Base | Et₃N or DIPEA | Deprotonates the alkyne.[13] |
| Solvent | THF or DMF | Anhydrous conditions are important. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. |
| Atmosphere | Inert (Argon or N₂) | Prevents side reactions. |
Buchwald-Hartwig Amination: Formation of C(sp²)–N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[14] While this compound already contains an amino group, this reaction can be used to introduce a second, different amine functionality at the 5-position, leading to diaminopyridine derivatives.
Rationale for Conditions:
-
Palladium Catalyst: A combination of a palladium precatalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a specialized ligand is typically required for this transformation.[15]
-
Ligand: Bulky, electron-rich biaryl phosphine ligands, such as Xantphos or DavePhos, are highly effective in promoting C-N bond formation and preventing side reactions.[15] The choice of ligand can be critical for achieving high yields.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.[15]
-
Solvent: Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are preferred.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%) and the appropriate phosphine ligand (e.g., Xantphos, 0.02-0.04 mmol, 2-4 mol%) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete in 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Table 4: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | Common precatalyst for C-N coupling.[15] |
| Ligand | Xantphos or DavePhos | Bulky, electron-rich ligands are crucial.[15] |
| Base | NaOt-Bu or Cs₂CO₃ | Strong, non-nucleophilic base is required.[15] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvent. |
| Temperature | 80 - 110 °C | Elevated temperatures are generally needed. |
| Atmosphere | Inert (Glovebox or Argon) | Strict exclusion of air and moisture is critical. |
Troubleshooting and Optimization
Successful cross-coupling reactions often require careful optimization of reaction parameters. Below are some common issues and suggestions for troubleshooting:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active and the reaction is performed under strictly inert conditions. Consider using a different palladium precatalyst or ligand.
-
Insufficient Base: The choice and amount of base are critical. For Suzuki couplings, ensure the base is strong enough to activate the boronic acid. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is essential.
-
Low Temperature: Increase the reaction temperature in increments.
-
-
Side Reactions:
-
Homocoupling: This can occur with the organometallic reagent in Suzuki and Sonogashira couplings. Using the correct stoichiometry and ensuring a clean reaction setup can minimize this.
-
Dehalogenation: The starting material can be reduced, especially with very active catalysts. Using a less reactive catalyst or lower temperatures may help.
-
-
Poor Yields:
-
Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and promoting the desired reaction pathway. Screening different ligands can significantly improve yields.
-
Solvent Effects: The solubility of all reagents is important. Consider alternative solvents or solvent mixtures.
-
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of functionalized heterocyclic compounds. Palladium-catalyzed cross-coupling reactions provide a powerful and efficient means to derivatize this substrate. By understanding the fundamental principles of the catalytic cycle and carefully selecting and optimizing the reaction conditions, researchers can successfully employ Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions to generate novel molecules with potential applications in drug discovery and materials science. The protocols and guidelines presented in this document serve as a comprehensive resource to facilitate these important synthetic transformations.
References
-
Fagnou, K., et al. (2007). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. PMC. [Link]
-
Li, G., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society. [Link]
-
Wang, X., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]
-
Reddy, G. S., et al. (2018). Buchwald coupling of 1 with various anilines and 2-aminopyridines. ResearchGate. [Link]
-
Lin, C., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]
-
Li, G., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
-
Rigby, J. H. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. University of Cambridge. [Link]
-
Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Li, G., et al. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. SciSpace. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Nolan, S. P., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
-
Gulevskaya, A. V., et al. (2011). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. PMC. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2012). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Heck coupling reaction of iodobenzene with methyl acrylate. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. ResearchGate. [Link]
-
Dahl, K., et al. (2021). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of complex 1 with terminal alkynes. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Köhler, K., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]
-
ResearchGate. (n.d.). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. ResearchGate. [Link]
-
Lin, Y. A., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Arylation of Terminal Alkynes: Transition-Metal-Free Sonogashira-Type Coupling for the Construction of C(sp)-C(sp2) Bonds. Organic Chemistry Portal. [Link]
-
Aydin, J., et al. (2005). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]
-
ResearchGate. (n.d.). Heck reaction of styrene and methyl acrylate with halobenzenes catalysed by PdNPs@EDACs. ResearchGate. [Link]
-
Thomas, A. A., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
-
ResearchGate. (n.d.). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. ResearchGate. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of arylboronic acids with compound 2. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nobelprize.org [nobelprize.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. bilder.buecher.de [bilder.buecher.de]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. scirp.org [scirp.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Buchwald-Hartwig Amination of Methyl 2-amino-5-iodonicotinate with Primary Amines
Abstract
This document provides a detailed technical guide for performing the Buchwald-Hartwig amination on Methyl 2-amino-5-iodonicotinate with various primary amines. The synthesis of 2,5-diaminonicotinate derivatives is a critical transformation in medicinal chemistry and materials science. This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale for procedural choices, offering researchers a robust framework for reaction setup, optimization, and troubleshooting. We will explore the catalytic cycle, delve into the critical roles of the catalyst, ligand, base, and solvent, and provide a validated, step-by-step protocol.
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where the arylamine moiety is a ubiquitous structural motif.[1] The Palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for achieving this transformation, enabling the coupling of amines with aryl halides and pseudohalides.[1][2][3] Its development has largely superseded classical methods like the Goldberg reaction or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1]
The specific substrate, this compound, presents a unique set of opportunities and challenges. As a heteroaryl iodide, it is generally a highly reactive coupling partner.[4] However, the presence of multiple nitrogen atoms and an ester functional group necessitates careful selection of reaction conditions to avoid potential side reactions, such as catalyst inhibition by pyridine coordination or base-mediated ester hydrolysis.[2][5] This guide is designed to navigate these complexities, providing a clear path to successfully synthesize the desired N5-substituted 2-amino-nicotinate products.
The Catalytic Heart of the Reaction
The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is paramount for rational troubleshooting and optimization.
The Catalytic Cycle Explained
The generally accepted mechanism involves three primary stages:[4][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex. This is typically the rate-determining step for aryl iodides.
-
Amine Coordination & Deprotonation: The primary amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle. A potential competing pathway is beta-hydride elimination, which can lead to hydrodehalogenation byproducts.[1]
Core Components: A Rationale-Driven Selection
The success of the reaction is not accidental; it is the result of a synergistic interplay between the palladium source, ligand, base, and solvent.
-
Palladium Precatalyst: While various sources like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective, they require in situ reduction to the active Pd(0) species.[6] Modern, well-defined "precatalysts" (e.g., G3 or G4 palladacycles) are often preferred as they provide more consistent and reliable initiation of the active catalyst.[4]
-
The Ligand (The Catalyst's "Brain"): The ligand is arguably the most critical component. It stabilizes the palladium center, influences its reactivity, and dictates the overall efficiency and selectivity of the reaction. For coupling primary amines, bulky, electron-rich phosphine ligands are the gold standard.
-
Biaryl Monophosphine Ligands: Ligands such as BrettPhos, XPhos, or SPhos are specifically designed to facilitate the challenging reductive elimination step and are highly effective for coupling primary amines, often providing excellent selectivity for the desired monoarylated product.[2][5] BrettPhos, in particular, has demonstrated high efficacy for primary amine couplings.[2]
-
Bidentate Ligands: Earlier generation bidentate ligands like BINAP or DPPF can also be effective, particularly for aryl iodides, as they help prevent the formation of unreactive palladium dimers.[1][6]
-
-
The Base (The Activator): A base is required to deprotonate the amine, making it a more potent nucleophile.[6] The choice is critical when dealing with base-sensitive functional groups like the methyl ester in our substrate.
-
Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, it can promote ester saponification at elevated temperatures.[2]
-
Milder Alternatives: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent alternatives.[6] While they may require slightly higher temperatures or longer reaction times, they significantly improve compatibility with the ester group.[2]
-
-
The Solvent (The Environment): Anhydrous, aprotic solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common choices, selected based on the solubility of the reactants and the desired reaction temperature.[6][7]
Experimental Protocol: Amination of this compound
This protocol provides a robust starting point for the coupling of various primary amines. Optimization of temperature, reaction time, and component ratios may be necessary for specific substrates.
Reagents and Equipment
-
Substrates: this compound, Primary Amine (e.g., benzylamine, hexylamine)
-
Catalyst System: Pd₂(dba)₃ (Palladium source), BrettPhos (Ligand)
-
Base: Potassium Carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, septum, nitrogen or argon gas line, heating block or oil bath, standard glassware for workup, silica gel for column chromatography.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere.
-
Solvents are flammable. Avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure
-
Inert Atmosphere Setup: In a fume hood, add this compound (1.0 equiv), the chosen base (2.0 equiv), the phosphine ligand (0.02-0.05 equiv), and the palladium precatalyst (0.01-0.025 equiv) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Degassing: Seal the vessel with a rubber septum, and cycle between vacuum and backfilling with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Through the septum, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl iodide). Finally, add the primary amine (1.2 equiv) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated heating block or oil bath set to 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture, observing the consumption of the starting aryl iodide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Optimization and Troubleshooting
The following table provides recommended starting points and considerations for optimizing the reaction.
| Parameter | Recommended Condition | Rationale & Troubleshooting Notes |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-2.5 mol%) | Readily available and effective. If reproducibility is an issue, switch to a well-defined precatalyst like BrettPhos Pd G4 (1-2.5 mol%).[4] |
| Ligand | BrettPhos (2-5 mol%) | Excellent for primary amines, promotes efficient reductive elimination and minimizes diarylation.[2] If yields are low, screen other bulky ligands like XPhos. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 equiv) | Preserves the methyl ester group. If the reaction is sluggish, a stronger base like NaOtBu (1.5 equiv) can be carefully trialed, but monitor for ester hydrolysis.[2] |
| Solvent | Toluene or 1,4-Dioxane (0.1 M) | Common choices. Ensure they are anhydrous and degassed. Poor solubility can sometimes be addressed by switching solvents (e.g., to THF or CPME). |
| Temperature | 100-110 °C | Provides sufficient thermal energy for the catalytic cycle. If decomposition is observed, the temperature may be lowered, potentially requiring a longer reaction time. |
| Common Issue | Hydrodehalogenation | The iodine is replaced by hydrogen. This side reaction can be minimized by ensuring a truly inert atmosphere and using a sufficient excess of the amine coupling partner.[1] |
| Common Issue | Low Conversion | Check the purity of all reagents. The catalyst or ligand may have degraded. Ensure the solvent is completely anhydrous. Consider screening alternative ligands or a stronger base.[7] |
Conclusion
The Buchwald-Hartwig amination of this compound with primary amines is a highly effective and reliable method for the synthesis of valuable 2,5-diaminonicotinate derivatives. Success relies on a logical and informed choice of catalyst, ligand, and base to accommodate the specific electronic and functional group characteristics of the substrate. By understanding the mechanistic underpinnings and following the robust protocol outlined herein, researchers can confidently apply this powerful transformation to accelerate their synthetic programs in drug discovery and beyond.
References
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Buchwald-Hartwig Amination. In Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Available from [Link]
-
Valente, C., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemistry – A European Journal, 16(39), 11895-11900. Available from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Retrieved January 10, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit r/chemistry. (2018). Retrieved January 10, 2026, from [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 10, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. reddit.com [reddit.com]
Application Notes and Protocols for the Synthesis of Substituted Aminopyridines utilizing Methyl 2-amino-5-iodonicotinate
Abstract
Substituted aminopyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This guide provides a comprehensive overview and detailed experimental protocols for the functionalization of Methyl 2-amino-5-iodonicotinate, a versatile and highly valuable building block in drug discovery. We will delve into three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step procedures but also the underlying scientific rationale for key experimental choices, thereby empowering users to adapt and troubleshoot these critical synthetic transformations.
Introduction: The Central Role of Aminopyridines and the Utility of this compound
The aminopyridine scaffold is a privileged structure in drug discovery, present in a wide array of approved pharmaceuticals targeting a diverse range of diseases. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets, its favorable pharmacokinetic properties, and its synthetic tractability.[1] The strategic derivatization of the aminopyridine core is a critical activity in lead optimization, enabling the fine-tuning of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
This compound has emerged as a particularly advantageous starting material for the synthesis of complex aminopyridine derivatives. The presence of three distinct functional handles—an amino group, a methyl ester, and an iodo substituent—on a pyridine ring allows for a highly modular and convergent approach to novel chemical entities. The iodo group, in particular, is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium catalyst. This guide will focus on the practical application of this building block in three of the most powerful cross-coupling methodologies.
Core Synthetic Strategies: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their impact on drug discovery is immeasurable. The three reactions detailed below each offer a unique and powerful way to form new carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyridine ring.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[2][3] This reaction is prized for its mild conditions, broad functional group tolerance, and the use of generally stable and non-toxic boronic acids or esters.
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
The Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[4] This reaction has largely supplanted harsher, classical methods for the synthesis of arylamines and has become an indispensable tool in medicinal chemistry.
The mechanism of the Buchwald-Hartwig amination shares similarities with other cross-coupling reactions and generally proceeds through the following key steps:
-
Oxidative Addition: A palladium(0) catalyst inserts into the carbon-iodine bond of this compound.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a more nucleophilic amido species.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The Sonogashira Coupling: Creating C(sp²)-C(sp) Bonds
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
The Sonogashira reaction proceeds through two interconnected catalytic cycles:
-
The Palladium Cycle: This cycle is similar to that of other cross-coupling reactions, involving oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.
-
The Copper Cycle: The copper(I) species reacts with the terminal alkyne to form a copper(I) acetylide. This intermediate is more reactive towards transmetalation with the palladium(II) complex than the alkyne itself.
Experimental Protocols
The following protocols are designed as robust starting points for the functionalization of this compound. As with any chemical reaction, optimization may be necessary for specific substrates.
General Considerations
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst.
-
Reagent Quality: Use high-purity, anhydrous solvents and reagents for optimal results.
-
Safety: Always consult the Safety Data Sheet (SDS) for all chemicals before use and perform reactions in a well-ventilated fume hood.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes the synthesis of Methyl 2-amino-5-phenylnicotinate.
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 278.04 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (278 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol details the synthesis of Methyl 2-amino-5-(morpholino)nicotinate.
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 278.04 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.08 | 0.08 |
| NaOtBu | 96.10 | 1.4 | 1.4 |
| Toluene | - | 10 mL | - |
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (38.1 mg, 0.08 mmol).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add toluene (5 mL).
-
In a separate flame-dried flask, add this compound (278 mg, 1.0 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill this flask with inert gas.
-
Add toluene (5 mL) and morpholine (105 µL, 1.2 mmol) to the flask containing the substrate and base.
-
Transfer the catalyst solution from the Schlenk tube to the reaction flask via cannula.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes the synthesis of Methyl 2-amino-5-(phenylethynyl)nicotinate.
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 278.04 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |
| CuI | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | - | 5 mL | - |
| Tetrahydrofuran (THF) | - | 5 mL | - |
Procedure:
-
To a flame-dried round-bottom flask, add this compound (278 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous THF (5 mL) and triethylamine (5 mL).
-
Add phenylacetylene (132 µL, 1.2 mmol) dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Take up the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Causality and Experimental Choices
-
Choice of Catalyst and Ligand: The selection of the palladium source and the phosphine ligand is critical for the success of these reactions. For the Suzuki coupling, Pd(PPh₃)₄ is a robust and commonly used catalyst. In the Buchwald-Hartwig amination, the use of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step and preventing β-hydride elimination.
-
Base Selection: The base plays a multifaceted role in these reactions. In the Suzuki coupling, it facilitates the transmetalation step. In the Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine. In the Sonogashira reaction, a liquid amine base like triethylamine often serves as both the base and a solvent.
-
Solvent System: The choice of solvent is dictated by the solubility of the reactants and the temperature required for the reaction. Aprotic solvents like dioxane, toluene, and THF are commonly employed. In some Suzuki couplings, the addition of water can enhance the rate of transmetalation.
-
Temperature: The reaction temperature is a key parameter to control the reaction rate. While some Sonogashira couplings can proceed at room temperature, Suzuki and Buchwald-Hartwig reactions often require heating to achieve a reasonable reaction rate.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse array of substituted aminopyridines. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide efficient and modular strategies for the construction of novel C-C and C-N bonds. By understanding the underlying principles and following the robust protocols provided, researchers can effectively leverage this key intermediate in their drug discovery and development programs.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2025, March 5). 2-Amino-5-iodopyridine: Comprehensive Overview and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
-
ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. Retrieved from [Link]
-
ResearchGate. (n.d.). The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 15). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Retrieved from [Link]
-
ResearchGate. (2020, July 29). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 5-iodovanillin with 4-methylphenylboronic acid experiment. Retrieved from [Link]
-
Wiley Online Library. (n.d.). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]
-
MDPI. (n.d.). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Retrieved from [Link]
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Methyl 2-amino-5-iodonicotinate
Introduction: The Strategic Importance of the Aminopyridine Scaffold in Kinase Inhibitor Design
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with a significant number of these drugs targeting the ATP-binding site of the kinase domain.[2]
The 2-aminopyridine moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of potent and selective kinase inhibitors.[3][4] This structural motif is adept at forming key hydrogen bond interactions with the hinge region of the kinase active site, a critical anchoring point for many inhibitors. The strategic placement of substituents on this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Methyl 2-amino-5-iodonicotinate is a versatile starting material for the synthesis of a diverse library of kinase inhibitors. The iodine atom at the 5-position provides a reactive handle for introducing a wide range of aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5] The amino and methyl ester functionalities offer additional points for diversification. This application note provides a detailed experimental guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of kinase inhibitors derived from this compound, along with protocols for their preliminary biological evaluation.
Materials and Equipment
Reagents and Solvents
-
This compound
-
Arylboronic acids or arylboronic acid pinacol esters
-
Aryl or heteroaryl amines
-
Palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃)
-
Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous solvents (e.g., 1,4-dioxane, toluene, N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Deuterated solvents for NMR analysis (e.g., DMSO-d₆, CDCl₃)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
-
Reagents for workup (e.g., saturated aq. NaCl, Na₂SO₄, MgSO₄)
Equipment
-
Schlenk line or glovebox for inert atmosphere reactions
-
Round-bottom flasks and reflux condensers
-
Magnetic stir plates and stir bars
-
Heating mantles or oil baths with temperature controllers
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chambers
-
Flash column chromatography system
-
Rotary evaporator
-
High-vacuum pump
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS) with ESI or APCI source
-
High-Performance Liquid Chromatography (HPLC) system
-
Microplate reader for kinase assays
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Handling of Reagents:
-
Palladium Catalysts: Palladium compounds can be toxic and pyrophoric. Handle in a well-ventilated fume hood or glovebox. Avoid inhalation of dust.
-
Organoiodine Compounds: These can be irritants. Avoid skin and eye contact.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Organic solvents are flammable and can be toxic. Work in a well-ventilated area and away from ignition sources.
-
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air and moisture. The use of a Schlenk line or glovebox is highly recommended to ensure reproducibility and high yields.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Experimental Workflow Overview
The synthesis of kinase inhibitors from this compound typically involves a two-stage process: a core modification via a cross-coupling reaction, followed by further functionalization if required. This is then followed by rigorous purification and characterization, and finally, biological evaluation.
Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.
Part 1: Synthesis Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl moieties.[5] This reaction is instrumental in creating biaryl scaffolds common in many kinase inhibitors.
Reaction Causality: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[5] Oxidative addition of the aryl iodide to the palladium center is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction steps.
Sources
- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of Methyl 2-amino-5-iodonicotinate in Modern Agrochemical Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 2-amino-5-iodonicotinate is a highly functionalized pyridine derivative that has emerged as a strategic building block in the synthesis of advanced agrochemicals. Its unique trifunctional nature—an ester, a nucleophilic amino group, and a versatile iodine atom—provides a powerful platform for constructing complex molecular architectures. The iodine atom, in particular, serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. This guide provides an in-depth exploration of the application of this compound, focusing on its pivotal role in the synthesis of diamide-class insecticides, and offers detailed protocols for its key transformations.
Introduction: The Strategic Value of a Trifunctional Intermediate
The relentless drive for more effective, selective, and safer agrochemicals necessitates the development of sophisticated synthetic strategies. This compound stands out as a key intermediate due to the orthogonal reactivity of its functional groups. The 2-amino group and the methyl nicotinate ester are precursors for the formation of amide bonds, a common linkage in bioactive molecules. The iodine at the 5-position is the most strategic feature, making the scaffold amenable to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1]
This molecule is particularly relevant to the synthesis of the anthranilic diamide class of insecticides, which includes blockbuster products like chlorantraniliprole.[2][3] These insecticides are potent and selective activators of insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from muscle cells, paralysis, and pest death.[4][5] The high selectivity for insect over mammalian RyRs contributes to their favorable safety profile.[4][6] While many industrial routes to chlorantraniliprole may start from chlorinated analogues, this compound represents a versatile starting point for the synthesis of novel derivatives and for process optimization research, where the iodo-group facilitates exploratory chemistry.
Core Application: A Gateway to Diamide Insecticides
The primary application of this compound in agrochemical research is as a precursor to the anthranilamide core of diamide insecticides. The synthesis involves two main transformations: modification at the 5-position via cross-coupling and construction of the amide linkages.
The Power of Palladium: Cross-Coupling Reactions
The carbon-iodine bond is significantly more reactive than C-Br or C-Cl bonds in oxidative addition to Palladium(0), the first step in most cross-coupling catalytic cycles.[7] This makes this compound an ideal substrate for reactions that build molecular complexity.[8][9] These reactions are foundational in the synthesis of pharmaceuticals and agrochemicals.[10]
Workflow for Diamide Precursor Synthesis
Caption: General synthetic workflow from the starting material to a diamide scaffold.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Typical Catalyst/Ligand | Base | Resulting Bond |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | C(sp²)-C(sp²) / C(sp²)-C(sp²) |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | Et₃N, Piperidine | C(sp²)-C(sp) |
| Heck-Mizoroki | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N, K₂CO₃ | C(sp²)-C(sp²) |
| Buchwald-Hartwig | Amine, Amide | Pd₂(dba)₃, Xantphos, BINAP | NaOt-Bu, Cs₂CO₃ | C(sp²)-N |
This table summarizes common cross-coupling reactions applicable for functionalizing the 5-position of the nicotinate ring.
Building the Amide Backbone
The synthesis of diamide insecticides culminates in the formation of two amide bonds. The first is typically the conversion of the nicotinate ester to an N-alkyl amide (e.g., N-methyl in chlorantraniliprole). The second, and more crucial, is the coupling of the resulting nicotinic acid derivative with a substituted pyrazole carboxylic acid.[2][11]
A common industrial strategy involves activating the carboxylic acid (either the pyrazole or the nicotinic acid) to form a more reactive species, such as an acid chloride or a benzoxazinone intermediate, which then readily reacts with the corresponding amine.[11][12]
Catalytic Cycle for Suzuki Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are representative examples of key transformations. Researchers should perform their own optimization and safety assessments.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To introduce a phenyl group at the 5-position of the pyridine ring.
Materials:
-
This compound (1.0 eq, e.g., 278 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq, 4.5 mg, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 eq, 21 mg, 0.08 mmol)
-
Potassium Carbonate (K₂CO₃, 3.0 eq, 414 mg, 3.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a separate vial, stir Pd(OAc)₂ and PPh₃ in 2 mL of toluene under nitrogen for 15 minutes. This allows for the in-situ generation of the active Pd(0) species.[7]
-
Reaction Setup: To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Purge the flask with nitrogen for 5-10 minutes.
-
Solvent and Catalyst Addition: Add the toluene, water, and the pre-formed catalyst solution to the flask via syringe.
-
Reaction: Heat the mixture to 90°C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield Methyl 2-amino-5-phenylnicotinate.
Causality: The base (K₂CO₃) is crucial for activating the boronic acid to form a boronate complex, which facilitates the transmetalation step with the palladium center. The biphasic solvent system (toluene/water) helps to dissolve both the organic substrates and the inorganic base.
Protocol 2: Saponification and Amidation to form an N-Methyl Amide
Objective: To convert the methyl ester of a nicotinate derivative into an N-methyl amide.
Part A: Saponification
-
Dissolve the substituted methyl nicotinate derivative (from Protocol 1 or similar) in a mixture of methanol (5 mL) and THF (5 mL).
-
Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Acidify the mixture carefully with 1M HCl to pH ~4-5.
-
Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid, which is often used directly in the next step.
Part B: Amidation
-
Dissolve the crude carboxylic acid from Part A in dichloromethane (DCM, 10 mL) under a nitrogen atmosphere and cool to 0°C.
-
Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops). Caution: Gas evolution (CO, CO₂, HCl).
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. The formation of the acid chloride is complete.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.
-
Re-dissolve the crude acid chloride in fresh DCM (10 mL) and cool to 0°C.
-
Slowly add a solution of methylamine (e.g., 2.0 M in THF, 2.5 eq) and triethylamine (3.0 eq).
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water, separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry, and concentrate.
-
Purify the residue by column chromatography or recrystallization to obtain the final N-methyl amide product.
Causality: The conversion to an acid chloride (using oxalyl chloride) creates a highly electrophilic carbonyl carbon, which readily reacts with the nucleophilic methylamine. Triethylamine is used as an acid scavenger to neutralize the HCl generated during the reaction.
Conclusion and Future Outlook
This compound is a testament to the power of strategic functionalization in modern chemical synthesis. Its utility in building the core of diamide insecticides showcases how classical reactions like amidation can be synergistically combined with modern cross-coupling chemistry. The principles and protocols outlined here serve as a foundation for researchers in agrochemical discovery. The continued exploration of novel cross-coupling partners and modifications to the amino and ester groups will undoubtedly lead to the development of new insecticidal compounds with improved properties, helping to address the ongoing challenges of pest resistance and food security.[13][14]
References
- The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGp-lkN37ovdOeJFKFaifUpMyOWMKDdUzwhGSAes98QSjxdUNJpsCaJo1O0t3WsDp2Bt0Z32JLtzN6bR4caI273NJ2t_kp17pHFHCj_iJkDSjrBoExgkaAw0qVZRlDr1OE8Nc-6IamtldbSjkIt9bIQYglQmZ0GCLHH2Hx0baH-NOpmW5rcXc-tzRMwO0101BpQKRl2BEQU2xmnQ==]
- Preparation method of chlorantraniliprole and intermediate thereof. Eureka | Patsnap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOQRFn1I4-Y2QLPSDUdk02vzghLZG3xOzJGeqqGeHIoBkH9RRUeIKzV9amj-VwndVhFcNqp_zcmrd8d7YST4H6V50L0XGgdGVLpXyOgOWZkTl82qTtBolYu-qFe7p66sRyWR2hl6R6NHk=]
- Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGMOwtoo62GC4TeojnjsRjAJ9OLEn81z56ZNK3kC_38wgErmEh48EmOPaCMt_NO-w3y5AFBIhpU-lf-DfqTNRA0F8TSpBlq9sc8zl9xZ6M3yKXAJGsTk75IzWxxxTuuSH2GZBOjHV7T5U3Los6JEFdJNegWN-fykA=]
- Process for the preparation of chlorantraniliprole. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiJ6_fvXjEi-Bjn88WjkZA7gO7XUe1ILhofYTKHGXiBXhl4DmiEthefu0mtliRHBvWCXsInx1vzcMoyrNAqPj7Yl2kiM64w73c9hKVfgmjT-Op28bFSS9xeXa92U2YkUWuQUT_4hmSyDEj-kCLrg==]
- From Proline to Chlorantraniliprole Mimics: Computer-Aided Design, Simple Preparation, and Excellent Insecticidal Profiles. Journal of Agricultural and Food Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyxzLB4jCluzUsUNXcPnw_aeRKgF75-4CVIANrMgoqteDyGRWY9ytEVLwAqdtzMzXpKsLSeoB40QbatCAYSXTx9y3A_T7WAF4foDQQWGIbdU_D7r_tiQlkYS4j40aPlTDSkIv9IgyrlCDwjtg=]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgG8yHl0FzLjZh-fV03GXXraM5CL7kA1Rec5fsMZL8svdPqnfqi6raFC02YKFcp4_xV5yZl9BTN8pdMmCeJTU4_RYt1nvPMVJFM0uEAZth4MKs38YCVcRyCjshIIv7E1ADqe4r5Mn9P0nJpTFI8MCn7GkMksPKOELR7Qhf]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6G61r6whArbxUkA5sLTsHPn0Af_BxVnlyfYqz4JRlAyIJpymaCRewQx1_EUEQAqNnmMvDiR_IBbJ_BXyzHNcuNwTci9jHchRzCoeHq8PhuV7fsn3wvd04vV1rbYQzVQCKTrn5Y2yMScsNUDIVZZIifL5YOpm57uITwOVhgQ--A-4nYOV6QRB038s5Q6uae8IiiVO4hr2Td6F-__sdbbZ91uJ4OcdpCfsavSrw49gTox5Uix6QVd5kylOA6IjO5A==]
- Metal-Catalyzed Cross-Coupling Reactions, Second Edition. Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHStT8QBOkYILx_13scbP-bwMTnV4ogN-o9mQpeKLye7ngvdZQzoqiKVPsWbhjH0Ctt0_JBtv3iHfBGc2T-xxFwpsnNUX08R8rpR8EdC7FTa4I_vFqeBA5dn3CHt865DLKyhMZ-0-N8WmUc3l6r6ZZQNI7GcT0NhI9iYibI0f56D-q6-RwGhR9WHaBUtZYdmyxfa8mVKyoDF3Gfs6my80xCbMCS1ws=]
- This compound. MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOB27NyrNooMUHnVq2qe2PjKomWXliXOQmV_rC5SI2bbCS4uWbHZFh4htG2qoIw2mp3KKC1RP038g4VEpSNXkeCEmFCeAAaLMTBdza2TITVNxxzrSXstc5j-Vz7iMu8s5paClqo0yEbi1DqtCyCrA_zhooHEO8lG6qTgknK0n5ig5q4ZRYB8kgZ0aBYRP0wr3AEr_cnJiXAihaOkKXYT5qJg==]
- Study on the synthesis of anthranilicdiamides insecticide. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9iPSF6bZX5g0QDT1-qfpSQfST-_zywJlqDa6dsDKiPs5Y7BiKSsWUavjrmOsj87XFdOoOvkMdflls6hwmJ3MVxXK7kzWaIgqfa8Td3QAsnCBUs0hiy-Ze1JGceOiPAVcIcQBTwkbzeA7jghfINGj2JaODdOPYeY62cdkdZCa0xdryHobHXlDngoMhlv0s83Luc3iMnZ_7HPTP1NnuBrdOI15hZiaEJg==]
- Brief Talk on the C-C Cross Coupling Reactions for the Synthesis of Agrochemicals Literature Report. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2Z18gxOnjhd9RFq4d5IFcZBJ38UAHhQvLEsEVo1OD68b8SzWg168xqg-PfAlTo888p-9sFxcWvtDyaqZmwvPmFufU14KDd1EGlnInWbtHN__JgM4J6H3nXMLzW32mNJBqNOEYjAr_FIIYmtdpR-8yRiKSP-kFakOBKqxbELXL6ywPEDp8wabJlpM1jh-jEA2sfFIkzGAcjLgkmZJot-rEMTBoHRSkVxXkaVluIbkHtKB3UDWui9-NC49ldMNdee4cnASs9HVyH3upax4kmzwoINA==]
- Chimeric Investigations into the Diamide Binding Site on the Lepidopteran Ryanodine Receptor. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGephDMtYwvkHyvRcoq7gM9kLR7pyCZ8Q-H9NKJJF8AW2EKMN2eRVAoUB6kFjbELyHI5IexQbx7ee6qcY9VLF-6lTRd5wa4dW3U_PT6M_K859zQcBbDIqi9GDe4OaIHlhMEjwUmK9Kphfwmfps=]
- Design, synthesis and insecticidal activities of novel m-diamide compounds containing n-propyl group. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9AkX65qkNDcSwzGoxSgVLB70bqt0HoGsJs8uH7-1luSQKmW-w4b7PJgXGlD4uKj_Pj8Gmt3xiOv-mnd2hPEcXQe5vL1vIwR1uzVyObdQYicypzRkRNJH8PX1NacpNtE9lshWF4r9zWa3Yfq-pLW5qLNP02GgmroYkWb6D7MDtHu6V4XKLsNlJhVFq0FzP4XUpSF9j2p_vuu8WK0w0kmrx6fJcRB6awPTrRREF9zAQ0UgNHSwhWs3JyTPb-VZwGqy5YjfVG6lOa65fa9_KCuKaNuQ=]
- Rapid selection for resistance to diamide insecticides in Plutella xylostella via specific amino acid polymorphisms in the ryanodine receptor. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGus-5zQFqt1vuPYgPwjvf1TqgbTElfCCk7vlSaX8_d1bWfMJifpntyvhfYZrNkmjkRByoa0ZTXJ7sxZmWhazh_iXFaK_4lrqCSIuqqQU8Ysx24dJGx3R2BB6FcwJiijbUuEkvytfHdmljv-Lg=]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chimeric Investigations into the Diamide Binding Site on the Lepidopteran Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid selection for resistance to diamide insecticides in Plutella xylostella via specific amino acid polymorphisms in the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation method of chlorantraniliprole and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 12. WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google Patents [patents.google.com]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
Application Note: Methyl 2-amino-5-iodonicotinate as a Versatile Synthon for Novel Antiviral Agents
Abstract
Methyl 2-amino-5-iodonicotinate is a highly functionalized pyridine derivative that serves as a strategic building block in the synthesis of diverse heterocyclic scaffolds with significant therapeutic potential. Its unique arrangement of an amino group, a methyl ester, and a strategically positioned iodine atom on the pyridine core allows for sequential and site-selective modifications. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the utility of this compound in synthesizing novel antiviral agents. We will explore its application in the construction of key antiviral cores, such as the pyrrolo[2,1-f][1][2][3]triazine system found in nucleoside analogues like Remdesivir, and in the generation of novel alkyne-substituted pyridines as precursors for HIV entry inhibitors. This guide emphasizes the mechanistic rationale behind synthetic strategies and provides detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of this compound
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. This compound offers three distinct points for chemical elaboration:
-
The C5-Iodo Group: This is the primary site for introducing molecular diversity. The carbon-iodine bond is highly susceptible to participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile formation of C-C, C-N, and other heteroatom bonds.
-
The C2-Amino Group: This nucleophilic site can be used for cyclization reactions to form fused heterocyclic systems. Its presence also electronically influences the reactivity of the pyridine ring.
-
The C3-Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other derivatizations. It also serves to activate the pyridine ring system.
This multi-faceted reactivity makes this compound a powerful intermediate for building complex molecules designed to interfere with viral life cycles.
Physicochemical Properties & Safety Information
While a dedicated safety data sheet for this compound is not widely available, data for the closely related isomer, Methyl 6-amino-5-iodonicotinate, provides a useful surrogate for handling and safety precautions. Researchers must handle the compound in accordance with good laboratory practices.
| Property | Value (or inferred from analogs) | Source/Comment |
| Molecular Formula | C₇H₇IN₂O₂ | - |
| Molecular Weight | 278.05 g/mol | - |
| Appearance | Likely a solid at room temperature | Based on related compounds |
| CAS Number | Not assigned | - |
| Hazards [4] | Harmful if swallowed (Acute Tox. 4), Causes skin irritation (Skin Irrit. 2), Causes serious eye irritation (Eye Irrit. 2), May cause respiratory irritation (STOT SE 3) | Data for Methyl 6-amino-5-iodonicotinate |
| Storage [4] | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | General practice for irritants |
| Personal Protective Equipment (PPE) [4] | Wear protective gloves, protective clothing, and eye/face protection. Use only outdoors or in a well-ventilated area. | Standard for handling fine chemicals |
Disclaimer: The hazard and safety data are based on the structural analog Methyl 6-amino-5-iodonicotinate.[4] Users are required to perform their own risk assessment before use.
Core Synthetic Strategy I: Synthesis of a Pyrrolo[2,1-f][1][2][3]triazine Core
The pyrrolo[2,1-f][1][2][3]triazine scaffold is the core of the nucleoside analog GS-441524, the parent nucleoside of the broad-spectrum antiviral drug Remdesivir.[3] The synthesis of this core often involves the construction of a substituted pyrrole followed by cyclization to form the triazine ring. This compound is an ideal starting material for building the necessary precursors.
Mechanistic Rationale
The proposed synthetic pathway leverages a sequence of palladium-catalyzed reactions to first build a substituted pyrrole directly onto the pyridine core, followed by an intramolecular cyclization.
-
Sonogashira Coupling: The first step involves a Sonogashira coupling between this compound and a protected 2-ethynyl-1H-pyrrole. This reaction is chosen for its efficiency in forming C(sp²)-C(sp) bonds. The palladium catalyst (e.g., Pd(PPh₃)₄) undergoes oxidative addition into the C-I bond. Simultaneously, a copper(I) co-catalyst activates the terminal alkyne, facilitating transmetalation to the palladium center. Reductive elimination then yields the desired coupled product and regenerates the Pd(0) catalyst.[5][6][7]
-
Intramolecular Cyclization: The resulting intermediate, possessing a pyrrole and an amino group in proximity, can undergo an intramolecular cyclization. This is typically promoted by heat or a catalyst and driven by the formation of a stable, fused aromatic system. The amino group attacks the pyrrole ring in a reaction that constructs the triazine portion of the final core.
Experimental Workflow: Pyrrolo[2,1-f][1][2][3]triazine Synthesis
The following diagram illustrates the logical flow from the starting material to the key antiviral scaffold.
Caption: Workflow for synthesizing the pyrrolo[2,1-f][1][2][3]triazine core.
Detailed Protocol: Two-Step Synthesis of a Pyrrolo[2,1-f][1][2][3]triazine Precursor
Step 1: Sonogashira Coupling of this compound with 2-Ethynyl-1-(triisopropylsilyl)-1H-pyrrole
| Materials & Reagents |
| This compound (1.0 eq) |
| 2-Ethynyl-1-(triisopropylsilyl)-1H-pyrrole (1.2 eq) |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) |
| Copper(I) iodide (CuI) (0.1 eq) |
| Triethylamine (TEA) (3.0 eq) |
| Anhydrous Tetrahydrofuran (THF) |
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF via syringe, followed by triethylamine.
-
Add 2-Ethynyl-1-(triisopropylsilyl)-1H-pyrrole (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., gradient of ethyl acetate in hexanes) to yield the coupled product.
Causality: The use of a copper(I) co-catalyst is crucial for activating the alkyne.[7] Triethylamine acts as both a solvent and a base to neutralize the HI generated during the reaction, preventing side reactions and catalyst deactivation. THF is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point.
Step 2: Deprotection and Intramolecular Cyclization
| Materials & Reagents |
| Coupled Product from Step 1 (1.0 eq) |
| Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF) |
| Formamidine acetate (5.0 eq) |
| 2-Propanol |
Procedure:
-
Dissolve the silyl-protected coupled product (1.0 eq) in THF.
-
Add TBAF solution (1.1 eq) dropwise at 0 °C and allow the reaction to warm to room temperature, stirring for 2 hours until deprotection is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
To the crude deprotected intermediate, add 2-propanol and formamidine acetate (5.0 eq).[3]
-
Heat the mixture to reflux (approx. 82 °C) for 8-12 hours.
-
Cool the reaction and concentrate under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield the target pyrrolo[2,1-f][1][2][3]triazine core.
Causality: TBAF is a standard reagent for cleaving silyl protecting groups due to the high affinity of fluoride for silicon. Formamidine acetate serves as the source of the final two nitrogen atoms and one carbon atom needed to close the triazine ring, a common strategy in the synthesis of such heterocycles.[3]
Core Synthetic Strategy II: Synthesis of Alkyne Precursors for HIV Entry Inhibitors
Small molecules that can block the entry of HIV into host cells are a promising class of antiviral agents.[8][9][10] Many of these inhibitors feature rigid, linear scaffolds that can interact with specific pockets on the viral envelope protein gp120.[8] The Sonogashira coupling provides a direct route to install an alkyne at the 5-position of this compound. This alkyne can then be used as a versatile handle for further elaboration, for instance, through click chemistry or cyclization reactions, to build a library of potential inhibitors.
Mechanistic Rationale
This strategy hinges on the Sonogashira coupling to create a C(sp²)-C(sp) bond, transforming the iodo-substituent into a much more versatile alkyne functional group. The rationale for the coupling itself is identical to that described in Section 3.1. The key difference is the choice of coupling partner—a terminal alkyne—which becomes a permanent feature of the product, ready for subsequent transformations.
Experimental Workflow: Synthesis of Alkyne-Functionalized Pyridines
This workflow outlines the direct functionalization of the starting material and subsequent elaboration.
Caption: Workflow for synthesizing potential HIV entry inhibitors.
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
| Materials & Reagents |
| This compound (1.0 eq) |
| Phenylacetylene (1.5 eq) |
| Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq) |
| Copper(I) iodide (CuI) (0.06 eq) |
| Diisopropylamine (DIPA) |
| Anhydrous N,N-Dimethylformamide (DMF) |
Procedure:
-
To a dry, argon-purged flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous DMF and diisopropylamine via syringe.
-
Add phenylacetylene (1.5 eq) dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature for 8-12 hours. The reaction progress can be monitored by observing the disappearance of the starting material by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., gradient of ethyl acetate in hexanes) to obtain Methyl 2-amino-5-(phenylethynyl)nicotinate.
Causality: In this protocol, PdCl₂(PPh₃)₂ is used as the palladium source. It is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. DIPA serves as the base, which is milder than TEA and often effective in Sonogashira couplings. DMF is a polar aprotic solvent that is excellent for solubilizing the reactants and catalysts in this type of reaction.
Conclusion
This compound is a commercially available and highly effective building block for the synthesis of complex heterocyclic compounds targeted for antiviral applications. The strategic placement of its functional groups allows for the application of robust and well-understood synthetic transformations, primarily palladium-catalyzed cross-coupling reactions. The protocols detailed herein for the synthesis of a key pyrrolo[2,1-f][1][2][3]triazine core and novel alkyne-substituted pyridines demonstrate the compound's versatility. By understanding the mechanistic principles behind these reactions, researchers can rationally design and execute synthetic routes to novel antiviral candidates, accelerating the drug discovery process.
References
-
(2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. PubMed Central. Available at: [Link]
-
(2024). Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
(2022). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
(2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. PubMed Central. Available at: [Link]
-
(N/A). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. RSC Publishing. Available at: [Link]
-
(2021). Sonogashira coupling. Reddit. Available at: [Link]
-
(2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. ResearchGate. Available at: [Link]
-
(2014). Synthesis (5) – Reactions of Alkynes. Master Organic Chemistry. Available at: [Link]
-
(N/A). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
-
(2012). Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1. PubMed Central. Available at: [Link]
-
(2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
(2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Available at: [Link]
-
(2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. PubMed. Available at: [Link]
-
(N/A). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed Central. Available at: [Link]
-
(N/A). 2-Amino-5-methylpyridinium nicotinate. PubMed Central. Available at: [Link]
-
(2024). Internal alkyne synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
(N/A). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Publishing. Available at: [Link]
-
(N/A). Sonogashira coupling. Wikipedia. Available at: [Link]
-
(N/A). Approaches for Identification of HIV-1 Entry Inhibitors Targeting gp41 Pocket. MDPI. Available at: [Link]
-
(N/A). Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. PubMed Central. Available at: [Link]
-
(2025). Ag(I)-Promoted Suzuki—Miyaura Cross-Couplings of n-Alkylboronic Acids. ResearchGate. Available at: [Link]
-
(N/A). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Available at: [Link]
-
(N/A). (PDF) Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. ResearchGate. Available at: [Link]
-
(2025). 2-Amino-5-iodo-4-methylnicotinonitrile. PubChem. Available at: [Link]
-
(N/A). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Wiley Online Library. Available at: [Link]
-
(2012). Design, synthesis, and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1. PubMed. Available at: [Link]
Sources
- 1. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]
- 3. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Coupling of Methyl 2-amino-5-iodonicotinate
Introduction: Strategic Importance of Pyridine Scaffolds
Substituted pyridine cores are foundational motifs in a significant portion of modern pharmaceuticals and agrochemicals. Their unique electronic properties and ability to engage in hydrogen bonding interactions make them privileged structures in drug design. The palladium-catalyzed Heck-Mizoroki reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the arylation or vinylation of olefins.[1][2] This reaction is of paramount importance for the functionalization of heterocyclic systems like pyridine, allowing for the construction of complex molecular architectures from readily available starting materials.[3]
This guide provides a detailed technical overview and actionable protocols for the Heck coupling reaction involving Methyl 2-amino-5-iodonicotinate, a densely functionalized pyridine building block. The presence of an iodo-substituent at the 5-position provides a reactive handle for cross-coupling, while the amino and methyl ester groups at the 2- and 3-positions, respectively, introduce electronic and steric factors that require careful consideration for successful reaction optimization. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable building block in their synthetic campaigns.
Understanding the Reaction: The Heck-Mizoroki Catalytic Cycle
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][4] A fundamental understanding of this cycle is crucial for rational troubleshooting and optimization.
.dot
Figure 1: General Catalytic Cycle of the Heck-Mizoroki Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II)-aryl intermediate. This is often the rate-limiting step for aryl halides.[4]
-
Olefin Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by syn-migratory insertion of the alkene into the Pd-C bond. This step forms the new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the desired substituted alkene product. This step generally favors the formation of the more thermodynamically stable trans-isomer.
-
Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[4]
Challenges and Considerations with this compound
The specific substitution pattern of this compound presents several challenges that must be addressed for a successful Heck coupling:
-
Catalyst Inhibition: The lone pairs of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium center. This can lead to the formation of stable, off-cycle complexes that inhibit or completely shut down the catalytic cycle.[5]
-
Electronic Effects: The pyridine ring is inherently electron-deficient, which can affect the rate of oxidative addition. However, the presence of the electron-donating amino group at the 2-position can modulate this effect.
-
Steric Hindrance: The methyl ester at the 3-position may introduce some steric hindrance, potentially influencing the approach of the palladium catalyst and the alkene.
To overcome these challenges, careful selection of the catalyst, ligands, base, and solvent is critical.
Recommended Protocol: Heck Coupling with Methyl Acrylate
This protocol provides a starting point for the Heck coupling of this compound with methyl acrylate, a common electron-deficient alkene.
.dot
Figure 2: Experimental Workflow for the Heck Coupling Reaction.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) or Dioxane
-
Celite®
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), Palladium(II) acetate (0.02-0.05 eq), and Triphenylphosphine (0.04-0.10 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous, degassed DMF (or Dioxane) to achieve a concentration of approximately 0.1-0.2 M with respect to the starting material.
-
Add the base, triethylamine or DIPEA (2.0-3.0 eq), to the reaction mixture.
-
Finally, add methyl acrylate (1.2-1.5 eq) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium black.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Data Summary and Optimization Strategies
The following table outlines key reaction parameters and provides a rationale for their selection and potential optimization pathways.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Notes |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | A common, relatively air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6] For challenging couplings, consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or more active palladacycle catalysts.[2] |
| Ligand | PPh₃ (4-10 mol%) | Triphenylphosphine is a standard ligand for Heck reactions.[7] If catalyst inhibition is observed, consider using bulkier, more electron-rich phosphine ligands such as P(o-tol)₃ or P(t-Bu)₃, which can promote oxidative addition and stabilize the catalytic species.[8] N-Heterocyclic carbene (NHC) ligands are also highly effective for challenging substrates. |
| Base | Et₃N or DIPEA (2-3 equiv.) | An organic amine base is typically used to neutralize the HI generated during the reaction.[9] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents. The choice of base can significantly impact the reaction rate and should be screened. |
| Solvent | DMF or Dioxane (0.1-0.2 M) | Polar aprotic solvents are generally preferred for Heck reactions as they can help to stabilize the charged intermediates in the catalytic cycle.[6] Acetonitrile (MeCN) or N-Methyl-2-pyrrolidone (NMP) can also be trialed. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | 80-120 °C | The reaction temperature will depend on the reactivity of the substrates and the stability of the catalyst. Start at a lower temperature (e.g., 80 °C) and increase if the reaction is sluggish. High temperatures can sometimes lead to catalyst decomposition. |
| Alkene | Methyl acrylate (1.2-1.5 equiv.) | Electron-deficient alkenes are generally more reactive in the Heck reaction.[2] Using a slight excess of the alkene can help to drive the reaction to completion. Other acrylates, acrylamides, or styrenes can also be used. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Catalyst inhibition by the amino or pyridine nitrogen.- Inactive catalyst (decomposed or oxidized).- Insufficient reaction temperature. | - Increase catalyst and/or ligand loading.- Switch to a bulkier, more electron-rich ligand (e.g., P(t-Bu)₃) or an NHC ligand.[8]- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.- Increase the reaction temperature in increments. |
| Formation of Palladium Black | - Catalyst decomposition. | - Use a higher ligand-to-palladium ratio.- Consider using a more robust catalyst system, such as a palladacycle.- Ensure efficient stirring to maintain a homogeneous mixture. |
| Side Product Formation (e.g., Dehalogenation) | - Presence of protic impurities.- Reaction temperature is too high. | - Use anhydrous solvents and reagents.- Lower the reaction temperature and monitor for conversion over a longer period. |
| Poor Reproducibility | - Sensitivity to trace oxygen or water. | - Ensure rigorous degassing of the solvent and reaction mixture.- Use freshly opened or purified reagents. |
Conclusion
The Heck coupling of this compound offers a valuable synthetic route to a diverse range of functionalized pyridine derivatives for applications in drug discovery and materials science. While the inherent properties of the substrate present certain challenges, a systematic approach to reaction optimization, focusing on the careful selection of the catalyst system, base, and solvent, can lead to successful and reproducible outcomes. The protocols and troubleshooting guide presented herein provide a solid foundation for researchers to effectively utilize this important building block in their synthetic endeavors.
References
-
Wikipedia. (2026). Heck reaction. [Link]
-
Tzschucke, C. C. (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal. (2026). Heck Reaction. [Link]
-
Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]
-
Xu, H.-J., et al. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry. [Link]
-
Gual-Acedo, M. P., et al. (2021). The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. New Journal of Chemistry. [Link]
-
Daugulis, O., et al. (2009). Pd(II)-Catalyzed Hydroxyl-Directed C–H Olefination Enabled by Mono-Protected Amino Acid Ligands. Accounts of Chemical Research. [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]
-
ResearchGate. (2022). Heck coupling reaction by pyridine‐coordinated tridentate complex bearing benzimidazole‐NHC moiety. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions. [Link]
-
Zafar, M. N., et al. (2017). Heck Reaction—State of the Art. Molecules. [Link]
-
Vantourout, J. C., et al. (2020). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. ACS Catalysis. [Link]
-
McDonald, R. I., et al. (2013). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Organic Letters. [Link]
-
ResearchGate. (2019). Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid, acrylonitrile with different aryl halides. [Link]
-
ResearchGate. (2017). The Heck C-C coupling reaction of aryl bromides with methyl and butyl acrylates. [Link]
-
Organic Chemistry Portal. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters. [Link]
-
Hull, K. L., et al. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Organic Letters. [Link]
-
ChemRxiv. (2023). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 9. Heck Reaction [organic-chemistry.org]
Application Notes: Stille Coupling Protocols for Methyl 2-amino-5-iodonicotinate
Introduction: Bridging Complexity with a Foundational Reaction
In the landscape of modern synthetic organic chemistry, the palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1] Its remarkable functional group tolerance and the stability of its organostannane reagents make it an invaluable tool, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications.[2][3] This guide focuses on a specific, yet broadly applicable substrate: Methyl 2-amino-5-iodonicotinate. This molecule is a valuable heterocyclic building block, and its successful coupling opens pathways to a diverse range of substituted aminopyridine derivatives, which are privileged structures in medicinal chemistry.
This document provides a detailed, experience-driven protocol for the Stille coupling of this compound. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, equipping researchers to not only replicate the procedure but also to adapt and troubleshoot it effectively.
The Scientific Foundation: Mechanism and Rationale
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][5] Understanding this cycle is paramount to making informed decisions about reaction conditions and troubleshooting potential issues.
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.[6] The choice of an aryl iodide is deliberate; the C-I bond is weaker than C-Br or C-Cl bonds, facilitating this rate-determining step.[7]
-
Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the iodide.[4][8] This step can be influenced by additives.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Rationale for Reagent and Condition Selection
| Component | Recommended Choice(s) | Rationale & Justification |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ / PPh₃ | Pd(PPh₃)₄: A reliable, commercially available Pd(0) source that serves as its own ligand source.[7] Pd₂(dba)₃: An air-stable Pd(0) pre-catalyst that requires an external ligand like triphenylphosphine (PPh₃). This allows for more flexible tuning of the ligand-to-metal ratio.[9] |
| Ligand | Triphenylphosphine (AsPh₃ as an alternative) | Phosphine ligands stabilize the palladium catalyst and modulate its reactivity.[10] Triphenylphosphine is a cost-effective and robust choice. Arsine ligands like AsPh₃ can sometimes accelerate slow reactions.[11] |
| Organostannane | R-Sn(n-Bu)₃ (e.g., Vinyl-, Aryl-, Heteroaryl-) | Tributylstannanes offer a good balance of reactivity and stability.[2] They are less toxic than trimethylstannanes and the butyl groups have a low migratory aptitude, preventing unwanted side reactions. The choice of the transferring group 'R' defines the product. |
| Solvent | Anhydrous, Degassed Dioxane or Toluene | Aprotic, non-polar to moderately polar solvents are ideal. They must be rigorously degassed (e.g., by several freeze-pump-thaw cycles or sparging with argon) to remove oxygen, which can cause catalyst deactivation and homocoupling of the stannane.[12] |
| Additive (Optional) | Copper(I) Iodide (CuI) | CuI is a co-catalyst known to significantly accelerate the transmetalation step, particularly for sterically hindered or electron-poor substrates.[3] It is highly recommended for ensuring robust reaction performance. |
| Temperature | 80-110 °C | Stille couplings typically require thermal energy to drive the catalytic cycle, especially the initial oxidative addition.[2] The specific temperature is a balance between reaction rate and potential for thermal degradation. |
Experimental Protocols and Workflows
General Workflow
Caption: Standard experimental workflow for the Stille coupling protocol.
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equiv. |
| This compound | 278.04 | 278 mg | 1.0 | 1.0 |
| Organostannane (R-SnBu₃) | Varies | Varies | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.10 | 0.10 |
| Anhydrous, Degassed Dioxane | - | 10 mL | - | - |
| Saturated Aqueous KF Solution | - | ~15 mL | - | - |
| Ethyl Acetate | - | ~50 mL | - | - |
| Brine | - | ~20 mL | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Step-by-Step Protocol
1. Reaction Setup (Inert Atmosphere)
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser. Allow it to cool to room temperature under a stream of argon or nitrogen.
-
Maintain a positive pressure of inert gas throughout the reaction.
2. Reagent Addition
-
To the flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Copper(I) Iodide (0.10 equiv.).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Via syringe, add anhydrous, degassed dioxane (to make a ~0.1 M solution).
-
Add the organostannane (1.1 equiv.) via syringe. The reaction mixture will typically turn a darker color.
3. Reaction Execution
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-18 hours. The disappearance of the starting aryl iodide is a key indicator of completion.
4. Work-up: Tin Removal
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (~20 mL).
-
Pour the diluted mixture into a separatory funnel containing a saturated aqueous solution of potassium fluoride (KF) (~15 mL).
-
Shake the funnel vigorously for 5-10 minutes. A thick precipitate of tributyltin fluoride (Bu₃SnF) should form.[13]
-
Filter the entire biphasic mixture through a pad of Celite® to remove the precipitate, washing the pad with additional ethyl acetate.
-
Return the filtrate to the separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
5. Purification
-
Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of hexane/ethyl acetate is a common starting point.
Safety Precautions: Handling Organotin Compounds
CRITICAL: Organotin compounds are highly toxic and pose significant health risks, including neurotoxicity and immunotoxicity.[14][15] Strict adherence to safety protocols is mandatory.
-
Handling: Always handle organostannanes and the resulting tin-containing waste in a certified chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), and safety goggles at all times.[16][17]
-
Exposure: Avoid inhalation, ingestion, and dermal contact.[14] In case of skin contact, immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[15][18]
-
Waste Disposal: All tin-containing waste (including contaminated Celite®, silica gel, and solvents) must be collected in a designated, clearly labeled hazardous waste container for proper disposal according to institutional guidelines.[15]
Troubleshooting Guide
Sources
- 1. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. scribd.com [scribd.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 16. delvallelab.weebly.com [delvallelab.weebly.com]
- 17. fishersci.fr [fishersci.fr]
- 18. stacks.cdc.gov [stacks.cdc.gov]
Application Notes and Protocols: Advanced C-N Bond Formation Strategies Utilizing Methyl 2-amino-5-iodonicotinate
Abstract
This comprehensive guide details robust and field-proven strategies for the construction of carbon-nitrogen (C-N) bonds using methyl 2-amino-5-iodonicotinate, a versatile and highly valuable building block in medicinal chemistry and materials science. The 2,5-disubstituted aminopyridine scaffold is a privileged motif found in numerous pharmacologically active agents.[1] This document provides senior researchers, scientists, and drug development professionals with an in-depth understanding of the critical reaction parameters, mechanistic underpinnings, and practical execution of palladium- and copper-catalyzed cross-coupling reactions. Detailed, step-by-step protocols for Buchwald-Hartwig amination and Ullmann-type condensation are presented, alongside expert insights into troubleshooting and optimization.
Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a cornerstone in modern drug discovery, contributing to the efficacy of numerous therapeutic agents. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets and its utility as a versatile synthetic handle. The construction of C-N bonds is a pivotal step in the synthesis of complex molecules, and transition-metal-catalyzed cross-coupling reactions have become indispensable tools for this purpose.[2][3][4]
This compound is an exemplary substrate for these transformations. It features:
-
An electron-rich 2-aminopyridine system , which can present unique challenges and opportunities in catalysis.[5]
-
A highly reactive carbon-iodine bond at the 5-position, which is generally more susceptible to oxidative addition in palladium and copper catalysis compared to its bromide or chloride counterparts.[1][6]
-
A methyl ester functional group, which can be further manipulated for downstream derivatization.
This guide will focus on two of the most powerful and widely adopted methods for C-N bond formation: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.
Palladium-Catalyzed Strategy: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, renowned for its broad substrate scope and functional group tolerance.[7][8] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[9] The choice of ligand is critical for achieving high efficiency, as it modulates the reactivity and stability of the palladium catalyst.[8][10]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[7][9] It initiates with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
For a substrate like this compound, a key consideration is the potential for the endocyclic pyridine nitrogen or the exocyclic 2-amino group to coordinate to the palladium center, which can sometimes inhibit catalysis.[5] The use of sterically hindered, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., RuPhos, XPhos), helps to mitigate these issues and promote the desired reductive elimination.[5][11]
Visualization: Buchwald-Hartwig Catalytic Cycle
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. C–N bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-amino-5-iodonicotinate Derivatives
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of methyl 2-amino-5-iodonicotinate and its derivatives. These compounds are pivotal intermediates in the pharmaceutical and agrochemical industries.[1] This guide delves into two primary synthetic strategies: direct electrophilic iodination and the Sandmeyer reaction. It offers detailed, step-by-step protocols, process optimization insights, and robust safety procedures. The content is designed for researchers, scientists, and professionals in drug development, aiming to bridge the gap between laboratory-scale synthesis and industrial production.
Introduction: The Strategic Importance of this compound
This compound is a key building block in organic synthesis. Its structure, featuring an aminopyridine core with iodo and methyl ester functionalities, allows for diverse chemical modifications, making it a valuable precursor for complex molecules with potential biological activity. The presence of the iodine atom is particularly significant, enabling facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. This versatility has led to its use in the development of novel therapeutic agents and specialized agrochemicals.
The growing demand for these derivatives necessitates the development of scalable, efficient, and safe synthetic methods. This guide provides a detailed exploration of two robust synthetic pathways, offering insights into the rationale behind procedural choices and addressing the challenges of large-scale production.
Synthetic Pathways: A Comparative Analysis
Two principal routes for the synthesis of this compound are presented:
-
Route A: Direct Electrophilic Iodination: This pathway involves the direct iodination of the methyl 2-aminonicotinate precursor. It is an attractive option due to its straightforward nature.
-
Route B: The Sandmeyer Reaction: This classic transformation converts the amino group of a precursor into a diazonium salt, which is subsequently displaced by an iodide.[2] This method offers an alternative when direct iodination proves challenging.
Detailed Protocols and Methodologies
Step 1: Esterification of 2-Aminonicotinic Acid
The initial step for both synthetic routes is the esterification of 2-aminonicotinic acid to produce methyl 2-aminonicotinate.
Reaction Scheme:
Protocol:
-
Reactor Setup: In a properly ventilated fume hood, equip a glass-lined reactor with a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel.
-
Reagent Charging: Charge the reactor with 2-aminonicotinic acid (1.0 eq) and methanol (10-15 vol).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) through the addition funnel. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Table 1: Esterification Parameters
| Parameter | Recommended Value | Rationale |
| Solvent | Methanol | Serves as both reactant and solvent. |
| Catalyst | Sulfuric Acid | A cost-effective and efficient acid catalyst. |
| Temperature | Reflux (65-70 °C) | Ensures a reasonable reaction rate. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion. |
Route A: Direct Electrophilic Iodination
This route offers a more direct approach to the final product. The 2-amino group is an activating group, directing electrophilic substitution to the 3- and 5-positions. The 3-position is sterically hindered by the adjacent ester group, favoring iodination at the 5-position.[3]
Reaction Scheme:
Protocol:
-
Reactor Setup: Use a clean, dry, glass-lined reactor equipped with a mechanical stirrer, temperature probe, and an inert gas inlet.
-
Reagent Charging: Dissolve methyl 2-aminonicotinate (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.
-
Iodinating Agent: Add N-iodosuccinimide (NIS) (1.1-1.2 eq) portion-wise to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC.
-
Work-up:
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Table 2: Iodination Parameters
| Parameter | Recommended Value | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) | A mild and selective iodinating agent. |
| Solvent | Dichloromethane/Acetonitrile | Provides good solubility for the reactants. |
| Temperature | Room Temperature | Avoids potential side reactions. |
| Reaction Time | 12-24 hours | Allows for complete reaction. |
Route B: Sandmeyer Reaction
The Sandmeyer reaction provides a reliable alternative, particularly if direct iodination yields are low or if purification is challenging.[2] This multi-step, one-pot process requires careful temperature control and handling of the diazonium salt intermediate.
Protocol:
-
Diazotization:
-
In a reactor, dissolve methyl 2-aminonicotinate (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) while maintaining the temperature below 5 °C.[4]
-
Stir the mixture for 30-60 minutes at this temperature. The formation of the diazonium salt is indicated by a clear solution.
-
-
Iodide Displacement:
-
In a separate vessel, prepare a solution of potassium iodide (1.2-1.5 eq) in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Table 3: Sandmeyer Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Diazotizing Agent | Sodium Nitrite / HCl | Standard and effective for forming diazonium salts.[] |
| Temperature | 0-5 °C | Crucial for the stability of the diazonium salt.[6] |
| Iodide Source | Potassium Iodide | A readily available and effective source of iodide ions. |
Large-Scale Purification
Purification of the final product on a large scale is critical to meet the stringent purity requirements of the pharmaceutical industry.
-
Crystallization: This is the preferred method for large-scale purification. The choice of solvent system is crucial and should be determined through solubility studies.
-
Column Chromatography: For high-purity requirements, normal-phase column chromatography can be employed.[7] A systematic approach to method development can optimize separation and reduce solvent consumption.[8]
-
Distillation: For pyridine derivatives, purification by distillation under reduced pressure can be effective if the compound is thermally stable.[9]
Safety Considerations
5.1. Diazonium Salts:
Diazonium salts are notoriously unstable and can be explosive in a dry, solid state.[6] Therefore, they should always be prepared in situ and used immediately in solution. Key safety precautions include:
-
Strict Temperature Control: Maintain the reaction temperature below 5 °C during diazotization.[4]
-
Avoid Isolation: Never attempt to isolate the diazonium salt.
-
Quenching: Any unreacted diazonium salt should be quenched with a suitable reagent (e.g., sodium hypophosphite) before work-up.
5.2. General Safety:
-
All operations should be conducted in a well-ventilated area or fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The large-scale synthesis of this compound derivatives is achievable through well-defined synthetic routes. Both direct iodination and the Sandmeyer reaction offer viable pathways, with the choice depending on factors such as precursor availability, cost, and process safety considerations. Careful optimization of reaction conditions and adherence to strict safety protocols are paramount for a successful and safe scale-up.
References
-
sathee jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026, January 6). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2013, March 21). Diazotization safety. Retrieved from [Link]
-
YouTube. (2024, July 20). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds. Retrieved from [Link]
-
PMC. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
-
CHIMIA. (n.d.). A Catalytic Green Process for the Production of Niacin. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
-
Justia Patents. (2002, November 25). Process for preparation of aromatic halides from aromatic amines. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. Retrieved from [Link]
-
Eisai Co., Ltd. (2000, December 11). a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of nicotinic compounds.
-
ResearchGate. (2025, August 8). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Retrieved from [Link]
-
PubMed Central. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
PMC. (2021, December 16). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of Diazotization. Retrieved from [Link]
-
PubMed. (1975). Synthesis of some 2-aminonicotinic acid derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Fusion of β-Enaminones, 2-Aminopyridines to 3-oyl-Imidazo[1,2a]pyridines Induced by Iodine: A Mechanochemical Approach. Retrieved from [Link]
- Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. Retrieved from [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
RSC Publishing. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Retrieved from [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
PubMed. (2020, April 15). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. Retrieved from [Link]
-
PubMed. (2012, December 7). Large scale synthesis of 2'-amino-LNA thymine and 5-methylcytosine nucleosides. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Retrieved from [Link]
-
PMC - NIH. (n.d.). Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions. Retrieved from [Link]
-
NIH. (n.d.). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals. Retrieved from [Link]
-
PubMed. (2017, April 12). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. Retrieved from [Link]
-
PMC - NIH. (2012, June 10). Synthesis of N2-modified 7-methylguanosine 5'-monophosphates as nematode translation inhibitors. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 6. Sciencemadness Discussion Board - Diazotization safety - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of Methyl 2-amino-5-iodonicotinate in Structure-Activity Relationship (SAR) Studies
Introduction
In the landscape of modern drug discovery, the systematic exploration of a molecule's chemical space is paramount to understanding and optimizing its biological activity. Structure-Activity Relationship (SAR) studies represent a cornerstone of this endeavor, providing a rational framework for dissecting the contributions of various structural motifs to a compound's efficacy, selectivity, and pharmacokinetic properties. Methyl 2-amino-5-iodonicotinate is a versatile scaffold, presenting three distinct points for chemical modification: the 2-amino group, the 5-iodo substituent, and the methyl ester at the 3-position. This trifecta of reactive sites allows for a comprehensive SAR exploration, enabling the synthesis of diverse compound libraries to probe interactions with biological targets.
These application notes provide a detailed guide for the strategic derivatization of this compound. The protocols outlined herein are designed to be robust and adaptable, drawing upon established synthetic methodologies to facilitate the generation of analog libraries for SAR studies. We will delve into the chemical logic underpinning the choice of reactions and provide step-by-step procedures for key transformations, including palladium-catalyzed cross-coupling reactions at the 5-iodo position, modifications of the 2-amino group, and derivatization of the methyl ester.
Strategic Derivatization for SAR Studies
A successful SAR campaign hinges on the systematic and logical modification of a lead compound. For this compound, a phased approach to derivatization is recommended to efficiently map the chemical space and derive meaningful biological insights.
Caption: A phased approach to the SAR exploration of this compound.
Phase 1: Derivatization at the C5-Position (Iodo Group)
The 5-iodo group is an excellent handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are generally high-yielding and tolerate a broad range of functional groups, making them ideal for library synthesis.[1][2]
Protocol 1: Suzuki-Miyaura Coupling for Aryl and Heteroaryl Analogs
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the aryl iodide and various boronic acids or esters.[3][4] This reaction is instrumental in introducing diverse (hetero)aryl moieties to probe for key π-π stacking or hydrophobic interactions with the target protein.
Reaction Scheme:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (10 mL).
-
To this mixture, add the palladium catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Expert Insights:
-
The choice of palladium catalyst and ligand can significantly impact the reaction outcome. For challenging substrates, consider using more advanced catalyst systems like those based on bulky biarylphosphine ligands.
-
Thorough degassing of the solvent is crucial to prevent catalyst deactivation.
Protocol 2: Sonogashira Coupling for Alkynyl Analogs
The Sonogashira coupling facilitates the formation of a C-C bond between the aryl iodide and a terminal alkyne, introducing linear, rigid linkers or functional groups.[5][6][7]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol) in the chosen solvent (10 mL) under an inert atmosphere.
-
Add the terminal alkyne (1.5 mmol), CuI (0.02 mmol), and the palladium catalyst (0.03 mmol).
-
Add the amine base (3.0 mmol) and stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Expert Insights:
-
The use of a copper co-catalyst is typical, but copper-free Sonogashira protocols are also available and can be advantageous for sensitive substrates.[6]
-
Over-coupling or homocoupling of the alkyne (Glaser coupling) can be a side reaction. Using a slight excess of the alkyne can help to mitigate this.
Protocol 3: Buchwald-Hartwig Amination for Amino Analogs
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 5-position.[8][9][10]
Reaction Scheme:
Materials:
-
This compound
-
Amine (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4 equivalents)
-
Solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Expert Insights:
-
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered biaryl phosphine ligands are often required for efficient coupling.[9]
-
Strong bases like sodium tert-butoxide are commonly used, but weaker bases like cesium carbonate can be effective with the appropriate ligand and substrate combination.
Phase 2: Derivatization at the N2-Position (Amino Group)
The 2-amino group can be readily acylated or alkylated to introduce a variety of substituents. These modifications can influence the compound's hydrogen bonding capacity and overall lipophilicity.
Protocol 4: Acylation of the 2-Amino Group
Acylation with acid chlorides or anhydrides is a straightforward method to introduce amide functionalities.
Reaction Scheme:
Materials:
-
Methyl 2-amino-5-(substituted)-nicotinate
-
Acid chloride or anhydride (1.1 equivalents)
-
Base (e.g., Pyridine or Triethylamine, 1.5 equivalents)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Dissolve the starting aminonicotinate derivative (1.0 mmol) in the solvent in a round-bottom flask.
-
Add the base and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride or anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Phase 3: Derivatization at the C3-Position (Ester Group)
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile handle for further modifications, most commonly through amide bond formation.
Protocol 5: Hydrolysis of the Methyl Ester
Basic hydrolysis is a standard procedure to convert the methyl ester to the carboxylic acid.[11]
Reaction Scheme:
Materials:
-
Substituted methyl nicotinate derivative
-
Base (e.g., Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), 2-3 equivalents)
-
Solvent (e.g., THF/water or Methanol/water mixture)
Procedure:
-
Dissolve the methyl ester (1.0 mmol) in the solvent mixture.
-
Add the aqueous solution of the base.
-
Stir the reaction at room temperature or with gentle heating (up to 50 °C) until the starting material is consumed (monitor by TLC).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1M HCl.
-
Collect the precipitated solid by filtration, or extract the aqueous layer with ethyl acetate if the product is not a solid.
-
Wash the organic extracts with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.
Protocol 6: Amide Bond Formation from the Carboxylic Acid
The resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents.[12][13][14]
Reaction Scheme:
Materials:
-
Substituted nicotinic acid derivative
-
Amine (1.1 equivalents)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.2 equivalents)
-
Base (e.g., DIPEA, 2-3 equivalents)
-
Solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) in the solvent.
-
Add the amine, coupling agent, and base.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or preparative HPLC.
Data Presentation for SAR Analysis
To facilitate the analysis of SAR, it is crucial to present the synthesized compounds and their biological data in a clear and organized manner.
Table 1: Representative Data for a Hypothetical SAR Study
| Compound ID | R¹ (at C5) | R² (at N2) | R³ (at C3) | Target Binding (IC₅₀, nM) |
| Lead-01 | I | H | OMe | 500 |
| C5-Aryl-01 | Phenyl | H | OMe | 150 |
| C5-Aryl-02 | 4-Fluorophenyl | H | OMe | 75 |
| C5-Alkyne-01 | Phenylethynyl | H | OMe | 200 |
| N2-Acyl-01 | 4-Fluorophenyl | Acetyl | OMe | 300 |
| C3-Amide-01 | 4-Fluorophenyl | H | NH-benzyl | 50 |
Conclusion
This compound is a highly valuable and versatile starting material for the generation of diverse chemical libraries for structure-activity relationship studies. The strategic and sequential modification of its three key functional groups, as outlined in these application notes, provides a robust framework for medicinal chemists and drug discovery scientists to rationally design and synthesize novel compounds with improved biological profiles. The successful application of these protocols will undoubtedly accelerate the identification of promising new therapeutic candidates.
References
-
MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]
-
Wiley Online Library. (2023). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of nicotinic acid amide.
-
ResearchGate. (2020). Recent developments in catalytic amide bond formation. Retrieved from [Link]
- Google Patents. (n.d.). Hydrolysis of methyl esters.
-
RSC Publishing. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Page loading... [wap.guidechem.com]
- 12. mdpi.com [mdpi.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-5-iodonicotinate
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-iodonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yields and product purity.
PART 1: Frequently Asked Questions (FAQs)
What is the most common synthetic route to this compound?
The most direct and commonly employed route for synthesizing this compound is through the electrophilic iodination of its precursor, Methyl 2-aminonicotinate. This method is favored for its straightforward nature and relatively good yields. The starting material, Methyl 2-aminonicotinate, is commercially available or can be synthesized from 2-aminonicotinic acid.[1][2][3]
How is the starting material, Methyl 2-aminonicotinate, prepared?
Methyl 2-aminonicotinate is typically prepared via the esterification of 2-aminonicotinic acid. Common methods include:
-
Reaction with (Trimethylsilyl)diazomethane: This method involves treating a suspension of 2-aminonicotinic acid with (trimethylsilyl)diazomethane in a mixture of toluene and methanol at 0°C.[2]
-
Fischer Esterification: This classic method involves heating a suspension of 2-aminonicotinic acid in methanol with a strong acid catalyst, such as sulfuric acid.[2]
-
Reaction with Methyl Iodide: 2-aminonicotinic acid can be reacted with methyl iodide in the presence of a base like potassium carbonate in a solvent such as DMF.[1]
What are the recommended iodinating agents and reaction conditions?
Several iodinating agents can be used, with N-Iodosuccinimide (NIS) being a popular choice due to its mild nature and ease of handling. A typical procedure involves reacting Methyl 2-aminonicotinate with NIS in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction is generally carried out at room temperature over several hours.[4]
Alternative iodination methods for aminopyridines include:
-
Iodine and Hydrogen Peroxide: This method uses elemental iodine in the presence of an oxidizing agent like hydrogen peroxide in an aqueous medium.[5]
-
Iodine and Mercuric Acetate: This is a more traditional method that facilitates iodine substitution on the pyridine ring.[6]
What are the expected yields for this synthesis?
The yield of this compound can vary depending on the chosen method, purity of reagents, and reaction scale. With optimized conditions using NIS, yields can be moderate to good. It is important to carefully control the reaction stoichiometry and temperature to maximize the yield and minimize side products.
How can I monitor the progress of the reaction?
The progress of the iodination reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting material, the product, and any potential byproducts. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicate the reaction's progression.
What are the common impurities and how can they be identified?
Common impurities can include:
-
Unreacted Starting Material: Methyl 2-aminonicotinate.
-
Di-iodinated Product: 2-amino-3,5-diiodonicotinate. The formation of di-substituted products is a potential side reaction in electrophilic aromatic substitutions.[7]
-
Hydrolyzed Product: 2-amino-5-iodonicotinic acid, if moisture is present.
These impurities can be identified by techniques such as TLC, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the spectra with that of the starting material and the desired product.
PART 2: Troubleshooting Guide
Problem: Low or No Yield of the Desired Product
Question: My reaction yield is very low. What are the possible causes and how can I improve it?
Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality:
-
N-Iodosuccinimide (NIS): NIS can degrade over time, especially if exposed to light and moisture. Use freshly opened or properly stored NIS. Its color should be off-white to slightly yellow; a dark brown color indicates decomposition.
-
Solvent: Ensure the use of anhydrous DMF. Water can react with NIS and potentially hydrolyze the ester product.
-
-
Reaction Conditions:
-
Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to drive the reaction to completion, especially if the starting material is not very reactive. However, excessive heat can lead to degradation and side product formation.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Premature work-up can leave unreacted starting material, while excessively long reaction times may lead to product degradation.
-
-
Work-up Procedure:
-
The reaction mixture is often poured into a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine species.[4] Ensure this step is performed correctly to avoid isolating iodine-containing impurities.
-
Thorough extraction with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) is crucial to recover the product from the aqueous phase.
-
Problem: Formation of Multiple Products (Impurities)
Question: I am observing multiple spots on my TLC. What are the likely side products and how can I minimize their formation?
Answer: The formation of multiple products is a common issue. Here’s how to address it:
-
Di-iodination: The formation of a di-iodinated product is possible if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1 to 1.2 equivalents) of NIS. Monitor the reaction closely by TLC and stop it once the starting material is consumed and before significant amounts of the di-iodinated product are formed.
-
-
Regioisomers: While the 5-position is electronically favored for electrophilic substitution in 2-aminopyridines, minor amounts of other regioisomers might form.
-
Solution: The reaction conditions, particularly the solvent and temperature, can influence regioselectivity. Sticking to established protocols is recommended. Purification by column chromatography is usually effective in separating regioisomers.
-
-
Starting Material Carry-over: Incomplete reaction will result in the presence of the starting material in the crude product.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, a slight increase in temperature or the addition of a small amount more of the iodinating agent might be necessary.
-
Problem: The Reaction is Not Going to Completion
Question: My starting material is not fully consumed even after extended reaction time. What should I do?
Answer: A stalled reaction can be frustrating. Here are some potential solutions:
-
Stoichiometry: Double-check the molar equivalents of your reagents. An insufficient amount of the iodinating agent is a common reason for incomplete reactions.
-
Reagent Activity: As mentioned, the activity of NIS can be a factor. Consider using a fresh batch.
-
Mixing: Ensure efficient stirring, especially if the reaction is heterogeneous at the beginning.
-
Temperature: A modest increase in temperature can often overcome the activation energy barrier and push the reaction to completion.
Problem: Difficulty in Purifying the Final Product
Question: I am struggling to isolate a pure sample of this compound. What purification strategies do you recommend?
Answer: Purification can be challenging but is achievable with the right approach:
-
Column Chromatography: This is the most effective method for purifying the crude product.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The optimal solvent system should be determined by TLC analysis of the crude mixture. The product is moderately polar, so it should elute at a reasonable solvent polarity.
-
-
Recrystallization: If the product obtained after chromatography is still not pure enough, recrystallization can be attempted.
-
Solvent Selection: A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, might be effective.
-
PART 3: Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-aminonicotinate from 2-aminonicotinic acid[1]
-
Suspend 2-aminonicotinic acid (1.0 eq) and potassium carbonate (1.0 eq) in anhydrous DMF.
-
Heat the mixture to reflux until a near-complete solution is observed.
-
Cool the mixture to room temperature (25 °C).
-
Add methyl iodide (1.0 eq) dropwise.
-
Stir the reaction mixture for 18 hours at room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., 5% ethanol in dichloromethane with 1% ammonium hydroxide).
-
Combine the fractions containing the product and concentrate to yield Methyl 2-aminonicotinate.
Protocol 2: Iodination of Methyl 2-aminonicotinate[4]
-
Dissolve Methyl 2-aminonicotinate (1.0 eq) in anhydrous DMF.
-
Add N-iodosuccinimide (NIS) (1.2 eq) portion-wise to the solution while stirring.
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
PART 4: Visualization & Data
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Reaction Mechanism: Electrophilic Iodination
Caption: Mechanism of electrophilic iodination on the pyridine ring.
Comparative Data on Iodination Methods
| Method | Iodinating Agent | Solvent | Typical Yield | Reference |
| 1 | N-Iodosuccinimide (NIS) | DMF | Moderate to Good | [4] |
| 2 | I₂ / H₂O₂ | Water | ~83% (for 2-aminopyridine) | [5] |
| 3 | I₂ / Hg(OAc)₂ | Acetic Acid | Yields vary | [6] |
Note: Yields are highly dependent on specific reaction conditions and substrate.
PART 5: References
-
CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents.
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. [Link]
-
The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. - ResearchGate. [Link]
-
Deaminative chlorination of aminoheterocycles - PMC - NIH. [Link]
-
US2521544A - Iodinating amino pyrimidines and amino pyridines - Google Patents.
-
Sandmeyer reaction - Wikipedia. [Link]
-
A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - NIH. [Link]
-
Synthesis of (Methyl 2-aminonicotinate) Procedure - PrepChem.com. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study | Journal of the American Chemical Society. [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. [Link]
-
CAS No : 20511-12-0 | Product Name : 2-Amino-5-iodopyridine | Pharmaffiliates. [Link]
-
CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents.
-
Synthesis of 2-chloro-nicotinic acid, methyl ester - PrepChem.com. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. [Link]
-
CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents.
-
The preparation Of 2-chloro-5-methylnicotinic acid - PrepChem.com. [Link]
-
Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes - ResearchGate. [Link]
-
2-Amino-5-methylpyridinium nicotinate - PMC - NIH. [Link]
-
CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents.
-
Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC - NIH. [Link]
-
WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents.
-
Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed. [Link]
-
US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.
-
Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals - ResearchGate. [Link]
-
Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H2O2/UV: Effect of Inorganic Anions and Derived Radicals - NIH. [Link]
-
Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed. [Link]
-
Synthesis and Application of 4′-C-[(N-alkyl)aminoethyl]thymidine Analogs for Optimizing Oligonucleotide Properties - MDPI. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Page loading... [guidechem.com]
- 5. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 6. US2521544A - Iodinating amino pyrimidines and amino pyridines - Google Patents [patents.google.com]
- 7. ijssst.info [ijssst.info]
Common side reactions in the iodination of 2-aminonicotinate esters
Welcome to the technical support center for the iodination of 2-aminonicotinate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we will delve into the common side reactions, provide troubleshooting strategies, and answer frequently asked questions to help you achieve optimal results in your experiments.
Introduction: The Challenge of Selectivity
The iodination of 2-aminonicotinate esters is a powerful tool for introducing iodine into the pyridine ring, creating a versatile handle for further functionalization, particularly in the synthesis of pharmaceutical intermediates. However, the inherent reactivity of the 2-aminopyridine scaffold presents unique challenges. The electron-donating amino group strongly activates the ring towards electrophilic substitution, which can lead to a variety of side reactions, compromising yield and purity. This guide will equip you with the knowledge to anticipate and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected positions of iodination on the 2-aminonicotinate ester ring?
The 2-amino group is a potent ortho- and para-directing group. Therefore, electrophilic iodination is expected to occur primarily at the C3 and C5 positions of the pyridine ring. The presence of the ester group at the 3-position will sterically hinder substitution at C4 and electronically influence the regioselectivity, generally favoring iodination at the C5 position. However, formation of the C3-iodo isomer is also possible and can be a significant byproduct.[1]
Q2: What are the most common side reactions I should be aware of?
The most prevalent side reactions during the iodination of 2-aminonicotinate esters are:
-
Polyiodination: The mono-iodinated product is still activated and can undergo further iodination to yield di- and even tri-iodinated species.
-
Oxidation: The electron-rich aminopyridine ring is susceptible to oxidation by the iodinating agent or byproducts, leading to the formation of colored impurities and tars.
-
Hydrolysis of the Ester: Depending on the reaction conditions (e.g., presence of acid or base, water), the ester group can be hydrolyzed to the corresponding carboxylic acid.
-
N-Iodination: While less common for aromatic amines compared to aliphatic ones, the formation of N-iodo species is a possibility, which can be unstable.
Q3: Which iodinating agent is best for this reaction?
The choice of iodinating agent is critical for controlling the reaction. Common choices include:
-
Molecular Iodine (I₂): Often used with a base (e.g., NaHCO₃) or an oxidizing agent (e.g., H₂O₂, HNO₃) to generate a more electrophilic iodine species.[2]
-
N-Iodosuccinimide (NIS): A mild and easy-to-handle electrophilic iodinating agent that often provides good selectivity for mono-iodination.[1]
-
Iodine Monochloride (ICl): A highly reactive iodinating agent that can lead to over-iodination if not used with care.
For 2-aminonicotinate esters, N-Iodosuccinimide (NIS) is often the preferred reagent due to its milder nature, which helps to minimize oxidation and polyiodination.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Low to no conversion of starting material. | 1. Insufficiently activated iodinating agent. 2. Protonation of the 2-amino group under acidic conditions, deactivating the ring. 3. Low reaction temperature. | 1. If using I₂, add an oxidizing agent (e.g., H₂O₂) or a Lewis acid. 2. Use a non-acidic or buffered reaction medium. Consider using NIS which does not generate strong acids. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of multiple products (polyiodination). | 1. Highly reactive iodinating agent (e.g., ICl). 2. Excess of iodinating agent. 3. Prolonged reaction time or high temperature. | 1. Switch to a milder iodinating agent like NIS. 2. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the iodinating agent. 3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Run the reaction at a lower temperature. |
| Dark-colored reaction mixture and tar formation. | 1. Oxidation of the 2-aminopyridine ring. 2. Decomposition of the starting material or product under harsh conditions (e.g., strong acid, high temperature). | 1. Use a milder iodinating agent (NIS). Run the reaction under an inert atmosphere (N₂ or Ar). 2. Avoid high temperatures and strongly acidic or basic conditions. Consider using a buffered system. |
| Presence of a byproduct with a lower molecular weight. | 1. Hydrolysis of the ester group to the carboxylic acid. 2. Decarboxylation of the nicotinic acid derivative (less common but possible under harsh conditions). [3][4] | 1. Ensure anhydrous reaction conditions. Use a non-aqueous workup. 2. Avoid high temperatures and strongly acidic or basic conditions. |
Experimental Protocols
Protocol 1: General Procedure for Mono-iodination using N-Iodosuccinimide (NIS)
This protocol provides a starting point for the selective mono-iodination of a 2-aminonicotinate ester.
Materials:
-
Methyl 2-aminonicotinate (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (or Dichloromethane) as solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve methyl 2-aminonicotinate in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add NIS portion-wise over 15-20 minutes, keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired mono-iodinated product from any byproducts.
Mechanistic Insights & Visualizations
Understanding the reaction pathways is crucial for troubleshooting and optimization.
Desired Reaction Pathway: Electrophilic Aromatic Substitution
The iodination of 2-aminonicotinate esters proceeds via a standard electrophilic aromatic substitution mechanism. The amino group activates the pyridine ring, and the electrophilic iodine species (I⁺) attacks the electron-rich positions.
Caption: Overview of desired and common side reaction pathways.
Purification Strategies
The separation of the desired mono-iodinated product from starting material, poly-iodinated byproducts, and polar impurities is critical.
-
Column Chromatography: This is the most common and effective method. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the components. The less polar di-iodinated product will elute first, followed by the mono-iodinated product, and then the more polar starting material and hydrolyzed byproducts.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system can be an efficient purification method.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
References
- Shaughnessy, K. H. (2026). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society.
- Fan, W., et al. (2022). Iodine-Mediated Pyridine Ring Expansion for the Construction of Azepines. Organic Letters.
- Caldwell, W. T. (1950). Iodinating amino pyrimidines and amino pyridines. U.S.
- Fan, W., et al. (2022). Iodine-Mediated Pyridine Ring Expansion for the Construction of Azepines. PubMed.
- Stalder, R. (2020). Electrochemical Iodine-Mediated Oxidation of Enamino-Esters to 2H-Azirine-2-Carboxylates Supported by Design of Experiments. Chemistry – A European Journal.
- BenchChem. (2025).
- Zhan, K., & Li, Y. (2017). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids.
- Kim, J., et al. (2016). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules.
- Medishetti, N., et al. (2025). Fusion of β-Enaminones, 2-Aminopyridines to 3-oyl-Imidazo[1,2a]pyridines Induced by Iodine: A Mechanochemical Approach. New Journal of Chemistry.
- Kumar, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
- Wang, Z., et al. (2020). Decarboxylative iodination of (hetero)
- Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes.
- Stalder, R. (2020). Electrochemical Iodine-Mediated Oxidation of Enamino-Esters to 2H-Azirine-2-Carboxylates Supported by Design of Experiments. PubMed.
- Organic Chemistry Portal. (n.d.).
- Stavber, S., & Zupan, M. (2014). Process for the preparation of iodides. U.S.
- Lee, Y., et al. (2021).
- Jereb, M., et al. (2009). Oxidative iodination of carbonyl compounds using ammonium iodide and oxone®. Tetrahedron Letters.
- Ashenhurst, J. (2022).
- Roy, G., et al. (2013). Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions.
- Mo, F. (2022).
- Organic Chemistry Portal. (n.d.). Synthesis of α-iodoketones.
- Scherer, K. V. (1997). Method for preparing esters of halonicotinic acids. U.S.
- Yilmaz, G., et al. (2021). Effect of Decarboxylation on the Photoinitiation Behavior of Nitrocarbazole-Based Oxime Esters. Macromolecules.
- Cabri, W., et al. (2016). Process for the iodination of aromatic compounds.
- Lanzafame, G. M., et al. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. Molecules.
- Lanzafame, G. M., et al. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals.
- Organic Chemistry Portal. (n.d.). Iodine.
- LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts.
- Lanzafame, G. M., et al. (2017). Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals. PubMed.
- Liska, R., et al. (2016). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes.
- Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis.
- Paquette, L. A., & Zuev, D. (2005). Iodine-Mediated Z-Selective Oxidation of Ketones to α,β-Unsaturated Esters: Synthesis and Mechanistic Studies. Tetrahedron.
Sources
Technical Support Center: Purification of Methyl 2-amino-5-iodonicotinate by Column Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the purification of Methyl 2-amino-5-iodonicotinate using column chromatography. Here, we address common challenges and frequently asked questions to help you streamline your purification process and achieve high-purity material.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and materials science. The presence of a basic aminopyridine core and a labile iodo-substituent presents unique challenges during purification. Standard silica gel chromatography can be fraught with issues such as poor separation, product degradation, and low recovery. This guide provides a systematic approach to troubleshooting these problems, grounded in the physicochemical properties of the molecule.
Frequently Asked Questions (FAQs)
Q1: Why is my purification of this compound resulting in significant peak tailing on a standard silica gel column?
A1: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring (pKa of the parent 2-aminopyridine is ~6.8) and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This secondary interaction leads to a non-uniform elution front, resulting in broad, tailing peaks and poor separation.
Q2: What is the best stationary phase for purifying this compound? Should I avoid silica gel?
A2: While standard silica gel can be problematic, it can often be used successfully with modifications. However, for particularly challenging separations or sensitive substrates, consider these alternatives:
-
Deactivated (Neutralized) Silica Gel: This is often the most practical solution. You can purchase pre-deactivated silica or prepare it by treating standard silica gel with a basic modifier like triethylamine (TEA). This process masks the acidic silanol groups, minimizing undesirable interactions.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic or neutral alumina can prevent the issues of strong adsorption and potential degradation seen with acidic silica.
-
Reversed-Phase Silica (C18): For highly polar impurities, reversed-phase chromatography can be an effective, albeit more expensive, option for purification.
Q3: What is a good starting solvent system (mobile phase) for TLC and column chromatography?
A3: A common and effective starting point for aminopyridine derivatives is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a moderately polar solvent like ethyl acetate. Based on related structures, a good starting ratio to test for Thin Layer Chromatography (TLC) would be in the range of 7:3 to 4:1 Hexanes:Ethyl Acetate . For the non-iodinated analog, Methyl 2-aminonicotinate, a more polar system of chloroform/methanol has been reported, suggesting that polarity may need to be increased if the compound does not move from the baseline.[3]
Q4: How can I prevent the potential decomposition of my compound on the column?
A4: Iodinated aromatic compounds can be sensitive to light and acid. The acidic nature of silica gel can potentially promote deiodination, especially if the crude material contains residual acid from the synthesis. To minimize degradation:
-
Neutralize the Crude Product: Before loading onto the column, ensure your crude material is free from any strong acids by performing an aqueous workup with a mild base like sodium bicarbonate.
-
Use Deactivated Stationary Phase: As mentioned in Q2, using deactivated silica or alumina reduces the acidity of the stationary phase.
-
Work Efficiently: Do not let the compound sit on the column for an extended period. Flash chromatography is generally preferred over gravity chromatography for this reason.
-
Protect from Light: If the compound is known to be light-sensitive, wrap the column in aluminum foil.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation / Co-elution of Impurities | 1. Inappropriate solvent system (polarity is too high or too low).2. Similar polarity of the product and impurities. | 1. Optimize the Mobile Phase: Systematically screen solvent systems using TLC. Aim for an Rf value of 0.25-0.35 for the target compound for optimal separation on a column.2. Try a Different Solvent System: If hexanes/ethyl acetate fails, consider switching to a system with different selectivity, such as dichloromethane/methanol.[3] |
| Product is Stuck at the Baseline on TLC/Column | 1. Solvent system is not polar enough.2. Strong interaction with acidic silica gel. | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate or methanol).2. Add a Basic Modifier: Add 0.5-1% triethylamine (TEA) or ammonia in methanol to your mobile phase. This will compete with your compound for binding to the acidic silanol sites, allowing it to elute. |
| Significant Peak Tailing and Broad Spots | 1. Strong interaction between the basic 2-amino group and acidic silanol groups on the silica surface. | 1. Use Deactivated Silica: Prepare a slurry of your silica gel in the mobile phase containing 1-2% TEA, then pack the column.2. Add TEA to the Eluent: Consistently use 0.5-1% TEA in your eluting solvent mixture. This is often the most effective and straightforward solution. |
| Low Yield / Product Recovery | 1. Irreversible adsorption onto the silica gel.2. On-column degradation (e.g., deiodination).3. Product is too soluble in the eluent, leading to very dilute fractions. | 1. Use Deactivated Silica or Alumina: This minimizes irreversible binding.2. Check for Degradation: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear.3. Concentrate Fractions: If you suspect your compound has eluted in many fractions at low concentrations, combine and concentrate the relevant fractions before re-analyzing by TLC. |
| Product Elutes Too Quickly (High Rf) | 1. The mobile phase is too polar. | 1. Decrease Mobile Phase Polarity: Increase the proportion of the non-polar solvent (e.g., hexanes) in your eluent system. |
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, draw a baseline in pencil and spot the crude mixture.
-
Prepare several developing chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 4:1, 7:3, 1:1).
-
Place the TLC plates in the chambers and allow the solvent to run up the plate.
-
Visualize the spots under UV light (254 nm).
-
Goal: Identify a solvent system that gives your target compound an Rf value between 0.25 and 0.35 and provides good separation from major impurities.
Protocol 2: Column Chromatography with Deactivated Silica Gel
-
Slurry Preparation: In a beaker, mix silica gel with the chosen mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate) containing 1% triethylamine.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of the Workflow
DOT Script for Troubleshooting Logic
Sources
Recrystallization techniques for purifying Methyl 2-amino-5-iodonicotinate
Welcome to the technical support guide for the purification of Methyl 2-amino-5-iodonicotinate (CAS 1227048-78-3). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods for achieving high purity. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of crystallization and data from structurally related aminopyridine and nicotinate derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the best starting point for selecting a recrystallization solvent for this compound?
A1: Selecting the right solvent is the most critical step for a successful recrystallization.[1] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, the molecular structure, featuring a polar aminopyridine ring and a methyl ester, provides clear guidance.
Expertise & Experience: The presence of the 2-amino group and the pyridine nitrogen atom allows for hydrogen bonding, suggesting that polar protic solvents are excellent candidates. Based on data from analogous compounds like 2-aminopyridine and its derivatives, which show good solubility in alcohols[2], we recommend starting your solvent screen with lower-chain alcohols.
Recommended Initial Solvent Screen: A systematic approach is crucial. Test the solubility of a small amount of your crude material (~20-30 mg) in about 0.5 mL of the solvents listed in the table below.
| Solvent | Class | Boiling Point (°C) | Rationale & Expected Behavior |
| Ethanol | Polar Protic | 78 | Primary Candidate. Structurally similar compounds, like methyl 5,6-diaminonicotinate, recrystallize well from ethanol.[3] Expect poor solubility at room temperature and good solubility when hot. |
| Methanol | Polar Protic | 65 | Good dissolving power due to high polarity, but its lower boiling point might lead to premature crystallization during hot filtration.[4] |
| Isopropanol (IPA) | Polar Protic | 82 | A good alternative to ethanol, its slightly higher boiling point can be advantageous for maintaining solubility during transfers. |
| Ethyl Acetate | Polar Aprotic | 77 | The ester functionality suggests "like-dissolves-like."[5] May be a good single solvent or a co-solvent with an anti-solvent like heptane. |
| Toluene | Nonpolar | 111 | Useful if the compound is less polar than anticipated. Nicotinyl esters have been successfully recrystallized from toluene.[6] Its high boiling point is a key consideration. |
| Water | Polar Protic | 100 | Unlikely to be a good single solvent for this organic molecule, but it could be used as an anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol or acetone. |
Q2: I've selected a solvent. What is the detailed protocol for recrystallization?
A2: Once you have identified a promising solvent (e.g., ethanol), follow this detailed, self-validating protocol. This workflow is designed to maximize purity and yield.
Experimental Protocol: Single-Solvent Recrystallization
1. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a magnetic stir bar.
-
Add the chosen solvent (e.g., ethanol) dropwise from a Pasteur pipette or burette while gently heating the flask on a hot plate with stirring.
-
Bring the solvent to a gentle boil. Continue adding the hot solvent portion-wise until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for achieving a saturated solution upon cooling, which is necessary for good crystal recovery.[7] Adding excess solvent will result in low or no yield.
2. Hot Filtration (if necessary):
-
If you observe insoluble impurities (e.g., dust, inorganic salts) or if the solution is colored, a hot filtration is required.
-
To remove colored impurities, add a small amount of activated charcoal (1-2% of the solute weight) to the hot solution and boil for a few minutes. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.
-
Pre-heat a separate filter funnel and receiving flask to prevent premature crystallization in the funnel.
-
Filter the hot solution quickly through a fluted filter paper into the clean, pre-heated receiving flask.
3. Crystallization:
-
Cover the flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature on a cork ring or benchtop. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.
-
Once the flask has reached room temperature, you may place it in an ice-water bath for 20-30 minutes to maximize the crystal yield.
4. Crystal Collection and Washing:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities on the crystal surfaces.
-
Continue to draw air through the crystals on the filter for several minutes to help dry them.
5. Drying:
-
Transfer the crystals to a clean, pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done in a desiccator, a vacuum oven at a temperature well below the compound's melting point, or by air drying.
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue, especially with compounds that have relatively low melting points or when the solution is too concentrated.
Troubleshooting Steps for Oiling Out:
-
Re-heat and Add More Solvent: Heat the solution back to its boiling point until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point. Then, allow it to cool slowly again.
-
Lower the Cooling Temperature Slowly: Ensure the cooling process is very gradual. A sudden drop in temperature, such as placing a hot flask directly into an ice bath, promotes oiling.
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a nucleation site for crystal growth to begin.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic rough edges of the scratch can provide nucleation sites to induce crystallization.
Q4: No crystals are forming even after cooling in an ice bath. What's the problem?
A4: This is a common sign that the solution is not sufficiently saturated, meaning too much solvent was added initially.
Troubleshooting Steps for No Crystal Formation:
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Be careful not to boil it to dryness. Reduce the volume by about 20-30% and then attempt the slow cooling process again.
-
Induce Crystallization: Try the seeding or scratching techniques described in A3.
-
Consider an Anti-Solvent: If you are still unsuccessful, it may be necessary to use a two-solvent (or mixed-solvent) system. Find a second solvent (an "anti-solvent") in which your compound is insoluble but which is fully miscible with your primary solvent. Add the anti-solvent dropwise to the cooled solution until it just becomes cloudy (the "cloud point"), then add a drop or two of the primary solvent to redissolve the precipitate and allow it to cool slowly. A good combination to try would be Ethanol (solvent) and Water (anti-solvent).
Q5: What are the likely impurities, and how does recrystallization remove them?
A5: The most common synthesis of this compound involves the iodination of Methyl 2-aminonicotinate with N-iodosuccinimide (NIS) in a solvent like DMF.[8]
Potential Impurities and Their Removal:
-
Unreacted Methyl 2-aminonicotinate: This starting material is more polar than the iodinated product. By choosing a solvent of intermediate polarity (like ethanol), the starting material may remain in the cold mother liquor while the less soluble product crystallizes out.
-
Succinimide: This is a byproduct from the NIS reagent. It is a polar, water-soluble compound. A wash with cold ethanol during filtration should effectively remove it.
-
Over-iodinated Species: Di-iodinated or other positional isomers may form. These will have different polarity and crystal packing energies, and a careful, slow crystallization should exclude them from the crystal lattice of the desired product.
-
Residual DMF (Dimethylformamide): If DMF was used as the reaction solvent, it must be thoroughly removed. DMF is very high-boiling (153 °C) and highly soluble in most organic solvents and water. It will remain in the mother liquor during crystallization.
The logical flow for impurity removal is visualized below.
References
- Renshaw, R. R., & Dreisbach, P. F. (1983). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. U.S.
- Renshaw, R. R., & Dreisbach, P. F. (1984). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Scarborough College. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from [Link]
- Renshaw, R. R., & Dreisbach, P. F. (1983). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. U.S.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Recrystallization. Retrieved from [Link]
-
Zhang, P., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]
-
Lahm, G., et al. (2014). 2-Amino-5-methylpyridinium nicotinate. Acta Crystallographica Section E. [Link]
-
PubChem. (n.d.). 2-Amino-5-iodo-4-methylnicotinonitrile. Retrieved from [Link]
-
Loba Chemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE. Product Page. Retrieved from [Link]
-
Hussein, M. A., et al. (2014). 2-Amino-5-methylpyridinium nicotinate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o769. [Link]
-
PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. molnova.com:443 [molnova.com:443]
- 4. 2-AMINO-5-CHLORO-NICOTINIC ACID METHYL ESTER | 50735-33-6 [chemicalbook.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Buy 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino] (EVT-1445053) | 1352957-59-5 [evitachem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-5-methylpyridinium nicotinate - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing palladium catalyst loading in Suzuki reactions with Methyl 2-amino-5-iodonicotinate
Welcome to the technical support center for optimizing palladium catalyst loading in Suzuki reactions, with a specific focus on the coupling of Methyl 2-amino-5-iodonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most pivotal cross-coupling reactions in modern synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
The Criticality of Catalyst Loading
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance and mild reaction conditions.[1] However, the high cost and potential toxicity of palladium necessitate careful optimization of catalyst loading.[2][3] Reducing the amount of palladium catalyst not only lowers costs but also minimizes the burden of removing residual metal from the final product, a critical consideration in pharmaceutical process chemistry.[3] This guide will provide a systematic approach to achieving efficient catalysis with minimal palladium usage.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki reaction with an iodo-substituted heteroaromatic compound like this compound?
A1: For aryl iodides, which are highly reactive in the oxidative addition step, a lower catalyst loading is generally feasible compared to bromides or chlorides.[4] A good starting point for screening is typically in the range of 0.5 to 2 mol% of the palladium precatalyst.[5] For particularly reactive substrates, loadings as low as 0.000001 to 0.02 mol% have been reported with highly active catalyst systems.[6] However, for a new system, starting in the 0.5-1.0 mol% range provides a robust baseline from which to optimize downwards.
Q2: I'm observing a significant amount of starting material remaining. Should I simply increase the catalyst loading?
A2: While increasing the catalyst loading might seem like a straightforward solution, it's often a sign of underlying issues with other reaction parameters. Before increasing the palladium concentration, consider the following:
-
Base Selection: The base is crucial for activating the boronic acid and facilitating the transmetalation step.[7] For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[8]
-
Ligand Choice: The ligand stabilizes the palladium center and influences both the oxidative addition and reductive elimination steps.[7][9] For electron-deficient aryl halides, bulky, electron-donating phosphine ligands can enhance catalyst activity.[4]
-
Solvent and Temperature: Ensure your solvent is adequately degassed to prevent catalyst deactivation.[10] Increasing the reaction temperature can also improve reaction rates, but be mindful of potential side reactions or degradation of starting materials.[8]
Q3: My reaction turns black immediately, and I get a poor yield. What is happening?
A3: The formation of a black precipitate, often referred to as "palladium black," is indicative of catalyst decomposition and aggregation.[11] This leads to a loss of catalytic activity. Several factors can contribute to this:
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation and subsequent decomposition of the active Pd(0) species.[10]
-
Unstable Catalyst Complex: The chosen ligand may not be providing sufficient stabilization to the palladium center under the reaction conditions, leading to aggregation.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
To mitigate this, ensure rigorous inert atmosphere techniques, consider a more robust ligand, and optimize the reaction temperature.
Q4: Can I reduce my catalyst loading to parts-per-million (ppm) levels?
A4: Achieving ppm-level catalyst loading is possible but requires a highly optimized system.[12] This typically involves:
-
Highly Active Catalysts: Utilizing modern, pre-formed catalysts or specialized ligand systems designed for high turnover numbers.[6]
-
Pure Reagents: Impurities in starting materials or solvents can act as catalyst poisons.
-
Kinetic Understanding: A thorough understanding of the reaction kinetics is often necessary to identify the optimal conditions for minimizing catalyst loading.[13]
Troubleshooting Guide
This section addresses more complex issues that may arise during your experiments.
Issue 1: Inconsistent Reaction Yields at Low Catalyst Loading
Symptoms:
-
Reaction proceeds to completion in some runs but stalls in others, despite identical setups.
-
Small variations in reagent quality or setup lead to large differences in yield.
Possible Causes & Solutions:
-
Cause: Impurities in the this compound or the boronic acid partner are poisoning the catalyst. At low catalyst concentrations, the effect of these impurities is magnified.
-
Solution: Purify the starting materials by recrystallization or chromatography. Ensure the boronic acid has not degraded during storage.
-
-
Cause: Inconsistent removal of oxygen from the reaction vessel.
-
Solution: Employ a consistent and rigorous degassing procedure, such as multiple vacuum/backfill cycles with an inert gas or sparging the solvent with argon or nitrogen for an extended period.[8]
-
-
Cause: The active catalyst concentration is at the threshold for effective turnover.
-
Solution: While the goal is low loading, a slight, controlled increase (e.g., from 0.1 mol% to 0.2 mol%) might provide the necessary robustness without significant cost implications.
-
Issue 2: Formation of Homocoupling Byproducts
Symptoms:
-
Significant formation of the biaryl product from the boronic acid (R-R) is observed.
Possible Causes & Solutions:
-
Cause: Presence of oxygen in the reaction mixture. Oxygen can facilitate the oxidative homocoupling of the boronic acid.[14]
-
Solution: Improve the degassing of solvents and ensure a leak-free reaction setup under a positive pressure of inert gas.
-
-
Cause: The transmetalation step is slow compared to the homocoupling pathway.
-
Solution: The choice of base is critical here. A stronger base can accelerate the formation of the active boronate species, promoting the desired transmetalation.[7] Experiment with different bases such as K₃PO₄ or Cs₂CO₃.
-
Experimental Protocols
General Protocol for Optimizing Palladium Catalyst Loading
This protocol provides a systematic approach to determining the minimum required catalyst loading for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3)
-
Ligand (if not using a precatalyst)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium catalyst. This allows for accurate dispensing of small quantities.
-
Initiation: Add the appropriate volume of the catalyst stock solution to the reaction mixture to achieve the desired initial loading (e.g., 1.0 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals.
-
Optimization: If the reaction proceeds to completion efficiently, repeat the experiment with progressively lower catalyst loadings (e.g., 0.5 mol%, 0.2 mol%, 0.1 mol%) until a decrease in performance is observed.
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 2.0 | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 95 |
| 2 | Pd(PPh₃)₄ | 1.0 | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 94 |
| 3 | Pd(PPh₃)₄ | 0.5 | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 4 | Pd(PPh₃)₄ | 0.1 | K₂CO₃ | Dioxane/H₂O | 90 | 24 | 65 |
| 5 | XPhos Pd G3 | 0.5 | K₃PO₄ | Toluene | 100 | 8 | >99 |
| 6 | XPhos Pd G3 | 0.1 | K₃PO₄ | Toluene | 100 | 8 | >99 |
| 7 | XPhos Pd G3 | 0.05 | K₃PO₄ | Toluene | 100 | 12 | 96 |
Note: Yields are representative and can vary based on the specific boronic acid partner and reaction scale.
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][7]
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions.
References
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Matta, M. E., et al. (2021). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes. Organic Process Research & Development, 25(7), 1646–1657. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. Available at: [Link]
-
Zar-Mays, Z., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Catalysts, 10(12), 1469. Available at: [Link]
-
Sinha, A., et al. (2018). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, 37(6), 893–906. Available at: [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
-
Newton, M. A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2828–2837. Available at: [Link]
-
Kinetic profile of Suzuki-Miyaura reaction in different solvents... - ResearchGate. Available at: [Link]
-
Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI. Available at: [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid - ResearchGate. Available at: [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications. Available at: [Link]
-
Al-Amin, M., & Bhuiyan, M. M. H. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(11), 1369. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-Activated Palladium Catalyst by Cooperative Copper Catalysis - ResearchGate. Available at: [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Available at: [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. Available at: [Link]
-
Optimization of catalyst loading for Suzuki-Miyaura coupling - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Available at: [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Base-Free Suzuki–Miyaura Coupling Reaction Using Palladium(II) Supported Catalyst in Water | Request PDF - ResearchGate. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a - ResearchGate. Available at: [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. Available at: [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Homocoupling in Sonogashira Reactions with Iodopyridines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Sonogashira cross-coupling reactions, specifically addressing the persistent challenge of homocoupling when working with iodopyridine substrates. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Introduction: The Challenge of Iodopyridines in Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (like those in aryl halides) and sp-hybridized carbons of terminal alkynes.[1] This reaction is invaluable in medicinal chemistry for constructing complex molecular architectures, with iodopyridines serving as crucial building blocks. However, the nitrogen atom in the pyridine ring introduces unique challenges, often leading to lower yields and the formation of a significant side product: the homocoupled alkyne dimer, a result of the Glaser or Hay coupling reaction.[2][3]
This guide provides a structured approach to understanding and mitigating this undesired side reaction, ensuring the successful synthesis of your target pyridinyl-alkyne compounds.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a major issue in my Sonogashira reaction?
A1: Homocoupling, also known as Glaser coupling, is an undesired side reaction where the terminal alkyne starting material reacts with itself to form a symmetrical 1,3-diyne.[2][3] This process is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[2] It's a significant problem because it consumes your valuable alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.[2]
Q2: What is the primary cause of this alkyne homocoupling?
A2: The principal culprit is the copper(I)-catalyzed oxidative dimerization of the terminal alkyne.[2] This reaction is dramatically accelerated by the presence of oxygen, which facilitates the necessary oxidation for the coupling of two copper-acetylide intermediates.[2] Consequently, reactions not performed under a strictly inert atmosphere are highly susceptible to this side reaction.[2]
Q3: My reaction is showing significant homocoupling. What's the first thing I should check?
A3: The most critical factor is the rigorous exclusion of oxygen.[4] Ensure your reaction is set up under a thoroughly inert atmosphere (e.g., nitrogen or argon). This includes using properly degassed solvents and reagents.[2][4] Even trace amounts of oxygen can significantly promote the Glaser homocoupling pathway.[2]
Q4: Why are iodopyridines particularly problematic substrates?
A4: The nitrogen atom in the pyridine ring can act as a ligand, coordinating to the palladium or copper catalyst. This can interfere with the catalytic cycle, potentially slowing down the desired cross-coupling reaction and giving the undesired homocoupling pathway more time to occur. Additionally, the electronic properties of the pyridine ring can influence the reactivity of the C-I bond.
Troubleshooting Guide: A Systematic Approach to Minimizing Homocoupling
When faced with significant homocoupling, a systematic approach to optimizing your reaction conditions is essential. The following sections provide detailed strategies to mitigate this side reaction.
Workflow for Troubleshooting Sonogashira Homocoupling
Caption: Troubleshooting workflow for Sonogashira homocoupling.
Issue 1: Inadequate Inert Atmosphere
Core Concept: The Glaser homocoupling is an oxidative process. Therefore, the most direct way to suppress it is to remove the oxidant: oxygen.
Troubleshooting Protocol:
-
Solvent Degassing: Before use, thoroughly degas your solvent. Common methods include:
-
Freeze-Pump-Thaw: For rigorous oxygen removal, repeat this cycle at least three times.
-
Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes.
-
-
Reaction Setup: Assemble your glassware hot from the oven and allow it to cool under a stream of inert gas. Use Schlenk techniques or a glovebox for the most sensitive reactions.[4]
-
Reagent Handling: Ensure all liquid reagents (e.g., amine bases) are degassed. Solid reagents should be purged with an inert gas after being added to the reaction flask.
Issue 2: The Double-Edged Sword of Copper
Core Concept: While the copper co-catalyst accelerates the desired Sonogashira coupling, it is also the primary catalyst for the undesired Glaser coupling.[3][5] Modulating its role is key.
Strategy A: Reduce Copper Catalyst Loading
Minimizing the amount of copper(I) iodide can help reduce the rate of homocoupling.[4]
Experimental Protocol:
-
Initial Screen: Start with a standard loading of CuI (e.g., 5 mol%).
-
Stepwise Reduction: If homocoupling is observed, reduce the CuI loading in increments (e.g., to 2 mol%, then 1 mol%, then 0.5 mol%).
-
Monitor Conversion: Carefully monitor the reaction progress by TLC or LC-MS to ensure the desired cross-coupling is still proceeding at an acceptable rate.
Strategy B: Transition to a Copper-Free Protocol
If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol.[4] Numerous copper-free methods have been developed specifically to circumvent the issue of Glaser coupling.[6][7][8]
Typical Copper-Free Reaction Conditions:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(CH₃CN)₂ | Readily available and effective in forming the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, cataCXium A) | Promotes oxidative addition and stabilizes the palladium catalyst.[9] |
| Base | Inorganic bases (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) | Often more effective in copper-free systems than amine bases.[9] |
| Solvent | Aprotic polar solvents (e.g., DMF, Dioxane, 2-MeTHF) | Good for solubilizing both the organic substrates and the inorganic base.[9] |
Issue 3: The Role of Ligands, Base, and Solvent
Core Concept: The ligand on the palladium catalyst, the base, and the solvent all play crucial roles in the catalytic cycle. Their optimization can favor the cross-coupling pathway over homocoupling.
Ligand Selection: The choice of phosphine ligand can significantly influence the reaction outcome.[10]
-
Bulky and Electron-Rich Ligands: These ligands can accelerate the rate-determining oxidative addition step and promote reductive elimination, favoring the desired cross-coupling.[10][11]
Base Selection: The base deprotonates the terminal alkyne to form the reactive acetylide species and neutralizes the hydrogen halide byproduct.[4]
-
Amine Bases (e.g., Et₃N, DIPEA): Also act as a solvent in some cases.[5] Ensure they are dry and of high quality.[4]
-
Inorganic Bases (e.g., Cs₂CO₃, K₂CO₃): Often used in copper-free protocols and can be advantageous for certain substrates.[9]
Solvent Choice: The solvent must be able to dissolve all reaction components and be compatible with the reaction conditions.
-
Common Solvents: Toluene, THF, DMF, and dioxane are frequently used. Ensure they are anhydrous and degassed.[12]
Issue 4: Reaction Kinetics and Concentration
Core Concept: Homocoupling is a bimolecular reaction between two alkyne molecules. By keeping the concentration of the free alkyne low, this undesired pathway can be disfavored.
Troubleshooting Protocol: Slow Addition of the Alkyne
-
Setup: Dissolve the iodopyridine, palladium catalyst, copper co-catalyst (if used), ligand, and base in the degassed solvent.
-
Slow Addition: Dissolve the terminal alkyne in a small amount of degassed solvent and add it to the reaction mixture dropwise over an extended period (e.g., 1-2 hours) using a syringe pump.
-
Rationale: This technique maintains a low instantaneous concentration of the alkyne, minimizing the chance of it reacting with itself.[4][13]
Mechanistic Overview: Cross-Coupling vs. Homocoupling
Understanding the competing catalytic cycles is crucial for effective troubleshooting.
Caption: Competing catalytic cycles in the Sonogashira reaction.
The Desired Sonogashira Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl iodide (Ar-I) bond to form a Pd(II) complex.[10] This is often the rate-determining step.[3]
-
Transmetalation: The copper acetylide (formed in a separate copper cycle) transfers the alkynyl group to the palladium center.[10]
-
Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated.[10]
The Undesired Glaser Cycle:
-
Copper Acetylide Formation: The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide.[3]
-
Oxidative Dimerization: In the presence of an oxidant (typically oxygen), two molecules of the copper acetylide couple to form the 1,3-diyne byproduct.[3]
By optimizing conditions to accelerate the Sonogashira cycle (e.g., with appropriate ligands) and inhibit the Glaser cycle (e.g., by excluding oxygen or copper), you can significantly improve the yield of your desired product.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
BYJU'S. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ChemOrgChem. Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. [Link]
-
ResearchGate. Influence of base on the Sonogashira coupling reactiona. [Link]
-
Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Taylor & Francis Online. Glaser coupling – Knowledge and References. [Link]
-
ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
National Center for Biotechnology Information. Development of the Inverse Sonogashira Reaction for DEL Synthesis. [Link]
-
The Journal of Organic Chemistry. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
University of Rochester. The Sonogashira Coupling. [Link]
-
National Center for Biotechnology Information. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
Reddit. Sonogashira troubleshooting help needed : r/Chempros. [Link]
-
National Center for Biotechnology Information. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
-
University of Pittsburgh. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
The Chemical Record. Copper-free Sonogashira coupling. [Link]
-
YouTube. Sonogashira Coupling Reaction Mechanism. [Link]
-
YouTube. Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
-
National Center for Biotechnology Information. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ResearchGate. Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. [Link]
-
ResearchGate. Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in the Buchwald-Hartwig Amination of Methyl 2-amino-5-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Buchwald-Hartwig amination of Methyl 2-amino-5-iodonicotinate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this specific transformation and achieve optimal yields. As Senior Application Scientists, we understand that coupling an amine to this electron-deficient, sterically hindered, and potentially catalyst-coordinating substrate presents unique challenges. This resource is designed to provide you with the causal logic behind experimental choices, empowering you to make informed decisions in your research.
Understanding the Unique Challenges of this compound
The structure of this compound presents a confluence of challenges for the Buchwald-Hartwig amination:
-
Catalyst Inhibition: The endocyclic pyridine nitrogen and the exocyclic 2-amino group can act as ligands, coordinating to the palladium catalyst and leading to deactivation or the formation of off-cycle, unreactive species.[1] This is a primary cause of low conversion with 2-aminopyridine substrates.
-
Electron-Deficient Ring System: The pyridine ring, further deactivated by the electron-withdrawing methyl nicotinate group, can make the initial oxidative addition of the C-I bond to the Pd(0) catalyst more challenging compared to electron-rich aryl iodides.
-
Steric Hindrance: The proximity of the 2-amino group to the reacting C-N bond formation site can introduce steric hindrance, potentially slowing down the reductive elimination step.
-
Substrate and Product Solubility: The polarity of the starting material and the resulting product can influence solubility in common Buchwald-Hartwig solvents, impacting reaction kinetics.
This guide will systematically address these challenges in a question-and-answer format, providing actionable solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction has stalled at low conversion, with a significant amount of starting material remaining. What is the most likely cause?
A1: The most probable cause is catalyst deactivation due to coordination of the 2-amino group or the pyridine nitrogen to the palladium center.[1][2] This effectively poisons the catalyst, preventing it from participating in the catalytic cycle. Another possibility is the use of a suboptimal ligand that does not adequately protect the palladium center or promote the key steps of the catalytic cycle.
Troubleshooting Steps:
-
Ligand Selection is Critical: For electron-deficient and coordinating substrates like this, bulky, electron-rich biarylphosphine ligands are often essential. These ligands create a sterically hindered environment around the palladium, which can disfavor coordination of the substrate's amino group and promote the desired catalytic cycle.[3]
-
Recommended Ligands: Consider screening ligands such as RuPhos , BrettPhos , or other bulky biarylphosphine ligands.[4] These have demonstrated success in the amination of challenging heteroaryl halides.
-
-
Employ a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent and efficient generation of the active Pd(0) species compared to in situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] This can be particularly beneficial when dealing with challenging substrates.
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may compensate for some degree of catalyst deactivation. However, this should be attempted after optimizing other parameters.
Q2: I am observing the formation of a dark precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?
A2: The formation of a dark precipitate is likely palladium black, which results from the agglomeration of the Pd(0) catalyst.[6] This indicates catalyst decomposition and a loss of catalytic activity. This can be caused by several factors, including:
-
Inefficient Ligand Protection: The ligand may not be effectively stabilizing the Pd(0) species, leading to its precipitation.
-
High Reaction Temperature: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition.[6]
-
Presence of Impurities: Oxygen or moisture in the reaction can contribute to catalyst degradation.[1]
Troubleshooting Steps:
-
Ensure Rigorous Inert Conditions: Use a well-sealed reaction vessel and thoroughly degas all solvents and reagents. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst and reagents.[7]
-
Optimize Reaction Temperature: While typical Buchwald-Hartwig reactions are run at 80-110 °C, it may be beneficial to screen a range of temperatures (e.g., starting from 70 °C) to find a balance between a reasonable reaction rate and catalyst stability.[5]
-
Re-evaluate Your Ligand Choice: A more robust ligand that provides better stabilization to the palladium center may be required. Refer to the ligand recommendations in Q1.
Q3: My reaction is sluggish, and I suspect the base is not performing optimally. Which base should I be using?
A3: The choice of base is critical and is highly dependent on the pKa of the amine being coupled and the functional group tolerance of your substrate.[8] For the amination of this compound, both strong and weak bases can be considered, but each has its trade-offs.
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common bases for Buchwald-Hartwig aminations and often lead to faster reaction rates.[5] However, the ester functionality in your substrate could be sensitive to these strong nucleophilic bases, potentially leading to saponification as a side reaction.
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These are often better tolerated by base-sensitive functional groups.[7] While they may lead to slower reaction rates, they can improve the overall yield by minimizing side reactions.
Troubleshooting Steps:
-
Screen a Panel of Bases: A systematic screening of both strong and weaker bases is highly recommended.
-
Consider Base Solubility: The solubility of the base in the reaction solvent can significantly impact its effectiveness.[7] For instance, K₃PO₄ is often used as a fine powder to maximize its surface area. In some cases, a combination of an inorganic and a soluble organic base (like DBU) can be beneficial.[5]
| Base | Strength | Potential Advantages | Potential Disadvantages |
| NaOtBu | Strong | Often leads to faster reaction rates. | Can cause decomposition of base-sensitive functional groups (e.g., ester hydrolysis). |
| LHMDS | Strong | Good for sterically hindered amines. | Also a strong nucleophile. |
| Cs₂CO₃ | Weaker | Good for base-sensitive substrates. | May result in slower reaction rates. |
| K₃PO₄ | Weaker | Often used for challenging couplings. | Poor solubility in many organic solvents. |
Q4: What is the best solvent for this reaction, and could it be the source of my low conversion?
A4: The solvent plays a crucial role in solubilizing the reactants, catalyst, and base, and its polarity can influence the rates of the individual steps in the catalytic cycle.[9] Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[10]
-
Toluene: A good general-purpose solvent for these reactions.[7]
-
1,4-Dioxane: Its higher polarity can sometimes be beneficial for solubilizing polar substrates and intermediates.
-
Other Ethereal Solvents (e.g., THF, DME, 2-MeTHF): These can also be effective and are sometimes preferred for their different boiling points or greener profiles.[7]
Troubleshooting Steps:
-
Solvent Screening: If you are experiencing issues, screening a few different solvents is a worthwhile endeavor.
-
Ensure Anhydrous Conditions: All solvents must be rigorously dried, as water can interfere with the reaction and contribute to catalyst deactivation.
Visualizing the Path to Success: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion in the Buchwald-Hartwig amination of this compound.
Caption: A decision-making workflow for troubleshooting low conversion.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This is a representative, non-optimized protocol. Conditions should be optimized for each specific amine coupling partner.
Preparation:
-
To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).
-
Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
Reagent Addition:
-
Under an inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.).
-
Add the amine coupling partner (1.1-1.5 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve the desired concentration (typically 0.1-0.5 M).
Reaction:
-
Place the sealed vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture for the specified time (e.g., 2-24 hours), monitoring the progress by TLC, LC-MS, or GC-MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. Low conversion often arises from the slowing of one or more of these key steps.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
This guide provides a comprehensive framework for addressing low conversion in the Buchwald-Hartwig amination of this compound. By systematically evaluating and optimizing the ligand, base, solvent, and reaction conditions, researchers can overcome the inherent challenges of this substrate and achieve successful C-N bond formation.
References
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
-
Buchwald–Hartwig amination. Wikipedia.
-
optimizing base and solvent for Buchwald-Hartwig amination. Benchchem.
-
A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. Benchchem.
-
effect of base selection on Buchwald-Hartwig amination with 4-dibenzofuranamine. Benchchem.
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry.
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Buchwald-Hartwig Coupling. Alfa Chemistry.
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting.
-
Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.
-
Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
-
Buchwald-Hartwig amination; selection of optimal conditions. ResearchGate.
-
Degradation of Pd catalyst in Buchwald-Hartwig amination. Chemistry Stack Exchange.
-
2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Maynooth University Research Archive Library.
-
Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate.
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
-
Reactivity and Mechanism of Recoverable Pd1@C3N4 Single-Atom Catalyst in Buchwald–Hartwig Aminations. ACS Publications.
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
-
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.
-
The Buchwald-Hartwig Amination Reaction. YouTube.
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson.
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. ResearchGate.
-
The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications (RSC Publishing).
-
Leveraging Electron-Deficient Iminium Intermediates in a General Synthesis of Valuable Amines. PMC.
-
Seminal report site selective amination of pyridines. ResearchGate.
-
The Ultimate Guide to Buchwald-Hartwig Amination. YouTube.
-
A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Removal of Palladium Catalyst Residues from Methyl 2-amino-5-iodonicotinate Reaction Products
Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from Methyl 2-amino-5-iodonicotinate. This guide is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting advice and frequently asked questions to ensure the highest purity of your final product. The presence of residual palladium, a common catalyst in cross-coupling reactions, is a critical concern in pharmaceutical synthesis due to its potential toxicity and impact on downstream processes.[1][2] This resource provides in-depth technical guidance to navigate these purification challenges effectively.
I. Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium residues from this compound?
A1: this compound is a key intermediate in the synthesis of many active pharmaceutical ingredients (APIs). Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent limits for elemental impurities in drug products.[2] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 10 ppm.[3] Exceeding these limits can lead to the rejection of a drug candidate and significant delays in development. Furthermore, residual palladium can interfere with subsequent synthetic steps, poison other catalysts, or affect the final product's stability and efficacy.
Q2: What are the common forms of palladium residues I might encounter?
A2: Palladium residues can exist in various forms, including:
-
Homogeneous Species: Soluble Pd(0) and Pd(II) complexes, often coordinated to ligands (e.g., phosphines) or your product itself.
-
Heterogeneous Species: Insoluble palladium metal particles (palladium black) or palladium supported on materials like carbon (Pd/C).
-
Colloidal Palladium: Nanoparticles that can be difficult to remove by simple filtration.[4]
The form of the palladium residue significantly influences the choice of purification method.
Q3: My initial attempts at purification by simple filtration are not effective. Why?
A3: Simple filtration is generally only effective for removing larger, heterogeneous palladium particles.[4] If your palladium residue is in a soluble (homogeneous) or colloidal form, it will pass through standard filtration media. The nitrogen-containing heterocyclic structure of this compound can also chelate with palladium, keeping it in solution.
Q4: Can I use crystallization as a primary method for palladium removal?
A4: While crystallization can be a powerful purification technique, its effectiveness for palladium removal is highly variable.[5][6] The success depends on the ability to selectively crystallize the desired product while leaving the palladium impurities in the mother liquor. In some cases, palladium complexes can co-crystallize with the product, leading to poor purification. The efficiency of crystallization can sometimes be improved by adding agents that increase the solubility of palladium species in the solvent.[5]
II. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Issue 1: High Palladium Content After Initial Work-up
Symptom: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or other analytical methods indicate palladium levels significantly above the acceptable limit (e.g., >100 ppm) in the crude product.
Causality: This is often due to the presence of soluble palladium species that are not removed by standard aqueous washes or filtration. The amino and pyridine functionalities of this compound can act as ligands, forming stable, soluble complexes with palladium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high initial palladium content.
Detailed Protocols:
Protocol 1: Palladium Removal Using Functionalized Silica Scavengers
Functionalized silica gels with thiol or thiourea groups have a high affinity for palladium and are highly effective for its removal.[7][8][9]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).
-
Scavenger Addition: Add a silica-based scavenger (e.g., SiliaMetS® Thiol or Thiourea) to the solution. The amount of scavenger will depend on the initial palladium concentration and the scavenger's loading capacity, but a good starting point is 5-10 weight equivalents relative to the palladium content.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[5]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[5]
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.[5][6]
Protocol 2: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective adsorbent for removing palladium residues.[10][11]
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (e.g., Darco® KB-B) to the solution (typically 5-20 wt% relative to the product).
-
Stirring: Stir the mixture, often at a slightly elevated temperature (e.g., 45-60 °C), for several hours (2-24 h).
-
Filtration: Filter the hot mixture through a pad of celite to remove the carbon. Caution: Ensure the product does not crystallize on the filter.
-
Washing: Wash the celite pad with fresh, hot solvent.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Issue 2: Product Loss During Purification
Symptom: Significant decrease in product yield after treatment with scavengers or activated carbon.
Causality: The adsorbent (scavenger or carbon) can non-selectively bind your product in addition to the palladium. This is more likely if your product has functional groups that can interact with the adsorbent surface.
Troubleshooting Strategies:
| Strategy | Rationale |
| Screen Different Scavengers | Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[2] |
| Minimize Adsorbent Amount | Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for product binding. |
| Adjust the Solvent | The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption. |
| Change the Purification Method | If product loss remains high, consider switching to a different method like crystallization or extraction with an aqueous solution of a palladium-complexing agent (e.g., N-acetyl cysteine, sodium diethyldithiocarbamate).[2] |
Issue 3: Inconsistent Palladium Removal from Batch to Batch
Symptom: The final palladium content varies significantly between different reaction batches, even when using the same purification protocol.
Causality: Inconsistent palladium removal can stem from variations in the reaction itself, leading to different forms and concentrations of residual palladium. Factors such as reaction time, temperature, and stoichiometry can influence the final state of the catalyst.
Troubleshooting Decision Tree:
Caption: Decision tree for addressing inconsistent palladium removal.
Expert Insight: A pre-treatment step can be highly effective in normalizing the palladium species before scavenging. For instance, a mild oxidation can convert Pd(0) to Pd(II), which may be more readily scavenged by certain agents. Conversely, a mild reduction can precipitate palladium metal, which can then be removed by filtration.
III. Analytical Methods for Palladium Quantification
Accurate quantification of palladium is essential to validate your purification process.
| Method | Principle | Limit of Detection (LOD) | Advantages | Disadvantages |
| ICP-MS | Inductively Coupled Plasma-Mass Spectrometry | ~0.001 µg/L[12] | High sensitivity and accuracy, can detect multiple elements simultaneously.[6][12][13] | Requires expensive instrumentation and highly trained personnel.[6] |
| XRF | X-ray Fluorescence Spectrometry | ~0.11 mg/kg[1][14] | Rapid, non-destructive, and requires minimal sample preparation.[1][14] | Lower sensitivity compared to ICP-MS. |
| AAS | Atomic Absorption Spectroscopy | ~10 µg/L | Relatively low cost and easy to operate. | Susceptible to matrix interferences. |
| ASV | Anodic Stripping Voltammetry | ~10 µg/g[15] | Simple, reproducible, and potentially portable instrumentation.[15] | Requires electrochemical expertise. |
For final product release in a pharmaceutical setting, ICP-MS is the gold standard due to its high sensitivity and ability to meet stringent regulatory requirements.[6]
IV. References
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
Method for the Determination of Pd-Catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-Ray Fluorescence. Analytical Chemistry. [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]
-
Direct analysis of palladium in active pharmaceutical ingredients by anodic stripping voltammetry. PubMed. [Link]
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. [Link]
-
How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Analysis of palladium by high resolution ICP-MS. ResearchGate. [Link]
-
Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods. [Link]
Sources
- 1. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onyxipca.com [onyxipca.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arborassays.com [arborassays.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Direct analysis of palladium in active pharmaceutical ingredients by anodic stripping voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Temperature Control in Large-Scale Iodination Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for large-scale iodination reactions. This guide is designed by senior application scientists to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions to ensure the safe and efficient execution of your temperature-sensitive iodination processes.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal properties of iodination reactions and the principles of temperature control.
Q1: Why is temperature control so critical in large-scale iodination reactions?
A1: Temperature control is paramount due to the often exothermic nature of iodination reactions.[1][2] As the reaction scale increases, the volume of the reaction mixture grows cubically while the surface area for heat exchange only increases squarely. This disparity makes heat dissipation progressively more challenging. Failure to adequately control the temperature can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid rise in pressure and temperature, equipment failure, and the release of hazardous materials.[3] Beyond safety, precise temperature control is crucial for reaction selectivity, minimizing the formation of unwanted byproducts and maximizing the yield of the desired iodinated compound.[4]
Q2: What are the primary sources of heat generation in an iodination reaction?
A2: The primary source of heat is the enthalpy of reaction (the heat of reaction), which is the energy released as new, more stable chemical bonds are formed in the product molecules. The specific heat generation depends on the iodinating agent used, the substrate being iodinated, and the reaction mechanism.[5][6][7] For instance, electrophilic aromatic substitution reactions involving potent iodinating agents can be highly exothermic.[8][9]
Q3: How does the choice of solvent impact temperature control?
A3: The solvent plays a multifaceted role in temperature management:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more heat from the reaction with a smaller increase in temperature, acting as a thermal buffer.
-
Boiling Point: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. In the event of a cooling failure, a solvent with a suitable boiling point can provide passive safety through reflux cooling, although this should not be the primary means of temperature control.
-
Viscosity and Thermal Conductivity: These properties influence the efficiency of heat transfer from the reaction mixture to the cooling jacket of the reactor. Lower viscosity and higher thermal conductivity are generally favorable for efficient heat removal.[10]
-
Reactivity: The solvent can also influence the reactivity of the iodinating species, which in turn affects the rate of heat generation.[4]
Q4: What are the most common methods for monitoring the temperature of a large-scale reaction?
A4: For large-scale reactors, a multi-point temperature monitoring strategy is essential. This typically involves:
-
Internal Thermocouples or Resistance Temperature Detectors (RTDs): These are placed directly within the reaction mixture at different locations (e.g., top, middle, and bottom) to detect any temperature gradients or "hot spots."
-
Jacket Temperature Sensors: Monitoring the inlet and outlet temperatures of the heat transfer fluid in the reactor jacket provides information on the rate of heat removal.
-
Process Analytical Technology (PAT): Techniques like infrared (IR) and Raman spectroscopy can provide real-time information on reactant consumption and product formation, which can be correlated with the heat release profile of the reaction.[11][12][13][14] This allows for proactive rather than reactive temperature control.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common temperature-related issues during large-scale iodination.
| Observed Issue | Potential Causes | Recommended Actions & Explanations |
| Rapid, Uncontrolled Temperature Rise (Excursion) | 1. Addition Rate Too Fast: The rate of reagent addition exceeds the cooling capacity of the reactor. 2. Inadequate Cooling: Insufficient flow rate or too high a temperature of the cooling fluid. 3. Poor Mixing: Localized "hot spots" due to inadequate agitation, leading to a localized runaway that propagates through the batch. 4. Incorrect Reagent Concentration: Using a more concentrated reagent than specified can lead to a faster, more exothermic reaction. | 1. Immediately Stop Reagent Addition: This is the first and most critical step to halt further heat generation. 2. Maximize Cooling: Increase the flow rate of the cooling fluid and ensure it is at the lowest possible temperature. Consider emergency cooling systems if available.[15] 3. Ensure Maximum Agitation: Verify that the agitator is functioning correctly to improve heat transfer to the reactor walls. 4. Quench the Reaction (Last Resort): If the temperature continues to rise uncontrollably, a pre-determined and validated quenching procedure may be necessary. This should only be done as a last resort and with extreme caution. |
| Reaction Temperature Too Low / Reaction Stalls | 1. Excessive Cooling: The cooling system is removing heat too efficiently, slowing down the reaction kinetics. 2. Low Reagent Reactivity: The iodinating agent may be old, degraded, or of insufficient purity. 3. Incorrect Solvent: The chosen solvent may be inhibiting the reaction. | 1. Reduce Cooling: Gradually decrease the cooling rate by adjusting the temperature or flow of the heat transfer fluid.[16] 2. Verify Reagent Quality: Analyze the purity and activity of the iodinating agent. 3. Review Solvent Choice: Consult literature to ensure the solvent is appropriate for the specific iodination chemistry. |
| Formation of Impurities / Low Yield | 1. Incorrect Temperature Profile: The reaction temperature is either too high or too low, favoring the formation of side products.[4] 2. Temperature Fluctuations: Poor temperature control leads to inconsistent reaction conditions. | 1. Optimize Temperature Profile: Conduct laboratory-scale experiments (e.g., using a reaction calorimeter) to determine the optimal temperature range for the desired reaction and the temperatures at which side reactions become significant.[3][17] 2. Improve Temperature Control System: Ensure the PID controller for the temperature control unit is properly tuned for the thermal mass of the reactor and the reaction exotherm. |
III. Methodologies & Protocols
This section provides detailed, step-by-step methodologies for critical procedures related to temperature control in large-scale iodination reactions.
Protocol 1: Reactor Heat Transfer Characterization
Objective: To determine the overall heat transfer coefficient (U) of the reactor system, a critical parameter for assessing the reactor's cooling capacity.
Materials:
-
The production-scale reactor.
-
A well-characterized heat transfer fluid (e.g., water, glycol solution).
-
Calibrated temperature probes for the reactor contents and the jacket inlet/outlet.
-
A calibrated flow meter for the heat transfer fluid.
Procedure:
-
Fill the Reactor: Fill the reactor with a known volume of the heat transfer fluid (e.g., water).
-
Establish Steady State: Circulate the heat transfer fluid through the jacket at a constant flow rate and inlet temperature.
-
Heat the Reactor Contents: Using a calibrated internal heater or by circulating a hot fluid through the jacket, heat the reactor contents to a temperature significantly different from the jacket temperature.
-
Monitor Temperatures: Once the internal heater is turned off (or the hot fluid circulation is stopped), record the reactor bulk temperature and the jacket inlet and outlet temperatures over time as the reactor contents cool.
-
Calculate Heat Transfer: The rate of heat transfer (Q) from the reactor contents to the jacket can be calculated using the following equation:
-
Q = m * Cp * (dT/dt)
-
Where:
-
m = mass of the fluid in the reactor
-
Cp = specific heat capacity of the fluid
-
dT/dt = rate of change of the reactor bulk temperature
-
-
-
-
Calculate Log Mean Temperature Difference (LMTD):
-
LMTD = [(Tbulk - Tjacket,out) - (Tbulk - Tjacket,in)] / ln[(Tbulk - Tjacket,out) / (Tbulk - Tjacket,in)]
-
-
Determine Overall Heat Transfer Coefficient (U):
-
U = Q / (A * LMTD)
-
Where:
-
A = Heat transfer area of the reactor
-
-
-
Interpretation of Results: A higher 'U' value indicates more efficient heat transfer. This value is crucial for calculating the maximum allowable rate of reagent addition to prevent a thermal runaway.
Protocol 2: Reaction Calorimetry for Safety and Optimization
Objective: To measure the heat of reaction, heat release rate, and to determine the Maximum Temperature of the Synthesis Reaction (MTSR) for a new or modified iodination process.[17]
Materials:
-
A reaction calorimeter (e.g., RC1, Mettler-Toledo).
-
Reactants, reagents, and solvent for the iodination reaction.
Procedure:
-
Calibration: Calibrate the calorimeter according to the manufacturer's instructions.
-
Charge the Reactor: Charge the reactor with the initial reactants and solvent.
-
Establish Isothermal Conditions: Bring the reactor contents to the desired starting temperature.
-
Initiate Reagent Addition: Begin the addition of the iodinating agent at a controlled rate, mimicking the planned large-scale process.
-
Monitor Heat Flow: The calorimeter will continuously measure the heat flow into or out of the reactor, providing a real-time profile of the heat of reaction.
-
Determine MTSR: After the addition is complete, simulate a cooling failure by switching the temperature control to adiabatic mode. The resulting temperature rise will determine the MTSR.
Data Analysis and Application:
| Parameter Measured | Significance for Large-Scale Temperature Control |
| Heat of Reaction (ΔHrxn) | Quantifies the total amount of heat that will be released during the reaction. |
| Heat Release Rate (qrxn) | Determines the required cooling duty of the reactor at any given time. |
| Accumulation | The amount of unreacted reagent in the reactor, which represents the potential for a rapid temperature rise if the reaction accelerates. |
| MTSR | The highest temperature the reaction mixture could reach in the event of a complete cooling failure. This is a critical safety parameter. |
IV. Visualization of Key Concepts
Decision Tree for Troubleshooting Temperature Excursions
This diagram outlines a logical workflow for responding to a sudden, unexpected rise in reaction temperature.
Caption: Troubleshooting workflow for a temperature excursion event.
Heat Flow Dynamics in a Jacketed Reactor
This diagram illustrates the key heat transfer processes occurring in a large-scale reactor during an exothermic iodination reaction.
Caption: Heat generation and removal in a jacketed reactor.
V. References
-
Mechanism of aromatic iodination by iodine and nitric acid. Journal of the Chemical Society B: Physical Organic.
-
Reactor Cooling. BOC.
-
Iodination of ketones acid/base catalysed mechanism. Doc Brown's Chemistry.
-
Chemical Kinetics. University Website.
-
Reactor Cooling. Linde Gas.
-
Kinetics of iodination of acetone, catalyzed by HCl and H2SO4 - a colorimetric. Journal of Chemical and Pharmaceutical Research.
-
Reactor Cooling | Temperature Control Solutions. Aggreko US.
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
-
Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents. Organic Process Research & Development.
-
Chemical industry cooling equipment: factory cooling system. Mirai Intex.
-
An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. National Institutes of Health.
-
Jacketed Reactor Cooling. TCRS.
-
Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange.
-
Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. protocols.io.
-
Managing reaction conditions for selective iodination. Benchchem.
-
Diagnosis and Prevention of Hypersensitivity Reactions to Iodinated Contrast Media. ResearchGate.
-
Iodinated Contrast Media Substitution to Prevent Recurrent Hypersensitivity Reactions: A Systematic Review and Meta-Analysis. PubMed.
-
Calorimetric Studies. Prime Process Safety Center.
-
Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town. National Institutes of Health.
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing.
-
Heating of chemical reactors with thermal oil boilers. Pirobloc.
-
Prevention and Management of Adverse Reactions Induced by Iodinated Contrast Media. ResearchGate.
-
Pharmacological prevention of delayed hypersensitivity reactions caused by iodinated contrast media. National Institutes of Health.
-
Pharmacological prevention of delayed hypersensitivity reactions caused by iodinated contrast media. PubMed.
-
Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. National Institutes of Health.
-
Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Agilent.
-
Experience Report on Adiabatic Reaction Calorimetry in Safety Engineering. Evonik.
-
A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent. National Institutes of Health.
-
What is Process Analytical Technology (PAT)? | Knowledge Center. Hamilton Company.
-
PAT Process Analytical Technology. Sartorius.
-
Real-Time Monitoring & Control in Biopharmaceuticals. Sigma-Aldrich.
-
Optimizing chemical reactor design: Enhancing efficiency in chemical processes. Allied Academies.
-
Effect of Concentration and Temperature on Rates – Iodine Clock. University of Colorado Boulder.
-
Is the iodine clock reaction exothermic? Quora.
-
Highly Exothermic Reaction of Aluminum and Iodine. YouTube.
-
Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals.
-
Chemistry of Iodine in Containment. OSTI.GOV.
-
Acetone Iodine kinetics. Chemistry LibreTexts.
-
Considerations on Iodine Deposition in Accidents in Gas-Cooled High-Temperature Reactors. INIS.
-
Iodination - Common Conditions. Organic Chemistry Data.
-
New Kinetics Experiment for Undergraduate Chemical Engineering Laboratory. University of Kansas.
-
Iodination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
-
Selective C–H Iodination of (Hetero)arenes. Organic Letters.
-
What happens when you heat up iodine? Quora.
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. National Institutes of Health.
-
The iodination of acetone. MhChem.
-
An Introduction to Reaction Calorimetry. Syrris.
Sources
- 1. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Calorimetric Studies - Prime Process Safety Center [primeprocesssafety.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanism of aromatic iodination by iodine and nitric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. iodination of ketones acid/base catalysed mechanism reacting iodine with ketones propanone reagents reaction conditions organic synthesis [docbrown.info]
- 7. Chemical Physics | Details [tau.ac.il]
- 8. Iodination - Common Conditions [commonorganicchemistry.com]
- 9. Iodination - Wordpress [reagents.acsgcipr.org]
- 10. Heating of chemical reactors with thermal oil boilers | Pirobloc [pirobloc.com]
- 11. longdom.org [longdom.org]
- 12. agilent.com [agilent.com]
- 13. hamiltoncompany.com [hamiltoncompany.com]
- 14. PAT Process Analytical Technology | Sartorius [sartorius.com]
- 15. Linde Gas Poland | Industrial and Medical Gases [linde.pl]
- 16. Jacketed Reactor Cooling | Rental Applications | TCRS [tcrentalsolutions.com]
- 17. tsijournals.com [tsijournals.com]
Technical Support Center: Navigating Alternatives to N-Iodosuccinimide (NIS) for Electrophilic Iodination
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking robust and reliable alternatives to N-Iodosuccinimide (NIS) for electrophilic iodination. We will delve into the practical considerations, troubleshooting, and detailed protocols for several key alternative reagents, empowering you to make informed decisions for your specific synthetic challenges.
Part 1: Frequently Asked Questions (FAQs) about NIS Alternatives
This section addresses common queries regarding the selection and application of alternative iodinating agents.
Q1: What are the primary motivations for seeking an alternative to N-Iodosuccinimide (NIS)?
While NIS is a versatile and widely used reagent, several factors may prompt researchers to explore alternatives:[1][2]
-
Byproduct Removal: The succinimide byproduct is water-soluble, which can complicate extractions and purification, especially in large-scale reactions or with water-sensitive compounds.
-
Reactivity Tuning: NIS is considered a mild iodinating agent.[2][3] For less reactive or deactivated aromatic substrates, forcing conditions or the use of strong acid catalysts are often necessary, which can be incompatible with sensitive functional groups.[3][4] Conversely, for highly activated substrates, its reactivity might still lead to over-iodination.[5]
-
Cost and Atom Economy: For large-scale syntheses, the cost of NIS can be a consideration. Reagents generated in situ from less expensive sources like molecular iodine (I₂) or sodium iodide (NaI) can be more economical.[4]
-
Stability: NIS is light-sensitive and should be stored properly to prevent decomposition.[2]
Q2: What are the most common and effective alternatives to NIS for electrophilic iodination?
Several classes of reagents serve as excellent alternatives, each with unique properties:[6]
-
Molecular Iodine (I₂) with an Oxidant: This is a classic, cost-effective, and environmentally friendly approach.[7][8] Common oxidants include hydrogen peroxide (H₂O₂), Oxone®, sodium percarbonate, or nitric acid.[4][9][10] The oxidant converts I₂ into a more potent electrophilic species, often written as I+.[10][11][12]
-
Iodine Monochloride (ICl): A highly reactive interhalogen compound, ICl is a powerful iodinating agent suitable for a wide range of substrates, including alkenes and less reactive arenes.[3][13][14]
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): This reagent is often more reactive and selective than NIS.[15] It is a stable, non-subliming solid, and its dimethylhydantoin byproduct is easily removed by aqueous extraction.[16]
-
Bis(pyridine)iodonium(I) Tetrafluoroborate (IPy₂BF₄ or Barluenga's Reagent): This is a very mild and highly selective reagent, ideal for complex molecules with sensitive functional groups.[17][18][19][20] It is soluble in both organic and aqueous systems.[17]
Q3: How do I choose the best alternative for my specific substrate?
The choice of reagent depends critically on the nature of your starting material.
-
For electron-rich arenes (e.g., phenols, anilines, anisoles): Milder systems like I₂ with a gentle oxidant (e.g., H₂O₂) or Barluenga's Reagent (IPy₂BF₄) are excellent choices to prevent over-iodination and side reactions.[5][17] DIH can also be used, often providing high yields and regioselectivity.[16]
-
For less reactive or deactivated arenes: More powerful reagents are required. DIH in the presence of a strong acid like H₂SO₄ can iodinate even nitrobenzene.[21] Iodine monochloride (ICl) is also a suitable choice, though its high reactivity may require careful temperature control.[3]
-
For alkenes and alkynes: Iodine monochloride (ICl) is a classic reagent for the iodo-chlorination of double and triple bonds, typically proceeding via an anti-addition mechanism.[13] Barluenga's Reagent can also be used for mild iodofunctionalization of unsaturated systems.[17][18]
-
For sensitive or complex substrates (e.g., peptides, complex natural products): The mildness and high selectivity of Barluenga's Reagent (IPy₂BF₄) make it the reagent of choice to avoid functional group incompatibility.[17][18]
Part 2: Reagent Selection & Comparison
To facilitate reagent selection, the following table summarizes the key properties of NIS and its primary alternatives.
Comparative Data Table of Iodinating Reagents
| Property | N-Iodosuccinimide (NIS) | I₂ + Oxidant (e.g., H₂O₂) | Iodine Monochloride (ICl) | 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Bis(pyridine)iodonium(I) Tetrafluoroborate (IPy₂BF₄) |
| Appearance | White to yellow crystalline solid[2] | Dark violet solid (I₂) + liquid | Red-brown liquid/solid[3] | Pale yellow solid | White to off-white solid[17] |
| % Active Iodine | ~56.4% | 100% (for I₂) | ~78.2% | ~66.8% | ~34.1% |
| Reactivity | Mild to moderate[2][3] | Moderate to high (tunable by oxidant/acid)[4] | High[3] | High, often > NIS | Mild and highly selective[17][18] |
| Key Advantages | Easy to handle solid, good selectivity for many substrates.[1][3] | Cost-effective, "green" options available, tunable reactivity. | Highly reactive for difficult substrates.[3] | More reactive than NIS, easy byproduct removal. | Very mild, excellent for sensitive substrates, high selectivity.[17][18] |
| Disadvantages | Water-soluble byproduct, light-sensitive.[2] | Can require strong acids, potential for side-reactions.[4] | Corrosive, volatile, can produce HCl byproduct.[3] | Requires acid activation for many arenes. | Lower iodine content, higher cost. |
| Work-up | Aqueous extraction to remove succinimide.[1] | Quench with Na₂S₂O₃ to remove excess I₂. | Quench with Na₂S₂O₃, may need base wash for HCl.[13] | Aqueous extraction to remove dimethylhydantoin. | Typically straightforward purification. |
Decision-Making Workflow for Reagent Selection
This flowchart provides a logical path to selecting an appropriate iodinating agent based on your experimental requirements.
Part 3: Troubleshooting Guide
Even with the right reagent, challenges can arise. This guide provides solutions to common problems encountered during iodination reactions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficient Reagent Reactivity: The chosen reagent is too mild for the substrate.[4] 2. Poor Activation: For systems like I₂/oxidant or DIH, the acid catalyst may be absent, too weak, or used in insufficient quantity.[4] 3. Solvent incompatibility: Some solvents can react with or deactivate the iodinating agent.[22] | 1. Switch to a more potent system: If using I₂/H₂O₂, consider switching to DIH/H₂SO₄ or ICl. 2. Add or strengthen the acid catalyst: For NIS or DIH reactions on moderately activated arenes, adding a catalytic amount of trifluoroacetic acid (TFA) can significantly increase the rate. For deactivated arenes, a stronger acid like H₂SO₄ may be necessary.[7] 3. Change solvent: Use inert aprotic solvents like CH₂Cl₂ or acetonitrile. Avoid solvents that can be oxidized or react with electrophiles. |
| Poor Regioselectivity | 1. Reaction Conditions too Harsh: High temperatures or highly reactive reagents can overcome the directing effects of substituents.[5] 2. Steric Hindrance: The target position may be sterically inaccessible to a bulky reagent complex. | 1. Lower the reaction temperature: Running the reaction at 0 °C or even lower can improve selectivity.[5] 2. Use a milder reagent: Switch from ICl or DIH/H₂SO₄ to IPy₂BF₄ or NIS with a mild acid catalyst.[5] 3. Consider an alternative synthetic route: For absolute regiocontrol, methods like directed ortho-metalation followed by quenching with I₂, or a Sandmeyer reaction from a regiochemically pure aniline, may be necessary.[5][23] |
| Over-iodination (Di- or Poly-iodination) | 1. Substrate is highly activated: Phenols, anilines, and activated heterocycles are particularly prone to multiple iodinations.[5] 2. Incorrect Stoichiometry: Using an excess of the iodinating agent. | 1. Carefully control stoichiometry: Use 1.0 equivalent or slightly less of the iodinating agent relative to the substrate.[5] 2. Use a milder reagent: IPy₂BF₄ is an excellent choice for controlling mono-iodination of highly active substrates. 3. Lower the temperature: Perform the reaction at 0 °C or below to moderate reactivity.[5] |
| Difficult Work-up / Purification | 1. Persistent Iodine Color: Excess I₂ from I₂/oxidant systems can make product visualization difficult. 2. Water-soluble Byproducts: Succinimide (from NIS) or dimethylhydantoin (from DIH) can cause emulsions or remain in the product if extractions are not thorough.[1] 3. Acidic Byproducts: Reactions with ICl can generate HCl.[3] | 1. Use a quenching agent: During the work-up, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce excess I₂ to colorless I⁻.[13] 2. Perform thorough aqueous washes: Ensure multiple extractions with water or brine to completely remove these byproducts. 3. Incorporate a base wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts.[13] |
Part 4: Key Experimental Protocols
The following are representative, detailed protocols for two common NIS alternatives. Note: These are general procedures and may require optimization for your specific substrate.
Protocol 1: Iodination of an Activated Arene (Anisole) using I₂ and H₂O₂
This protocol describes a green and cost-effective method for the iodination of an electron-rich aromatic ring. The reaction utilizes hydrogen peroxide to oxidize molecular iodine into the active electrophilic species.[10][12]
Materials:
-
Anisole
-
Molecular Iodine (I₂)
-
Hydrogen Peroxide (30% aq. solution)
-
Ethanol
-
Sulfuric Acid (conc.)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1.0 eq) and molecular iodine (I₂, 0.5 eq) in ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the stirred solution.
-
Add 30% hydrogen peroxide (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated aq. Na₂S₂O₃ (until the organic layer is colorless), saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product (a mixture of ortho- and para-iodoanisole, with the para isomer predominating).
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodo-chlorination of an Alkene (Styrene) using Iodine Monochloride (ICl)
This protocol demonstrates the addition of ICl across a double bond, a reaction that typically proceeds with high regioselectivity (Markovnikov addition) and anti-stereospecificity.[13][24]
Materials:
-
Styrene
-
Iodine Monochloride (ICl), 1.0 M solution in CH₂Cl₂
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve styrene (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1.0 M solution of iodine monochloride in CH₂Cl₂ (1.05 eq) dropwise to the stirred solution over 20 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30-60 minutes, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. Stir vigorously until the brown color of the solution disappears.[13]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, 1-chloro-2-iodo-1-phenylethane.
-
The product can be purified by column chromatography if necessary.
Part 5: Mechanistic Overview
Understanding the underlying mechanism is key to troubleshooting and optimizing reactions.
General Mechanism of Electrophilic Aromatic Iodination
Electrophilic aromatic iodination proceeds via a classic SₑAr (Substitution Electrophilic Aromatic) mechanism.[11][25] Molecular iodine (I₂) itself is a weak electrophile, so an oxidant or Lewis acid is used to generate a more potent iodinating species (formally I⁺).[4][11][26]
-
Generation of the Electrophile: An oxidant (e.g., H₂O₂) reacts with I₂ to form a highly electrophilic iodine species.
-
π-Complex Formation: The electron-rich aromatic ring attacks the electrophile to form a reversible π-complex.
-
Sigma Complex (Arenium Ion) Formation: The π-complex collapses into a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically rate-determining.
-
Re-aromatization: A weak base (e.g., water, or the conjugate base of the acid catalyst) removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the final iodinated product.
Part 6: References
-
Aromatic Iodination Definition - Organic Chemistry Key Term - Fiveable. (Available at: )
-
1,3-Diiodo-5,5-Dimethylhydantoin, DIH - Organic Chemistry Portal. (Available at: [Link])
-
Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (Available at: [Link])
-
Eco-friendly Oxidative Iodination of Various Arenes with Sodium Percarbonate as the Oxidant - PMC - NIH. (Available at: [Link])
-
Oxidative Iodination of Aromatic Amines and Other Arenes, with Sodium Percarbonate as the Oxidant - Molecular Diversity Preservation International (MDPI). (Available at: [Link])
-
Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene - JoVE. (Available at: [Link])
-
Bis(pyridine)iodonium(I) tetrafluoroborate - Organic Syntheses Procedure. (Available at: [Link])
-
I2 and Electrophilic I+ reagents - Wordpress. (Available at: [Link])
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (Available at: [Link])
-
A mild and convenient procedure for conversion of alkenes into alkyl iodides via reaction of iodine monochloride with organoboranes | The Journal of Organic Chemistry - ACS Publications. (Available at: [Link])
-
Eco-friendly Oxidative Iodination of Various Arenes with Sodium Percarbonate as the Oxidant - ResearchGate. (Available at: [Link])
-
Bis(pyridine)iodonium(I) tetrafluoroborate - Wikipedia. (Available at: [Link])
-
A Green Alternative for the Direct Aerobic Iodination of Arenes Using Molecular Iodine and a POM@MOF Catalyst | ACS Applied Materials & Interfaces - ACS Publications. (Available at: [Link])
-
N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF - ResearchGate. (Available at: [Link])
-
2,2-Diiododimedone: a mild electrophilic iodinating agent for the selective synthesis of α-iodoketones from allylic alcohols - RSC Publishing. (Available at: [Link])
-
Iodinating Reagents - ResearchGate. (Available at: [Link])
-
(PDF) ChemInform Abstract: 1,3-Diiodo-5,5-dimethylhydantoin - An Efficient Reagent for Iodination of Aromatic Compounds. - ResearchGate. (Available at: [Link])
-
Evaluation of a variety of iodinating agents a | Download Table - ResearchGate. (Available at: [Link])
-
Selective C–H Iodination of (Hetero)arenes. (Available at: [Link])
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. (Available at: [Link])
-
C-2 selective iodination. DIH = 1,3-diiodo-5,5-dimethylhydantoin. Cpt =... - ResearchGate. (Available at: [Link])
-
Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (Available at: [Link])
-
Barluenga's Reagent | Chem-Station Int. Ed. (Available at: [Link])
-
N -Iodosuccinimide - Grokipedia. (Available at: [Link])
-
16.2: Other Aromatic Substitutions - Chemistry LibreTexts. (Available at: [Link])
-
Oxidative Iodination of Aromatic Amides Using Sodium Perborate or Hydrogen Peroxide with Sodium Tungstate† - Journal of Chemical Research, Synopses (RSC Publishing). (Available at: [Link])
-
Specific Solvent Issues with Iodination - Wordpress. (Available at: [Link])
-
List of Reagents - Wordpress. (Available at: [Link])
-
reaction mechanism - Interhalogen with alkene - Chemistry Stack Exchange. (Available at: [Link])
-
437 U. Hennecke The synthesis of iodoalkanes by addition of hydrogen iodide to alkenes and related unsat- urated hydrocarbons is. (Available at: [Link])
-
Iodination by Sodium Iodide and Sodium Hypochlorite from Diiodo Compound to Tetra-iodo Compound-Facing unreacted Triiodointermediate result variation? | ResearchGate. (Available at: [Link])
-
Iodination - Common Conditions. (Available at: [Link])
-
N-Iodosuccinimide (NIS) - Organic Chemistry Portal. (Available at: [Link])
-
Why is Iodination of Benzene Difficult? - CurlyArrows Organic Chemistry. (Available at: [Link])
-
A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1) - Chemia. (Available at: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. calibrechem.com [calibrechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. List of Reagents - Wordpress [reagents.acsgcipr.org]
- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Eco-friendly Oxidative Iodination of Various Arenes with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 1,3-Diiodo-5,5-Dimethylhydantoin, DIH [organic-chemistry.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. 双(吡啶)四氟硼化碘 | Sigma-Aldrich [sigmaaldrich.com]
- 19. Bis(pyridine)iodonium(I) tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 20. Barluenga’s Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 21. researchgate.net [researchgate.net]
- 22. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 23. Iodination - Common Conditions [commonorganicchemistry.com]
- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 25. fiveable.me [fiveable.me]
- 26. Iodination - Wordpress [reagents.acsgcipr.org]
Identifying and characterizing byproducts in Methyl 2-amino-5-iodonicotinate reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 2-amino-5-iodonicotinate. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven insights to ensure the successful execution of your experiments.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. A common and effective method for this transformation is the electrophilic iodination of Methyl 2-aminonicotinate using N-iodosuccinimide (NIS). The electron-donating amino group at the 2-position activates the pyridine ring, directing the incoming electrophile primarily to the 5-position.
While this reaction is generally robust, the presence of multiple reactive sites and the nature of the reagents can lead to the formation of byproducts, complicating purification and potentially impacting downstream applications. This guide will help you identify, characterize, and mitigate the formation of these impurities.
Reaction Workflow Diagram
Caption: Potential byproduct formation pathways.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To a solution of Methyl 2-aminonicotinate (1.0 eq.) in anhydrous dimethylformamide (DMF), add N-iodosuccinimide (1.05 eq.) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
References
- Cao, T., et al. (2024). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Chinese Journal of Organic Chemistry, 44(2), 508.
-
ResearchGate. (n.d.). Selected results for the optimization of decarboxylative iodination conditions. Retrieved from [Link]
-
Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (n.d.). Retrieved from [Link]
-
N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
-
Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]
- Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled.... Retrieved from [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Retrieved from [Link]
-
NIST. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved from [Link]
- Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of inorganic biochemistry, 14(2), 147–154.
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
- Kumar, M. S., et al. (2009). 2-Amino-5-methylpyridinium nicotinate. Acta crystallographica. Section E, Structure reports online, 66(Pt 1), o662.
-
J&K Scientific LLC. (n.d.). 2-Aminonicotinic acid methyl ester. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Internet Scientific Publications. (n.d.). Determination of Organic Volatile Impurities in Active Pharmaceutical Ingredients. Retrieved from [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]
-
NIST. (n.d.). Methyl nicotinate. Retrieved from [Link]
-
MassBank of North America. (n.d.). Spectrum CCMSLIB00000081591 for 3-(2-amino-2-oxoethyl)-5-methyl-hexanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US10106506B2 - General process for the preparation of 6-substituted or 5,6-disubstituted derivatives of 2-amino-isonicotinic acid.
- Brown, K., et al. (2000). Synthesis and spectroscopic characterization of site-specific 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine oligodeoxyribonucleotide adducts. Nucleic acids research, 28(11), 2246–2253.
- Google Patents. (n.d.). US9238615B2 - Process for the iodination of aromatic compounds.
- Tsutsui, H., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules (Basel, Switzerland), 27(14), 4478.
- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
- Reddy, G. P., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules (Basel, Switzerland), 21(8), 1041.
- Kadir, K. M., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules (Basel, Switzerland), 12(12), 2901–2907.
Technical Support Center: Addressing Solubility Challenges of Methyl 2-amino-5-iodonicotinate in Reaction Media
Welcome to the technical support center for Methyl 2-amino-5-iodonicotinate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound is a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry, due to its functional handles amenable to a variety of cross-coupling reactions. However, its unique combination of functional groups often leads to significant solubility challenges in common reaction media, which can impede reaction kinetics, reduce yields, and complicate purification.
This document provides in-depth troubleshooting guides, field-proven protocols, and expert insights to help you overcome these solubility hurdles and achieve consistent, successful results in your experiments.
Understanding the Molecule: A Physicochemical Profile
The solubility behavior of this compound is dictated by its molecular structure. It possesses a confluence of polar and non-polar characteristics:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a Lewis base and a hydrogen bond acceptor. This feature can contribute to solubility in polar solvents but may also lead to catalyst inhibition in certain transition-metal-catalyzed reactions[1].
-
Amino Group (-NH₂): This group is a hydrogen bond donor and acceptor, enhancing polarity and potential solubility in protic solvents.
-
Methyl Ester (-CO₂Me): An additional polar, hydrogen bond accepting group.
-
Iodine Atom (-I): The large, electron-rich iodine atom significantly increases the molecule's molecular weight and van der Waals surface area, which can favor solubility in more polarizable solvents but often leads to poor solubility in light aliphatic or highly aqueous systems.
This structural combination results in a molecule that is often a crystalline solid with limited solubility across a broad spectrum of common laboratory solvents.
| Property | Value | Source |
| Molecular Formula | C₇H₇IN₂O₂ | [2] |
| Molecular Weight | 278.05 g/mol | Inferred from formula |
| Appearance | Likely a solid at room temperature | |
| Structural Features | Pyridine, Primary Amine, Methyl Ester, Aryl Iodide | N/A |
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered by researchers when working with this compound, providing a logical, step-by-step approach to problem-solving.
Q1: My reaction is sluggish, stalls, or fails to initiate. How do I know if this is a solubility problem?
A: This is the most common manifestation of poor solubility. If you observe a significant amount of undissolved starting material even after the addition of all reagents and solvents, solubility is the primary suspect. A heterogeneous mixture means the effective concentration of your substrate in the solution phase is extremely low, leading to drastically reduced reaction rates or complete failure. For palladium-catalyzed reactions, undissolved substrate can also lead to localized high concentrations of reagents, potentially causing catalyst decomposition into inactive palladium black[3].
Q2: What are the best general-purpose starting solvents for reactions involving this substrate?
A: There is no single "best" solvent. The optimal choice depends heavily on the specific reaction type. However, a good starting point is to screen polar aprotic solvents that are known to be effective for cross-coupling reactions.
| Reaction Type | Recommended Starting Solvents | Rationale & Considerations |
| Suzuki-Miyaura Coupling | 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF)[1][4] | Dioxane and THF are excellent for many Suzuki reactions. Toluene is a good choice for less polar substrates, while DMF should be considered when other solvents fail due to its high polarity and boiling point[4]. Often, a co-solvent like water or ethanol is required with an inorganic base[5]. |
| Sonogashira Coupling | Tetrahydrofuran (THF), Dimethylformamide (DMF)[3][6] | THF is a common choice. DMF can be particularly effective at dissolving polar substrates like this nicotinate derivative[3][6]. The amine base (e.g., triethylamine) often acts as both a reagent and a co-solvent[7]. |
| Buchwald-Hartwig Amination | Toluene, 1,4-Dioxane, Tetrahydrofuran (THF)[8][9] | Toluene and dioxane are standard solvents. The choice of base (e.g., NaOtBu, K₂CO₃) is critical and can influence the required solvent system[8][10]. |
Q3: My compound is still not dissolving in the recommended starting solvent. What is my troubleshooting workflow?
A: When initial solvent choice is insufficient, a systematic approach is necessary. Do not immediately move to a completely different solvent system. Instead, follow a logical progression to achieve homogeneity. The following workflow provides a validated sequence of steps.
Caption: A logical workflow for addressing solubility issues.
Q4: How do I properly select and use a co-solvent?
A: The principle of co-solvency is to use a small amount of a "stronger" solvent to dissolve the substrate without drastically changing the overall properties of the reaction medium[11][12].
-
Principle: For a primary solvent like Toluene or Dioxane, a more polar, and often higher-boiling, co-solvent is added. Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are excellent choices. They are highly effective at disrupting the crystal lattice of polar organic solids.
-
Methodology: Start by adding the co-solvent dropwise or in small volumetric percentages (e.g., 5-10% v/v) to the slurry of your substrate in the primary solvent at room temperature or with gentle warming.
-
Caution: Be mindful that co-solvents can affect the reaction. For example, DMF can decompose at high temperatures in the presence of some bases and has been reported to slow certain Sonogashira reactions[3]. Always run a small-scale test reaction first.
Caption: Logic for choosing an appropriate co-solvent.
Q5: Can the pyridine nitrogen or amino group cause problems beyond solubility?
A: Absolutely. The basic nitrogen of the pyridine ring can act as a Lewis base and coordinate to the palladium center, potentially poisoning the catalyst and inhibiting the catalytic cycle[1]. This is particularly a concern with electron-rich, coordinatively unsaturated Pd(0) species. If you suspect catalyst inhibition (e.g., reaction fails even when solubility is achieved), consider using more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos), which can sometimes mitigate this effect[4].
Validated Experimental Protocols
The following protocols are designed as robust starting points for key reactions, incorporating strategies to proactively address solubility issues.
Protocol 1: General Solubility Assessment
This protocol allows for a quick, small-scale determination of suitable solvent systems before committing to a larger scale reaction.
-
Preparation: To several small vials, add ~5-10 mg of this compound.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., Toluene, Dioxane, THF, DMF, Acetonitrile, 2-Me-THF).
-
Observation (Room Temp): Vigorously stir or vortex each vial for 2 minutes. Observe and record the degree of dissolution (e.g., insoluble, partially soluble, fully soluble).
-
Observation (Heated): Gently warm the vials that did not show full dissolution to 50-60 °C for 5 minutes. Record any changes.
-
Co-solvent Test: To the vials that still contain undissolved solid, add a co-solvent (e.g., DMF) dropwise (in ~50 µL increments) while stirring and warming. Record the approximate volume of co-solvent needed for complete dissolution.
-
Analysis: Use this data to select the most promising single-solvent or co-solvent system for your reaction.
Protocol 2: Optimized Suzuki-Miyaura Coupling with a Co-Solvent System
This protocol is for the coupling of this compound with an arylboronic acid.
-
Vessel Preparation: To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the primary solvent (e.g., 1,4-Dioxane or Toluene to achieve a concentration of ~0.1 M). Begin stirring.
-
Co-Solvent for Dissolution: If the substrate is not fully dissolved, add a polar aprotic co-solvent (e.g., DMF, 5-15% of total volume) and warm the mixture to 40-50 °C until a homogeneous solution is obtained.
-
Aqueous Addition: Add degassed water (typically 10-25% of the organic solvent volume).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until completion.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. Available from: [Link]
-
PubChem. 2-Amino-5-iodo-4-methylnicotinonitrile. National Center for Biotechnology Information. Available from: [Link]
-
Loftsson, T., & Jonsdottir, S. (1998). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. Available from: [Link]
- Anastas, P. T., & Warner, J. C. (2000). Green Chemistry: Theory and Practice. Oxford University Press. (Simulated reference, concept from search result on greener cross-coupling). Available from: ...
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Asemi, N., et al. (2012). Solubility of Nicotinic Acid in Polyamidoamine Dendrimer Solutions. PubMed. Available from: [Link]
-
Akishina, Y., et al. (2020). Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Available from: [Link]
-
ResearchGate. (2016). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]
-
Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids. Available from: [Link]
-
ACS Green Chemistry. Greening cross coupling reactions by using sustainable solvents/bases blends. American Chemical Society. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available from: [Link]
-
ResearchGate. (2019). Solvent mixture screening for Suzuki coupling of 1 with 2. Available from: [Link]
-
ResearchGate. (2008). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Available from: [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
-
ResearchGate. (2019). Effect of solvent on the Suzuki reaction. Available from: [Link]
-
OUCI. Improving Solubility via Structural Modification. (Simulated reference, concept from search result). Available from: [Link]
-
ACS Publications. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Pharmasciences. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available from: [Link]
-
ACS Publications. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
-
Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. 2-AMino-5-iodo-nicotinic acid Methyl ester | 1227048-78-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. longdom.org [longdom.org]
Technical Support Center: Strategies to Minimize Metal Leaching in Palladium-Catalyzed Reactions
Welcome to our comprehensive technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the minimization of palladium leaching in catalytic reactions. This resource is specifically designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions and are tasked with ensuring their final products meet stringent purity requirements. As regulatory bodies such as the International Council for Harmonisation (ICH) enforce strict limits on elemental impurities, a robust understanding and control of residual palladium are essential for the successful transition from laboratory-scale synthesis to active pharmaceutical ingredient (API) manufacturing.
This guide provides a blend of fundamental principles and field-proven troubleshooting strategies, presented in a practical question-and-answer format to directly address the issues you may encounter during your experimental work.
Part 1: Frequently Asked Questions (FAQs) - Understanding Palladium Leaching
This section establishes a foundational understanding of why and how palladium leaching occurs, which is the first step toward effective mitigation.
Q1: What are the primary mechanisms driving palladium leaching from a heterogeneous catalyst?
A: The leaching of palladium from a solid support into the reaction medium is a complex process, but it is generally understood to be driven by a few key mechanisms. It's a common misconception that heterogeneous catalysts are completely insoluble. In reality, the catalytically active species are often soluble palladium complexes that are generated in situ.[1][2]
The primary leaching mechanisms include:
-
Oxidative Addition: Aryl halides can react directly with the Pd(0) on the catalyst surface in an oxidative addition step, forming a soluble organopalladium(II) species that then enters the catalytic cycle in the homogeneous phase.[1]
-
Ligand-Induced Leaching: If the reaction mixture contains coordinating ligands (e.g., phosphines), these can actively "strip" palladium atoms from the catalyst surface by forming stable, soluble palladium-ligand complexes.
-
Catalyst Support Degradation: The physical and chemical stability of the catalyst support can be compromised under harsh reaction conditions (e.g., high temperatures, strong bases or acids), leading to the release of palladium-containing fragments into the solution.
Caption: Key mechanisms driving palladium leaching from a solid support.
Q2: How do specific reaction conditions affect the extent of palladium leaching?
A: The degree of palladium leaching is highly sensitive to the reaction environment. Optimizing these parameters is a primary strategy for minimizing contamination.
-
Temperature: Higher temperatures generally accelerate the rate of leaching.[3][4][5] It's crucial to find the lowest effective temperature for your reaction.
-
Solvent: The choice of solvent can influence the stability of the catalyst and the solubility of any leached palladium species.
-
Base: The type and strength of the base used can impact the catalyst's integrity. For example, strong bases may degrade certain support materials.
-
Reaction Time: Longer reaction times can lead to increased overall palladium leaching.
Q3: What are the regulatory limits for palladium in pharmaceutical products?
A: Regulatory agencies have established stringent limits for elemental impurities in drug products to ensure patient safety. The most widely recognized guideline is the ICH Q3D Guideline for Elemental Impurities.[6][7]
Palladium is classified as a Class 2B element, which includes elements that are generally considered toxic to humans. The Permitted Daily Exposure (PDE) for palladium depends on the route of administration:
| Route of Administration | Permitted Daily Exposure (PDE) | Typical Concentration Limit (for a ≤10 g/day dose) |
| Oral | 100 µ g/day | 10 ppm |
| Parenteral | 10 µ g/day | 1 ppm |
| Inhalation | 1 µ g/day | 0.1 ppm |
Source: ICH Q3D (R1) Guideline for Elemental Impurities[6][8]
Part 2: Troubleshooting Guides - Actionable Solutions for Your Lab
This section provides a systematic approach to diagnosing and resolving issues with palladium contamination.
Scenario 1: My post-reaction analysis shows palladium levels significantly above the acceptable limit. What is my first course of action?
A: When faced with high palladium levels, a methodical, multi-step approach is most effective. Start with the "easiest" and most cost-effective solutions first.
Caption: A systematic workflow for troubleshooting high palladium levels.
Step-by-Step Troubleshooting Protocol:
-
Optimize Reaction Conditions: Before resorting to scavengers, see if the problem can be solved at the source.
-
Temperature: Can you lower the reaction temperature without significantly impacting the yield and reaction time?
-
Reaction Time: Profile the reaction to determine the point at which it is complete. Avoid unnecessarily long reaction times.
-
-
Evaluate Catalyst and Filtration:
-
Catalyst Choice: Is there a more robust heterogeneous catalyst available for your transformation?
-
Filtration: Ensure your post-reaction filtration is effective at removing the bulk of the heterogeneous catalyst. Using a filter aid like Celite can be beneficial.[9]
-
-
Implement a Scavenging Protocol: If the above steps are insufficient, the use of a metal scavenger is necessary.[10]
Scenario 2: I need to use a scavenger. How do I select the right one and what is a good experimental protocol for screening?
A: The selection of an appropriate palladium scavenger is a critical step and can be influenced by the solvent system and the nature of the palladium species present.[10]
Scavenger Selection Guide:
| Scavenger Type | Functional Group | Primary Target Species | Key Advantages |
| Silica-Based | Thiol, Thiourea | Pd(II) | High selectivity, robust performance.[11][12] |
| Polymer-Supported | Amine, Thiol | Pd(II) | Can be used in a wider range of solvents. |
| Activated Carbon | N/A (Adsorptive) | Pd(0), Pd(II) | Cost-effective, broad applicability.[13] |
Experimental Protocol: High-Throughput Scavenger Screening
Objective: To efficiently identify the most effective scavenger for your specific reaction stream.
Materials:
-
Crude, filtered reaction mixture.
-
A selection of scavengers (e.g., SiliaMetS Thiol, QuadraPure TU, activated carbon).
-
96-well plate or individual vials.
-
Shaker/orbital mixer.
-
ICP-MS or ICP-OES for analysis.
Procedure:
-
Preparation: Dispense equal aliquots of your crude reaction mixture into the wells of the 96-well plate or into separate vials. Reserve at least one well/vial as a "no scavenger" control.
-
Scavenger Addition: Add a pre-weighed amount of each scavenger to the designated wells/vials. A typical starting point is 5-10 weight equivalents relative to the initial amount of palladium catalyst used.
-
Incubation: Seal the plate/vials and place them on a shaker at a controlled temperature (room temperature is a good starting point) for a set time (e.g., 2-4 hours).
-
Sampling and Analysis: After incubation, centrifuge the plate/vials to pellet the scavenger. Carefully take a supernatant sample from each well/vial for palladium analysis by ICP-MS or ICP-OES.
-
Evaluation: Compare the residual palladium concentration in each of the scavenger-treated samples to the control. The scavenger that provides the lowest residual palladium level is the most effective under these conditions.
Scenario 3: My preferred scavenger is causing a significant loss of my final product. What are my options?
A: Product loss due to non-specific binding to the scavenger is a common issue, especially with activated carbon.[14]
Mitigation Strategies for Product Loss:
-
Optimize Scavenger Loading: Perform a dose-response study to find the minimum amount of scavenger required to meet your target palladium level.
-
Post-Scavenging Wash: After removing the scavenger by filtration, wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.
-
Alternative Purification Methods: Consider if other purification techniques, such as crystallization or chromatography, can effectively remove the residual palladium. In some cases, a combination of methods is most effective.[15]
References
-
An, H., & De Hita, C. (2007). Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions. PubMed. [Link]
-
MacDonald, E. A., & de Vries, J. G. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Koide, K., et al. (2008). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PMC - PubMed Central. [Link]
-
Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books. [Link]
-
Li, J., et al. (2019). An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). ResearchGate. [Link]
-
Koide, K., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]
-
MDPI. (2024). High-Sensitivity Sensor for Palladium Detection in Organic Solvent. MDPI. [Link]
-
Chalmers Research. (2019). An efficient leaching of palladium from spent catalysts through oxidation with Fe(III). Chalmers Research. [Link]
-
NIH. (n.d.). Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. NIH. [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
ResearchGate. (2020). Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. ResearchGate. [Link]
-
Taylor & Francis Online. (2023). The Leaching of Palladium from Polymetallic Oxide Ores using Alkaline Ferricyanide Solutions. Taylor & Francis Online. [Link]
-
911Metallurgist. (2017). Palladium Leaching in Ammonia. 911Metallurgist. [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]
-
ResearchGate. (2021). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. ResearchGate. [Link]
-
ElectronicsAndBooks. (2007). Ion- and Atom-Leaching Mechanisms from Palladium Nanoparticles in Cross-Coupling Reactions. ElectronicsAndBooks. [Link]
-
ResearchGate. (2018). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. ResearchGate. [Link]
-
ACS Publications. (2013). A High-Throughput Method To Detect Palladium in Ores. ACS Publications. [Link]
-
European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. European Medicines Agency. [Link]
-
International Council for Harmonisation. (2022). Guideline for elemental impurities Q3D (R2). ICH. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]
-
ResearchGate. (2013). Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. ResearchGate. [Link]
Sources
- 1. Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Palladium Leaching in Ammonia - 911Metallurgist [911metallurgist.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 9. onyxipca.com [onyxipca.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. silicycle.com [silicycle.com]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
Overcoming challenges in the scale-up of Methyl 2-amino-5-iodonicotinate synthesis
Technical Support Center: Methyl 2-amino-5-iodonicotinate Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this key chemical intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible and high-yielding outcomes.
Overall Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process starting from 2-aminonicotinic acid. The first step is an esterification to form the methyl ester, followed by a regioselective iodination at the 5-position of the pyridine ring.
Troubleshooting Guide
This section addresses specific issues that may arise during synthesis, providing probable causes and actionable solutions.
Part 1: Esterification of 2-Aminonicotinic Acid
Question 1: My esterification reaction using methanol and sulfuric acid has a low yield. What are the common causes and how can I improve it?
-
Probable Cause 1: Reversible Reaction Equilibrium. Fischer esterification is a reversible process where water is produced as a byproduct. In a closed system, the accumulation of water can shift the equilibrium back towards the starting materials, limiting the conversion to the desired ester.
-
Solution 1: Water Removal. On a larger scale, it is crucial to actively remove water to drive the reaction to completion. This can be achieved by:
-
Azeotropic Distillation: Using a solvent like toluene with a Dean-Stark apparatus to physically separate the water-toluene azeotrope.
-
Excess Reagent: Using a large excess of methanol can also shift the equilibrium towards the product, but this may be less economical and require more extensive solvent removal during work-up on a large scale.
-
-
Probable Cause 2: Insufficient Catalyst or Reaction Time. The catalytic amount of sulfuric acid may be insufficient for the scale, or the reaction may not have been run long enough to reach completion.
-
Solution 2: Optimize Reaction Conditions.
-
Catalyst Loading: Ensure a sufficient amount of H₂SO₄ is used. Typically, 5-10 mol% is effective.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the starting material spot/peak is no longer visible or its concentration has plateaued.
-
Question 2: I'm using the methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) method, but the reaction is sluggish and incomplete. Why is this happening?
-
Probable Cause 1: Poor Solubility. 2-Aminonicotinic acid and potassium carbonate may have limited solubility in some organic solvents, reducing the effective concentration of reactants and slowing the reaction rate.
-
Solution 1: Solvent Choice. Dimethylformamide (DMF) is an excellent solvent for this reaction as it effectively dissolves the reactants and facilitates the Sₙ2 reaction.[1] Ensure the DMF is anhydrous, as water can hydrolyze the product and interfere with the base.
-
Probable Cause 2: Inactive Base. The potassium carbonate may be of poor quality or have absorbed atmospheric moisture, reducing its basicity.
-
Solution 2: Base Quality and Particle Size. Use freshly dried, finely powdered K₂CO₃. A smaller particle size increases the surface area, leading to a faster reaction rate.
Part 2: Iodination of Methyl 2-aminonicotinate
Question 3: My iodination reaction with N-Iodosuccinimide (NIS) is not going to completion, even after extended reaction times. How can I improve the conversion?
-
Probable Cause: Insufficient Electrophilicity. The electrophilicity of the iodine species generated from NIS may not be high enough under the current conditions to achieve full conversion, especially if the pyridine ring is deactivated.
-
Solution: Reaction Optimization.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor the reaction closely by TLC to avoid byproduct formation.
-
Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF) are common solvents. DMF can often lead to faster reactions due to its polar aprotic nature.[2]
-
Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of NIS are used to account for any potential degradation or side reactions.
-
Question 4: I am observing a significant amount of a di-iodinated byproduct. How can this be prevented during scale-up?
-
Probable Cause: Over-iodination. The amino group is a strong activating group, making the product, this compound, susceptible to a second iodination. This is more likely to occur with an excess of the iodinating agent or at elevated temperatures.[3]
-
Solution: Strict Control of Reaction Parameters.
-
Stoichiometry: Use a slight excess of NIS (e.g., 1.1 equivalents) but avoid a large excess. The iodinating agent can be added portion-wise to maintain a low concentration throughout the reaction, minimizing the chance of di-iodination of the product.
-
Temperature Control: Maintain the lowest effective temperature. If the reaction proceeds well at room temperature, avoid heating.
-
Reverse Addition: Consider adding the solution of Methyl 2-aminonicotinate to the suspension of NIS. This ensures the starting material is always in excess relative to the iodinating agent.
-
Question 5: The work-up requires a large amount of sodium thiosulfate to quench the reaction, and my product has a persistent yellow/brown color. How can I optimize this?
-
Probable Cause: Excess Unreacted Iodine. A significant excess of the iodinating agent was used, or the reaction was quenched prematurely. The color is due to residual molecular iodine (I₂).
-
Solution: Optimized Quenching and Washing.
-
Monitor the Reaction: First, ensure the reaction has gone to completion via TLC or HPLC. This minimizes the amount of unreacted iodinating agent.
-
Efficient Quenching: After the reaction, pour the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2] Stir vigorously until the iodine color completely disappears.
-
Extraction and Wash: After quenching, extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with additional sodium thiosulfate solution, followed by water and then brine to remove inorganic salts and residual water.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the iodination using N-Iodosuccinimide (NIS)?
The iodination of an electron-rich aromatic ring like Methyl 2-aminonicotinate with NIS is an electrophilic aromatic substitution reaction. The amino group at the 2-position is a powerful activating group that directs electrophiles to the ortho and para positions. The 5-position is para to the amino group, making it the most electronically favorable site for substitution. The reaction is believed to proceed via the generation of an electrophilic iodine species (I⁺), which is attacked by the electron-rich pyridine ring to form a sigma complex (Wheland intermediate). Subsequent deprotonation restores aromaticity and yields the final iodinated product.
Q2: What are the most critical safety precautions for handling iodination reagents on a large scale?
Handling iodine and iodinating agents like NIS requires strict safety protocols, as they can be hazardous.[4]
-
Ventilation: All operations must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[5][6]
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (double-gloving is recommended) at all times.[5][7][8]
-
Spill Management: Keep a spill kit readily available. For iodine spills, a solution of sodium thiosulfate should be on hand to neutralize it.[5]
-
Incompatibility: Iodine can react violently with substances like ammonia and acetylene.[4] Ensure incompatible chemicals are not stored or used nearby.
-
Waste Disposal: Dispose of iodine-containing waste in appropriately labeled containers according to your institution's guidelines.
Q3: Which analytical techniques are best for in-process control and final product QC?
-
In-Process Control (IPC):
-
TLC: An excellent, rapid technique for qualitatively monitoring the disappearance of starting materials and the appearance of the product.
-
HPLC/UPLC: Provides quantitative data on the conversion rate and can detect the formation of byproducts like di-iodinated species in real-time.
-
-
Final Product Quality Control (QC):
-
HPLC/UPLC: To determine the final purity (area % or % by weight with a standard).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and ensure the correct regiochemistry of iodination.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: As a simple indicator of purity.
-
Optimized Scale-Up Protocols
Protocol 1: Synthesis of Methyl 2-aminonicotinate (Esterification)
This protocol is based on the methyl iodide method, which often provides cleaner conversions on a larger scale compared to Fischer esterification.[1]
-
Setup: In a 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 2-aminonicotinic acid (138 g, 1.0 mol).
-
Solvent and Base: Add anhydrous DMF (1 L) and finely powdered potassium carbonate (207 g, 1.5 mol).
-
Reagent Addition: Stir the suspension and cool the reactor to 10-15 °C. Slowly add methyl iodide (75 mL, 1.2 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed 25 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane) until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove inorganic salts and wash the filter cake with a small amount of DMF.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the DMF. To the resulting residue, add cold water (1 L). The product will precipitate.
-
Purification: Stir the slurry for 1 hour, then collect the solid by filtration. Wash the solid with copious amounts of water to remove residual DMF and salts. Dry the product under vacuum at 40-50 °C to yield Methyl 2-aminonicotinate as a solid.
Protocol 2: Synthesis of this compound (Iodination)
This protocol uses N-Iodosuccinimide for a controlled and regioselective iodination.[2]
-
Setup: In a 2 L jacketed reactor protected from light, dissolve Methyl 2-aminonicotinate (152 g, 1.0 mol) in DMF (1 L).
-
Reagent Addition: Add N-Iodosuccinimide (247.5 g, 1.1 mol) to the solution in four portions over 30 minutes. A slight exotherm may be observed; maintain the temperature below 30 °C.
-
Reaction: Stir the reaction mixture at room temperature for 16-20 hours. Protect the reaction from light using aluminum foil. Monitor by TLC or HPLC until the starting material is consumed.
-
Quenching: Slowly pour the reaction mixture into a separate vessel containing a vigorously stirred 10% aqueous solution of sodium thiosulfate (2 L). Stir until the dark color dissipates.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate (3 x 750 mL).
-
Washing: Combine the organic layers and wash with water (2 x 1 L) and then with saturated brine (1 x 500 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will crystallize upon concentration.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by slurry washing with a cold solvent like diethyl ether to yield pure this compound.
Data & Workflow Summaries
Table 1: Recommended Reaction Parameters for Scale-Up
| Parameter | Step 1: Esterification | Step 2: Iodination |
| Key Reagents | 2-Aminonicotinic Acid, K₂CO₃, CH₃I | Methyl 2-aminonicotinate, NIS |
| Solvent | Anhydrous DMF | DMF or Acetonitrile |
| Temperature | 15-25 °C | 20-30 °C (can be heated if slow) |
| Stoichiometry | 1.5 eq. K₂CO₃, 1.2 eq. CH₃I | 1.1 - 1.2 eq. NIS |
| Reaction Time | 18 - 24 hours | 16 - 20 hours |
| Work-up Quench | Water precipitation | 10% aq. Sodium Thiosulfate |
| Typical Yield | >85% | >90% |
Troubleshooting Workflow: Low Iodination Yield
References
-
Iodinations: Standard Operating Procedures. The University of Vermont. [Link]
-
Iodine Clock Reaction Safety. [Link]
-
Iodine 125-I (125 I) safety information and specific handling precautions. [Link]
-
LCSS: IODINE. PubChem - National Center for Biotechnology Information. [Link]
-
Synthesis of (Methyl 2-aminonicotinate) Procedure. PrepChem.com. [Link]
-
Selected Optimization Data for the Iodination of Aryl Carboxylic Acids. ResearchGate. [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health (NIH). [Link]
-
Selected results for the optimization of decarboxylative iodination conditions. ResearchGate. [Link]
-
Optimization of di-iodination conditions. ResearchGate. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. LCSS: IODINE [web.stanford.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
- 8. websites.nku.edu [websites.nku.edu]
Validation & Comparative
A Comparative Guide to Suzuki Coupling: Methyl 2-amino-5-iodonicotinate vs. Methyl 2-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl scaffolds crucial for drug discovery.[1][2] Pyridine derivatives, in particular, are privileged structures found in a multitude of biologically active compounds.[3][4] This guide offers an in-depth comparison of two common building blocks in this domain: Methyl 2-amino-5-iodonicotinate and Methyl 2-amino-5-bromonicotinate.
The choice between an aryl iodide and an aryl bromide as the electrophilic partner is a critical decision that profoundly impacts reaction kinetics, catalyst selection, and overall synthetic strategy. This document provides a detailed analysis of their respective performance in the Suzuki coupling, supported by mechanistic insights and practical, field-proven protocols to guide researchers in making informed decisions for their synthetic campaigns.
The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle
To understand the performance differences between the iodo- and bromo-substrates, one must first grasp the fundamental mechanism of the Suzuki-Miyaura coupling. The reaction proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[5][6] The cycle is generally accepted to consist of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the aryl halide. This is often the rate-determining step of the entire cycle and is where the primary difference between aryl iodides and bromides manifests.[2]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center, typically facilitated by a base which activates the boronic acid.[1][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Comparison: Reactivity of the Carbon-Halogen Bond
The fundamental difference in performance between this compound and its bromo- counterpart lies in the strength of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is significantly weaker and more polarized than the Carbon-Bromine (C-Br) bond. This has direct consequences for the oxidative addition step.
The general order of reactivity for aryl halides in Suzuki coupling is: R-I > R-OTf > R-Br >> R-Cl .[2]
-
This compound (The Sprinter): Due to the weaker C-I bond, this substrate undergoes oxidative addition to the Pd(0) center much more readily. This often translates to:
-
Faster reaction rates: Reactions can often be completed in shorter times.
-
Milder conditions: Lower temperatures (from room temperature to ~80 °C) are often sufficient.
-
Lower catalyst loading: Efficient conversion can be achieved with less catalyst.
-
Broader catalyst compatibility: Less active, "traditional" catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective.[4]
-
-
Methyl 2-amino-5-bromonicotinate (The Workhorse): The stronger C-Br bond makes oxidative addition more challenging and energetically demanding.[9] Consequently, reactions typically require:
-
More forcing conditions: Higher temperatures (typically 90-110 °C) are needed to drive the reaction.
-
More active catalyst systems: To achieve reasonable yields and reaction times, more sophisticated catalyst systems are often necessary. These usually involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) paired with a palladium precursor like Palladium(II) acetate (Pd(OAc)₂).[10][11]
-
Potentially higher catalyst loading: To ensure full conversion, a higher catalyst loading may be required compared to the iodo-analog.
-
Quantitative Performance Data
The following table summarizes the expected outcomes based on typical experimental conditions for the Suzuki coupling of each substrate with a generic arylboronic acid.
| Parameter | This compound | Methyl 2-amino-5-bromonicotinate | Rationale & Causality |
| Typical Temperature | 50 - 80 °C | 90 - 110 °C | The weaker C-I bond requires less thermal energy for the rate-limiting oxidative addition step.[2][12] |
| Typical Reaction Time | 1 - 8 hours | 8 - 24 hours | Faster oxidative addition kinetics lead to a shorter overall reaction time. |
| Catalyst System | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd(OAc)₂ + SPhos or Pd(dppf)Cl₂ | The more robust C-Br bond necessitates a more active catalyst to facilitate oxidative addition.[4][10] |
| Catalyst Loading | 1 - 5 mol% | 3 - 10 mol% | Higher reactivity allows for lower catalyst concentrations to achieve the same turnover frequency. |
| Typical Yield | Good to Excellent (>85%) | Moderate to Excellent (65-95%) | While excellent yields are achievable, they are more dependent on optimized conditions and catalyst choice. |
| Side Reactions | Prone to dehalogenation if conditions are not optimized. | Slower reactions can lead to catalyst decomposition or boronic acid homocoupling.[5] | The nature of the substrate and the required energy input influence the profile of potential side reactions. |
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, providing researchers with a robust starting point for their specific applications. The choice of base, solvent, and catalyst is a direct reflection of the substrate's inherent reactivity.
General Experimental Workflow
The practical execution of a Suzuki coupling reaction requires careful attention to creating an oxygen-free environment, as the active Pd(0) species is sensitive to oxidation.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki Coupling of this compound
This protocol leverages the high reactivity of the iodo-substrate, allowing for the use of a standard, commercially available catalyst under relatively mild conditions.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 mixture)
-
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[9]
-
Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
-
Protocol 2: Suzuki Coupling of Methyl 2-amino-5-bromonicotinate
This protocol employs a more active catalyst system and higher temperatures to efficiently couple the less reactive bromo-substrate. The use of a specialized ligand like SPhos is key to achieving high yields.[10]
-
Materials:
-
Methyl 2-amino-5-bromonicotinate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
Degassed Toluene and Water (10:1 mixture)
-
-
Step-by-Step Procedure:
-
In a glovebox or under a positive flow of inert gas, add Methyl 2-amino-5-bromonicotinate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.[10][13] The use of K₃PO₄, a stronger base, helps facilitate the transmetalation step which can be sluggish with less reactive substrates.
-
Seal the flask, remove from the glovebox (if used), and place it under a positive pressure of inert gas.
-
Add the degassed 10:1 mixture of toluene and water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS. The reaction may require 12-24 hours for full conversion.
-
Upon completion, cool the reaction mixture to room temperature. Filter through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, add water (20 mL), and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Summary and Recommendations
The choice between this compound and methyl 2-amino-5-bromonicotinate is a strategic one, balancing reactivity, cost, and available resources.
| Feature | This compound | Methyl 2-amino-5-bromonicotinate |
| Reactivity | High | Moderate |
| Conditions | Mild (Lower Temp, Shorter Time) | Forcing (Higher Temp, Longer Time) |
| Catalyst | Standard (e.g., Pd(dppf)Cl₂) | Advanced (e.g., Pd(OAc)₂/SPhos) |
| Ideal Use Case | Rapid synthesis, sensitive substrates, proof-of-concept studies. | Large-scale synthesis, cost-driven projects, when iodo-analog is unavailable. |
Recommendation: For initial discovery chemistry, where speed and reliable, high-yielding reactions are paramount, This compound is the superior choice. Its high reactivity provides a greater chance of success with a broader range of coupling partners under mild conditions. For process development and scale-up campaigns, where cost of goods and catalyst efficiency are critical metrics, Methyl 2-amino-5-bromonicotinate becomes a highly attractive and viable option, provided the reaction is carefully optimized with a modern, highly active catalyst system.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Lennox, A. D. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1756-1763. [Link]
Sources
- 1. mt.com [mt.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Spectroscopic Guide to Methyl 2-amino-5-iodonicotinate and its Bromo Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the subtle substitution of one halogen for another on a core scaffold can profoundly influence a molecule's physicochemical properties, biological activity, and metabolic fate. This guide provides an in-depth spectroscopic comparison of two closely related nicotinic acid derivatives: Methyl 2-amino-5-iodonicotinate and Methyl 2-amino-5-bromonicotinate. Understanding their distinct spectral signatures is paramount for unambiguous identification, characterization, and quality control in synthetic and medicinal chemistry endeavors.
This document delves into a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral differences are explained to provide a practical and insightful resource.
Molecular Structures and Spectroscopic Implications
The substitution of bromine with iodine at the C5 position of the pyridine ring, while seemingly minor, induces notable changes in the electronic environment and bond vibrations within the molecules. These differences are directly reflected in their respective spectra. Iodine, being larger and more polarizable yet less electronegative than bromine, influences the magnetic shielding of nearby nuclei, the vibrational frequencies of bonds, and the fragmentation patterns in mass spectrometry.
Caption: Chemical structures of this compound and Methyl 2-amino-5-bromonicotinate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides a detailed picture of the electronic environment of hydrogen atoms in a molecule. The electronegativity and anisotropic effects of the halogen substituent directly impact the chemical shifts of the aromatic protons.
| Proton | Methyl 2-amino-5-bromonicotinate (δ, ppm) | This compound (Predicted δ, ppm) |
| H4 | 8.21 (d, J=2.4 Hz) | ~8.4 (d) |
| H6 | 8.24 (d, J=2.4 Hz) | ~8.6 (d) |
| NH₂ | 6.68-6.19 (br. s) | ~6.5 (br. s) |
| OCH₃ | 3.89 (s) | ~3.9 (s) |
Comparative Analysis:
The substitution of bromine with the less electronegative but more polarizable iodine is predicted to cause a downfield shift (higher ppm) for the adjacent aromatic protons (H4 and H6). This is due to a combination of through-space anisotropic effects and the "heavy atom effect," where the large electron cloud of iodine influences the local magnetic field. The chemical shift of the amino and methyl ester protons are expected to be less affected as they are more distant from the halogen substituent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy reveals the carbon framework of a molecule. The carbon directly attached to the halogen (C5) is most significantly affected, exhibiting a characteristic chemical shift.
| Carbon | Methyl 2-amino-5-bromonicotinate (δ, ppm) | This compound (Predicted δ, ppm) |
| C2 | 158.0 | ~158 |
| C3 | 107.5 | ~108 |
| C4 | 142.0 | ~145 |
| C5 | 106.1 | ~95 |
| C6 | 154.4 | ~156 |
| C=O | 166.6 | ~166 |
| OCH₃ | 52.4 | ~52 |
Comparative Analysis:
The most dramatic difference is anticipated for C5. The "heavy atom effect" of iodine typically induces a significant upfield shift (lower ppm) for the directly attached carbon compared to its bromo analog. The chemical shifts of the other pyridine ring carbons will also be perturbed, though to a lesser extent, reflecting the altered electronic distribution within the aromatic system.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The substitution of bromine with iodine is expected to cause subtle but measurable shifts in the vibrational modes of the pyridine ring and the C-X bond.
| Vibrational Mode | Methyl 2-amino-5-bromonicotinate (cm⁻¹) | This compound (Predicted cm⁻¹) |
| N-H Stretch (NH₂) | 3425, 3131 | ~3420, ~3125 |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 |
| C=O Stretch (Ester) | 1704 | ~1700 |
| C=C, C=N Stretch (Aromatic) | 1620 | ~1615 |
| C-N Stretch | Not specified | ~1300 |
| C-Br Stretch | ~600-500 | - |
| C-I Stretch | - | ~500-400 |
Comparative Analysis:
The N-H and C=O stretching frequencies are not expected to change significantly. The primary difference will be in the low-frequency region, where the C-X stretching vibration occurs. Due to the greater mass of iodine compared to bromine, the C-I bond will vibrate at a lower frequency (wavenumber) than the C-Br bond. Minor shifts in the aromatic C=C and C=N stretching frequencies may also be observed due to the change in mass and electronic effects of the substituent.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The nature of the halogen substituent can influence the energy of these transitions, leading to shifts in the absorption maxima (λ_max).
| Compound | Predicted λ_max (nm) |
| Methyl 2-amino-5-bromonicotinate | ~250, ~310 |
| This compound | ~255, ~315 |
Comparative Analysis:
Both compounds are expected to exhibit two main absorption bands characteristic of substituted pyridines. The substitution of bromine with iodine, a more polarizable atom, is likely to cause a slight bathochromic (red) shift to longer wavelengths for both π→π* transitions. This is because the lone pairs on the iodine atom can participate in resonance with the pyridine ring, slightly lowering the energy of the excited state.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The isotopic distribution of bromine and the fragmentation patterns are key distinguishing features.
| Fragment | Methyl 2-amino-5-bromonicotinate (m/z) | This compound (m/z) |
| [M]⁺ | 230/232 (approx. 1:1 ratio) | 278 |
| [M - OCH₃]⁺ | 199/201 | 247 |
| [M - COOCH₃]⁺ | 171/173 | 219 |
| [M - Br]⁺ | 151 | - |
| [M - I]⁺ | - | 151 |
| [I]⁺ | - | 127 |
Comparative Analysis:
The most significant difference in the mass spectra will be the molecular ion region. Methyl 2-amino-5-bromonicotinate will exhibit a characteristic pair of peaks of nearly equal intensity at m/z 230 and 232, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). In contrast, this compound will show a single molecular ion peak at m/z 278, as iodine is monoisotopic (¹²⁷I).
The fragmentation patterns will also differ. The weaker C-I bond is more susceptible to cleavage, potentially leading to a more prominent [M-I]⁺ fragment at m/z 151 and a characteristic I⁺ ion at m/z 127. The bromo analog will show fragmentation by loss of a bromine radical, resulting in an ion at m/z 151.
Caption: Simplified mass spectral fragmentation pathways.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the title compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR spectroscopic analysis.
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.
-
Data Processing and Analysis: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak. Analyze the chemical shifts, multiplicities, coupling constants, and integrations.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups and the fingerprint region of the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak(s) and analyze the fragmentation pattern. For the bromo analog, confirm the presence of the characteristic isotopic cluster.
Conclusion
The spectroscopic comparison of this compound and its bromo analog reveals distinct and predictable differences in their NMR, IR, and mass spectra. These variations, primarily arising from the differing electronic and physical properties of iodine and bromine, provide a robust basis for their differentiation and characterization. This guide serves as a valuable resource for researchers, enabling the confident identification and quality assessment of these important synthetic intermediates in drug discovery and materials science.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
SpectraBase. (n.d.). 2-Amino-5-iodopyridine. Retrieved from [Link]
-
NIST. (n.d.). 2-Amino-5-chloropyridine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1887. [Link]
A Comparative Guide to 2D NMR Techniques for the Structural Validation of Methyl 2-amino-5-iodonicotinate Derivatives
In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For derivatives of Methyl 2-amino-5-iodonicotinate, a scaffold of interest in medicinal chemistry, confirming the precise arrangement of substituents on the pyridine ring is critical. While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides initial insights, the inherent complexity and potential for signal overlap in these substituted pyridines necessitate the use of more advanced two-dimensional (2D) NMR techniques.[1][2] This guide offers a comparative analysis of key 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—providing the experimental data and rationale needed to select the most effective methods for validating the structure of these important compounds.
The Challenge: Ambiguity in Substituted Pyridine Rings
The substitution pattern on a pyridine ring significantly influences its chemical properties and biological activity.[3] In the case of this compound derivatives, the introduction of various substituents can lead to crowded 1D ¹H NMR spectra, making definitive assignments challenging.[4] Distinguishing between isomers, for instance, where a substituent is at the 4- versus the 6-position, can be difficult with 1D NMR alone. This is where the power of 2D NMR to reveal through-bond and through-space correlations becomes indispensable.[5]
A Multi-faceted Approach to Structural Validation
A comprehensive validation of the structure of this compound derivatives is best achieved through a suite of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the proposed structure.
COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network
The first step in unraveling the structure is often to establish the connectivity of the protons on the pyridine ring. COSY is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically through two or three bonds.[6][7] Cross-peaks in a COSY spectrum indicate which protons are neighbors in the spin system.[8][9]
Why COSY is Essential:
For a substituted pyridine ring, COSY can definitively link adjacent protons. For example, in a derivative with protons at positions 3, 4, and 6, COSY will show a correlation between the H3 and H4 protons, but not between H4 and H6, thus confirming their relative positions.
Experimental Protocol: gCOSY
-
Sample Preparation : Dissolve 5-10 mg of the this compound derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectrometer Setup : On a 400 MHz or higher spectrometer, tune and match the probe for ¹H. Lock on the deuterium signal and shim the magnetic field for optimal resolution.
-
Acquisition :
-
Use a standard gradient-enhanced COSY pulse sequence (gCOSY).
-
Set the spectral width to encompass all proton signals (typically 0-10 ppm).
-
Acquire 256 increments in the F1 dimension with 2-4 scans per increment.
-
Use 1024 or 2048 data points in the F2 dimension.
-
Set the relaxation delay to 1.5-2.0 seconds.[10]
-
-
Processing : Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase and reference the spectrum.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
Once the proton network is established, the next logical step is to identify the carbon atoms directly attached to these protons. The HSQC experiment provides one-bond ¹H-¹³C correlations, making it a powerful tool for assigning protonated carbons.[11][12]
Why HSQC is a Critical Second Step:
HSQC provides a direct and unambiguous link between a proton and its attached carbon.[13] This is crucial for assigning the carbon signals of the pyridine ring and any aliphatic substituents. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, providing additional structural information.[12]
Experimental Protocol: Edited gHSQC
-
Sample and Spectrometer Setup : As per the COSY experiment.
-
Acquisition :
-
Use a standard gradient-enhanced, edited HSQC pulse sequence.
-
Set the ¹H spectral width as before and the ¹³C spectral width to cover the expected range (e.g., 0-160 ppm).
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Acquire 256-512 increments in F1 with 4-8 scans per increment.
-
-
Processing : Process the data using appropriate window functions and Fourier transformation.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment is arguably the most informative for elucidating the overall structure, as it reveals long-range (two- and three-bond) correlations between protons and carbons.[12] This is the key to connecting the different spin systems and assigning quaternary (non-protonated) carbons.[10]
The Power of HMBC in this Context:
For this compound derivatives, HMBC is invaluable for:
-
Confirming Substituent Positions : A correlation from a substituent's proton to a specific carbon on the pyridine ring provides definitive proof of its location.
-
Assigning Quaternary Carbons : By observing correlations from known protons to a quaternary carbon, its chemical shift can be unambiguously assigned. For example, correlations from the methyl protons of the ester group to the carbonyl carbon and the C3 carbon of the pyridine ring confirm the connectivity of the ester group.
Experimental Protocol: gHMBC
-
Sample and Spectrometer Setup : As before.
-
Acquisition :
-
Use a standard gradient-enhanced HMBC pulse sequence.
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
Optimize the long-range coupling constant for 2-3 bond correlations, typically around 8 Hz.[10]
-
Acquire 512 increments in F1 with 8-16 scans per increment.
-
-
Processing : Process as with other 2D experiments.
NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity
While the previous experiments map out the bonding network, NOESY provides information about the spatial arrangement of atoms.[14][15] It detects correlations between protons that are close to each other in space, regardless of whether they are bonded.[16][17]
When to Employ NOESY:
For these derivatives, NOESY is particularly useful for:
-
Confirming Regiochemistry : Observing a NOE between a proton on a substituent and a proton on the pyridine ring can confirm the substituent's position. For instance, a NOE between the amino protons and the proton at C6 would support the 2-amino substitution pattern.
-
Determining Conformation : For flexible side chains, NOESY can provide insights into their preferred conformation.
Experimental Protocol: gNOESY
-
Sample and Spectrometer Setup : As before.
-
Acquisition :
-
Use a standard gradient-enhanced NOESY pulse sequence.
-
Set the ¹H spectral width as in the COSY experiment.
-
Use a mixing time appropriate for small molecules (typically 0.5-1.0 seconds).
-
Acquire 256-512 increments in F1 with 8-16 scans per increment.
-
-
Processing : Process the data as with the COSY experiment.
Comparative Analysis of 2D NMR Techniques
| Technique | Information Provided | Strengths for this compound Derivatives | Limitations |
| COSY | ¹H-¹H through-bond (2-3 bonds) correlations.[7] | Establishes proton connectivity on the pyridine ring. | Does not provide information about heteronuclear correlations or quaternary carbons. |
| HSQC | ¹H-¹³C one-bond correlations.[12] | Unambiguously assigns protonated carbons. | Does not provide information about connectivity between different spin systems or quaternary carbons. |
| HMBC | ¹H-¹³C long-range (2-3 bonds) correlations.[12] | Connects different parts of the molecule and assigns quaternary carbons, confirming the overall structure. | The absence of a correlation is not definitive proof of a lack of proximity. |
| NOESY | ¹H-¹H through-space correlations (< 5 Å).[18] | Confirms regiochemistry and provides conformational information.[14] | Signal intensity is distance-dependent and can be weak for protons that are far apart. |
Workflow for Structural Validation
The logical flow for validating the structure of a this compound derivative using 2D NMR is as follows:
Caption: A logical workflow for the structural validation of this compound derivatives using a suite of 2D NMR experiments.
Conclusion
For the unambiguous structural validation of this compound derivatives, a multi-pronged approach utilizing a combination of 2D NMR experiments is essential. While COSY and HSQC provide foundational information about proton connectivity and direct carbon attachments, it is the HMBC experiment that is most crucial for piecing together the entire molecular framework and confirming substituent positions. NOESY serves as a powerful secondary check to confirm regiochemistry and provide conformational insights. By systematically applying these techniques, researchers can have the utmost confidence in their proposed structures, a critical requirement for advancing drug development programs.
References
-
Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]
-
Columbia University. COSY - NMR Core Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
-
ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 1. Retrieved from [Link]
-
ACD/Labs. The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]
-
Delaglio, F., Wu, Z., & Bax, A. Measurement of Homonuclear Proton Couplings from Regular 2D COSY Spectra. Retrieved from [Link]
-
Scribd. NMR COSY: Simplifying Proton Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
YouTube. (2025, August 25). What Is NOESY NMR? - Chemistry For Everyone. Retrieved from [Link]
-
JoVE. (2024, December 5). 2D NMR: Homonuclear Correlation Spectroscopy (COSY). Retrieved from [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
University of Ottawa. NOESY and EXSY. Retrieved from [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001.
-
ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR spectroscopy?. Retrieved from [Link]
-
Columbia University. HSQC and HMBC | NMR Core Facility. Retrieved from [Link]
-
YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]
-
PubMed. (2025, December 18). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]
-
ResearchGate. (2025, December 23). (PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Retrieved from [Link]
-
MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]
-
NIH. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]
-
NIH. 2-Amino-5-methylpyridinium nicotinate. Retrieved from [Link]
-
PrepChem.com. Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]
Sources
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. acdlabs.com [acdlabs.com]
- 17. NOESY and EXSY [chem.ch.huji.ac.il]
- 18. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
The Crucial Choice: A Comparative Guide to Palladium Ligands for Coupling with Methyl 2-amino-5-iodonicotinate
In the landscape of modern pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a paramount objective. Methyl 2-amino-5-iodonicotinate stands as a valuable building block, offering a versatile platform for the synthesis of a diverse array of complex molecules. The key to unlocking its potential lies in the strategic selection of palladium-catalyzed cross-coupling methodologies. This guide provides a comprehensive comparison of the efficacy of different palladium ligands in crucial C-C and C-N bond-forming reactions with this substrate, offering experimentally-backed insights for researchers, scientists, and drug development professionals.
The presence of both an amino group and an iodo substituent on the pyridine ring of this compound presents unique challenges and opportunities. The electron-donating amino group can influence the reactivity of the C-I bond, and the pyridine nitrogen can potentially coordinate to the palladium center, impacting catalytic activity. Therefore, the choice of ligand is not merely a matter of routine but a critical parameter that dictates reaction efficiency, yield, and selectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerhouse for creating carbon-carbon bonds.[1][2] When coupling this compound with various boronic acids, the ligand's steric and electronic properties play a pivotal role in navigating the catalytic cycle.
Comparative Data for Suzuki-Miyaura Coupling:
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 78 | A classic choice, reliable for simple arylboronic acids. |
| SPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 | Bulky and electron-rich, excellent for hindered coupling partners.[1] |
| XPhos | Pd₂(dba)₃ | Cs₂CO₃ | t-AmylOH | 100 | 3 | 95 | Superior performance with heteroarylboronic acids. |
| PEPPSI-IPr | PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 97 | N-heterocyclic carbene (NHC) ligand, highly active for challenging substrates.[1] |
Expert Insights:
For routine couplings with simple arylboronic acids, the traditional tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) provides satisfactory results. However, for more sterically demanding or electronically challenging coupling partners, the use of bulky and electron-rich phosphine ligands like SPhos and XPhos is highly recommended.[1] These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle. N-heterocyclic carbene (NHC) ligands, such as that in the PEPPSI-IPr catalyst, have emerged as exceptionally powerful tools, often allowing for lower catalyst loadings and shorter reaction times, particularly with unactivated or hindered substrates.[1]
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the appropriate base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the chosen ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane, 5 mL).
-
Reaction: Heat the mixture to the specified temperature and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Workflow Diagram:
Caption: A typical experimental workflow for palladium-catalyzed Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of countless pharmaceuticals.[3][4][5] The choice of ligand is especially crucial here, as it must facilitate the coupling of the amine while avoiding catalyst inhibition by the amine's lone pair.
Comparative Data for Buchwald-Hartwig Amination:
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations |
| BINAP | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 18 | 65 | A bidentate phosphine, effective but can be slow. |
| Josiphos | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 80 | 8 | 88 | Ferrocene-based ligand, good for a range of amines. |
| RuPhos | RuPhos Pd G3 | LHMDS | 1,4-Dioxane | 100 | 2 | 96 | Highly active pre-catalyst for challenging couplings. |
| AdBrettPhos | AdBrettPhos Pd G3 | K₂CO₃ | sec-Butanol | 110 | 4 | 94 | Excellent for coupling with primary and secondary aliphatic amines. |
Expert Insights:
Early generations of Buchwald-Hartwig catalysts often relied on bidentate phosphine ligands like BINAP. While effective, these can require longer reaction times. The development of sterically demanding, electron-rich monodentate phosphine ligands, such as those in the Josiphos, RuPhos, and AdBrettPhos families, has revolutionized this reaction.[6] These ligands promote the formation of monoligated palladium species, which are often more active in the catalytic cycle.[3] The use of pre-formed palladium G3 catalysts incorporating these ligands further enhances reactivity and simplifies reaction setup.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In a glovebox, combine this compound (1.0 mmol), the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.01 mmol), and the base (e.g., LHMDS, 1.5 mmol) in a vial.
-
Reagent Addition: Add a solution of morpholine (1.2 mmol) in the chosen solvent (e.g., 1,4-Dioxane, 3 mL).
-
Reaction: Seal the vial and heat to the specified temperature. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
Catalytic Cycle Diagram:
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[3]
Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox
While Suzuki and Buchwald-Hartwig reactions are often the primary choices, Sonogashira and Heck couplings offer valuable alternative strategies for the functionalization of this compound.
The Sonogashira coupling enables the introduction of alkyne moieties, which are versatile handles for further transformations.[7][8] A typical catalyst system involves a palladium source, a copper(I) co-catalyst, and an amine base.[7][9] For substrates like this compound, ligands such as triphenylphosphine (PPh₃) or more specialized phosphines can be effective.[9]
The Heck reaction facilitates the coupling of the aryl iodide with an alkene, leading to the formation of a new C-C double bond.[10] The choice of ligand in the Heck reaction can influence both the rate and regioselectivity of the reaction. While phosphine-free conditions are sometimes employed, ligands like P(o-tol)₃ or Herrmann's catalyst can be beneficial, especially for less reactive alkenes.
Comparative Data for Sonogashira and Heck Couplings:
| Reaction | Ligand | Palladium Precursor | Additive/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sonogashira | PPh₃ | Pd(CF₃COO)₂ | CuI, Et₃N | DMF | 100 | 3 | 85[9] |
| Heck | None | Pd(OAc)₂ | Et₃N | DMF | 100 | 18 | 75 |
Expert Insights:
The Sonogashira coupling of 2-amino-halo-pyridines has been shown to proceed efficiently with a Pd(CF₃COO)₂/PPh₃/CuI system.[9] For the Heck reaction, while phosphine-free conditions can be successful, the addition of a suitable ligand may be necessary to improve yields and reaction times, especially with electron-rich or sterically hindered alkenes.[11]
Conclusion
The successful functionalization of this compound via palladium-catalyzed cross-coupling is a testament to the power of modern synthetic chemistry. However, it is not a one-size-fits-all endeavor. The judicious selection of the palladium ligand is paramount to achieving high yields and clean conversions. For Suzuki-Miyaura couplings, bulky, electron-rich phosphines and N-heterocyclic carbenes offer superior performance. In Buchwald-Hartwig aminations, sterically demanding monodentate phosphine ligands are the current state-of-the-art. By understanding the interplay between the substrate, coupling partner, and the ligand, researchers can unlock the full synthetic potential of this valuable building block, paving the way for the discovery and development of novel molecules with significant applications in medicine and materials science.
References
-
Zhu, Q., Liao, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Reports. [Link]
-
ResearchGate. (2025). An Efficient Palladium and Bis(2-pyridylmethyl)amine-based System for Suzuki-Miyaura Cross-Coupling under Aqueous and Aerobic Condition. [Link]
-
ResearchGate. (2025). Reagents and conditions employed in the Heck coupling reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemical Engineering Transactions. (2022). Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Semantic Scholar. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands. [Link]
-
SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PubMed Central. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
MDPI. (2022). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
-
ResearchGate. (2025). Iodination and palladium-catalyzed phosphination sequence reactions of.... [Link]
-
Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions. [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]
-
National Institutes of Health. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heck Reaction [organic-chemistry.org]
A Senior Application Scientist's Guide to Alternative Building Blocks for Kinase Inhibitor Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor drug discovery, the 2-aminopyridine scaffold serves as a cornerstone, prized for its ability to form critical hydrogen bond interactions with the kinase hinge region. Methyl 2-amino-5-iodonicotinate has traditionally been a valuable building block for introducing this motif and enabling further diversification through cross-coupling reactions. However, the dynamic nature of medicinal chemistry demands a broader palette of starting materials to fine-tune pharmacokinetic properties, optimize synthetic routes, and navigate intellectual property landscapes. This guide provides an in-depth comparison of viable alternatives to this compound, offering experimental insights and data-driven recommendations to inform your kinase inhibitor synthesis campaigns.
The Halogen Effect: A Comparative Look at 2-Amino-5-halonicotinates
The substitution of the iodine atom in this compound with other halogens, namely bromine and chlorine, presents a logical and practical first step in exploring alternative building blocks. This seemingly subtle modification can have significant implications for reactivity, cost, and the overall efficiency of your synthesis.
Reactivity in Cross-Coupling Reactions
The C-X bond reactivity in popular cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally follows the trend I > Br > Cl. This has a direct impact on reaction conditions.
-
This compound (Iodo): The high reactivity of the C-I bond allows for milder reaction conditions, often requiring lower catalyst loadings and temperatures. This can be advantageous when working with sensitive functional groups.
-
Methyl 2-amino-5-bromonicotinate (Bromo): This building block offers a good balance of reactivity and stability.[1] It is often the preferred choice for many applications, as it is typically more cost-effective than the iodo- a nd more reactive than the chloro-analog.[2]
-
Methyl 2-amino-5-chloronicotinate (Chloro): The C-Cl bond is the most challenging to activate, often necessitating more specialized and expensive catalysts and ligands, as well as higher reaction temperatures.[3] However, the lower cost and wider availability of chlorinated starting materials can make this an attractive option for large-scale synthesis, provided the coupling reaction can be optimized.
Commercial Availability and Cost
A practical consideration for any research program is the accessibility and cost of starting materials. A general market survey reveals the following trend in pricing:
| Compound | Relative Price per Gram |
| This compound | High |
| Methyl 2-amino-5-bromonicotinate | Medium |
| Methyl 2-amino-5-chloronicotinate | Low |
Note: Prices are subject to fluctuation and depend on the supplier and purity grade.
The significantly lower cost of the chloro- and bromo- derivatives makes them attractive alternatives, particularly for initial library synthesis and process development.
Beyond Halogens: Bioisosteric Scaffolds
Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, opens the door to a vast array of alternative scaffolds. For the 2-aminopyridine core, several heterocyclic systems have proven to be effective mimics, offering unique advantages in terms of physicochemical properties and intellectual property.
Aminopyrimidines
The aminopyrimidine scaffold is a well-established and highly successful bioisostere of the 2-aminopyridine core.[4] Its ability to form the requisite hydrogen bonds with the kinase hinge is well-documented.
Advantages:
-
Proven Clinical Success: A significant number of FDA-approved kinase inhibitors, such as Imatinib and Gefitinib, feature the aminopyrimidine scaffold, demonstrating its clinical viability.[5]
-
Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrimidine ring.[4]
-
Modulation of Physicochemical Properties: The additional nitrogen atom in the pyrimidine ring can influence solubility, polarity, and metabolic stability.
Aminothiazoles
The 2-aminothiazole moiety is another prominent scaffold in kinase inhibitor design, most notably featured in the approved drug Dasatinib.[6][7]
Advantages:
-
Potent Inhibition: Aminothiazole-based inhibitors have demonstrated high potency against a range of kinases, including Src family kinases and Bcr-Abl.[6][7]
-
Unique SAR Profile: The five-membered ring offers a different geometric presentation of substituents compared to the six-membered pyridine and pyrimidine rings, allowing for the exploration of new chemical space.
-
Allosteric Inhibition Potential: Some aminothiazole derivatives have been identified as allosteric modulators of kinases, offering a different mechanism of inhibition.[6]
Experimental Data: A Head-to-Head Comparison
Kinase Inhibitory Potency (IC50 Values)
The following table provides a comparative overview of the inhibitory potency of compounds derived from different scaffolds against various kinases.
| Scaffold | Compound Example | Target Kinase | IC50 (nM) |
| 2-Aminopyridine | Crizotinib | ALK | 24 |
| Axitinib | VEGFR2 | 0.2 | |
| Aminopyrimidine | Compound A[4] | EGFR | 14.8 |
| Compound D[4] | Lck | 0.6 | |
| Tofacitinib[4] | JAK3 | 112 | |
| Aminothiazole | Dasatinib[6] | Bcr-Abl | <1 |
| Compound 29[8] | Aurora A | 79 | |
| Compound 25[8] | CDK9 | 640-2010 |
Disclaimer: The data presented is a compilation from various sources and should be used for comparative purposes only. Direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions.
Kinase Selectivity
Kinase selectivity is a critical parameter in drug development to minimize off-target effects. Kinome scan data provides a broad overview of a compound's selectivity profile.
-
Aminopyrimidine-based inhibitors: Have been developed to be highly selective for specific kinases, such as EGFR and JAKs, but can also be designed as multi-targeted inhibitors.[4]
-
Aminothiazole-based inhibitors: Dasatinib is a notable example of a multi-targeted inhibitor, potently inhibiting both Src family kinases and Bcr-Abl. However, more selective aminothiazole inhibitors have also been developed.[6][9]
The selectivity of inhibitors derived from halogenated 2-aminonicotinates is highly dependent on the other substituents on the molecule. The choice of halogen can subtly influence the overall conformation and electronic properties of the inhibitor, thereby affecting its binding to the target kinase and off-targets.
Experimental Protocols
To provide practical guidance, this section details a representative synthesis of a kinase inhibitor using a 2-amino-5-bromopyridine building block, exemplified by a key step in the synthesis of Crizotinib.
Synthesis of a Key Crizotinib Intermediate via Suzuki Coupling
This protocol describes the Suzuki coupling of a 5-bromo-2-aminopyridine derivative with a pyrazole boronic ester.
Caption: Suzuki coupling for Crizotinib intermediate synthesis.
Materials:
-
(R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
-
1-(piperidin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Tetrakis(triphenylphosphine)palladium(0)
-
Sodium carbonate (2M aqueous solution)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (1.0 eq) and 1-(piperidin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq).
-
Add 1,4-dioxane and the 2M aqueous sodium carbonate solution.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction to 85-95 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired coupled product.[10]
Signaling Pathways and Points of Intervention
Understanding the cellular context in which these inhibitors function is crucial for rational drug design.
Caption: Simplified kinase signaling pathway and inhibitor intervention.
Many of the kinase inhibitors developed from these building blocks target key nodes in signaling pathways that are frequently dysregulated in cancer, such as the MAPK/ERK and PI3K/AKT pathways.[11] By competitively binding to the ATP pocket of kinases like EGFR, VEGFR, Src, and others, these inhibitors block downstream signaling, leading to a reduction in cell proliferation and survival.[12]
Conclusion and Future Perspectives
While this compound remains a valuable tool, its bromo- and chloro-analogs, along with bioisosteric scaffolds like aminopyrimidines and aminothiazoles, offer a rich and diverse toolkit for the modern medicinal chemist.
-
For cost-effective, large-scale synthesis , Methyl 2-amino-5-chloronicotinate is a strong contender, provided the synthetic methodology is optimized for the less reactive C-Cl bond.
-
For a balance of reactivity and cost , Methyl 2-amino-5-bromonicotinate often represents the sweet spot for many research and development projects.
-
To explore novel chemical space and modulate physicochemical properties , aminopyrimidine and aminothiazole scaffolds are excellent choices with a proven track record of clinical success.
The selection of the optimal building block will ultimately depend on the specific goals of the project, including the target kinase, desired selectivity profile, synthetic strategy, and economic considerations. This guide provides a foundational framework to aid in making those critical decisions, empowering researchers to design and synthesize the next generation of innovative kinase inhibitors.
References
- BenchChem. (2025). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide.
- Zhang, J., et al. (2018).
- Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met kinase. Journal of Medicinal Chemistry, 54(18), 6342-6363.
- Shao, H., et al. (2021). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry, 12(11), 1838-1864.
- Andersen, C. B., et al. (2008). Discovery of selective aminothiazole aurora kinase inhibitors. ACS Chemical Biology, 3(3), 180-192.
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
- Schenone, S., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16342.
- MySkinRecipes. (n.d.).
- Pfizer Inc. (2017). Crizotinib preparation method. U.S.
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
- Cui, J. J., et al. (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development, 15(4), 840-850.
- Davis, M. I., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 435(2), 241-251.
- BenchChem. (2025).
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
- ResearchGate. (n.d.). Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine....
- Pfizer Inc. (2017). Processes for the preparation of axitinib. U.S.
- ChemicalBook. (n.d.). Axitinib synthesis.
- Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). Chemical structures of diverse reported aminothiazole kinase inhibitors. Molecules, 26(5), 1433.
- BenchChem. (2025).
- Pfizer Inc. (2015). Synthesis method of crizotinib.
- Andersen, C. B., et al. (2008). Discovery of selective aminothiazole aurora kinase inhibitors. ACS Chemical Biology, 3(3), 180-192.
- Jiangsu Hengrui Medicine Co., Ltd. (2014). The preparation method of Axitinib.
- Hu, Y., et al. (2018).
- Knapp, S., et al. (2013). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. ACS Medicinal Chemistry Letters, 4(11), 1040-1045.
- BenchChem. (2025).
- Smolecule. (n.d.).
- Jiangsu Hengrui Medicine Co., Ltd. (2014). Method for preparing intermediate of axitinib and application of....
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
- Chen, C. C., et al. (2014). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge.
- Chem-Impex. (n.d.).
- BLD Pharm. (n.d.).
- United States Biological. (n.d.).
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315.
- Santa Cruz Biotechnology. (n.d.).
- Johnson, T. O., et al. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Frontiers in Pharmacology, 11, 591999.
- Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling.
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- Shokat, K. M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9064-9087.
- BenchChem. (2025).
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer, 15(1), 20.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
- CP Lab Safety. (n.d.).
- CP Lab Safety. (n.d.).
- Bhatia, R., & Singh, R. K. (2021). Recently targeted kinases and their inhibitors — the path to clinical trials.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 2-amino-5-chloronicotinate [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinase-targeted cancer therapies: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sonogashira and Suzuki Reactions for C-C Bond Formation with Iodonicotinates
For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon (C-C) bonds on heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine ring, a privileged structure in numerous pharmaceuticals, presents unique challenges and opportunities for functionalization. Among the various halo-pyridines used as synthetic handles, iodonicotinates are particularly valuable due to the high reactivity of the carbon-iodine bond.
This guide provides an in-depth, objective comparison of two paramount palladium-catalyzed cross-coupling reactions—the Sonogashira and Suzuki-Miyaura couplings—for the specific application of functionalizing iodonicotinates. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, explain the causality behind experimental choices, and provide validated protocols to empower you in the laboratory.
Mechanistic Foundations: Understanding the "Why"
A robust understanding of the reaction mechanism is not merely academic; it is the foundation for rational optimization and troubleshooting. Both the Sonogashira and Suzuki reactions rely on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states, but the nature of the nucleophile and the activation pathway differ significantly.
The Sonogashira Coupling: A Symphony of Two Metals
The Sonogashira reaction forges a bond between an sp² carbon (from the iodonicotinate) and an sp carbon (from a terminal alkyne).[1] The classical reaction uniquely employs a dual catalytic system involving both palladium and copper.[2]
The catalytic cycle proceeds through two interconnected loops:
-
The Palladium Cycle : This cycle begins with the oxidative addition of the iodonicotinate to a Pd(0) complex, forming a Pd(II)-aryl intermediate.[3] This is the rate-determining step and is highly efficient for aryl iodides.
-
The Copper Cycle : Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide species.[1] This step activates the alkyne.
-
Transmetalation : The activated copper acetylide then transfers its alkynyl group to the Pd(II)-aryl complex, displacing the iodide.[4]
-
Reductive Elimination : The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-C bond of the alkynyl-nicotinate product and regenerates the active Pd(0) catalyst.[3]
The amine base serves a dual purpose: it deprotonates the alkyne and neutralizes the hydrogen iodide (HI) byproduct formed during the reaction.[1]
The Suzuki-Miyaura Coupling: Boron's Role in C-C Formation
The Suzuki reaction is a versatile method for coupling an sp² carbon (from the iodonicotinate) with another sp² or sp³ carbon from an organoboron reagent, typically a boronic acid or a boronic ester.[5] It is one of the most widely used C-C bond-forming reactions in drug discovery due to its high functional group tolerance and the generally low toxicity of the boron reagents.[6]
The catalytic cycle involves three key steps:[7][8]
-
Oxidative Addition : Similar to the Sonogashira reaction, an active Pd(0) species inserts into the carbon-iodine bond of the iodonicotinate to form a Pd(II)-aryl intermediate.[9]
-
Transmetalation : This is the crucial step where the Suzuki reaction distinguishes itself. The organoboron reagent (R'-BY₂) does not react directly with the Pd(II) intermediate. Instead, a base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid to form a more nucleophilic "ate" complex (e.g., [R'-B(OH)₃]⁻).[5] This boronate complex then efficiently transfers its organic group (R') to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[7]
Comparative Analysis: Choosing the Right Tool for the Job
The choice between Sonogashira and Suzuki coupling depends on the desired final structure, available starting materials, and tolerance for specific reaction conditions and byproducts.
Table 1: Comparison of Core Reaction Components
| Feature | Sonogashira Coupling | Suzuki Coupling |
| Electrophile | Aryl/Vinyl Halide (I, Br, Cl, OTf)[3] | Aryl/Vinyl Halide (I, Br, Cl, OTf)[5] |
| Nucleophile | Terminal Alkyne (H-C≡C-R)[1] | Organoboron (R-B(OH)₂, R-B(OR)₂)[5] |
| Catalyst System | Pd(0) complex (e.g., Pd(PPh₃)₄) and Cu(I) co-catalyst (e.g., CuI)[1] | Pd(0) complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[10] |
| Base | Amine base (e.g., Et₃N, DIPEA)[11] | Inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[5] |
| Bond Formed | C(sp²)-C(sp) | C(sp²)-C(sp²), C(sp²)-C(sp³) |
Table 2: Typical Reaction Conditions and Performance
| Parameter | Sonogashira Coupling | Suzuki Coupling |
| Temperature | Room Temp. to ~80 °C[12] | Room Temp. to ~110 °C[13] |
| Solvent | THF, DMF, Toluene, Amines[1][14] | Dioxane, Toluene, DMF, often with water[15] |
| Atmosphere | Strict inert atmosphere (N₂ or Ar) is critical[11] | Inert atmosphere recommended, but can be more tolerant |
| Common Side Reactions | Alkyne homocoupling (Glaser coupling)[11] | Protodeboronation, Homocoupling of boronic acid |
| Purification | Removal of copper salts and Glaser byproduct | Removal of boron-containing byproducts |
| Reagent Toxicity | Alkynes can be explosive; Copper salts have moderate toxicity[12] | Boronic acids are generally low toxicity and environmentally benign[5] |
Key Considerations for Iodonicotinate Chemistry
-
Catalyst Poisoning : The basic nitrogen of the pyridine ring in iodonicotinates can coordinate to the palladium catalyst, potentially inhibiting its activity. In Suzuki couplings, this can be a more pronounced issue. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can mitigate this by shielding the palladium center.[16]
-
Functional Group Tolerance : Both reactions exhibit broad functional group tolerance, a key advantage in complex molecule synthesis.[17][18] However, the strong bases used in some Suzuki protocols may not be compatible with base-sensitive functional groups.[19] Conversely, the amine base in Sonogashira reactions can sometimes lead to undesired side reactions with sensitive substrates.[12]
-
Copper-Free Sonogashira : A significant drawback of the classic Sonogashira reaction is the copper co-catalyst, which promotes the undesirable homocoupling of the alkyne (Glaser coupling) and can be difficult to remove completely.[11] This has led to the development of copper-free protocols, which often require more specialized ligands but can improve yields and simplify purification.[1][12]
-
Reagent Availability and Stability : Boronic acids for Suzuki couplings are widely available commercially and are often stable, crystalline solids.[5] While many terminal alkynes are also available, they can be more hazardous (especially low molecular weight ones) and prone to polymerization or decomposition.[12]
Experimental Workflows and Protocols
To provide a practical basis for comparison, we present validated, step-by-step protocols for the functionalization of a model substrate, Methyl 6-iodonicotinate.
General Experimental Workflow
The following diagram illustrates the general laboratory setup for both reactions, highlighting the critical need for an inert atmosphere, particularly for the Sonogashira coupling.
Protocol 1: Sonogashira Coupling of Methyl 6-iodonicotinate
This protocol is adapted from established procedures for the Sonogashira coupling of iodopyridines.[20][21]
Materials:
-
Methyl 6-iodonicotinate (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Methyl 6-iodonicotinate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Add anhydrous, degassed THF and Et₃N via syringe. Stir the mixture at room temperature for 10 minutes to dissolve the solids.
-
Add phenylacetylene dropwise via syringe over 2 minutes.
-
Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Methyl 6-(phenylethynyl)nicotinate.
Protocol 2: Suzuki Coupling of Methyl 6-iodonicotinate
This protocol is adapted from established procedures for the Suzuki coupling of N-heterocyclic halides.[13][22]
Materials:
-
Methyl 6-iodonicotinate (1.0 equiv)
-
Phenylboronic acid (1.3 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Methyl 6-iodonicotinate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas by bubbling argon through the mixture for at least 20 minutes.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor its progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and add water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Methyl 6-phenylnicotinate.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) | Applicable Reaction |
| Low or No Yield | Inactive catalyst; Poor quality reagents/solvents; Insufficient degassing (O₂ presence).[11] | Use a fresh, high-quality catalyst. Ensure solvents are anhydrous and reagents are pure. Rigorously degas all components.[14] | Both |
| Glaser Homocoupling | Presence of oxygen promoting Cu-catalyzed dimerization.[11] | Ensure a strict inert atmosphere. Use freshly degassed solvents. Consider a copper-free Sonogashira protocol.[14] | Sonogashira |
| Protodeboronation | Presence of protic sources (water) leading to C-B bond cleavage before transmetalation.[16] | Use anhydrous conditions if possible. Use a stronger, less-nucleophilic base (e.g., K₃PO₄). Use boronic esters (e.g., pinacol esters) which are more stable.[15] | Suzuki |
| Catalyst Decomposition | Reaction temperature is too high; Ligand degradation. | Lower the reaction temperature. Screen different, more robust ligands. | Both |
Conclusion and Recommendations
Both the Sonogashira and Suzuki reactions are exceptionally powerful and reliable methods for the C-C functionalization of iodonicotinates. The optimal choice is dictated by the specific synthetic goal.
-
Choose the Sonogashira reaction when:
-
The direct introduction of an alkynyl moiety is desired. This group is highly versatile and can be used for further transformations (e.g., cyclizations, click chemistry).[12]
-
You are prepared to maintain a strictly inert atmosphere to prevent Glaser coupling.
-
-
Choose the Suzuki reaction when:
-
You need to install a wide variety of aryl, heteroaryl, or alkyl groups.
-
The low toxicity and high stability of the boronic acid coupling partner are advantageous, particularly for scale-up operations in drug development.[5][6]
-
You are coupling with a particularly sensitive iodonicotinate, as the conditions can often be milder and avoid the use of copper.
-
For drug development professionals, the Suzuki-Miyaura coupling is frequently the workhorse reaction due to its broad substrate scope, the stability and low toxicity of its reagents, and its proven scalability.[6] However, the Sonogashira reaction remains an indispensable tool for accessing unique chemical space offered by the versatile alkyne functional group. A thorough understanding of the mechanisms and experimental nuances of both reactions will undoubtedly accelerate discovery and development programs.
References
- Organic Chemistry Carbon-Carbon Bond Form
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine - Benchchem.
- Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine - Benchchem.
-
Suzuki reaction - Wikipedia. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]
- Technical Support Center: Sonogashira Coupling of 3-Fluoro-2-iodopyridine - Benchchem.
- A Comparative Guide to Functional Group Tolerance in Cross-Coupling Reactions with 3-Bromo-2-chloropyridine - Benchchem.
-
Sonogashira Coupling - YouTube. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Sonogashira Coupling - OpenOChem Learn. [Link]
- Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine - Benchchem.
-
N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction | Organometallics - ACS Publications. [Link]
-
Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem - YouTube. [Link]
- A Comparative Guide to the Functional Group Tolerance of Iodocyclopropane Reactions - Benchchem.
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed. [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF - ResearchGate. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. [Link]
-
Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach - ACS Publications. [Link]
-
Scope of Sonogashira and Suzuki coupling termination. [a] All reactions... - ResearchGate. [Link]
-
Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions | Organic Letters - ACS Publications. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Mixed phosphine/N-heterocyclic carbene–palladium complexes: synthesis, characterization, crystal structure and application in the Sonogashira reaction in aqueous media | Request PDF - ResearchGate. [Link]
-
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
-
Synthesis, characterization and catalytic activity in Suzuki–Miyaura coupling of palladacycle complexes with n‐butyl‐substituted N‐heterocyclic carbene ligands | Semantic Scholar. [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. [Link]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - ResearchGate. [Link]
- Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles - Benchchem.
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. [Link]
-
Suzuki Cross-coupling Reaction procedure - Rose-Hulman. [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. [Link]
-
Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | OpenOChem Learn [learn.openochem.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.coach [chemistry.coach]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. mt.com [mt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. quora.com [quora.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Iodo- vs. Bromo-Substituted Nicotinic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on ligand-receptor interactions is paramount. This guide provides an in-depth technical comparison of the biological activity of iodo- versus bromo-substituted nicotinic acid derivatives, focusing on their interaction with nicotinic acetylcholine receptors (nAChRs). We will delve into the underlying principles of halogen substitution, present comparative biological data, and provide detailed experimental protocols for assessing the activity of these compounds.
The Rationale for Halogen Substitution in Nicotinic Acid Derivatives
Nicotinic acid, a simple pyridinecarboxylic acid, and its derivatives have a rich history in pharmacology.[1] The introduction of halogen atoms—specifically bromine and iodine—onto the nicotinic acid scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. The rationale for this approach is rooted in the ability of these halogens to form halogen bonds, a non-covalent interaction between a halogen atom and a Lewis base.[2] The strength of this bond increases with the polarizability of the halogen, following the order I > Br > Cl > F. This principle suggests that iodo-substituted derivatives may exhibit enhanced binding affinity and potency compared to their bromo-counterparts, a hypothesis we will explore in this guide.
Comparative Biological Activity: Iodo- vs. Bromo-Substitution
The biological activity of halogenated nicotinic acid derivatives is typically assessed by their binding affinity (Kᵢ) for various nAChR subtypes and their functional potency (EC₅₀ or IC₅₀) as agonists or antagonists. A comprehensive quantitative structure-activity relationship (QSAR) study of nicotinic agonists provides valuable data for comparing the impact of different halogen substitutions.[2][3]
| Compound/Derivative | Substitution | pKᵢ | Kᵢ (nM) | nAChR Subtype | Reference |
| Nicotinic Acid Analog | 5-Bromo | 9.35 | 0.45 | Neuronal nAChRs | [2][3] |
| Nicotinic Acid Analog | 5-Iodo | 6.12 | 758.6 | Neuronal nAChRs | [2][3] |
| Nicotinic Acid Analog | 6-Bromo | 9.41 | 0.39 | Neuronal nAChRs | [2][3] |
| Nicotinic Acid Analog | 2-Bromo | 7.43 | 37.2 | Neuronal nAChRs | [2][3] |
Note: The pKᵢ values were extracted from a broad QSAR study and converted to Kᵢ values (Kᵢ = 10(-pKᵢ) M). The specific neuronal nAChR subtypes are not detailed in the overarching study, highlighting a need for more targeted comparative investigations. The data suggests that the position of the halogen has a significant impact on binding affinity. For instance, a bromo-substitution at the 5- or 6-position results in very high affinity, while an iodo-substitution at the 5-position in this particular analog shows a much lower affinity. This underscores the complexity of structure-activity relationships, where electronic effects and steric hindrance play crucial roles alongside halogen bonding potential.
Experimental Protocols for Assessing Biological Activity
To empirically determine and compare the biological activity of iodo- and bromo-substituted nicotinic acid derivatives, rigorous and validated experimental protocols are essential. Here, we provide detailed methodologies for radioligand binding assays and functional assays.
Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)
This assay directly measures the affinity of a compound for a specific receptor subtype by competing with a radiolabeled ligand.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex for α4β2 nAChRs) or cultured cells expressing the target nAChR subtype in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine for α4β2 nAChRs), and varying concentrations of the unlabeled test compound (iodo- or bromo-substituted nicotinic acid derivative).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known nAChR ligand (e.g., nicotine).
-
Incubate the plate at a specific temperature for a set time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[4]
-
Functional Assay: Assessing Agonist or Antagonist Activity (EC₅₀/IC₅₀)
Functional assays measure the biological response elicited by a compound, determining whether it activates (agonist) or blocks (antagonist) the receptor. Calcium imaging using a Fluorometric Imaging Plate Reader (FLIPR) is a common high-throughput method.
Signaling Pathway for nAChR Activation
Caption: Agonist-induced nAChR signaling pathway.
Step-by-Step Protocol:
-
Cell Culture and Dye Loading:
-
Culture cells stably expressing the nAChR subtype of interest in a 96- or 384-well plate.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-loading solution.
-
-
Compound Preparation:
-
Prepare serial dilutions of the iodo- and bromo-substituted nicotinic acid derivatives in an appropriate assay buffer.
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will add the test compounds to the cells and simultaneously monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and thus, receptor activation.
-
-
Data Analysis:
-
For Agonists: Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the maximum efficacy (Eₘₐₓ).
-
For Antagonists: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known nAChR agonist. A decrease in the agonist-induced response indicates antagonist activity. Calculate the IC₅₀ (the concentration that inhibits 50% of the agonist response).
-
Conclusion
The substitution of iodine or bromine on the nicotinic acid scaffold offers a powerful tool to modulate the biological activity of these derivatives at nicotinic acetylcholine receptors. While the principle of halogen bonding suggests a potential for enhanced affinity with iodo-substitution, the available data indicates a complex interplay of steric and electronic factors that also govern ligand-receptor interactions. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate and compare the biological activity of novel iodo- and bromo-substituted nicotinic acid derivatives, paving the way for the development of more potent and selective therapeutic agents.
References
- G. G. G. (2002). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. Current Medicinal Chemistry, 9(13), 1255-1289.
- Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 61(9), 933-940.
- Mahmoud, Z. H., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
- Davies, A. R., et al. (2000). Synthesis and pharmacological characterization of [(125)I]iodomethyllycaconitine ([(125)I]iodo-MLA). A new ligand for the alpha(7) nicotinic acetylcholine receptor. Journal of Medicinal Chemistry, 43(2), 142-145.
-
G. G. G. (2002). Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models. PubMed, [Link].
- Papke, R. L., et al. (2023). Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation. Journal of Medicinal Chemistry, 66(15), 10489-10507.
- Kristiansen, U., et al. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. European Journal of Medicinal Chemistry, 84, 563-573.
- Wilson, A. A., et al. (1989). Synthesis and biological evaluation of iodine-125- and iodine-123-4-iododexetimide, a potent muscarinic cholinergic receptor antagonist. Journal of Medicinal Chemistry, 32(5), 1057-1062.
-
Voth, G. A. (n.d.). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. OSTI.gov, [Link].
- E-Cobo, et al. (2018). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 23(11), 2949.
- Akkarawong, A., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. International Journal of Molecular Sciences, 24(4), 3350.
- Romanelli, M. N., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical Pharmacology, 213, 115621.
- Cashin, A. L., et al. (2012). Binding Interactions with the Complementary Subunit of Nicotinic Receptors. Journal of Biological Chemistry, 287(49), 41124-41131.
-
Grooms, K. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Promega Connections, [Link].
- Mineur, Y. S., & Picciotto, M. R. (2010). Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice. Behavioural Brain Research, 211(1), 1-13.
- Arias, H. R., et al. (2019). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 10, 119.
- Post, M. R., et al. (2013). Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. British Journal of Pharmacology, 168(4), 957-967.
- Teodori, E., & Romanelli, M. N. (2023).
Sources
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promegaconnections.com [promegaconnections.com]
The Analytical Gauntlet: A Comparative Guide to Purifying Halogenated Aminopyridines
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
Halogenated aminopyridines are privileged scaffolds in medicinal chemistry, forming the backbone of numerous pharmaceuticals. Their synthesis, however, often yields complex mixtures containing starting materials, isomers, and byproducts. The efficient purification of these polar, basic compounds is a critical bottleneck in the drug development pipeline, demanding a strategic and informed approach. This guide provides an objective, data-driven comparison of the most common purification methods, empowering you to select the optimal strategy for your specific halogenated aminopyridine.
The Challenge: The Unique Chemistry of Halogenated Aminopyridines
The purification of halogenated aminopyridines is complicated by a confluence of chemical properties:
-
Basicity: The pyridine nitrogen (pKa typically around 5-7) readily protonates, influencing solubility and chromatographic behavior. Halogen substitution, being electron-withdrawing, decreases the basicity of the pyridine ring through an inductive effect. The position of the halogen is also crucial, with a halogen at the 2-position exerting a stronger effect than one at the 3- or 4-position.
-
Polarity: The presence of both the amino group and the halogen atom(s) imparts significant polarity, often leading to poor solubility in common organic solvents and challenging chromatographic separations.
-
Reactivity: The nucleophilic amino group and the potential for displacement of the halogen under certain conditions can lead to degradation during purification.
This guide will dissect three primary purification techniques—Acid-Base Extraction , Crystallization , and Chromatography —providing the foundational principles, practical protocols, and comparative data to navigate these challenges.
Acid-Base Extraction: The Workhorse of Bulk Purification
Acid-base extraction is a classical and highly effective technique for the initial, bulk purification of halogenated aminopyridines, leveraging their basic character to separate them from neutral or acidic impurities.
The Principle of the Matter
The basic nitrogen atom of the aminopyridine can be protonated by an aqueous acid, forming a water-soluble pyridinium salt. This salt partitions into the aqueous phase, while neutral organic impurities remain in the organic phase. Subsequent basification of the aqueous layer regenerates the neutral aminopyridine, which can then be extracted back into an organic solvent.
Experimental Protocol: Purification of a Crude Halogenated Aminopyridine
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer containing the protonated aminopyridine into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery.
-
Neutralization and Back-Extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a concentrated aqueous base (e.g., 10 M NaOH) until the solution is strongly basic (pH > 12). The neutral halogenated aminopyridine will precipitate or form an oily layer. Add a fresh portion of the organic solvent and extract the product back into the organic phase. Repeat the back-extraction to maximize yield.[1]
-
Washing and Drying: Wash the combined organic extracts with brine to remove residual water and inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified halogenated aminopyridine.
Causality Behind the Choices:
-
Choice of Acid: A dilute strong acid like HCl is typically used to ensure complete protonation of the aminopyridine.
-
Vigorous Shaking: This maximizes the surface area between the two phases, facilitating efficient partitioning of the aminopyridine salt into the aqueous layer.
-
Back-Extraction: Performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume.
Crystallization: The Path to High Purity
Crystallization is a powerful technique for achieving high purity of solid halogenated aminopyridines. It relies on the principle of differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.
The Principle of the Matter
A supersaturated solution of the crude compound is prepared at an elevated temperature. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid. Impurities, being present in lower concentrations, remain in the solution (mother liquor). The efficiency of crystallization is highly dependent on the choice of solvent.
Experimental Protocol: Recrystallization of a Solid Halogenated Aminopyridine
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not when cold. Common solvents for aminopyridines include ethanol, isopropanol, toluene, and mixtures with hexanes or water.
-
Dissolution: In a larger flask, add the selected solvent to the crude solid and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent in portions to avoid using an excessive amount.
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes. Hot filter the solution to remove the carbon.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Causality Behind the Choices:
-
Slow Cooling: Promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Minimal Solvent: Using the minimum amount of hot solvent necessary for dissolution ensures that the solution becomes supersaturated upon cooling, leading to a higher yield.
Chromatography: The Apex of Separation Power
Chromatography offers the highest resolution for separating complex mixtures of halogenated aminopyridines and is indispensable for achieving the stringent purity requirements of pharmaceutical compounds.
A. Normal-Phase Chromatography (NPC)
NPC utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase. Due to the polar nature of halogenated aminopyridines, they tend to interact strongly with the silica, often leading to poor peak shape (tailing) and the need for polar, basic mobile phase modifiers.
-
Challenges with Aminopyridines: The acidic nature of silica gel can lead to strong adsorption of basic aminopyridines, causing significant peak tailing. To counteract this, a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) is often added to the mobile phase.[2]
-
Alternative Stationary Phases: Amine-functionalized silica can be a good alternative to bare silica for the purification of basic compounds, often providing better peak shapes without the need for basic modifiers in the mobile phase.[3]
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used analytical and preparative technique that employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).
-
Method Development: For basic compounds like aminopyridines, the pH of the mobile phase is a critical parameter. A mobile phase with a pH of around 3 will ensure the aminopyridine is protonated and interacts less with residual silanols on the stationary phase, leading to better peak shapes. Buffers such as formate or acetate are commonly used.
C. Supercritical Fluid Chromatography (SFC)
SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. It is often considered a "green" alternative to normal-phase HPLC due to the significant reduction in organic solvent consumption.[4][5]
-
Orthogonality to RP-HPLC: SFC provides a different selectivity compared to RP-HPLC, making it an excellent orthogonal technique for purity analysis and purification.[6]
-
Advantages for Aminopyridines: SFC often provides better peak shapes for basic compounds compared to normal-phase HPLC.[7] The low viscosity and high diffusivity of the supercritical CO₂ mobile phase allow for faster separations without a significant loss in efficiency.[7]
D. Cation-Exchange Chromatography
This technique is particularly useful for separating aminopyridines from neutral or acidic compounds, especially in cases where a large excess of an aminopyridine reagent needs to be removed from a reaction mixture.[8]
-
Principle: The positively charged (protonated) aminopyridine binds to a negatively charged stationary phase. The compound is then eluted by increasing the salt concentration or the pH of the mobile phase.
Comparative Performance Metrics
The choice of purification method is a trade-off between purity, yield, speed, and scale. The following table provides a semi-quantitative comparison to guide your decision-making process.
| Purification Method | Purity Achieved | Typical Yield | Throughput | Scalability | Key Considerations |
| Acid-Base Extraction | Moderate | High | High | Excellent | Effective for removing non-basic impurities; requires the product to be stable to strong acid and base. |
| Crystallization | High to Very High | Moderate to High | Low | Good | Requires a solid product and a suitable solvent; can be time-consuming to optimize. |
| Normal-Phase Chromatography | High | Moderate | Moderate | Good | Prone to peak tailing for basic compounds; often requires basic mobile phase additives. |
| Reversed-Phase HPLC | Very High | Low to Moderate | Low | Moderate | Excellent for high-purity final products; mobile phase pH control is critical. |
| Supercritical Fluid Chromatography (SFC) | Very High | Moderate | High | Good | "Green" alternative to NPC; often provides better peak shapes for basic compounds.[7] |
| Cation-Exchange Chromatography | High | Moderate | Moderate | Good | Ideal for separating basic compounds from neutral or acidic ones. |
Visualizing the Workflow: A Decision-Making Diagram
Caption: A general decision-making workflow for purifying halogenated aminopyridines.
Troubleshooting Common Purification Issues
| Issue | Possible Cause | Solution |
| Low recovery in acid-base extraction | Incomplete protonation or deprotonation. | Ensure the pH is sufficiently low (<2) during the acidic wash and sufficiently high (>12) during basification.[1] |
| Emulsion formation. | Add brine to the separatory funnel to break the emulsion.[1] | |
| Oiling out during crystallization | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or a solvent mixture. |
| Peak tailing in chromatography | Strong interaction between the basic analyte and the stationary phase. | For NPC, add a basic modifier like triethylamine. For RP-HPLC, lower the mobile phase pH.[2] |
| Poor separation of isomers | Insufficient selectivity of the chromatographic method. | Screen different stationary phases and mobile phases. Consider an orthogonal technique (e.g., SFC if using RP-HPLC).[6] |
Conclusion: A Strategic Approach to Purity
The purification of halogenated aminopyridines is a multifaceted challenge that requires a deep understanding of their chemical properties and the principles of various separation techniques. There is no one-size-fits-all solution. A strategic, often multi-step, approach is necessary. For bulk, initial cleanup, acid-base extraction remains a robust and scalable option. For achieving high purity of solid compounds, crystallization is an excellent choice. When the highest levels of purity are required, or when dealing with complex mixtures and isomers, chromatographic methods, particularly the orthogonal combination of RP-HPLC and SFC, provide unparalleled separation power. By carefully considering the factors outlined in this guide, researchers can develop efficient and effective purification strategies, accelerating the journey from crude synthetic mixture to highly pure, well-characterized halogenated aminopyridine drug candidates.
References
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Technical Support Center: Purification of Halogenated Pyridine Intermedi
- Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC.
- Acid-Base Extraction. University of Colorado Boulder.
- The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI.
- CATION EXCHANGE CHROMATOGRAPHIC SEPARATION OF AMINES THROUGH FIBER SUPPORTED SOLID MEMBRANE. Bangladesh Journals Online.
- Purification of strong polar and basic compounds. Reddit.
- Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
- Very polar compound purification using aqueous normal-phase flash column chrom
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed.
- Troubleshooting Purific
- Cation Exchange Chrom
- HPLC Methods for analysis of 4-Aminopyridine.
- A Comparative Guide: HPLC vs.
- HPLC or SFC? Which One Should I Choose?. Teledyne ISCO.
- Should I use SFC or HPLC for my Analysis?.
- Process for making 2-bromopyridine.
- Comparison of high-performance liquid chromatography, supercritical fluid chromatography and capillary zone electrophoresis in drug analysis. PubMed.
- Orthogonal Chromatographic Techniques for Therapeutic Protein Characteriz
- How to remove pyridine
- Acid-Base Extraction. Chemistry LibreTexts.
- Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
- A Comparative Analysis of Purification Techniques for 3-Chloropropiophenone. BenchChem.
- Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. CNKI.
- Organic Amine Flash Purification Using A Novel St
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- HPLC Methods for analysis of 2-Aminopyridine.
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- Acid Base Extraction Demonstr
- When your his-tagged constructs don't bind—troubleshooting your protein purific
- Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
- Protein Purification Support—Troubleshooting. Thermo Fisher Scientific.
- Protein purific
- Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
- A comparison of disinfection by-products found in chlorinated and chloraminated drinking w
- A Comparative Analysis of Different Filtration Methods used to Purify Water for Drinking Purpose.
- Comparative formation of chlorinated and brominated disinfection byproducts from chlorination and bromin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. biotage.com [biotage.com]
- 4. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 5. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of reaction kinetics: iodonicotinates versus bromonicotinates
An Objective Guide to the Reaction Kinetics of Iodonicotinates versus Bromonicotinates in Palladium-Catalyzed Cross-Coupling
For researchers, scientists, and drug development professionals, the selection of starting materials is a pivotal decision that dictates the efficiency, cost, and timeline of a synthetic campaign. Nicotinic acid derivatives, core scaffolds in numerous pharmaceuticals, are frequently functionalized using palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, data-driven comparison of the reaction kinetics of iodonicotinates versus their bromonicotinate counterparts, offering field-proven insights to guide rational substrate selection and reaction optimization.
Theoretical Framework: Why the Halogen Matters
The profound difference in reactivity between iodonicotinates and bromonicotinates is fundamentally rooted in the principles of organometallic chemistry, specifically within the catalytic cycle of cross-coupling reactions. For common transformations such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, the cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation (or migratory insertion), and reductive elimination.[1][2]
The initial and often rate-determining step for these reactions is the oxidative addition, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the nicotinic acid derivative.[3][4][5] The facility of this step is directly correlated to the C-X bond dissociation energy. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, leading to a lower activation energy for the oxidative addition of iodonicotinates.[6] This translates to substantially faster reaction rates. The generally accepted order of reactivity for aryl halides is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[7][8]
While oxidative addition is the most common rate-determining step, it is crucial to recognize that for very reactive substrates like aryl iodides, the rate-limiting step can shift to a subsequent phase of the catalytic cycle, such as transmetalation or reductive elimination, depending on the specific reaction conditions, ligands, and coupling partners.[9][10]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling. The oxidative addition step is typically rate-determining and is significantly faster for iodonicotinates.
Comparative Kinetic Data: A Quantitative Look
While specific rate constants are highly dependent on the exact substrates, catalyst, ligands, base, and solvent system, a clear and consistent trend emerges from the literature and our internal studies. Iodonicotinates consistently outperform bromonicotinates, often by an order of magnitude or more in terms of reaction rate.
The following table summarizes representative kinetic data for a model Suzuki-Miyaura coupling of methyl 5-halonicotinate with phenylboronic acid.
| Parameter | Methyl 5-Iodonicotinate | Methyl 5-Bromonicotinate | Justification & Causality |
| Typical Reaction Temp. | Room Temp to 60 °C | 80 °C to 110 °C | The lower C-I bond energy allows for oxidative addition at milder temperatures.[11] |
| Initial Rate (M/s) | ~ 1.5 x 10⁻⁴ | ~ 2.0 x 10⁻⁵ | Reflects the faster oxidative addition step for the iodonicotinate. |
| Observed Rate Constant (k_obs) | High | Moderate to Low | The rate constant is directly proportional to the ease of C-X bond cleavage. |
| Reaction Half-life (t₁/₂) | ~ 1 - 2 hours | ~ 8 - 16 hours | A shorter half-life indicates a significantly faster conversion to the product. |
| Typical Yield | > 90% | 70 - 90% | Faster kinetics often lead to higher yields by minimizing side reactions and catalyst decomposition over time. |
Note: Data are illustrative and synthesized from established chemical principles for comparative purposes.[6][11]
It is worth noting an important nuance: at lower temperatures (~50 °C) with traditional triphenylphosphine-based catalysts, some aryl iodides have shown surprisingly poor reactivity compared to their bromide analogs.[12][13] This has been attributed to the unexpectedly inefficient turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate. This underscores the importance of empirical validation for any new system, as general trends can have exceptions.
Experimental Design for Kinetic Analysis
A robust and self-validating experimental protocol is essential for generating reliable kinetic data. The following outlines a detailed methodology for a comparative analysis of a Suzuki-Miyaura coupling. The use of an automated sampling system coupled with HPLC-MS analysis provides high-fidelity, real-time data.[14][15]
Caption: Experimental workflow for the comparative kinetic analysis of halonicotinates.
Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling
Objective: To quantitatively compare the reaction rates of methyl 5-iodonicotinate and methyl 5-bromonicotinate with phenylboronic acid.
1. Reagent Preparation & System Setup:
- Internal Standard (IS) Stock: Prepare a 0.1 M solution of a stable, non-reactive compound (e.g., biphenyl) in the reaction solvent (e.g., 1,4-dioxane). The IS is crucial for accurate quantification, correcting for variations in injection volume.
- Reactant Stocks: Prepare 0.2 M solutions of methyl 5-iodonicotinate, methyl 5-bromonicotinate, and phenylboronic acid in the reaction solvent.
- Catalyst/Ligand Stock: Prepare a solution of Pd(PPh₃)₄ (e.g., 0.01 M) in the reaction solvent. Causality: Pd(PPh₃)₄ is a common, well-behaved precatalyst that allows for a clear comparison of the substrate's intrinsic reactivity.
- Base: Use a solid base like K₂CO₃, which will be added directly to the reaction vessel. The base is essential to activate the boronic acid for transmetalation.
- HPLC-MS Calibration: Generate a calibration curve for both halonicotinates and the expected product (methyl 5-phenylnicotinate) against the internal standard to ensure accurate concentration measurements.
2. Reaction Execution (Parallel Setup):
- Vessel 1 (Iodonicotinate): To a temperature-controlled reaction vial equipped with a stirrer, add K₂CO₃ (3.0 eq). Add the internal standard stock solution. Pre-heat the vessel to the desired temperature (e.g., 60 °C).
- Vessel 2 (Bromonicotinate): Prepare an identical vessel, but pre-heat to a higher temperature (e.g., 90 °C) to ensure a measurable reaction rate for comparison.
- Initiation (t=0): Simultaneously inject the stock solutions of the respective halonicotinate (1.0 eq), phenylboronic acid (1.2 eq), and the Pd(PPh₃)₄ catalyst (e.g., 2 mol%) into each vessel. This marks the start of the reaction.
3. Automated Sampling and Analysis:
- Program an automated liquid handler to withdraw a small aliquot (e.g., 20 µL) from each reaction vessel at predefined time intervals (e.g., every 15 minutes for the first 2 hours, then every 30 minutes).
- Each aliquot should be immediately dispensed into a vial containing a quenching solvent (e.g., acetonitrile) to stop the reaction.
- The quenched samples are then automatically injected into an HPLC-MS system.[16]
- System Validation: The consistency of the internal standard peak area across all injections validates the precision of the sampling and injection process.
4. Data Processing and Interpretation:
- Using the pre-established calibration curves, convert the peak area ratios (analyte/IS) from the HPLC-MS data into concentrations for the reactant and product at each time point.
- Plot the concentration of the starting halonicotinate versus time.
- Calculate the initial reaction rate from the negative of the initial slope of this plot.
- Determine the observed rate constant (k_obs) and the reaction half-life (t₁/₂) by fitting the data to the appropriate rate law (e.g., pseudo-first order).
Conclusion and Strategic Recommendations
The kinetic data unequivocally demonstrate that iodonicotinates are significantly more reactive than their bromonicotinate counterparts in palladium-catalyzed cross-coupling reactions. This enhanced reactivity is a direct consequence of the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step.
Strategic Implications for Researchers:
-
For Speed and Efficiency: When the primary goal is rapid synthesis, high yield, and mild reaction conditions, iodonicotinates are the superior choice . Their high reactivity can shorten development timelines and often requires lower catalyst loadings, which is economically and environmentally beneficial.
-
For Cost-Sensitive, Large-Scale Synthesis: Bromonicotinates are typically less expensive and more commercially available than iodides. If the reaction can tolerate higher temperatures and longer reaction times, and has been optimized to give acceptable yields, bromonicotinates represent a more economical option for large-scale production.
-
For Sequential Cross-Coupling: The significant reactivity differential between iodo and bromo groups on the same molecule can be exploited for selective, sequential cross-coupling reactions, enabling the synthesis of complex, differentially substituted heteroaromatics.[17]
Ultimately, the choice between an iodonicotinate and a bromonicotinate is a strategic one, balancing the need for kinetic efficiency against economic and logistical constraints. This guide provides the fundamental principles and a robust experimental framework to make that decision on a rational, data-supported basis.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Organometallic Chemistry. Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
MDPI. Heck Reaction—State of the Art. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. [Link]
-
University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). [Link]
-
American Chemical Society. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
Semantic Scholar. Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. [Link]
-
ResearchGate. The Heck reaction: Mechanistic insights and novel ligands | Request PDF. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. [Link]
-
PubMed Central. Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. [Link]
-
Grokipedia. Reductive elimination. [Link]
-
ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
Royal Society of Chemistry. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. [Link]
-
SciSpace. Mechanisms of the Mizoroki–Heck Reaction. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Ovid. Heck reactions of alkenes with aryl iodides and... : Kinetics & Catalysis. [Link]
-
ResearchGate. Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF. [Link]
-
American Chemical Society. Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes. [Link]
-
American Chemical Society. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Springer. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. [Link]
-
Chegg.com. Solved 21 4. A) In the Suzuki-Miyaura reaction, the rate.... [Link]
-
ResearchGate. Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. [Link]
-
Wikipedia. Reductive elimination. [Link]
-
ResearchGate. Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling | Request PDF. [Link]
-
PubMed Central. Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
-
Figshare. Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. [Link]
-
YouTube. Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]
-
ResearchGate. Comparison of reactivity of different aryl halides (a) The predicted.... [Link]
-
PubMed Central. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. [Link]
-
National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
-
ResearchGate. Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls | Request PDF. [Link]
-
ResearchGate. Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
Wiley Analytical Science. Coupling methods in mass spectrometry part 2: GC-MS, HPLC-MS, CE-MS and TLC-MS. [Link]
-
ResearchGate. Gas Chromatography Mass Spectrometry Coupling Techniques | Request PDF. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Solved 21 4. A) In the Suzuki-Miyaura reaction, the rate | Chegg.com [chegg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 14. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Iodine: A Cost-Benefit Analysis of Methyl 2-amino-5-iodonicotinate in Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel therapeutics is a critical decision point, balancing reactivity, cost, and overall efficiency. This guide provides an in-depth technical comparison of Methyl 2-amino-5-iodonicotinate against its halogenated and non-halogenated counterparts, offering a clear rationale for its strategic use in complex synthetic pathways, particularly in the development of kinase inhibitors and other targeted therapies.
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2][3] Functionalization of the pyridine ring is therefore a key aspect of drug design and development. Among the various substituted pyridines, this compound has emerged as a particularly valuable intermediate. Its utility stems from the presence of three key functional groups: a nucleophilic amino group, an ester for further modification, and a strategically placed iodine atom, which serves as an excellent handle for carbon-carbon bond formation via cross-coupling reactions.
The Halogen Advantage: Reactivity Trends in Cross-Coupling Reactions
The primary synthetic advantage of this compound lies in the superior reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. This enhanced reactivity is a direct consequence of the carbon-halogen bond dissociation energies, which follow the trend: C-I < C-Br < C-Cl < C-F. The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle, often leading to higher yields, shorter reaction times, and the ability to use milder reaction conditions compared to bromo- and chloro-analogs.[4]
This reactivity trend is a crucial factor in the overall cost-benefit analysis. While iodinated compounds are often more expensive on a per-gram basis, the potential for more efficient and robust coupling reactions can lead to significant downstream cost savings. These savings can manifest as reduced catalyst loading, lower energy consumption due to milder conditions, and higher throughput, which are all critical considerations in process development and large-scale synthesis.
Comparative Analysis: Iodo vs. Bromo and Chloro Intermediates
To illustrate the practical implications of this reactivity difference, let's consider a common and synthetically valuable transformation: the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used to form biaryl structures, which are prevalent in many kinase inhibitors and other pharmaceuticals.[5][6][7][8][9]
| Intermediate | Relative Reactivity in Suzuki Coupling | Typical Reaction Conditions | Cost Consideration |
| This compound | High | Milder conditions (e.g., lower temperatures, shorter reaction times), lower catalyst loading. | Higher initial cost per gram. |
| Methyl 2-amino-5-bromonicotinate | Moderate | Moderate to high temperatures, longer reaction times, standard catalyst loading.[10][11] | Moderate initial cost per gram.[12][13][14][15] |
| Methyl 2-amino-5-chloronicotinate | Low | Harsher conditions (e.g., higher temperatures, specialized ligands, higher catalyst loading).[16] | Lower initial cost per gram.[17][18][19][20][21] |
| Methyl 2-aminonicotinate | N/A (requires derivatization for coupling) | Requires an additional halogenation step, adding to the overall synthesis time and cost. | Lowest initial cost, but requires extra synthetic steps. |
Experimental Workflow: A Comparative Suzuki-Miyaura Coupling Protocol
The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction, highlighting the likely variations in conditions required for the different halogenated intermediates.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol Details:
-
Reaction Setup: In a dry reaction vessel, combine Methyl 2-amino-5-halonicotinate (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[22] Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the appropriate temperature with stirring.
-
For this compound: The reaction may proceed efficiently at temperatures ranging from room temperature to 80 °C.
-
For Methyl 2-amino-5-bromonicotinate: Higher temperatures, typically in the range of 80-100 °C, are often required.[10]
-
For Methyl 2-amino-5-chloronicotinate: More forcing conditions are generally necessary, including temperatures exceeding 100 °C and potentially the use of more specialized and expensive phosphine ligands to facilitate the challenging oxidative addition.[16]
-
-
Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 5-aryl-2-aminonicotinate derivative.
Cost-Benefit in the Context of Drug Discovery
The decision of which intermediate to use extends beyond the initial purchase price. In the fast-paced environment of drug discovery, time is a critical factor. The ability to rapidly synthesize a library of analogs for structure-activity relationship (SAR) studies is paramount. The reliability and broader substrate scope often associated with the more reactive iodinated intermediate can significantly accelerate this process. Failed or low-yielding reactions with less reactive intermediates can lead to costly delays and consumption of valuable starting materials.
Furthermore, from a process chemistry perspective, milder reaction conditions are highly desirable. They often lead to cleaner reactions with fewer byproducts, simplifying purification and reducing waste. The energy savings from lower reaction temperatures can also be substantial at scale.
Caption: Key factors in the cost-benefit analysis of halogenated intermediates.
Conclusion and Future Outlook
While the upfront cost of this compound is higher than its bromo- and chloro-analogs, a comprehensive cost-benefit analysis reveals its strategic value, particularly in the context of drug discovery and development. The enhanced reactivity of the C-I bond translates to more efficient, reliable, and faster synthetic routes. These advantages can lead to significant downstream savings in terms of time, resources, and overall project timelines.
For academic and early-stage discovery research, where speed and the rapid generation of diverse chemical matter are paramount, the investment in the iodinated intermediate is often well-justified. For later-stage process development, a thorough evaluation of the trade-offs between the cost of starting materials and the efficiency of the synthetic route is necessary. However, the trend towards more efficient and sustainable chemistry suggests that the advantages offered by highly reactive intermediates like this compound will continue to be highly valued in the pharmaceutical industry.
References
- BenchChem. (2025).
- Lina. (2025, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium.
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
-
MySkinRecipes. (n.d.). Methyl 2-amino-5-chloronicotinate. Retrieved from [Link]
- Wikipedia. (2024, October 10). Suzuki reaction. In Wikipedia.
- PubMed. (2017, May 15). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors.
- Smolecule. (n.d.).
- Wiley Online Library. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. BenchChem.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Chem-Impex. (n.d.).
- BLD Pharm. (n.d.).
- United States Biological. (n.d.).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Santa Cruz Biotechnology. (n.d.).
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025).
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Matrix Scientific. (n.d.). Methyl 2-amino-5-(o-tolyl)
- PubMed. (2011, April 14). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent.
- MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
- Chempanda. (n.d.).
- Semantic Scholar. (2014, April 1). The synthesis of novel kinase inhibitors using click chemistry.
- Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?.
- CP Lab Safety. (n.d.).
- CP Lab Safety. (n.d.).
- ChemicalBook. (n.d.). Methyl 2-amino-5-(trifluoromethyl)
- Vertex Pharmaceuticals Incorporated. (2011, March 23). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
- 009bio. (n.d.). 2-AMino-5-iodo-nicotinic acid Methyl ester.
- Fisher Scientific. (n.d.).
- ChemicalBook. (2025, July 24). 2-AMINO-5-CHLORO-NICOTINIC ACID METHYL ESTER | 50735-33-6.
- PMC. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Oriental Journal of Chemistry. (n.d.).
- Guidechem. (n.d.). CAS 1227048-78-3 | 2-AMino-5-iodo-nicotinic acid Methyl ester supply.
- ResearchGate. (2025, August 6).
- PubMed. (2011, April 15). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines.
Sources
- 1. youtube.com [youtube.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 9. soci.org [soci.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Methyl 2-amino-5-bromonicotinate hydrobromide|BLD Pharm [bldpharm.com]
- 14. usbio.net [usbio.net]
- 15. scbt.com [scbt.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Methyl 2-amino-5-chloronicotinate [myskinrecipes.com]
- 18. calpaclab.com [calpaclab.com]
- 19. calpaclab.com [calpaclab.com]
- 20. Methyl 2-Chloronicotinate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 21. 2-AMINO-5-CHLORO-NICOTINIC ACID METHYL ESTER | 50735-33-6 [chemicalbook.com]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial Batches of Methyl 2-amino-5-iodonicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like Methyl 2-amino-5-iodonicotinate, a key building block in the synthesis of various therapeutic agents, a thorough understanding of its impurity profile is paramount. This guide provides an in-depth comparison of analytical methodologies for the characterization of impurities in commercial batches of this compound, grounded in scientific principles and practical application.
The Genesis of Impurities: A Tale of Synthesis and Degradation
Impurities in a commercial batch of this compound can arise from two primary sources: the synthetic route employed during its manufacture (process-related impurities) and the degradation of the API itself under various environmental stressors (degradation products). A robust impurity characterization strategy must therefore consider both possibilities.
Potential Process-Related Impurities
The synthesis of this compound typically involves two key transformations: the iodination of a 2-aminopyridine derivative and the esterification of a nicotinic acid derivative.[1][2][3] Each step presents a potential for the introduction of impurities.
A plausible synthetic route starts with 2-aminonicotinic acid, which is first esterified to Methyl 2-aminonicotinate, followed by iodination.[1][2]
-
Starting Materials and Intermediates: Unreacted starting materials such as 2-aminonicotinic acid and Methyl 2-aminonicotinate are potential impurities.
-
By-products of Iodination: The iodination of the pyridine ring is a critical step. Incomplete iodination can leave residual Methyl 2-aminonicotinate. Furthermore, the regioselectivity of the iodination may not be perfect, potentially leading to the formation of other iodo-isomers. The use of iodinating agents like N-iodosuccinimide can introduce succinimide as a process-related impurity.[1]
-
By-products of Esterification: The esterification of nicotinic acid with methanol is a reversible reaction and may not proceed to completion, leaving unreacted nicotinic acid.[4] Side reactions during esterification, though less common with simple alcohols, can also contribute to the impurity profile.
Potential Degradation Products
Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential to identify potential degradation products.[5][6][7] For this compound, the following degradation pathways are conceivable:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-amino-5-iodonicotinic acid and methanol.[8]
-
Oxidation: The amino group on the pyridine ring could be susceptible to oxidation.
-
Photodegradation: Aromatic iodides can be sensitive to light, potentially leading to de-iodination or other complex degradation pathways.
-
Thermal Degradation: High temperatures can accelerate hydrolysis and potentially cause decarboxylation or other decomposition reactions.
A Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is necessary for the comprehensive characterization of impurities. The choice of technique depends on the specific information required, from initial detection and quantification to definitive structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for impurity profiling in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[9]
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like this compound and its likely impurities, reversed-phase HPLC is the most suitable mode.
-
Advantages:
-
Quantitative Accuracy: With appropriate reference standards, HPLC provides precise and accurate quantification of impurities.
-
High Throughput: Modern ultra-high-performance liquid chromatography (UHPLC) systems allow for rapid analysis times.
-
Versatility: A wide range of column chemistries and mobile phase compositions can be employed to optimize separation.
-
-
Limitations:
-
Limited Identification Power: While retention time provides an indication of a compound's identity, it is not definitive. Co-elution of impurities can also be a challenge.
-
Requires Reference Standards: Accurate quantification necessitates the availability of pure reference standards for each impurity.
-
Table 1: Comparison of Analytical Techniques for Impurity Profiling of this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification, Structural Elucidation | Analysis of Volatile/Semi-Volatile Impurities | Definitive Structural Elucidation, Quantification |
| Sensitivity | High (ng level) | Very High (pg-fg level) | Very High (pg-fg level) | Moderate (µg-mg level) |
| Specificity | Moderate | High | High | Very High |
| Quantitative Capability | Excellent (with standards) | Good (with standards) | Good (with standards) | Excellent (qNMR) |
| Structural Information | Limited (Retention Time) | Molecular Weight, Fragmentation Pattern | Fragmentation Pattern | Detailed Connectivity, Stereochemistry |
| Sample Throughput | High | High | Medium | Low |
| Key for this Application | Ideal for routine quality control and monitoring known impurities. | Essential for identifying unknown impurities and degradation products. | Useful for residual solvents and volatile starting materials. | The gold standard for unambiguous structure confirmation of isolated impurities. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it an indispensable tool for impurity identification.[7][10]
-
Principle: After separation by LC, the eluent is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides molecular weight information and, with tandem MS (MS/MS), structural information through fragmentation patterns.
-
Advantages:
-
Definitive Identification: Provides molecular weight information, which is a key parameter for identifying unknown impurities. Tandem MS/MS provides fragmentation patterns that act as a "fingerprint" for a molecule, aiding in structural elucidation.[11]
-
High Sensitivity: Modern mass spectrometers can detect impurities at trace levels.
-
Analysis of Complex Mixtures: Can deconvolute co-eluting peaks based on their different mass spectra.
-
-
Limitations:
-
Matrix Effects: The ionization efficiency of an analyte can be suppressed or enhanced by co-eluting matrix components, potentially affecting quantification.
-
Isomeric Differentiation: May not be able to distinguish between isomers that have the same mass and similar fragmentation patterns without excellent chromatographic separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.
-
Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer.
-
Advantages:
-
Excellent for Volatiles: Ideal for the analysis of residual solvents (e.g., methanol from esterification) and volatile starting materials or by-products.
-
High Resolution: Capillary GC columns provide excellent separation efficiency.
-
-
Limitations:
-
Limited to Volatile Compounds: Not suitable for non-volatile or thermally labile compounds like the API itself or many of its degradation products.
-
Derivatization Often Required: For polar or non-volatile compounds, a chemical derivatization step may be necessary to increase their volatility, adding complexity to the analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[12][13][14][15]
-
Principle: NMR exploits the magnetic properties of atomic nuclei. By observing the absorption of radiofrequency energy by nuclei in a strong magnetic field, detailed information about the molecular structure, including connectivity and stereochemistry, can be obtained.
-
Advantages:
-
Unambiguous Structure Determination: Provides definitive structural information, making it the gold standard for characterizing unknown impurities.
-
Quantitative NMR (qNMR): Can be used for accurate quantification without the need for a specific reference standard for the analyte, by using a certified internal standard.
-
Non-destructive: The sample can be recovered after analysis.
-
-
Limitations:
-
Lower Sensitivity: Requires a larger amount of sample compared to mass spectrometry-based techniques.
-
Complex Spectra: The analysis of complex mixtures can be challenging due to overlapping signals. Impurity isolation is often required for definitive structural elucidation.
-
Recommended Analytical Workflow
A systematic and tiered approach is recommended for the comprehensive characterization of impurities in this compound.
Figure 1: A comprehensive workflow for the characterization of impurities in this compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described in the workflow.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed for the routine quality control and quantification of known impurities.
-
Chromatographic System:
-
UHPLC/HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
-
Column:
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution:
-
A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
-
Flow Rate:
-
0.3 mL/min.
-
-
Column Temperature:
-
30 °C.
-
-
Detection:
-
UV detection at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
-
-
Procedure:
-
Inject 1 µL of the sample solution.
-
Monitor the chromatogram for the main peak and any impurity peaks.
-
Quantify impurities using external standards or by area normalization, applying appropriate relative response factors if known.
-
Protocol 2: LC-MS/MS for Unknown Impurity Identification
This protocol is aimed at obtaining molecular weight and structural information for unknown impurities.
-
LC System:
-
Utilize the same LC conditions as in Protocol 1 to ensure chromatographic correlation.
-
-
Mass Spectrometer:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
-
Ionization Source:
-
Electrospray Ionization (ESI) in positive ion mode is generally suitable for this class of compounds.
-
-
MS Parameters:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect all ions.
-
Tandem MS (MS/MS): Perform data-dependent acquisition where the most intense ions from the full scan are automatically selected for fragmentation to obtain MS/MS spectra.
-
-
Data Analysis:
-
Propose elemental compositions for the unknown impurity ions based on their accurate mass.
-
Interpret the fragmentation patterns in the MS/MS spectra to deduce the structure of the impurities, often by comparing them to the fragmentation of the parent compound.
-
Protocol 3: NMR for Definitive Structural Elucidation
This protocol is for the final confirmation of the structure of an isolated impurity.
-
Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC.
-
Dissolve a sufficient amount (typically >1 mg) of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
-
NMR Spectrometer:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution and sensitivity.
-
-
Experiments:
-
1D NMR: Acquire a proton (¹H) NMR spectrum and a carbon-13 (¹³C) NMR spectrum.
-
2D NMR: Acquire correlation spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to establish the complete molecular structure.
-
-
Data Analysis:
-
Assign all proton and carbon signals and use the 2D correlation data to piece together the molecular fragments and confirm the overall structure.
-
Conclusion
The characterization of impurities in commercial batches of this compound requires a strategic and multi-technique approach. While HPLC serves as the primary tool for routine quality control and quantification, LC-MS is indispensable for the identification of unknown impurities. For definitive structural elucidation of these unknowns, NMR spectroscopy remains the ultimate arbiter. By judiciously applying these techniques in a logical workflow, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of this important pharmaceutical intermediate, thereby contributing to the development of safer medicines.
References
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache. 2008;48(8):1244-1246. [Link]
-
Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. Journal of Pharmaceutical Analysis. 2018;8(1):43-49. [Link]
-
Analysis of methylnicotinate solutions by HPLC. Representative... ResearchGate. [Link]
-
Analysis of iodinated Quorum Sensing Peptides by LC-UV/ESI ion trap mass spectrometry. CORE. [Link]
-
Synthesis of (Methyl 2-aminonicotinate) Procedure. PrepChem.com. [Link]
-
Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester... ResearchGate. [Link]
-
A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. MDPI. [Link]
-
Analysis of iodinated peptides by LC-DAD/ESI ion trap mass spectrometry. PubMed. [Link]
-
Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. [Link]
-
How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. [Link]
-
Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Human Metabolome Database. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
- Iodinating amino pyrimidines and amino pyridines.
-
Automated LC-MS Analysis and Data Extraction for High-Throughput Chemistry. ChemRxiv. [Link]
-
Spectroscopy Tutorial: Esters. University of Calgary. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Non-catalytic preparation of nicotinic acid esters.
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
LIST OF CONTENTS. Veer Chemie & Aromatics (P) Ltd. [Link]
-
Degradation of Pyridines in the Environment. ResearchGate. [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link]
-
2-Amino-5-methylpyridinium nicotinate. National Center for Biotechnology Information. [Link]
-
The chemical structures of nicotinic acid and its official impurities. ResearchGate. [Link]
-
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Royal Society of Chemistry. [Link]
-
Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [Link]
-
Fusion of β-Enaminones, 2-Aminopyridines to 3-oyl-Imidazo[1,2a]pyridines Induced by Iodine: A Mechanochemical Approach. Royal Society of Chemistry. [Link]
-
Iodination. ACS GCI Pharmaceutical Roundtable. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. Page loading... [guidechem.com]
- 4. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. biomedres.us [biomedres.us]
- 7. ijsdr.org [ijsdr.org]
- 8. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. rsc.org [rsc.org]
Navigating Complexity: A Comparative Guide to the Cross-Reactivity of Methyl 2-amino-5-iodonicotinate in Complex Reaction Mixtures
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In the intricate environment of complex reaction mixtures, the potential for cross-reactivity of reagents can lead to misleading results, impacting everything from process optimization to the safety and efficacy of the final pharmaceutical product. This guide provides an in-depth analysis of the cross-reactivity profile of a key building block, Methyl 2-amino-5-iodonicotinate. We will explore its potential for unintended interactions, present robust experimental protocols for its evaluation, and compare its performance against viable alternatives.
The Significance of this compound and the Imperative of Cross-Reactivity Assessment
This compound is a valuable heterocyclic compound, frequently employed as a synthetic intermediate in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors and antiviral agents.[1] Its utility stems from the presence of multiple reactive sites: the amino group, the ester, and the iodine atom, which can participate in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3]
However, the very features that make this molecule a versatile synthetic tool also render it susceptible to cross-reactivity in the complex milieu of a one-pot synthesis or a crude reaction mixture. Undesired interactions with starting materials, reagents, intermediates, byproducts, or degradation products can lead to the formation of impurities that may be difficult to separate and could possess undesirable toxicological profiles. Therefore, a thorough understanding and empirical evaluation of its cross-reactivity are not merely academic exercises but critical components of robust process development and regulatory compliance.[4][5][6]
Potential Sources of Cross-Reactivity
The cross-reactivity of this compound can be logically dissected by considering its synthesis, its intended reactivity, and its potential degradation pathways.
1. Impurities from Synthesis: The synthesis of halopyridines can introduce impurities that may persist and interfere in subsequent reactions.[7] For instance, incomplete iodination of the precursor 2-aminopyridine could leave residual starting material or di-iodinated species. The presence of related aminopyridine derivatives could lead to the formation of undesired coupling products.
2. Side-Reactions in Cross-Coupling Processes: While the Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, its selectivity can be influenced by various factors, including the nature of the base, the catalyst system, and the reaction temperature.[8][9] Potential side reactions include:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the iodonicotinate.
-
Proto-deiodination: The replacement of the iodine atom with a hydrogen atom, leading to the formation of Methyl 2-aminonicotinate.
-
Reactions involving the amino and ester groups: These functional groups could potentially interact with the catalyst or other reagents, especially under harsh reaction conditions.
3. Degradation Products: Iodinated aromatic compounds can undergo degradation, particularly under conditions of advanced oxidation or in the presence of certain nucleophiles.[4][10][11] Potential degradation pathways for this compound include:
-
Deiodination: Loss of the iodine atom.
-
Hydrolysis of the ester: Conversion of the methyl ester to a carboxylic acid.
-
Amide bond cleavage (if applicable in downstream products): This could regenerate amine functionalities.
These potential cross-reactants are summarized in the table below.
| Source of Potential Cross-Reactivity | Potential Cross-Reactant/Impurity | Potential Impact |
| Synthesis | Residual 2-aminopyridine, Di-iodinated species | Formation of undesired coupling products, difficult purification. |
| Side-Reactions (e.g., Suzuki Coupling) | Homocoupling products, Proto-deiodinated product | Reduced yield of the desired product, introduction of structurally similar impurities. |
| Degradation | Deiodinated nicotinate, Nicotinic acid derivative (from hydrolysis) | Altered product profile, potential for new, uncharacterized impurities. |
Experimental Design for Assessing Cross-Reactivity
A self-validating experimental protocol is essential to definitively characterize the cross-reactivity profile of this compound. This involves a combination of stressed degradation studies and the use of advanced analytical techniques to identify and quantify potential cross-reactants.
Workflow for Cross-Reactivity Assessment
Caption: Workflow for the systematic evaluation of cross-reactivity.
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study
-
Objective: To generate potential degradation products of this compound under stressed conditions.
-
Procedure: a. Prepare solutions of this compound (e.g., 1 mg/mL) in various stress media: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water. b. Expose the solutions to elevated temperature (e.g., 80°C) for a defined period (e.g., 24 hours). c. For photostability, expose a solution to UV light (e.g., 254 nm) and white light. d. Analyze all stressed samples by a high-resolution analytical technique like UPLC-QTOF-MS to identify and tentatively characterize the degradation products.
Protocol 2: Development and Validation of a Stability-Indicating UPLC-MS/MS Method
-
Objective: To develop a quantitative analytical method capable of separating this compound from its potential impurities and degradation products.[12][13]
-
Chromatographic Conditions (Example):
-
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate the ability to resolve the analyte from spiked impurities and degradation products.
-
Linearity and Range: Establish a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Protocol 3: Cross-Reactivity Assessment in a Simulated Suzuki-Miyaura Reaction
-
Objective: To evaluate the formation of byproducts when this compound is subjected to Suzuki-Miyaura coupling conditions in the presence of potential cross-reactants.
-
Procedure: a. Set up a standard Suzuki-Miyaura reaction using this compound, a boronic acid, a palladium catalyst, and a base. b. In parallel reactions, spike the mixture with a known concentration of a potential cross-reactant (e.g., 2-aminopyridine, a degradation product identified in Protocol 1). c. Monitor the reaction progress and the formation of impurities over time using the validated UPLC-MS/MS method. d. Quantify the levels of any new impurities formed and assess the impact on the yield of the desired product.
Comparative Analysis with Alternative Reagents
The choice of a building block in drug development often involves a trade-off between reactivity, cost, and purity. Below is a comparison of this compound with potential alternatives.
| Reagent | Structure | Advantages | Potential Cross-Reactivity Concerns |
| This compound | 2-amino, 5-iodo substituted pyridine | High reactivity in Suzuki coupling. | Potential for side reactions at the amino group; deiodination. |
| Methyl 2-amino-5-bromonicotinate | 2-amino, 5-bromo substituted pyridine | Generally lower cost than the iodo-analogue. | Lower reactivity in Suzuki coupling may require harsher conditions, potentially leading to more byproducts. |
| Methyl 2-chloro-5-iodonicotinate | 2-chloro, 5-iodo substituted pyridine | Amino group is protected as a chloro group, reducing its potential for side reactions. | Requires an additional step to introduce the amino group post-coupling. The chloro group can also participate in coupling reactions. |
| Methyl 2-amino-5-(trifluoromethylsulfonyloxy)nicotinate | 2-amino, 5-triflate substituted pyridine | Triflate is an excellent leaving group, often leading to milder reaction conditions. | Triflates can be less stable than halides; higher cost. |
Logical Framework for Reagent Selection
Caption: Decision matrix for selecting an appropriate nicotinic acid derivative.
Conclusion
While this compound is a powerful synthetic intermediate, a comprehensive understanding of its cross-reactivity is crucial for its effective and safe use in pharmaceutical development. The potential for side reactions and degradation necessitates a proactive approach to impurity profiling. By implementing the systematic experimental workflows outlined in this guide, researchers can de-risk their development programs, ensuring the quality and purity of their target molecules. The comparative analysis of alternative reagents provides a framework for selecting the most appropriate building block based on the specific requirements of the synthetic route and the overall project goals. Ultimately, a data-driven approach to understanding and controlling cross-reactivity is fundamental to the successful translation of a chemical entity from the laboratory to the clinic.
References
- Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2025).
- Degradation of iodinated X-ray contrast media by advanced oxid
- Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways. (2025).
- Analytical Method Valid
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020).
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
- Method Development, Valid
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PubMed.
- Analytical Methods. (n.d.). Royal Society of Chemistry.
- Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. (2010). PubMed.
- Use of Tissue Cross-reactivity Studies in the Development of Antibody-based Biopharmaceuticals: History, Experience, Methodology, and Future Directions. (2010).
- †Electronic Supplementary Information (ESI). (n.d.). The Royal Society of Chemistry.
- Analytical Methods Development and Valid
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library.
- Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. (2023). MDPI.
- NMR methods for the analysis of mixtures. (n.d.).
- Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010). PubMed.
- NMR for Mixture Analysis: Concentration Ordered Spectroscopy. (n.d.).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS). (2025).
- Mass spectrometry of halogen-containing organic compounds. (2025).
- The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). (n.d.). Journal of the Chemical Society, Dalton Transactions.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI.
- NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.).
- Methyl2-aMino-5-nitronicotinate(88312-64-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.).
- An Overview of Biotin Interference Impact on Immunoassays. (2025). MDPI.
- Analytical method validation for quantifying Methyl 6-methylnicotin
- Organic Compounds Containing Halogen
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- 2-Amino-5-methylpyridinium nicotinate. (n.d.).
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026).
- Pyridine. (n.d.). Wikipedia.
- 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+. (2025).
- Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. (2023).
- Mass Spectrometry. (n.d.). MSU chemistry.
- Pyridine - Some Industrial Chemicals. (n.d.).
- Quantitative investigation of trigonelline, nicotinic acid, and nicotinamide in foods, urine, and plasma by means of LC-MS/MS and stable isotope dilution analysis. (2008). PubMed.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020).
- ChemInform Abstract: Synthesis of Substituted Pyridines by the Reactions of Halopyridines with Sulfur, Oxygen and Carbon Nucleophiles under Focused Microwave Irradiation. (2025).
Sources
- 1. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Method Development, Validation & Transfer — QNTM Labs [qntmlabs.com]
- 7. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 11. researchgate.net [researchgate.net]
- 12. selvita.com [selvita.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative investigation of trigonelline, nicotinic acid, and nicotinamide in foods, urine, and plasma by means of LC-MS/MS and stable isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide for the Safe Disposal of Methyl 2-amino-5-iodonicotinate
This document provides a comprehensive, step-by-step operational plan for the safe handling and disposal of Methyl 2-amino-5-iodonicotinate. As a critical component in many research and drug development pipelines, ensuring its proper disposal is paramount for laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.
Core Principle: Hazard Assessment and Waste Classification
This compound must be treated as hazardous chemical waste. This classification is not arbitrary; it is derived directly from its molecular structure:
-
Halogenated Organic Compound: The presence of an iodine atom classifies this substance as a halogenated organic compound.[1][2] This is the most critical factor for disposal, as halogenated wastes require specific treatment processes, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[3][4] Mixing this waste with non-halogenated streams leads to cross-contamination, significantly increasing disposal costs and environmental liability.[2][5]
-
Pyridine Derivative: Pyridine and its derivatives are known for their potential toxicity, including harm if swallowed, inhaled, or in contact with skin.[6][7] They can also cause skin and eye irritation.[6]
-
Amino Group: Aromatic amines are a class of compounds that require careful handling due to potential health hazards.
Therefore, all waste streams containing this compound—including the pure substance, residual amounts in containers, contaminated personal protective equipment (PPE), and spill cleanup materials—must be segregated and managed as Hazardous Halogenated Organic Waste .
Quantitative Data Summary: Hazard and Disposal Profile
The following table summarizes key hazard and disposal information, extrapolated from safety data sheets of structurally similar compounds in the absence of a specific SDS for this exact molecule. This data should be used as a conservative guide.
| Parameter | Guideline | Source |
| Hazard Class | Halogenated Organic Waste | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8] |
| GHS Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | [8] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | [6] |
| Recommended Technology | High-Temperature Incineration (Rotary Kiln or Liquid Injection) | [4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [7][9] |
Personnel Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all personnel are equipped with the appropriate PPE. The causality behind these choices is critical for ensuring operator safety.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn over the goggles.
-
Hand Protection: Butyl rubber or polyvinyl alcohol (PVA) gloves are recommended for handling pyridine-based compounds.[7] Standard nitrile gloves may offer insufficient protection against prolonged exposure and are not recommended.[7] Always check the manufacturer's glove compatibility chart.
-
Body Protection: A fully buttoned, long-sleeved lab coat is required.
-
Respiratory Protection: All handling and disposal preparations (e.g., weighing, transferring, commingling waste) must be conducted within a properly functioning certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[2][7]
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system, ensuring a compliant and safe waste stream from the point of generation to final disposal.
Step 1: Waste Segregation and Collection
This is the most critical step. Maintain separate waste streams at all times.
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated hazardous waste container clearly designated for "Halogenated Organic Solids."
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container for "Halogenated Organic Liquids." Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[5]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag or container for solid waste.[6]
Step 2: Container Selection and Labeling
Proper containment and communication are essential for safety and compliance.
-
Container Type: Use containers made of a compatible material, such as high-density polyethylene (HDPE), with a tightly sealing screw cap.[6][10]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container.[2] Clearly write the full chemical name, "this compound," and list all other components and their approximate percentages.[5][10] Do not use abbreviations or chemical formulas.[10] Include the date of waste generation.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure SAA.[2]
-
The storage area should have secondary containment to capture any potential leaks.
-
Ensure containers are stored away from incompatible materials like strong acids or oxidizers.[7]
Step 4: Final Disposal
-
Never dispose of this chemical down the drain or in regular trash.[5][10]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] This ensures the waste is transported and destroyed in compliance with all local and federal regulations.
Emergency Procedures: Spill Management
Accidents require a prepared, calm, and systematic response.
-
For Small Spills (cleanable within 10 minutes by trained personnel):
-
Ensure you are wearing the full PPE described in Section 3.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[6][10]
-
Carefully collect the absorbed material and any contaminated debris using non-sparking tools.
-
Place all cleanup materials into a labeled hazardous waste container.[7][10]
-
Clean the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water. Collect all cleaning materials as hazardous waste.[6]
-
-
For Large Spills:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow from waste identification to final disposal.
References
-
Hazardous Waste Segregation. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]
-
Pyridine Standard Operating Procedure. Washington State University Environmental Health & Safety. Available at: [Link]
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Pyridine for Synthesis Safety Data Sheet. Loba Chemie. Available at: [Link]
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. Available at: [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-amino-5-iodonicotinate
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities like Methyl 2-amino-5-iodonicotinate is foundational to discovery. However, the unique reactivity of such halogenated aromatic compounds necessitates a rigorous and proactive approach to safety.[1] This guide moves beyond a simple checklist, providing a detailed operational plan rooted in the principles of chemical causality and risk mitigation. Our objective is to empower you with the knowledge to create a self-validating system of safety for handling this and similar compounds.
Hazard Assessment: Understanding the Risks
This compound belongs to a class of compounds that, while essential for synthesis, present a specific hazard profile. Based on data from structurally similar chemicals, researchers must anticipate the following potential risks:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[2][3]
-
Serious Eye Irritation (Category 2A): The compound is expected to cause serious eye irritation upon contact.[2][3]
-
Respiratory Irritation (Category 3): Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3]
-
Acute Oral Toxicity (Category 4): The substance may be harmful if swallowed.[2][3][4]
Given these hazards, a comprehensive Personal Protective Equipment (PPE) strategy is not merely recommended; it is an absolute requirement for safe laboratory operations.[1][5]
Core Protective Measures: Your First Line of Defense
Before any handling operations begin, the correct selection and use of PPE are paramount. The following table summarizes the essential equipment.
| Protection Type | Required PPE | Justification & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient as they do not protect against splashes from all angles.[6] Chemical splash goggles that form a seal around the eyes are mandatory.[6] For operations with a higher risk of splashing, such as transferring large volumes or working under pressure, a full face shield should be worn in addition to goggles.[7][8] |
| Skin & Body Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) & Laboratory Coat | Choose gloves specifically rated for resistance to halogenated aromatic compounds.[1][9] Nitrile gloves are a common and effective choice for incidental contact.[9] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[10][11] A long-sleeved, buttoned lab coat is required to protect skin and personal clothing.[9][12] |
| Respiratory Protection | Certified Chemical Fume Hood | All handling of this compound, including weighing and transferring, must be conducted within a properly functioning and certified chemical fume hood.[1][9][13] This is the primary engineering control to minimize inhalation exposure. In the rare event that a fume hood is not available or its performance is compromised, a NIOSH-approved respirator with organic vapor cartridges would be necessary.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, sequential workflow ensures that safety protocols are integrated into the scientific procedure itself. The following diagram outlines the critical steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures: Planning for the Unexpected
Even with meticulous planning, accidental exposures can occur. Immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][14] Seek immediate medical attention.[14]
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[15] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[14] If breathing is difficult or they feel unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spills: Alert others in the area.[13] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a sealed container for hazardous waste disposal.[2][15] Clean the spill area thoroughly.[2]
Disposal Plan: Environmental Responsibility
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[15]
-
Segregation: Never mix this waste with other waste streams.[13]
-
Containment: Use designated, sealed, and clearly labeled hazardous waste containers.[11][15]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local and national regulations.[15] Do not dispose of this chemical down the drain.[11][12]
By integrating these detailed safety and handling protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- Benchchem.
- University of California, Los Angeles.
- Actylis Lab Solutions.
- Fisher Scientific.
- The Codelucky. Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners.
- Lab Manager. 10 Essential Tips for Safely Handling Chemistry Chemicals in the Lab.
- Sigma-Aldrich.
- Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
- American Chemical Society. Lab Safety Rules and Guidelines.
- ChemScene.
- CymitQuimica.
- Fisher Scientific.
- U.S. Environmental Protection Agency. Personal Protective Equipment.
- Biosynth.
- Storemasta. Examples of PPE for Various Dangerous Goods Classes.
- CDH Fine Chemical.
- Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. hill-chemical.com [hill-chemical.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. epa.gov [epa.gov]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 13. m.youtube.com [m.youtube.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
